Fluoranthene
Description
Structure
3D Structure
Properties
IUPAC Name |
fluoranthene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPBJHOBDJJJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C16H10 | |
| Record name | FLUORANTHENE | |
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DSSTOX Substance ID |
DTXSID3024104 | |
| Record name | Fluoranthene | |
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Molecular Weight |
202.25 g/mol | |
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Physical Description |
Fluoranthene appears as light yellow fine crystals. (NTP, 1992), Pale yellow solid; [HSDB] | |
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Boiling Point |
482 °F at 60 mmHg (NTP, 1992), 384 °C | |
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Flash Point |
198.0 °C (388.4 °F) Closed cup | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Virtually insoluble (0.20-0.26 mg/L) in water, Soluble in ethanol, ether, benzene, chloroform and carbon disulfide, Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity), /Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water., For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page. | |
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Density |
1.252 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.252 at 0 °C/4 °C | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.00000922 [mmHg], Vapor pressure = 0.01 mm Hg at 20 °C, 9.22X10-6 mm Hg at 25 °C | |
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| Record name | Fluoranthene | |
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Color/Form |
Colored needles, Pale yellow needles or plates from alcohol, Pale yellow crystals, Pale yellow needles or plates | |
CAS No. |
206-44-0, 76774-50-0 | |
| Record name | FLUORANTHENE | |
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Melting Point |
230 °F (NTP, 1992), 110.2 °C | |
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| Record name | FLUORANTHENE | |
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Foundational & Exploratory
Fluoranthene: A Comprehensive Technical Guide to its Chemical and Physical Properties
Introduction
Fluoranthene (CAS No. 206-44-0) is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused by a five-membered ring.[1][2] This non-alternant PAH, a structural isomer of pyrene, is a product of incomplete combustion of organic materials.[2][3] Consequently, it is ubiquitously found in the environment, with sources ranging from vehicle emissions and industrial processes to natural occurrences like forest fires and volcanic activity.[3][4] While often appearing as pale yellow or yellow-green needle-like crystals, pure this compound is colorless.[2] Its name is derived from its characteristic fluorescence under ultraviolet (UV) light.[2] This guide provides an in-depth exploration of the chemical and physical properties of this compound, offering critical insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The unique arrangement of fused rings in this compound dictates its distinct chemical and physical behavior. Its planar structure and delocalized pi-electron system are fundamental to its aromaticity and fluorescence.
Chemical Identifiers:
-
IUPAC Name: this compound[1]
-
Molecular Weight: 202.25 g/mol [6]
-
Synonyms: 1,2-Benzacenaphthene, Benzo[jk]fluorene, Idryl[1][6]
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of this compound, providing a comprehensive dataset for experimental design and environmental fate modeling.
| Property | Value | Source(s) |
| Physical State | Light yellow to green crystalline solid/needles | [1] |
| Melting Point | 105-111 °C (221-231.8 °F) | [7][8] |
| Boiling Point | 375-384 °C (707-723.2 °F) | [2][7][8] |
| Density | 1.252 g/cm³ (at 0 °C) | [2] |
| Vapor Pressure | 9.22 x 10⁻⁶ mm Hg (at 25 °C) | [1] |
| Water Solubility | 0.20-0.265 mg/L (at 25 °C) | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, and carbon disulfide. | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 5.16 | [1] |
| Henry's Law Constant | 9.45 x 10⁻⁶ atm·m³/mol (at 20 °C) | [1] |
| Flash Point | 198 °C (388.4 °F) - closed cup | [1] |
Causality Behind the Properties:
The physicochemical properties of this compound are a direct consequence of its molecular structure. Its high molecular weight and non-polar nature contribute to its very low solubility in water.[1] The extensive aromatic system leads to strong intermolecular forces (van der Waals interactions), resulting in a high melting and boiling point. The high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition into organic phases, such as lipids in biological systems and organic matter in soil and sediment, which has significant implications for its environmental persistence and bioaccumulation.[4]
Spectral Properties
The spectral signature of this compound is a key tool for its identification and quantification.
-
UV-Vis Spectroscopy: this compound exhibits characteristic absorption maxima in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are due to π → π* electronic transitions within the aromatic system.
-
Fluorescence Spectroscopy: As its name suggests, this compound is highly fluorescent, emitting light upon excitation with UV radiation. This property is the basis for highly sensitive and selective analytical methods.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic bands corresponding to C-H stretching of the aromatic rings and C=C stretching vibrations within the fused ring system.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.
Chemical Reactivity and Synthesis
This compound is a stable compound but can undergo reactions typical of polycyclic aromatic hydrocarbons.[7][8] It is incompatible with strong oxidizing agents, with which it can react vigorously.[8]
Recent advances in synthetic organic chemistry have led to the development of various methods for the synthesis of this compound and its derivatives. These strategies often involve the construction of the this compound core through coupling reactions of naphthalene and benzene fragments or via de novo construction of the benzene or naphthalene rings.[9] One notable method involves a tandem Suzuki–Miyaura and intramolecular C–H arylation reaction.[10][11]
Analytical Methodologies: A Practical Guide
The accurate quantification of this compound in various matrices is crucial for environmental monitoring, toxicological studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[12][13]
Experimental Protocol: Quantification of this compound by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol outlines a standard procedure for the analysis of this compound in a solid matrix (e.g., soil, sediment).
1. Sample Preparation and Extraction:
-
Objective: To efficiently extract this compound from the sample matrix.
-
Procedure:
-
Homogenize the solid sample to ensure uniformity.
-
Perform a Soxhlet or ultrasonic extraction using a suitable solvent mixture, such as hexane/acetone.[12]
-
Concentrate the resulting extract using a rotary evaporator to a smaller, known volume.
-
2. Sample Cleanup (if necessary):
-
Objective: To remove interfering compounds from the extract.
-
Procedure:
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) with a C18 cartridge is recommended.[12]
-
Condition the SPE cartridge with an appropriate solvent.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the this compound from the cartridge with a stronger, non-polar solvent.
-
3. HPLC-FLD Analysis:
-
Objective: To separate and quantify this compound.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of PAHs.[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings: Excitation and emission wavelengths should be optimized for this compound (e.g., Excitation: 280 nm, Emission: 460 nm).
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in a suitable solvent.
-
Inject the standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[12]
-
Experimental Workflow Diagram:
Caption: Workflow for the analysis of this compound in solid samples.
Environmental Fate and Transport
Due to its low water solubility and high octanol-water partition coefficient, this compound strongly adsorbs to organic matter in soil and sediment.[4] Its low vapor pressure suggests that volatilization from dry soil surfaces is not a significant process.[1] However, it can volatilize slowly from moist soil and water surfaces.[1][4] In the atmosphere, this compound exists in both the vapor and particulate phases and can be transported over long distances.[3] Degradation in the environment is slow, with photolysis and microbial processes being the primary removal mechanisms.[15]
Environmental Fate Diagram:
Caption: Environmental fate and transport of this compound.
Toxicology and Safety
This compound is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans".[2] However, it is considered toxic and should be handled with care.[4] It is one of the 16 priority pollutant PAHs designated by the U.S. Environmental Protection Agency (EPA).[2]
Conclusion
This technical guide has provided a comprehensive overview of the core chemical and physical properties of this compound. Its unique molecular structure governs its physicochemical behavior, spectral characteristics, and reactivity. Understanding these properties is paramount for professionals in research, environmental science, and drug development for designing experiments, assessing environmental impact, and ensuring safe handling. The detailed analytical protocol provided serves as a practical starting point for the accurate quantification of this important polycyclic aromatic hydrocarbon.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9154, this compound. Retrieved January 5, 2026, from [Link].
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Ataman Kimya. (n.d.). This compound. Retrieved January 5, 2026, from [Link].
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Environment and Climate Change Canada. (2019). Fact sheet: this compound. Retrieved January 5, 2026, from [Link].
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Royal Society of Chemistry. (2020). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link].
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Kandasamy, J., & Cook, G. R. (2017). Synthesis of this compound Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega, 2(12), 9076–9086. [Link].
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link].
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ChemistryViews. (2023). Room-Temperature Synthesis of Fluoranthenes. Retrieved January 5, 2026, from [Link].
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Cheméo. (n.d.). Chemical Properties of this compound (CAS 206-44-0). Retrieved January 5, 2026, from [Link].
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Chemsrc. (2025). This compound CAS#:206-44-0. Retrieved January 5, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9153, Benzo(b)this compound. Retrieved January 5, 2026, from [Link].
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National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link].
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American Chemical Society. (2017). Synthesis of this compound Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega. Retrieved January 5, 2026, from [Link].
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Swedish Chemicals Agency (KEMI). (n.d.). This compound, a PAH. Retrieved January 5, 2026, from [Link].
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A Comprehensive Technical Guide to the Solubility of Fluoranthene in Organic Solvents
This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a thorough understanding of the solubility of fluoranthene in various organic solvents. This document delves into the theoretical underpinnings of solubility, presents a compilation of available solubility data, and offers detailed experimental protocols for its determination.
Introduction: The Significance of this compound Solubility
This compound (C₁₆H₁₀), a polycyclic aromatic hydrocarbon (PAH), is a compound of significant interest across various scientific disciplines, including environmental science, toxicology, and materials science.[1] Its planar, fused-ring structure contributes to its unique physicochemical properties, including its characteristic fluorescence under UV light.[1] Understanding the solubility of this compound in organic solvents is paramount for a multitude of applications, from designing efficient extraction and purification processes to developing analytical methods for its detection and quantification. In the realm of drug development, comprehending the solubility of PAH-like structures can inform the formulation of poorly soluble drug candidates.
This guide provides a holistic view of this compound's solubility, moving beyond simple data reporting to explain the fundamental principles that govern its dissolution.
Theoretical Framework: Unraveling the "Why" of Solubility
The adage "like dissolves like" serves as a foundational principle in predicting solubility. For a solid solute like this compound to dissolve in a liquid solvent, the intermolecular forces between the solute and solvent molecules must overcome the solute-solute and solvent-solvent interactions. In the case of this compound, a nonpolar molecule, its solubility is primarily dictated by London dispersion forces and π-π stacking interactions.
Intermolecular Forces at Play:
-
London Dispersion Forces: These are weak, transient forces arising from temporary fluctuations in electron distribution. As large molecules with numerous electrons, PAHs like this compound exhibit significant dispersion forces. Nonpolar solvents with similar characteristics, such as benzene and toluene, can effectively interact with this compound through these forces, promoting dissolution.
-
π-π Stacking: The delocalized π-electron systems of the aromatic rings in this compound can interact with the π-systems of aromatic solvents. This stacking interaction contributes significantly to the solubility of this compound in solvents like benzene.
-
Polarity Mismatch: this compound's nonpolar nature leads to poor solubility in highly polar solvents like water. The strong hydrogen bonding network between water molecules is not easily disrupted to accommodate the nonpolar this compound molecule, resulting in very low aqueous solubility.[2]
Thermodynamic Considerations:
The solubility of a solid in a liquid is a thermodynamic equilibrium process. The change in Gibbs free energy (ΔG) for the dissolution process must be negative for spontaneous dissolution to occur. This is influenced by both the enthalpy (ΔH) and entropy (ΔS) of solution. While breaking the crystal lattice of this compound requires energy (endothermic), the formation of new solute-solvent interactions releases energy (exothermic). The overall enthalpy of solution can be either positive or negative. The increase in disorder (entropy) upon dissolution generally favors the process.
For more accurate predictions, especially in complex systems, thermodynamic models such as the Universal Quasichemical Functional Group Activity Coefficients (UNIFAC) model and the cubic-plus-association (CPA) equation of state can be employed. These models consider the contributions of different functional groups within the solute and solvent molecules to predict activity coefficients and, consequently, solubility.
Quantitative Solubility Data of this compound
The following table summarizes the available qualitative and, where found, quantitative solubility data for this compound in a range of organic solvents. It is important to note that quantitative data, particularly at various temperatures, is often found in specialized compilations such as the IUPAC-NIST Solubility Data Series.[3][4]
| Solvent Category | Solvent | Qualitative Solubility | Quantitative Solubility (at specified temperature) |
| Nonpolar Aromatic | Benzene | Soluble[2] | Data available in IUPAC-NIST Solubility Data Series[3] |
| Toluene | Soluble | Data available in IUPAC-NIST Solubility Data Series[3] | |
| Nonpolar Aliphatic | Cyclohexane | Soluble | Data available in IUPAC-NIST Solubility Data Series[3] |
| Halogenated | Chloroform | Soluble[2][5] | Data available in IUPAC-NIST Solubility Data Series[3] |
| Carbon Disulfide | Soluble[2] | Data available in IUPAC-NIST Solubility Data Series | |
| Ethers | Diethyl Ether | Soluble[2] | Data available in IUPAC-NIST Solubility Data Series[3] |
| Ketones | Acetone | Sparingly Soluble | Data available in IUPAC-NIST Solubility Data Series[3] |
| Alcohols | Ethanol | Slightly Soluble | Data available in IUPAC-NIST Solubility Data Series[3] |
| Methanol | Sparingly Soluble[5] | Data available in IUPAC-NIST Solubility Data Series[3] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Sparingly Soluble[5] | Data available in IUPAC-NIST Solubility Data Series[3] |
| Acids | Acetic Acid | Soluble | Data available in IUPAC-NIST Solubility Data Series |
Note: The IUPAC-NIST Solubility Data Series is a critical resource for detailed, critically evaluated solubility data. Researchers requiring precise quantitative values are strongly encouraged to consult these volumes.
Experimental Determination of this compound Solubility
A robust and reliable experimental protocol is essential for determining the solubility of this compound. The following section outlines a detailed methodology employing High-Performance Liquid Chromatography (HPLC) with a UV or Fluorescence detector, a widely accepted and sensitive technique for PAH analysis.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of this compound solubility.
Step-by-Step Protocol
1. Preparation of Saturated Solutions:
-
Rationale: To ensure that the solvent is fully saturated with the solute, establishing a true equilibrium solubility.
-
Procedure:
-
Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, amber glass vial. The use of amber glass is crucial to prevent photodegradation of the light-sensitive this compound.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or shaker and agitate for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and recorded.
-
2. Sample Filtration:
-
Rationale: To remove any undissolved solid particles that could interfere with the analysis and lead to erroneously high solubility values.
-
Procedure:
-
Allow the solution to stand undisturbed at the equilibrium temperature for a few hours to allow solid particles to settle.
-
Carefully withdraw a known volume of the supernatant using a glass syringe.
-
Filter the solution through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) into a clean HPLC vial.
-
3. Preparation of Calibration Standards:
-
Rationale: To create a standard curve that will be used to quantify the concentration of this compound in the saturated solution.
-
Procedure:
-
Prepare a stock solution of this compound in the same solvent at a known high concentration.
-
Perform a series of serial dilutions to create a set of at least five calibration standards with concentrations that bracket the expected solubility of this compound.
-
4. HPLC Analysis:
-
Rationale: To separate this compound from any potential impurities and to quantify its concentration based on its detector response.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Fluorescence detector.
-
Column: A C18 reverse-phase column is commonly used for PAH analysis.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water. The specific gradient program will depend on the column and the desired separation time.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Injection Volume: Typically 10-20 µL.
-
Detection:
-
UV Detector: Set at a wavelength where this compound has a strong absorbance (e.g., ~236 nm).
-
Fluorescence Detector: This is a more sensitive and selective method. Use an appropriate excitation and emission wavelength pair for this compound (e.g., Excitation: ~286 nm, Emission: ~460 nm).
-
-
-
Procedure:
-
Inject the calibration standards, starting with the lowest concentration, to generate the calibration curve.
-
Inject the filtered saturated solution of this compound. It may be necessary to dilute the saturated solution with the same solvent to ensure the concentration falls within the linear range of the calibration curve.
-
5. Data Analysis and Calculation of Solubility:
-
Rationale: To determine the concentration of this compound in the saturated solution and express it in standard solubility units.
-
Procedure:
-
Integrate the peak area of this compound in the chromatograms of the standards and the sample.
-
Plot the peak area versus the concentration for the standards to generate a calibration curve. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a good fit.
-
Use the peak area of the sample and the equation of the calibration curve to calculate the concentration of this compound in the injected solution.
-
If the sample was diluted, multiply the calculated concentration by the dilution factor to determine the concentration in the original saturated solution.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Self-Validating System:
This protocol incorporates several self-validating steps. The use of a calibration curve with a high correlation coefficient ensures the accuracy of the quantification. Running replicate samples and standards will provide information on the precision of the method. Additionally, analyzing a blank solvent injection will confirm the absence of interfering peaks.
Intermolecular Interactions Influencing this compound Solubility
The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key interactions.
Caption: Key intermolecular interactions governing this compound's solubility.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents, integrating theoretical principles with practical experimental guidance. The key takeaway for researchers is that this compound, as a nonpolar aromatic compound, exhibits the highest solubility in nonpolar and aromatic solvents due to favorable intermolecular interactions. For precise, quantitative data, the IUPAC-NIST Solubility Data Series remains the authoritative source. The detailed HPLC protocol presented herein offers a reliable method for the experimental determination of this compound solubility, empowering scientists to generate accurate and reproducible data for their specific applications. A thorough understanding of these principles and methodologies is crucial for advancing research and development in fields where the behavior of polycyclic aromatic hydrocarbons is of paramount importance.
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Core Chemical Identity: IUPAC Nomenclature and Structure
An In-depth Technical Guide to Fluoranthene: Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science, materials chemistry, and toxicological research. We will delve into its fundamental chemical identity, spectroscopic signature, modern synthetic pathways, and its relevance to professionals in the scientific community.
This compound (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon.[1] Its structure can be conceptualized as a naphthalene and a benzene unit fused by a five-membered ring.[1] This arrangement distinguishes it from its more thermodynamically stable structural isomer, pyrene.[1] The name "this compound" is derived from its characteristic fluorescence under ultraviolet (UV) light.[1]
The International Union of Pure and Applied Chemistry (IUPAC) preferred name for this compound is simply This compound .[1][2] However, it is also known by several synonyms in the literature and commercial catalogues:
Its unique, rigid, and planar structure is foundational to its chemical and physical properties.
Caption: IUPAC numbered structure of this compound.
Physicochemical and Spectroscopic Profile
Accurate identification and characterization are paramount in research. This compound's properties are well-documented, providing a reliable basis for its detection and quantification.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₀ | [1][3][4] |
| Molar Mass | 202.256 g·mol⁻¹ | [1] |
| CAS Number | 206-44-0 | [1][3][4] |
| Appearance | Pale yellow to green needles or crystals; colorless when pure. | [1] |
| Melting Point | 110.8 °C | [1] |
| Boiling Point | 375 °C | [1] |
| Density | 1.252 g/cm³ (at 0 °C) | [1] |
| Water Solubility | 265 µg/L (at 25 °C) | [1] |
| Organic Solubility | Soluble in nonpolar solvents (ether, benzene, chloroform). | [1] |
Spectroscopic Signature for Identification
The extended π-conjugated system of this compound gives rise to a distinct spectroscopic profile, which is essential for its unambiguous identification in experimental settings.
-
Fluorescence Spectroscopy : As its name implies, this compound is highly fluorescent. It exhibits a characteristic excitation maximum at approximately 358 nm and an emission maximum at 466 nm .[5] This property is not only useful for detection but is also exploited in the development of fluorescent probes and materials.
-
UV-Visible (UV-Vis) Spectroscopy : The UV-Vis spectrum is a key tool for characterizing PAHs. This compound in solution shows a distinct absorption pattern, with a peak maximum reported at 265 nm , among other characteristic absorptions across the UV range.[6] Comprehensive spectral data is available in public databases such as the NIST Chemistry WebBook.[3][7]
-
Infrared (IR) Spectroscopy : IR spectroscopy provides a vibrational fingerprint of the molecule, confirming the presence of aromatic C-H and C=C bonds. Detailed spectra are available for reference in the NIST database.[3][7] Specific vibrational modes can be assigned to differentiate it from its isomers and derivatives.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation of this compound and its derivatives. For complex substitution patterns, two-dimensional NMR techniques like HMQC (Heteronuclear Multiple Quantum Coherence) are employed to definitively assign carbon peaks.[8]
Modern Synthetic Approaches to this compound Derivatives
While this compound can be isolated from coal tar, this source provides limited opportunities for structural modification. For researchers and drug development professionals, access to functionalized this compound scaffolds requires robust and versatile synthetic methodologies. Modern organic synthesis has moved beyond harsh, classical methods towards more elegant, transition-metal-catalyzed approaches.
One of the most effective strategies is a tandem reaction sequence involving a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation.[10][11]
Causality of the Method: This approach is powerful because it constructs the complex polycyclic core in a highly efficient manner.
-
Suzuki–Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern C-C bond formation. It reliably couples an aryl halide (1,8-diiodonaphthalene) with an arylboronic acid, demonstrating high functional group tolerance. This allows for the introduction of diverse substituents on what will become the benzene portion of the this compound core.
-
Intramolecular C–H Arylation: Following the initial coupling, the same palladium catalyst facilitates a second, intramolecular cyclization. This step is highly efficient as it closes the five-membered ring by directly activating a C-H bond on the naphthalene scaffold, avoiding the need for pre-functionalization at that site.
Caption: Workflow for Palladium-catalyzed this compound Synthesis.
Experimental Protocol: Homogeneous Catalysis Method
The following protocol is adapted from a reported catalytic method for synthesizing substituted fluoranthenes.[10]
Objective: To synthesize a substituted this compound from 1,8-diiodonaphthalene and a representative arylboronic acid.
Materials:
-
1,8-Diiodonaphthalene (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium Acetate (KOAc) (4.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nitrogen gas (inert atmosphere)
-
10 mL oven-dried Schlenk tube with stir bar
Procedure:
-
Inert Atmosphere Preparation: Charge the Schlenk tube with 1,8-diiodonaphthalene (e.g., 100 mg, 0.26 mmol) and DMSO (2 mL).
-
Solvent Degassing: Bubble nitrogen gas through the solution for 5 minutes with gentle stirring to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reagent Addition: Under a positive pressure of nitrogen, add the arylboronic acid (0.30 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (11 mg, 0.013 mmol), and KOAc (100 mg, 1.02 mmol) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube with a glass stopper. Place the tube in a preheated oil bath at 90–110 °C and stir the reaction mixture for 24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure this compound derivative.
Relevance and Applications in Research
While this compound itself is not a therapeutic agent, its study and use are highly relevant to the scientific and drug development communities.
-
Materials Science: The this compound core is a valuable building block for π-conjugated materials. Its inherent fluorescence and rigid structure make it an attractive component for synthesizing organic light-emitting diodes (OLEDs), fluorescent dyes, and conducting polymers.[12]
-
Toxicology and Drug Safety: As a ubiquitous environmental pollutant, this compound is a model compound for studying the toxicological mechanisms of PAHs.[1][13] Research has shown that it can activate cellular apoptosis and autophagy pathways.[13] This makes it a critical tool for:
-
Scaffold for Drug Discovery: The principles of synthesizing and functionalizing the this compound core are directly applicable to medicinal chemistry. While this compound is toxic, other more complex polycyclic aromatic structures, such as phenanthroindolizidine alkaloids, have demonstrated potent anticancer and antiviral activities.[14] An understanding of the chemistry of fundamental PAHs like this compound provides a foundation for designing and synthesizing novel, complex drug candidates based on related aromatic scaffolds.
Toxicology and Safe Handling
Professional researchers must handle this compound with care due to its recognized hazards.
-
Classification: this compound is listed as one of the U.S. Environmental Protection Agency's 16 priority pollutant PAHs.[1] The International Agency for Research on Cancer (IARC) classifies it as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to insufficient evidence.[1][15] However, some animal studies have indicated carcinogenic potential.[1] It has also been added to the EU's Candidate List of Substances of Very High Concern (SVHCs) due to its persistent, bioaccumulative, and toxic (PBT) properties.[1]
-
Hazards: It is considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[16][17] Direct contact with skin, particularly with exposure to sunlight, can cause photosensitization.[16] Inhalation of dust should be avoided.
Recommended Safety Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses or goggles, and a lab coat.
-
Avoid creating dust when handling the solid material.
-
Prevent release into the environment and dispose of waste according to institutional and local regulations.
Conclusion
This compound is a molecule of dual character. It is a well-understood environmental contaminant whose toxicological profile serves as a basis for important safety and mechanistic studies. Concurrently, its defined structure, robust photophysics, and amenability to modern synthetic modification make it a valuable platform for materials science and a foundational scaffold relevant to the broader field of medicinal chemistry. For the research professional, a thorough understanding of this compound's properties and chemistry is essential for its safe handling and effective application in the laboratory.
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A Technical Guide to the Natural Occurrence of Fluoranthene in the Environment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental constituent originating from both natural and anthropogenic sources. Its presence in various environmental compartments, including air, water, soil, and sediment, necessitates a thorough understanding of its formation, distribution, and fate. This technical guide provides a comprehensive overview of the natural occurrence of this compound, delving into its primary formation pathways, environmental distribution, and the analytical methodologies employed for its detection and quantification. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge to offer insights into the environmental behavior of this significant PAH.
Introduction: Understanding this compound
This compound (C₁₆H₁₀) is a non-alternant PAH composed of a naphthalene and a benzene unit fused with a five-membered ring.[1] While often found as pale yellow crystals, the pure compound is colorless.[1] Its name is derived from its characteristic fluorescence under ultraviolet (UV) light.[1] As a member of the PAH family, this compound is formed primarily through the incomplete combustion of organic materials.[2][3][4] It is a natural component of fossil fuels such as coal tar and crude oil.[2][5]
While there is no large-scale commercial production of this compound, it is utilized on a smaller scale for laboratory research and as an intermediate in the synthesis of dyes, pharmaceuticals, and pesticides.[2][3][6] The widespread presence of this compound in the environment is a consequence of both natural processes and human activities.
Natural Formation and Sources of this compound
The natural occurrence of this compound in the environment is primarily attributed to two key processes: pyrogenesis and diagenesis.
Pyrogenic Sources: The Role of Incomplete Combustion
Pyrogenic PAHs, including this compound, are formed during the incomplete combustion of organic matter at high temperatures (350–1,200°C) under low or no oxygen conditions.[7][8] Natural pyrogenic sources are significant contributors to the environmental background levels of this compound.
-
Forest and Wildfires: Large-scale biomass burning during forest and wildfires releases substantial quantities of PAHs into the atmosphere.[3][8] These airborne particles can be transported over long distances before being deposited onto soil and water surfaces.[9]
-
Volcanic Eruptions: Volcanic activity is another natural source of atmospheric PAHs, including this compound.[3][8][10]
-
Natural Coal Seam Fires: Spontaneous combustion of coal seams can lead to the slow, long-term release of PAHs into the surrounding environment.
Diagenetic and Biogenic Formation
Diagenesis refers to the physical and chemical changes occurring in sediments after their initial deposition, leading to the formation of sedimentary rock.[9][11] During this process, organic matter can be slowly transformed into PAHs, including this compound, under geothermal influence.[12] This results in the presence of this compound in fossil fuels like coal and crude oil.[2][13]
Biogenic sources also contribute to the environmental pool of PAHs. Some organisms, such as certain plants, microorganisms, phytoplankton, and algae, can synthesize PAHs.[7][8]
The following diagram illustrates the primary natural formation pathways of this compound.
Caption: Primary natural sources and environmental distribution pathways of this compound.
Environmental Distribution and Fate
This compound's physicochemical properties govern its distribution and persistence in the environment. It is a solid at room temperature with very low water solubility and low volatility.[2][6] Consequently, it strongly adsorbs to organic matter in soil and sediment.[2][6]
Atmospheric Presence
In the atmosphere, this compound exists in both the gas phase and adsorbed to particulate matter.[3] Its transport via air is a significant pathway for its distribution over wide geographical areas.[3] Atmospheric deposition, through both wet (rain and snow) and dry processes, transfers this compound from the air to terrestrial and aquatic ecosystems.[7]
Occurrence in Soil and Sediment
Due to its hydrophobic nature, this compound tends to accumulate in soil and sediment.[2][14] The concentrations of this compound in soil can vary significantly depending on the proximity to sources. Urban and industrial soils generally exhibit higher concentrations compared to rural and natural forest soils.[15][16] For instance, one study found the concentration of this compound in urban soils to be 6.8 times higher than in a natural area. Sediments in rivers, lakes, and coastal areas act as major sinks for this compound and other PAHs.[14]
Aquatic Environment
This compound enters aquatic systems through atmospheric deposition, runoff from contaminated soils, and industrial and municipal wastewater discharges.[3][5] In water, it has low solubility and tends to bind to particulate matter, eventually settling into the sediment.[3] While dissolved concentrations in water may be low, the accumulation in sediment can pose a risk to benthic organisms.[5]
The following table summarizes typical concentration ranges of this compound found in various environmental media.
| Environmental Compartment | Typical Concentration Range | Notes |
| Air (Urban) | 0.08 to 6.47 ng/m³ | Concentrations can be higher in areas with significant traffic and industrial activity.[17] |
| Air (Rural) | 0.06 to 13.48 ng/m³ | Domestic and agricultural burning can be significant sources in rural areas.[17] |
| Soil (Urban) | Mean: 3330 ng/g | Concentrations are highly variable and depend on local sources.[16] |
| Soil (Rural) | Mean: 1060 ng/g | Generally lower than urban areas but can be elevated due to specific activities.[16] |
| River Water | 910 to 1520 ng/L | Measured in a river system with industrial influence.[18] |
| Drinking Water (US) | 2.4 to 94.5 ng/L | Detected in 4 out of 16 monitored water supplies.[19] |
| Sediment (Marine) | 99.3 to 676 ng/g | Concentrations can vary with historical industrial activity and deposition rates.[12] |
Environmental Fate and Degradation
This compound can be degraded in the environment through several processes:
-
Photodegradation: In the presence of sunlight, this compound can undergo photochemical oxidation, leading to the formation of oxygenated and nitrated derivatives.[9]
-
Microbial Degradation: Certain microorganisms in soil and sediment can utilize this compound as a carbon source, breaking it down into less complex and less harmful compounds.[5][14]
-
Bioaccumulation: Due to its lipophilic nature, this compound has the potential to bioaccumulate in aquatic organisms, particularly those living in or near contaminated sediments.[5]
Analytical Methodologies for this compound Quantification
Accurate quantification of this compound in environmental samples is crucial for assessing contamination levels and understanding its fate. The standard methods typically involve sample extraction followed by chromatographic analysis.
Sample Preparation and Extraction
The choice of extraction method depends on the sample matrix.
-
Solid Samples (Soil, Sediment): Common techniques include Soxhlet extraction or ultrasonic extraction using a solvent mixture such as hexane/acetone.[20]
-
Liquid Samples (Water): Liquid-liquid extraction with a non-polar solvent like dichloromethane or solid-phase extraction (SPE) with a C18 cartridge are frequently employed.[20]
-
Biological Matrices (Tissues): Homogenization followed by protein precipitation and extraction is a typical workflow.[20]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for the analysis of this compound.
-
HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive and specific method for this compound analysis.[20][21] The natural fluorescence of this compound allows for low detection limits.
-
GC coupled with Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification of this compound and other PAHs.[21]
The U.S. Environmental Protection Agency (EPA) has established standardized methods for the analysis of PAHs in various matrices, such as EPA Method 610, 8100, and 8310.[22][23]
The following diagram outlines a general workflow for the analysis of this compound in environmental samples.
Caption: General experimental workflow for the analysis of this compound.
Step-by-Step Protocol: SPE and HPLC-FLD Analysis of Water Samples (Based on EPA Method 8310)
This protocol provides a generalized procedure for the extraction and analysis of this compound in water samples.
1. Sample Preparation: a. If the sample contains residual chlorine, dechlorinate by adding 80 mg of sodium thiosulfate per liter of sample.[22] b. For quality control, spike a replicate sample with a known concentration of a this compound standard. c. Add a surrogate standard to all samples to monitor extraction efficiency.
2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge by passing methanol followed by deionized water through it. b. Load the water sample onto the SPE cartridge at a controlled flow rate. c. Wash the cartridge with deionized water to remove interferences. d. Dry the cartridge thoroughly under a stream of nitrogen. e. Elute the retained this compound with a suitable organic solvent, such as dichloromethane or acetone.[24]
3. Concentrate the Extract: a. Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen or a rotary evaporator. b. Exchange the solvent to one compatible with the HPLC mobile phase, typically acetonitrile.
4. HPLC-FLD Analysis: a. HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector.[20] b. Column: A C18 reversed-phase column is commonly used for PAH separation.[20] c. Mobile Phase: A gradient of water and acetonitrile is typically used for elution. d. Fluorescence Detection: Set the excitation and emission wavelengths specific for this compound for optimal sensitivity. e. Quantification: Prepare a calibration curve using certified this compound standards of known concentrations. Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.[20]
Conclusion
This compound is a naturally occurring PAH that is widespread in the environment. Its formation through natural processes like wildfires and diagenesis contributes to its background presence in air, water, soil, and sediment. Understanding the sources, distribution, and fate of this compound is essential for assessing its environmental impact. The analytical methods outlined in this guide provide the necessary tools for accurate monitoring and research. For professionals in drug development and related fields, an awareness of the environmental occurrence of such compounds is crucial for a holistic understanding of potential environmental and health interactions.
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Sources of Fluoranthene in Air and Water Pollution: An In-depth Technical Guide
Abstract
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant of significant concern due to its persistence, potential carcinogenicity, and toxicity to aquatic life.[1][2] This technical guide provides a comprehensive overview of the primary sources of this compound in both atmospheric and aquatic environments, intended for researchers, environmental scientists, and professionals in drug development who require a deep understanding of this compound's environmental lifecycle. We will explore the fundamental mechanisms of this compound formation, dissect its release from both natural and anthropogenic sources, and trace its transport pathways in air and water. This guide synthesizes current scientific literature to offer field-proven insights into the causality behind this compound pollution and presents standardized methodologies for its accurate quantification in environmental matrices.
Introduction to this compound
This compound (C₁₆H₁₀) is a non-alternant PAH composed of a benzene ring and a naphthalene system fused together. It is a pale yellow, crystalline solid with low water solubility and volatility, leading to its strong adsorption to particulate matter and sediments in the environment.[3][4] As a product of incomplete combustion of organic materials, this compound is rarely found in isolation but rather as a component of complex PAH mixtures.[3][5] Its presence in the environment is a key indicator of pollution from pyrogenic (combustion-related) and petrogenic (petroleum-related) sources.
Sources of this compound in Air Pollution
The atmosphere is a primary reservoir and transport medium for this compound, where it exists in both the vapor phase and adsorbed to particulate matter.[1][4] The principal sources of atmospheric this compound are anthropogenic, stemming from a wide array of industrial and domestic activities.
Anthropogenic Sources
The incomplete combustion of carbon-based fuels is the most significant contributor to atmospheric this compound.[6][7][8] Key stationary sources include:
-
Industrial Processes: Coal coking, aluminum smelting (specifically with Soderberg electrodes), and the production of coal tar, creosote, and asphalt are major industrial emitters of this compound.[3] The steel industry also contributes through the use of coal tar as a fuel.[3]
-
Power Generation: Coal- and oil-fired power plants release this compound as a byproduct of fuel combustion.
-
Waste Incineration: Municipal and industrial waste incinerators are significant sources of a variety of PAHs, including this compound.[9]
-
Residential Heating: The burning of wood, coal, and biomass for domestic heating is a major, often diffuse, source of this compound, particularly in urban and suburban areas during colder months.[1][6]
Vehicle exhaust is a pervasive source of this compound in the urban environment.[1][6] Both gasoline and diesel engines produce this compound through the incomplete combustion of fuel. Additionally, tire wear and the use of asphalt on roadways contribute to the atmospheric burden of this compound.[1][3]
Natural Sources
While anthropogenic sources dominate, natural processes also contribute to atmospheric this compound levels:
-
Forest and Wildfires: The large-scale combustion of biomass during forest and wildfires releases significant quantities of this compound and other PAHs into the atmosphere.[1][10]
-
Volcanic Eruptions: Volcanic activity can also be a natural source of airborne PAHs.[1][10]
Atmospheric Transport and Deposition
Once in the atmosphere, this compound can be transported over long distances while adsorbed to particulate matter.[4] It is eventually removed from the atmosphere through wet and dry deposition, leading to the contamination of soil, vegetation, and water bodies.[11] Atmospheric deposition is a major pathway for the introduction of this compound into aquatic ecosystems.[12]
Sources of this compound in Water Pollution
This compound contamination in aquatic environments is a result of both direct discharges and indirect inputs from atmospheric deposition and runoff. Due to its hydrophobic nature, this compound in water tends to associate with suspended particles and accumulate in sediments.[1][4]
Point Sources of Water Contamination
Wastewater treatment plants (WWTPs) are a significant point source of this compound in receiving waters.[1] Industrial effluents, particularly from coal processing, petroleum refining, wood preservation (creosote), and aluminum smelting, can contain high concentrations of this compound.[3][7][8][13] Municipal wastewater also contains this compound from various urban sources that are collected in the sewage system.
Non-Point Sources of Water Contamination
Urban runoff is a major diffuse source of this compound to surface waters.[14][15] Impervious surfaces such as roads, parking lots, and rooftops accumulate atmospheric deposition of this compound. During rainfall events, this accumulated this compound is washed into storm drains and ultimately discharged into rivers, lakes, and coastal waters.[16][17][18] Runoff from surfaces sealed with coal tar-based products can be a particularly potent source of this compound.[10]
Accidental spills of crude oil and refined petroleum products can introduce large quantities of this compound and other PAHs into the aquatic environment.[1] While less dramatic, chronic low-level releases from leaking storage tanks, pipelines, and marine vessel operations also contribute to the overall burden of this compound in water bodies.
As previously mentioned, the deposition of airborne this compound is a significant non-point source of contamination for water bodies.[12] This pathway is particularly important for remote aquatic ecosystems that are not directly impacted by industrial or urban discharges.
Quantitative Data on this compound Sources
The following tables summarize typical concentrations and emission factors of this compound from various sources. It is important to note that these values can vary significantly depending on the specific process, fuel type, and environmental conditions.
Table 1: this compound Concentrations in Air and Atmospheric Deposition
| Source/Matrix | Concentration/Flux | Reference |
| Urban Air (particulate matter) | 80 to 190 ng/m³ (total PAHs) | [12] |
| Urban Air (particulate matter) | 34.37 ng/mg (PM2.5) | [19] |
| Atmospheric Dry Deposition (Tampa Bay) | 11.5 µg/m²/d (total PAHs) | [12] |
| Atmospheric Bulk Deposition (Industrial Area) | 1,098.7 g/km²/year (total PAHs) | [13][20] |
| Atmospheric Bulk Deposition (Rural Area) | 102.7 g/km²/year (total PAHs) | [13][20] |
Table 2: this compound Concentrations in Water and Sediment
| Source/Matrix | Concentration | Reference |
| Urban Stormwater Runoff | 11 - 191 µg/L | [3] |
| Urban Stormwater Runoff | Geometric mean > 0.5 µg/L | [10] |
| Industrial Wastewater (Plastics) | Unspiked: <0.1 µg/L | [13] |
| Municipal Wastewater (Treated) | 0.7 µg/L | [13] |
| Receiving Water Sediments | 23 - 13,000 µg/kg | [3] |
| Urban River Sediment | 0.44 - 6.21 mg/kg (total PAHs) | [12] |
Experimental Protocols for this compound Analysis
Accurate quantification of this compound in environmental samples is crucial for assessing contamination levels and identifying sources. The following are generalized protocols based on standard methods for the analysis of this compound in air and water.
Analysis of this compound in Air Samples
This protocol is based on EPA Method TO-13A and NIOSH Method 5506.[16][21]
5.1.1. Sample Collection
-
Apparatus: High-volume air sampler equipped with a quartz fiber filter (QFF) to collect particulate-bound this compound and a polyurethane foam (PUF) or XAD-2 resin cartridge to trap vapor-phase this compound.
-
Procedure: Draw a known volume of air (typically 300-400 m³) through the filter and sorbent cartridge assembly at a constant flow rate.
-
Storage: After sampling, wrap the filter and sorbent cartridge in aluminum foil, store them in sealed containers, and keep them chilled (≤4°C) and protected from light until extraction.
5.1.2. Sample Preparation
-
Extraction: Spike the samples with a surrogate standard (e.g., deuterated PAHs) to monitor extraction efficiency.[1] Extract the QFF and PUF/XAD-2 separately or combined using Soxhlet extraction or ultrasonic-assisted liquid extraction with a suitable solvent such as dichloromethane or a mixture of dichloromethane and n-hexane.[6][16]
-
Concentration: Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Cleanup (Optional): If significant interferences are present, perform a cleanup step using solid-phase extraction (SPE) with a silica gel or Florisil cartridge.
5.1.3. Instrumental Analysis
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for PAH analysis (e.g., Rtx-35).[6]
-
Injection: Splitless injection.
-
Carrier Gas: Helium.
-
MS Mode: Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.[6][15]
-
-
HPLC-FLD Analysis:
-
Instrument: High-performance liquid chromatograph with a fluorescence detector (HPLC-FLD).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: Use wavelength programming for the fluorescence detector to achieve optimal sensitivity for this compound (e.g., excitation at 270 nm and emission at 430 nm).[6]
-
Analysis of this compound in Water Samples
This protocol is based on EPA Method 610 and EPA Method 8310.[22][23]
5.2.1. Sample Collection
-
Container: Collect water samples in 1-liter amber glass bottles with Teflon-lined caps.
-
Preservation: If residual chlorine is present, add 80 mg of sodium thiosulfate per liter of sample.[23] Store the samples at ≤4°C and protect them from light.
-
Holding Time: Extract samples within 14 days of collection.
5.2.2. Sample Preparation
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Spike the water sample with a surrogate standard. Adjust the pH to neutral. Serially extract the sample with methylene chloride in a separatory funnel.
-
Solid-Phase Extraction (SPE): Alternatively, pass the water sample through a C18 SPE cartridge. Elute the trapped analytes with a suitable solvent like methylene chloride.
-
-
Drying and Concentration: Dry the extract by passing it through anhydrous sodium sulfate. Concentrate the extract to 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.
-
Solvent Exchange: Exchange the solvent to one compatible with the analytical instrument (e.g., acetonitrile for HPLC).
5.2.3. Instrumental Analysis
-
HPLC-FLD/UV Analysis:
-
Instrument: HPLC equipped with both a UV detector and a fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/water gradient.
-
Detection: The UV detector is used for less fluorescent PAHs, while the fluorescence detector provides high sensitivity for this compound.[23]
-
-
GC-MS Analysis:
-
Instrument: GC-MS system as described for air sample analysis.
-
Derivatization: Not typically required for this compound.
-
Visualization of Key Pathways
The following diagrams illustrate the major pathways of this compound formation and its transport in the environment.
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The Synthesis of Fluoranthene: A Technical Guide to Core Pathways and Precursors
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Fluoranthene Scaffold
This compound, a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene ring fused by a five-membered ring, is a molecule of significant interest across various scientific disciplines. Its unique electronic properties and rigid, planar structure make it a valuable core scaffold in materials science, particularly in the development of organic electronics and fluorescent probes. Furthermore, the this compound motif is found in a number of natural products, some of which exhibit important biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound and its derivatives, offering insights into the underlying chemical principles and practical experimental guidance for researchers in organic synthesis and drug development.
Modern Synthetic Strategies: Precision and Versatility
Contemporary approaches to this compound synthesis are dominated by transition-metal-catalyzed cross-coupling and cyclization reactions, offering high efficiency, functional group tolerance, and modularity.
Palladium-Catalyzed Tandem Reactions: A Powerful Approach
A highly effective and widely utilized strategy for the synthesis of substituted fluoranthenes involves a palladium-catalyzed tandem sequence of a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular C–H arylation. This approach offers a convergent and flexible route to a diverse range of this compound derivatives.
Mechanism and Rationale:
The reaction typically commences with the Suzuki-Miyaura coupling of a 1,8-dihalogenated naphthalene, such as 1,8-diiodonaphthalene, with an arylboronic acid or its corresponding pinacol ester. This step forms a 1-aryl-8-halonaphthalene intermediate. Under the same reaction conditions, a palladium catalyst facilitates an intramolecular C–H activation and subsequent arylation, leading to the formation of the central five-membered ring and yielding the this compound core. The choice of palladium catalyst and ligands is crucial for the efficiency of both the cross-coupling and the C-H activation steps.
Experimental Protocol: Homogeneous Catalysis for this compound Synthesis
-
Reaction Setup: An oven-dried Schlenk tube is charged with 1,8-diiodonaphthalene (1.0 equiv) and anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere.
-
Degassing: Nitrogen gas is bubbled through the solution for 5 minutes with gentle stirring to remove dissolved oxygen.
-
Reagent Addition: The arylboronic acid or pinacol ester (1.1-1.15 equiv), a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (5 mol %), and a base like potassium acetate (KOAc, 4.0 equiv) are added sequentially to the reaction mixture.
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred at a temperature ranging from 90 to 110 °C for 24 hours.
-
Workup and Purification: After cooling to room temperature, the reaction is quenched with brine, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the crude product is purified by flash column chromatography on silica gel.
Data Presentation: Scope of the Palladium-Catalyzed this compound Synthesis
| Entry | Arylboronic Acid/Ester | Product | Yield (Homogeneous) |
| 1 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)this compound | 71% |
| 2 | 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)this compound | Good yields |
| 3 | 4-Acetylphenylboronic acid | 2-(4-Acetylphenyl)this compound | Good yields |
| 4 | Methyl 4-boronobenzoate | Methyl 4-fluoranthen-2-ylbenzoate | 78% |
| 5 | 4-Nitrophenylboronic acid | 2-(4-Nitrophenyl)this compound | Good yields |
Yields are approximate and can vary based on specific reaction conditions.
Logical Workflow: Palladium-Catalyzed this compound Synthesis
Caption: Rh-catalyzed [2+2+2] cycloaddition pathway.
Classical Synthetic Methods: The Historical Foundation
While modern methods offer significant advantages, an understanding of classical synthetic routes is essential for a comprehensive knowledge of this compound chemistry.
The von Braun-Rudolph Reaction
Historically, the von Braun-Rudolph reaction was a significant method for the synthesis of this compound. This reaction involves the cyclization of a γ-aryl-butyric acid or a related derivative. While less common in contemporary research due to the often harsh conditions required, it remains a noteworthy example of early PAH synthesis. The mechanism typically involves the formation of a reactive intermediate, such as an acylium ion, which then undergoes an intramolecular electrophilic aromatic substitution to form the fused ring system.
Precursors for this compound Synthesis
The choice of precursors is dictated by the chosen synthetic pathway. Key starting materials for the various methods discussed include:
-
For Palladium-Catalyzed Tandem Reactions:
-
Naphthalene Core: 1,8-diiodonaphthalene, 1,8-dibromonaphthalene, or 1,8-dichloronaphthalene.
-
Aryl Moiety: A wide variety of arylboronic acids and their pinacol esters.
-
-
For Cycloaddition Reactions:
-
Diels-Alder: Naphthalene-fused cyclopentadienones and various alkynes.
-
[2+2+2] Cycloaddition: 1,8-dialkynylnaphthalenes and other terminal or internal alkynes.
-
-
Other Precursors:
-
Acenaphthene: Can be used as a starting material for the synthesis of certain this compound derivatives.
-
Fluorenone: Can serve as a precursor for the synthesis of benzo[b]this compound.
-
Purification of Synthetic this compound
The purification of this compound and its derivatives is a critical step to obtain high-purity materials for subsequent applications. The two most common and effective methods are column chromatography and recrystallization.
Column Chromatography
Column chromatography is a powerful technique for separating this compound from reaction byproducts and unreacted starting materials.
Experimental Protocol: Column Chromatography of this compound
-
Stationary Phase: A glass column is packed with a suitable stationary phase, most commonly neutral silica gel.
-
Eluent System: A non-polar eluent system, such as a mixture of hexanes and a slightly more polar solvent like dichloromethane or ethyl acetate, is typically used. The optimal solvent ratio is determined by thin-layer chromatography (TLC) analysis of the crude product.
-
Loading and Elution: The crude product is dissolved in a minimal amount of the eluent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected as the separated compounds elute.
-
Analysis: The collected fractions are analyzed by TLC to identify those containing the pure this compound product.
Recrystallization
Recrystallization is an excellent final purification step to obtain highly crystalline and pure this compound.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A suitable solvent or solvent system is chosen in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for the recrystallization of PAHs include ethanol, toluene, or a mixture of solvents like ethanol/water.
-
Dissolution: The crude or partially purified this compound is dissolved in a minimal amount of the hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is quickly filtered to remove them.
-
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to promote the formation of well-defined crystals.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to remove any residual solvent.
Purification Workflow
An In-Depth Technical Guide to the Thermal and Photolytic Stability of Fluoranthene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoranthene (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) comprised of a naphthalene and a benzene unit fused by a five-membered ring.[1] It is a colorless solid that exhibits fluorescence under UV light, a characteristic from which its name is derived.[1] As a product of incomplete combustion of organic materials, this compound is a ubiquitous environmental pollutant found in coal tar, vehicle exhaust, and smoke from burning wood and fossil fuels.[1][2] Its persistence and potential toxicity make understanding its stability under various environmental and laboratory conditions a critical concern for environmental scientists, toxicologists, and professionals in drug development who may encounter this compound as an impurity or a structural motif.
This technical guide provides a comprehensive overview of the thermal and photolytic stability of this compound. It is designed to offer researchers and scientists a deep understanding of the degradation pathways, influencing factors, and the experimental methodologies used to assess its stability.
Part 1: Thermal Stability of this compound
The thermal stability of a chemical compound is a measure of its resistance to decomposition upon heating. For PAHs like this compound, thermal degradation can proceed through different pathways depending on the temperature and the presence of oxygen.
Mechanisms of Thermal Degradation
The thermal degradation of PAHs generally involves the breaking of carbon-hydrogen and carbon-carbon bonds at elevated temperatures, leading to the formation of free radicals.[2] These radicals can then recombine to form other aromatic compounds or undergo further fragmentation. The process can be broadly categorized into two types:
-
Pyrolysis: Thermal decomposition in an inert atmosphere.
-
Combustion: Thermal decomposition in the presence of an oxidant, typically oxygen.
While specific data on the complete pyrolysis and combustion product profile of pure this compound is not extensively detailed in readily available literature, general principles of PAH thermal decomposition suggest that at temperatures exceeding 500°C, fragmentation and subsequent recombination reactions will occur.[2] During combustion, the primary products are expected to be carbon dioxide and water, with the potential for the formation of other PAHs and soot as byproducts of incomplete combustion.[3]
Factors Influencing Thermal Stability
The thermal stability of this compound can be influenced by several factors:
-
Temperature: Higher temperatures provide the necessary activation energy for bond cleavage, thus accelerating the rate of decomposition.
-
Atmosphere: The presence of oxygen significantly alters the degradation pathway, leading to oxidative decomposition (combustion) rather than pyrolysis.
-
Matrix: The physical state of the this compound (solid or in solution) and the nature of the surrounding matrix can affect its thermal stability. For instance, PAHs in a solid form generally exhibit higher stability than when in a solution.
Experimental Assessment of Thermal Stability
The thermal stability of chemical substances like this compound can be quantitatively assessed using various thermoanalytical techniques. Standardized methods provide a framework for obtaining reproducible and comparable data.
Key Experimental Techniques:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the temperatures at which decomposition occurs and the extent of mass loss.[4]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to detect exothermic or endothermic transitions, such as melting and decomposition, and to quantify the enthalpy changes associated with these processes.[5]
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This powerful analytical technique involves the thermal decomposition of a sample in an inert atmosphere (pyrolysis), followed by the separation of the resulting volatile products by gas chromatography and their identification by mass spectrometry.[6][7] This method is invaluable for elucidating the degradation pathways and identifying the specific products of pyrolysis.
Standardized Protocols:
Several standard test methods have been developed for assessing the thermal stability of chemicals:
-
ASTM E537: Standard Test Method for Thermal Stability of Chemicals by Differential Scanning Calorimetry: This method is used to detect enthalpic changes and approximate the temperatures at which they occur.[5]
-
ASTM E487: Standard Test Methods for Constant-Temperature Stability of Chemical Materials: These methods assess the stability of materials at a constant temperature, which can be useful for determining safe storage and processing temperatures.[8]
-
ASTM E2160: Standard Test Method for Heat of Reaction of Thermally Reactive Materials by Differential Scanning Calorimetry: This method determines the exothermic heat of reaction of thermally reactive materials.[9]
Experimental Workflow for Thermal Stability Assessment:
Experimental Assessment of Photolytic Stability
The photolytic stability of a compound is typically evaluated by exposing a solution of the substance to a light source that simulates natural sunlight and monitoring its concentration over time.
Standardized Protocols:
-
OECD Guideline for the Testing of Chemicals, Section 3, No. 316: Phototransformation of Chemicals in Water – Direct Photolysis: This guideline provides a tiered approach for assessing the direct phototransformation of chemicals in water. [10][11][12][13][14] Experimental Workflow for Photostability Testing (based on OECD 316):
Quantitative Data on this compound Photodegradation:
| Parameter | Value/Observation | Conditions | Reference |
| Quantum Yield (Φ) | 0.20 ± 0.01 | In water | |
| Photodegradation Kinetics | Pseudo-first-order | In the presence of TiO₂ photocatalyst | [15] |
| Effect of pH | Degradation of PAHs can be significantly influenced by pH, with optimal degradation often occurring under specific acidic or alkaline conditions. | Varies with the specific PAH and reaction conditions. | [16][17][18][19][20] |
| Influence of Humic Acids | Can act as photosensitizers, enhancing indirect photolysis, but can also act as light screens, inhibiting direct photolysis. | The net effect depends on the concentration and nature of the humic substances. | [21][22][23] |
Conclusion
The stability of this compound is a complex interplay of its inherent chemical properties and the environmental conditions to which it is exposed. Thermally, it is a relatively stable compound, requiring high temperatures for decomposition. Its degradation pathways are significantly different in the presence or absence of oxygen. Photolytically, this compound is susceptible to degradation by both direct and indirect mechanisms, with its stability in aqueous environments being influenced by factors such as pH and the presence of natural photosensitizers.
For researchers in environmental science, understanding these degradation pathways is crucial for predicting the fate and transport of this compound in the environment. For professionals in drug development, knowledge of its stability is essential for controlling impurities and ensuring the quality and safety of pharmaceutical products. The standardized experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of the thermal and photolytic stability of this compound and other related compounds.
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- Jacobs, L. E., & Dickhut, R. M. (2008). Direct and indirect photolysis of polycyclic aromatic hydrocarbons in nitrate-rich surface waters. Environmental Toxicology and Chemistry, 27(2), 335-342.
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- Dong, S., et al. (2017). UVA Photoirradiation of Oxygenated Benz[a]anthracene and 3-Methylcholanthene - Generation of Singlet Oxygen and Induction of Lipid Peroxidation. International Journal of Molecular Sciences, 18(11), 2415.
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An In-depth Technical Guide to the Toxicological Profile of Fluoranthene
Introduction
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a ubiquitous environmental contaminant resulting from the incomplete combustion of organic materials. It is commonly found in coal tar, crude oil, and fossil fuels, and is released into the environment through sources such as vehicle exhaust, cigarette smoke, and the burning of wood and fossil fuels. As a member of the non-alternant PAHs, characterized by the fusion of a naphthalene and a benzene unit connected by a five-membered ring, its toxicological profile is of significant interest to researchers, scientists, and drug development professionals. This guide provides a comprehensive overview of the toxicological properties of this compound, detailing its physicochemical characteristics, toxicokinetics, mechanisms of toxicity, and the analytical methodologies for its detection.
Physicochemical Properties and Environmental Fate
A thorough understanding of this compound's physicochemical properties is fundamental to comprehending its environmental behavior and toxicological impact. These properties govern its transport, distribution, and persistence in various environmental matrices.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 206-44-0 | |
| Molecular Formula | C₁₆H₁₀ | |
| Molecular Weight | 202.25 g/mol | |
| Appearance | Colorless to pale yellow needle-like crystals | |
| Melting Point | 105-110 °C | |
| Boiling Point | 384 °C | |
| Water Solubility | Very low | |
| Log Kow | 5.22 | |
| Vapor Pressure | Low |
The very low water solubility and high octanol-water partition coefficient (Log Kow) of this compound indicate its lipophilic nature. This leads to its strong adsorption to organic matter in soil and sediment, contributing to its environmental persistence. In aquatic environments, it tends to partition from the water column to the sediment. Its low volatility means that once it contaminates soil or water, it is released into the atmosphere very slowly.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of this compound, like other PAHs, involves its absorption into the body, distribution to various tissues, metabolic activation and detoxification, and eventual excretion.
Absorption
Human exposure to this compound occurs primarily through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact. Due to its lipophilic nature, it is readily absorbed through the lungs, gastrointestinal tract, and skin.
Distribution
Once absorbed, this compound can bind to blood proteins like albumin, facilitating its transport throughout the body. Its lipophilicity allows it to accumulate in fatty tissues.
Metabolism
The toxicity of this compound is intrinsically linked to its metabolic activation into reactive intermediates. This process is primarily mediated by the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. The metabolic pathway involves a series of enzymatic reactions that transform the parent compound into more water-soluble metabolites, but also into reactive electrophiles capable of binding to cellular macromolecules.
The key steps in this compound metabolism are:
-
Oxidation: CYP enzymes oxidize this compound to form epoxide intermediates and phenols.
-
Hydration: Epoxide hydrolase can convert the epoxides into trans-dihydrodiols.
-
Further Oxidation: The dihydrodiols can be further oxidized by CYP enzymes to form highly reactive diol epoxides.
-
Conjugation: Detoxification pathways involve the conjugation of metabolites with glutathione, glucuronic acid, or sulfate, leading to more water-soluble and excretable compounds.
Figure 1. Simplified metabolic pathway of this compound leading to detoxification or toxic activation.
Excretion
The water-soluble conjugated metabolites of this compound are primarily excreted in the urine and feces. The rate of elimination can vary between different PAHs.
Mechanisms of Toxicity
The toxic effects of this compound are largely attributed to its reactive metabolites, which can induce cellular damage through various mechanisms.
Genotoxicity and Carcinogenicity
The diol epoxide metabolites of this compound are highly reactive and can covalently bind to DNA, forming DNA adducts. This binding can lead to mutations and initiate the process of carcinogenesis.
The International Agency for Research on Cancer (IARC) has classified this compound as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence. However, some studies in newborn mice have suggested it possesses carcinogenic properties. The U.S. Environmental Protection Agency (EPA) has classified this compound in Group D, "not classifiable as to human carcinogenicity," due to a lack of suitable data. It is important to note that this compound often co-occurs with other PAHs that are known carcinogens.
Aryl Hydrocarbon Receptor (AHR) Activation
This compound, like many PAHs, can bind to and activate the aryl hydrocarbon receptor (AHR). This activation induces the expression of CYP1A1, CYP1A2, and CYP1B1 enzymes, which are involved in its own metabolism. While this is a detoxification response, it can also enhance the production of reactive metabolites, thus contributing to its toxicity.
Oxidative Stress
The metabolism of this compound can lead to the production of reactive oxygen species (ROS), inducing oxidative stress within cells. This can damage cellular components, including lipids, proteins, and DNA.
Target Organ Toxicity
Animal studies have identified several target organs for this compound toxicity.
-
Liver: Long-term exposure to this compound has been shown to cause increased liver weight and elevated liver enzymes in animal models.
-
Kidneys: Nephropathy (kidney disease) has been observed in animals following prolonged exposure to this compound.
-
Hematological System: Studies in rats and mice have reported decreased white blood cell counts following exposure to high doses of this compound.
Regulatory Standards and Health Advisories
Several regulatory agencies have established guidelines for this compound exposure to protect human health.
Table 2: Regulatory Standards and Health Advisories for this compound
| Agency/Organization | Guideline/Standard | Value | Reference |
| U.S. EPA | Reference Dose (RfD) | 0.04 mg/kg/day | |
| ATSDR | Intermediate-Duration Oral Minimal Risk Level (MRL) | 0.4 mg/kg/day | |
| Minnesota Department of Health (MDH) | Drinking Water Guidance Value | 70 ppb (µg/L) |
Experimental Protocols for Toxicological Assessment
A variety of analytical methods are employed to detect and quantify this compound in environmental and biological samples.
Protocol for Quantification of this compound in Biological Matrices by HPLC-FLD
This protocol outlines a standard method for the analysis of this compound in biological tissues using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
1. Sample Preparation (Extraction): a. Tissue Homogenization: Homogenize a known weight of the tissue sample in a suitable buffer. b. Protein Precipitation: Add a solvent like acetonitrile to the homogenate to precipitate proteins. c. Centrifugation: Centrifuge the sample to pellet the precipitated proteins. d. Supernatant Collection: Carefully collect the supernatant containing the extracted this compound. e. Solid-Phase Extraction (SPE): For sample cleanup and concentration, pass the supernatant through a C18 SPE cartridge. Elute the this compound from the cartridge with an appropriate solvent (e.g., acetonitrile).
2. HPLC-FLD Analysis: a. HPLC System: Utilize a standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector. b. Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for PAH separation. c. Mobile Phase: A gradient of acetonitrile and water is typically employed. d. Flow Rate: Maintain a flow rate of 1.0 mL/min. e. Injection Volume: Inject 20 µL of the prepared sample extract. f. Fluorescence Detector Settings:
- Excitation Wavelength: 286 nm
- Emission Wavelength: 460 nm
3. Quantification: a. Calibration Curve: Prepare a series of calibration standards of known this compound concentrations. b. Analysis: Analyze the standards and samples under the same HPLC-FLD conditions. c. Concentration Determination: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Figure 2. Workflow for the quantification of this compound in biological samples using HPLC-FLD.
Conclusion
This compound presents a complex toxicological profile characterized by its persistence in the environment and its potential for metabolic activation into genotoxic species. While its carcinogenicity in humans is not definitively established, its known effects on the liver, kidneys, and hematological system, coupled with its widespread presence, underscore the importance of continued research and monitoring. A comprehensive understanding of its toxicokinetics and mechanisms of toxicity is crucial for accurate risk assessment and the development of strategies to mitigate human exposure and its adverse health effects.
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An In-Depth Technical Guide to the Bioavailability and Bioaccumulation of Fluoranthene
Foreword: Understanding the Environmental Odyssey of a Ubiquitous Pollutant
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental contaminant primarily stemming from the incomplete combustion of organic materials.[1] Its presence in the air, water, and soil, often bound to particulate matter, poses significant ecological and health concerns.[2] This guide provides a comprehensive technical overview of the critical processes governing its environmental impact: bioavailability and bioaccumulation. We will delve into the intricate mechanisms of its uptake by living organisms, the factors influencing its concentration in tissues, and the advanced methodologies employed by researchers to unravel its complex journey through ecosystems. This document is intended for researchers, environmental scientists, and professionals in drug development and environmental remediation who require a deep, mechanistic understanding of this compound's behavior in biological systems.
Physicochemical Properties: The Foundation of this compound's Environmental Behavior
This compound (C₁₆H₁₀) is a four-ring, non-alternant PAH, a structural characteristic that distinguishes it from isomers like pyrene and influences its stability and reactivity.[3][4] Its fundamental physicochemical properties are paramount to understanding its partitioning in the environment and its subsequent availability to organisms.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 202.25 g/mol | [5] |
| Melting Point | 111°C | [5] |
| Boiling Point | 375°C | [5] |
| Water Solubility | 265 µg/L at 25°C | [5] |
| Vapor Pressure | 0.01 mm Hg at 25°C | [5] |
| Log Kₒw (Octanol-Water Partition Coefficient) | 5.22 | [3] |
The very low water solubility and high octanol-water partition coefficient (Log Kₒw) of this compound are cornerstone properties.[6] These dictate its strong tendency to adsorb to organic matter in soil and sediment, a process that significantly reduces its concentration in the aqueous phase and, consequently, its immediate bioavailability to many aquatic organisms.[6][7] Its low volatility means that once partitioned into soil or sediment, it is released back into the environment very slowly.[6][7]
Bioavailability: The Gateway to Biological Systems
Bioavailability, in the context of environmental science, refers to the fraction of a chemical in a specific environmental compartment that is available for uptake by an organism. For this compound, bioavailability is a complex interplay of environmental factors and the physiological characteristics of the organism.
Factors Influencing this compound Bioavailability
-
Soil and Sediment Properties: The quantity and quality of organic matter are critical.[8] Higher organic carbon content generally leads to stronger sorption of this compound, reducing its availability in the interstitial water for uptake by benthic organisms.[9][10] The type of organic matter, whether labile or refractory, can also influence partitioning and bioavailability.[8][11] Clay minerals in sediment can also enhance the adsorption of this compound.[12]
-
Dissolved Organic Carbon (DOC): In aquatic systems, this compound can bind to DOC in the water column. This can either decrease bioavailability by making the this compound less available for direct uptake across gills or increase its transport and apparent solubility.
-
Bioturbation: The activity of benthic invertebrates, such as burrowing and feeding, can significantly alter the distribution of this compound in sediments.[13] This can remobilize sequestered this compound, potentially increasing its exposure to other organisms.[13]
-
Photoactivation: Ultraviolet (UV) radiation can significantly increase the toxicity of this compound to aquatic organisms, a phenomenon known as photo-induced toxicity.[14] This suggests that in sunlit surface waters, the risk posed by bioavailable this compound is amplified.
Experimental Assessment of Bioavailability
A multi-faceted approach is necessary to accurately assess the bioavailability of this compound. This involves a combination of chemical analysis and biological assays.
Workflow for Assessing this compound Bioavailability
Caption: A generalized workflow for assessing the bioavailability of this compound in environmental matrices.
Protocol 1: Sediment Spiking and Equilibration for Bioavailability Studies
This protocol describes a standardized method for preparing this compound-spiked sediments for toxicity and bioaccumulation testing.
-
Sediment Characterization: Prior to spiking, thoroughly characterize the sediment for parameters including total organic carbon (TOC), particle size distribution, and pH.
-
Spiking Solution Preparation: Dissolve a known mass of this compound in a minimal volume of a suitable solvent (e.g., acetone).
-
Sediment Spiking: In a fume hood, add the spiking solution to the wet sediment in a glass container. The amount of solvent should be less than 0.1% of the sediment dry weight.
-
Homogenization: Thoroughly mix the spiked sediment using a stainless-steel mixer for a specified period (e.g., 2 hours) to ensure a uniform distribution of this compound.
-
Equilibration: Age the spiked sediment in the dark at a constant temperature (e.g., 4°C) for a minimum of one month. This allows the this compound to partition between the sediment particles and the interstitial water, mimicking natural conditions.
-
Verification: After equilibration, collect subsamples of the sediment and interstitial water to quantify the this compound concentration and confirm the target spiking levels have been achieved.
Causality Behind Experimental Choices: The extended equilibration period is crucial as it allows the system to approach a state of equilibrium, which is a fundamental assumption of many bioavailability models, such as the Equilibrium Partitioning (EqP) model.[9] Using a volatile solvent and ensuring its minimal use prevents alterations to the sediment's physicochemical properties.
Bioaccumulation and Bioconcentration: The Fate of this compound in Organisms
Bioaccumulation is the net result of uptake, storage, and elimination of a substance by an organism. It encompasses all routes of exposure, including diet and direct contact with the environment. Bioconcentration is a specific type of bioaccumulation where uptake is primarily from the water.
Key Metrics for Bioaccumulation
-
Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to its concentration in the surrounding water at steady state. BCF values for this compound can be high, suggesting a significant potential for uptake from water. For instance, BCFs in sunfish have been reported to range from 2,640 to 6,110.[15] However, in organisms capable of metabolizing PAHs, such as fish, BCF values can be lower.[16]
-
Bioaccumulation Factor (BAF): A broader measure that considers uptake from all environmental sources, including food. It is the ratio of the chemical's concentration in an organism to its concentration in the surrounding environment (water, soil, or sediment).
-
Biota-Sediment Accumulation Factor (BSAF): The ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in the sediment.
Table 2: Selected Bioaccumulation and Bioconcentration Factors for this compound
| Organism | Metric | Value (L/kg) | Notes | Source |
| Daphnia magna | BCF | 3,981 (after 7 days) | Fathead minnows, depuration in 2 days. | [15] |
| Rainbow Trout | BCF | 380 | Log BCF of 2.58. | [15] |
| Estuarine Oligochaete (Monopylephorus rubroniveus) | BCF | 10,893 ± 2828 | In the presence of UV radiation. | [14] |
| Various Aquatic Species | BAF | >5000 (in some species) | Lipid normalized. | |
| Lumbriculus variegatus | BAF | 0.52 - 1.88 | Wet weight basis, declined over 28 days. | [17] |
Mechanisms of Uptake and Elimination
Uptake of this compound in aquatic organisms can occur through several pathways:
-
Gill Respiration: Direct partitioning from water across the gill membranes.
-
Dermal Absorption: Uptake through the skin.
-
Ingestion: Consumption of contaminated food, sediment, or water.[8]
Once absorbed, the lipophilic nature of this compound facilitates its distribution into lipid-rich tissues. Elimination occurs through various processes, including excretion of the parent compound and, more significantly, metabolic biotransformation.
Biotransformation: The Body's Defense Mechanism
Many organisms, particularly vertebrates, possess enzyme systems, such as the cytochrome P450 monooxygenases, that can metabolize PAHs like this compound. This biotransformation process generally aims to increase the water solubility of the compound, facilitating its excretion.[18]
Simplified Metabolic Pathway of this compound
Caption: A simplified overview of the metabolic pathway of this compound in organisms.
However, the biotransformation of PAHs is a double-edged sword. While it aids in elimination, some of the intermediate metabolites can be more toxic and carcinogenic than the parent compound. The ability to metabolize this compound varies significantly among species. For instance, bivalve mollusks have a limited capacity for PAH metabolism, which can lead to higher bioaccumulation compared to fish.
The trophic transfer of this compound and its metabolites is also a critical consideration. Studies have shown that predators consuming prey with a higher capacity for biotransformation may accumulate more this compound equivalents, indicating that metabolites can also be bioavailable through the food chain.[13]
Analytical Methodologies for this compound Quantification
Accurate and sensitive analytical methods are essential for studying the bioavailability and bioaccumulation of this compound. The choice of method depends on the sample matrix, the required detection limits, and the specific research question.
Sample Preparation and Extraction
Effective extraction is the first critical step in this compound analysis.
-
Solid Samples (Soil, Sediment, Tissue): Common techniques include Soxhlet extraction, ultrasonic extraction, and pressurized fluid extraction using organic solvents like hexane and acetone.[19]
-
Liquid Samples (Water): Liquid-liquid extraction with a non-polar solvent (e.g., dichloromethane) or solid-phase extraction (SPE) using C18 cartridges are widely used to concentrate the analyte.[19]
-
Biological Matrices: Homogenization followed by protein precipitation and subsequent liquid-liquid or solid-phase extraction is a typical workflow.[19]
Instrumental Analysis
-
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This is a highly sensitive and selective method for quantifying PAHs, including this compound, which exhibits natural fluorescence.[19][20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides excellent separation and definitive identification of this compound based on its mass spectrum.[20]
-
Radiolabeling Studies: Using radiolabeled this compound (e.g., ¹⁴C-fluoranthene) allows for precise tracking of its uptake, distribution, and metabolism in organisms and environmental systems. Quantification is typically performed using liquid scintillation counting (LSC).[19]
Protocol 2: Quantification of this compound in Biological Tissue by HPLC-FLD
-
Tissue Homogenization: Weigh a known amount of tissue and homogenize it in a suitable buffer.
-
Protein Precipitation: Add acetonitrile to the homogenate to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the this compound.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by deionized water. Load the supernatant onto the cartridge.
-
Wash and Elute: Wash the cartridge with a water/methanol mixture to remove interferences. Elute the this compound with a suitable organic solvent (e.g., acetonitrile).
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase.
-
HPLC-FLD Analysis:
-
Column: C18 reversed-phase column.[19]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Fluorescence Detection: Set the excitation and emission wavelengths specific for this compound (e.g., Ex: 286 nm, Em: 460 nm).
-
-
Quantification: Prepare a calibration curve using certified this compound standards. Determine the concentration in the sample by comparing its peak area to the calibration curve.[19]
Self-Validating System: The protocol's trustworthiness is enhanced by including quality control samples, such as procedural blanks, matrix spikes, and certified reference materials, in each analytical batch to monitor for contamination, recovery, and accuracy.
Toxicokinetics and Health Implications
Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a toxicant. Studies in rats have shown that this compound is absorbed after oral administration, with differences in its distribution and elimination rates compared to other PAHs.[21]
Long-term exposure to this compound in animal studies has been associated with adverse health effects, including kidney disease (nephropathy) and increased liver weight.[22][23] The U.S. Environmental Protection Agency (EPA) has established a reference dose (RfD) for this compound of 0.04 mg/kg/day.[3][23] While the International Agency for Research on Cancer (IARC) classifies this compound as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans"), some studies suggest it may act as a tumor initiator or cocarcinogen.[4]
Conclusion and Future Directions
The bioavailability and bioaccumulation of this compound are complex processes governed by its inherent physicochemical properties and a multitude of environmental and biological factors. Its lipophilic nature drives its partitioning into organic-rich matrices, while its bioavailability is modulated by factors such as organic matter quality, bioturbation, and photoactivation. Organisms exhibit a wide range of abilities to accumulate and metabolize this compound, leading to species-specific differences in body burdens and potential toxicity.
Future research should continue to focus on:
-
Metabolite Bioaccumulation and Toxicity: A deeper understanding of the fate and effects of this compound metabolites in the food web is needed.
-
Mixture Effects: this compound rarely occurs in isolation. Investigating its bioavailability and toxicity in the presence of other PAHs and co-contaminants is crucial for realistic risk assessment.
-
Advanced Modeling: Developing more sophisticated predictive models that incorporate a wider range of environmental variables and biological parameters will enhance our ability to assess the ecological risks of this compound.
By integrating advanced analytical techniques with well-designed ecotoxicological studies, the scientific community can continue to refine our understanding of this ubiquitous pollutant and develop more effective strategies for environmental protection and remediation.
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A Comprehensive Technical Guide to the Degradation and Metabolism of Fluoranthene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern, is subject to diverse metabolic and degradation pathways across different biological systems. This technical guide provides an in-depth exploration of the microbial and mammalian transformation of this compound. We will dissect the enzymatic mechanisms, key metabolic intermediates, and the divergent fates of this four-ringed PAH in prokaryotic and eukaryotic systems. This document is designed to serve as a critical resource for researchers in environmental science, toxicology, and drug development, offering insights into the biodegradation of persistent organic pollutants and the metabolic activation of pro-carcinogens.
Introduction: The Environmental and Toxicological Significance of this compound
This compound is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) composed of a benzene ring and a naphthalene system connected by a five-membered ring. It is a ubiquitous environmental contaminant originating from both natural and anthropogenic sources, including the incomplete combustion of organic materials such as fossil fuels and biomass.[1][2] Its persistence in the environment, coupled with its cytotoxic and genotoxic properties, necessitates a thorough understanding of its biological fate.[1][3] This guide will elucidate the intricate pathways through which microorganisms degrade this compound, often as a source of carbon and energy, and how mammals metabolize this compound, which can lead to detoxification or toxification.
Microbial Degradation of this compound: A Tale of Two Kingdoms
Microorganisms, particularly bacteria and fungi, have evolved sophisticated enzymatic machinery to break down complex organic molecules like this compound. These processes are fundamental to the bioremediation of PAH-contaminated sites.
Bacterial Degradation: The Power of Dioxygenases
Bacteria primarily initiate the degradation of this compound through the action of dioxygenase enzymes under aerobic conditions.[1][4] This initial attack introduces two hydroxyl groups onto the aromatic nucleus, leading to the formation of an unstable cis-dihydrodiol, which is a key step in destabilizing the aromatic system for subsequent ring cleavage.
Several bacterial genera have been identified as potent this compound degraders, including Mycobacterium, Sphingomonas, Pseudomonas, and Pasteurella.[5][6][7][8][9] The site of the initial dioxygenase attack can vary between different bacterial strains, leading to multiple degradation pathways. The most commonly reported points of initial oxidation are the C-1,2, C-2,3, and C-7,8 positions of the this compound molecule.[1][10][11]
For instance, in Mycobacterium vanbaalenii PYR-1, dioxygenation can occur at all three positions, leading to a complex network of metabolic intermediates.[1][4] The C-1,2 and C-2,3 dioxygenation routes typically converge on the formation of fluorene-type metabolites, such as 9-fluorenone-1-carboxylic acid, while the C-7,8 pathway proceeds through acenaphthylene-type intermediates.[1] Ultimately, these pathways often lead to the central aromatic intermediate, phthalate, which can then enter the β-ketoadipate pathway for complete mineralization to carbon dioxide and water.[4]
A novel degradation pathway has also been identified in Mycobacterium sp. strain KR20, which involves the formation of unique metabolites such as Z-9-carboxymethylene-fluorene-1-carboxylic acid, indicating the metabolic diversity within this genus.[12][13]
Figure 1: Generalized bacterial degradation pathways of this compound.
While aerobic degradation is well-documented, some studies have also reported the potential for anaerobic degradation of this compound, although the specific pathways and microorganisms involved are less understood.[14]
Fungal Metabolism: The Role of Ligninolytic Enzymes and Cytochrome P450s
Fungi employ a different strategy for this compound metabolism, often involving both intracellular and extracellular enzymes. Ligninolytic fungi, such as white-rot fungi, utilize powerful extracellular enzymes like lignin peroxidase (LiP), manganese peroxidase (MnP), and laccase to initiate the oxidation of a wide range of aromatic compounds, including this compound.[15]
In contrast, non-ligninolytic fungi, such as Cunninghamella elegans, primarily rely on intracellular cytochrome P450 monooxygenases.[16][17] These enzymes catalyze the formation of arene oxides, which are then hydrolyzed by epoxide hydrolase to form trans-dihydrodiols.[17] A key metabolite in the fungal transformation of this compound by C. elegans is trans-2,3-dihydroxy-2,3-dihydrothis compound.[16][18][19]
Furthermore, fungi can detoxify this compound and its metabolites through conjugation reactions. For example, C. elegans has been shown to produce glucoside conjugates of 3-hydroxythis compound and 3,8-dihydroxythis compound, which are more water-soluble and readily excretable.[16][19] This conjugation pathway is a significant detoxification mechanism, as it can reduce the mutagenicity of the parent compound and its initial metabolites.[2][20]
More recent studies with ascomycetes fungi like Trichoderma lixii and Talaromyces pinophilus have demonstrated highly efficient degradation of this compound, with degradation initiated at the C1-C2 position, leading to the formation of 9-oxo-9H-fluorene-1-carboxylic acid and subsequent entry into the β-Ketoadipate pathway.[15]
Figure 2: Major fungal metabolism pathways for this compound.
Mammalian Metabolism: A Double-Edged Sword of Detoxification and Bioactivation
In mammals, the metabolism of this compound is primarily a hepatic process mediated by the cytochrome P450 enzyme system. The metabolic fate of this compound in mammals is of particular interest to toxicologists and drug development professionals, as it can lead to either detoxification and excretion or bioactivation to carcinogenic metabolites.
Similar to non-ligninolytic fungi, the initial step in mammalian metabolism involves the formation of arene oxides by cytochrome P450 monooxygenases. These are then converted to trans-dihydrodiols by epoxide hydrolase. The formation of trans-2,3-dihydroxy-2,3-dihydrothis compound (trans-2,3-dihydrodiol) has been observed in rat liver preparations.[21] This dihydrodiol is a critical intermediate, as it can be further metabolized by cytochrome P450 enzymes to form highly reactive dihydrodiol epoxides. These epoxides are ultimate carcinogens that can covalently bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.[21][22][23]
The mutagenicity of this compound metabolites has been demonstrated in various studies. For instance, the trans-2,3-dihydrodiol of this compound is mutagenic in the presence of a metabolic activation system.[21]
Alongside this bioactivation pathway, mammals also possess detoxification mechanisms. The phenolic and dihydrodiol metabolites of this compound can undergo phase II conjugation reactions, such as glucuronidation and sulfation, to form water-soluble conjugates that are readily excreted in urine and feces.[24][25] The balance between these bioactivation and detoxification pathways is a critical determinant of the overall toxicity and carcinogenicity of this compound.
Figure 3: Overview of mammalian metabolism of this compound.
Quantitative Data on this compound Degradation
The efficiency of this compound degradation can vary significantly depending on the microbial strain and the experimental conditions. The following table summarizes degradation data from selected studies.
| Microbial Strain | Initial this compound Concentration (mg/L) | Degradation (%) | Incubation Time (days) | Reference |
| Trichoderma lixii FLU1 | 400 | 98 | 16 | [15] |
| Talaromyces pinophilus FLU12 | 400 | 99 | 12 | [15] |
| Cunninghamella elegans ATCC 36112 | Not specified (radiolabeled) | ~80 | 3 | [16][19] |
| Pasteurella sp. IFA | Not specified | 24 | 14 | [7] |
| Mycobacterium sp. PYR-1 | Not specified | 46 | 14 | [7] |
| Penicillium sp. AC-1 | 100 | 64 | 28 | [26] |
| Penicillium sp. AC-6 | 100 | 60 | 28 | [26] |
| Fusarium sp. AC-7 | 100 | 51 | 28 | [26] |
Experimental Protocols for Studying this compound Degradation and Metabolism
The study of this compound degradation and metabolism relies on robust analytical techniques to identify and quantify the parent compound and its various metabolites.
Protocol for Microbial Degradation Assay
This protocol provides a general framework for assessing the ability of a microbial isolate to degrade this compound.
-
Preparation of Mineral Salts Medium: Prepare a sterile mineral salts medium appropriate for the growth of the test microorganism.
-
Inoculum Preparation: Grow the microbial isolate in a suitable growth medium to obtain a sufficient cell density. Harvest the cells by centrifugation and wash with sterile mineral salts medium to remove any residual carbon sources.
-
Experimental Setup: In sterile flasks, add the mineral salts medium and spike with a known concentration of this compound (typically dissolved in a minimal amount of a suitable solvent like acetone or dimethyl sulfoxide). Inoculate the flasks with the washed microbial cells.
-
Incubation: Incubate the flasks under appropriate conditions of temperature and agitation. Include control flasks (without inoculum) to account for abiotic losses of this compound.
-
Sampling and Extraction: At regular time intervals, collect samples from the flasks. Extract the remaining this compound and its metabolites using a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with a fluorescence or UV detector, or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the disappearance of this compound and identify the formation of metabolites.
Protocol for Metabolite Identification using GC-MS
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile metabolites.
-
Sample Derivatization (if necessary): For polar metabolites containing hydroxyl or carboxyl groups, derivatization (e.g., silylation or methylation) may be necessary to increase their volatility for GC analysis.
-
GC Separation: Inject the derivatized or underivatized sample extract into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or semi-polar column). The GC oven temperature is programmed to separate the different components of the mixture based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum for each chromatographic peak provides a unique fragmentation pattern that can be compared to spectral libraries (e.g., NIST) for compound identification.
Figure 4: General experimental workflow for studying this compound degradation.
Conclusion
The degradation and metabolism of this compound are complex processes that vary significantly across different biological systems. Bacteria and fungi have evolved diverse and efficient enzymatic pathways to break down this persistent pollutant, offering promising avenues for bioremediation. In contrast, mammalian metabolism, while capable of detoxification, also presents a pathway for bioactivation to carcinogenic intermediates. A thorough understanding of these pathways, the enzymes involved, and the resulting metabolites is crucial for assessing the environmental risks posed by this compound and for developing strategies to mitigate its harmful effects. This guide provides a foundational understanding for researchers and professionals working to address the challenges posed by polycyclic aromatic hydrocarbons.
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A Senior Application Scientist's Synthesis of Core Principles and Field-Proven Methodologies
An In-Depth Technical Guide to the Environmental Fate and Transport of Fluoranthene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused with a five-membered ring, is a ubiquitous environmental contaminant.[1] It is primarily formed during the incomplete combustion of organic materials, such as fossil fuels and wood, making it a significant pollutant from industrial activities, vehicle emissions, and natural events like forest fires.[2][3] As one of the 16 priority pollutant PAHs designated by the U.S. Environmental Protection Agency (EPA), understanding its behavior in the environment is critical for assessing its risk and developing effective remediation strategies.[1][4] This guide provides a comprehensive technical overview of the environmental fate and transport of this compound, detailing the key processes that govern its distribution and persistence in various environmental compartments.
Physicochemical Properties Governing Environmental Behavior
The environmental fate of this compound is intrinsically linked to its physicochemical properties. It is a solid at room temperature, appearing as pale yellow or colorless crystals, and is characterized by low water solubility and low volatility.[2][5] Its high octanol-water partition coefficient (Kow) indicates a strong tendency to partition from the aqueous phase into organic matter. These properties dictate that this compound will predominantly be found associated with particulate matter in the atmosphere, and sorbed to soil and sediment in terrestrial and aquatic environments.[2][5]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀ | [6] |
| Molecular Weight | 202.25 g/mol | [5] |
| Melting Point | 111 °C | [6] |
| Boiling Point | 384 °C | [5] |
| Water Solubility | 265 µg/L at 25°C | [6] |
| Vapor Pressure | 9.22 x 10⁻⁶ mm Hg at 25°C | [5] |
| Henry's Law Constant | 9.45 x 10⁻⁶ atm-cu m/mole | [5] |
| Log Kow | 5.22 | [5] |
Core Environmental Fate and Transport Processes
The journey of this compound through the environment is a complex interplay of transport and transformation processes. Once released, it can be transported over long distances in the atmosphere before being deposited onto land and water.[7] In these compartments, it is subject to a variety of degradation and sequestration mechanisms.
Caption: Major pathways for the environmental fate and transport of this compound.
Atmospheric Transport and Deposition
Upon release into the atmosphere from combustion sources, this compound exists in both the vapor and particulate phases.[5] In the vapor phase, it can be degraded by reactions with photochemically produced hydroxyl radicals, with an estimated half-life of about 8 hours.[5] However, a significant portion of this compound adsorbs to particulate matter, which facilitates its long-range transport.[7] This particulate-bound this compound is less susceptible to photo-oxidation and can be removed from the atmosphere through wet (rain and snow) and dry deposition, leading to its widespread distribution in soil and aquatic ecosystems.[5][7]
Abiotic Degradation: The Role of Photodegradation
Photodegradation is a key abiotic process that can break down this compound, particularly in the aqueous phase and on surfaces exposed to sunlight. This compound absorbs UV light at wavelengths greater than 290 nm, which can lead to its direct photolysis.[5] The presence of other substances, such as hydrogen peroxide, can enhance this process through the generation of highly reactive hydroxyl radicals.[8] However, the effectiveness of photodegradation is often limited by environmental factors. For instance, sorption to sediment and soil particles can shield this compound from sunlight, significantly reducing its degradation rate.[9]
Experimental Protocol: Assessing Aqueous Photodegradation
A standardized laboratory protocol to evaluate the photodegradation of this compound in water is outlined below. This protocol is designed to differentiate between direct photolysis and indirect photo-oxidation.
-
Prepare Stock Solution: Dissolve a known mass of this compound in a suitable organic solvent (e.g., acetonitrile) to create a concentrated stock solution.
-
Prepare Test Solutions: Spike a buffered, purified water source with the this compound stock solution to achieve the desired initial concentration. Prepare identical solutions for light-exposed (photolysis) and dark control experiments.
-
Experimental Setup:
-
Photolysis: Place the test solutions in quartz tubes (which are transparent to UV light) and expose them to a controlled light source that simulates the solar spectrum.
-
Dark Control: Wrap identical test solutions in aluminum foil to exclude light and maintain them under the same temperature conditions as the photolysis samples.
-
-
Sampling: Collect samples from both the photolysis and dark control tubes at predetermined time intervals.
-
Analysis: Extract the this compound from the water samples using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and quantify the concentration using high-performance liquid chromatography (HPLC) with a fluorescence or UV detector, or gas chromatography-mass spectrometry (GC-MS).[10][11]
-
Data Analysis: Plot the concentration of this compound over time for both the light-exposed and dark control samples. The difference in the degradation rate between the two conditions represents the effect of photodegradation.
Biotic Degradation: Microbial Metabolism as a Primary Sink
Biodegradation by microorganisms, including bacteria and fungi, is a crucial process for the removal of this compound from the environment.[12] A diverse range of microbial species has been identified with the ability to utilize this compound as a source of carbon and energy.[13][14] The initial step in the bacterial degradation of this compound often involves the action of dioxygenase enzymes, which incorporate molecular oxygen into the aromatic rings, leading to the formation of dihydrodiols.[15] These intermediates are then further metabolized through ring cleavage and subsequent degradation pathways, ultimately leading to mineralization (conversion to CO₂ and water) or the formation of less complex organic molecules.[16]
Fungal degradation of this compound also plays a significant role, often initiated by cytochrome P450 monooxygenases.[16] Fungi can transform this compound into various metabolites, including 9-fluorenone-1-carboxylic acid and phthalic acid.[16] The rate and extent of biodegradation are influenced by several environmental factors, including temperature, pH, nutrient availability, and the presence of other organic compounds.[17][18]
Experimental Protocol: Evaluating Microbial Degradation in Soil
This protocol outlines a microcosm study to assess the biodegradation of this compound in a soil matrix.
-
Soil Collection and Characterization: Collect soil from the site of interest. Characterize the soil for properties such as pH, organic matter content, texture, and microbial biomass.
-
Microcosm Setup:
-
Distribute a known mass of the soil into replicate glass containers (microcosms).
-
Spike the soil with a solution of this compound in a volatile solvent (e.g., acetone). Allow the solvent to evaporate completely.
-
Prepare sterile control microcosms by autoclaving or treating the soil with a sterilizing agent (e.g., mercuric chloride) to inhibit microbial activity.[7]
-
-
Incubation: Incubate all microcosms in the dark at a controlled temperature and moisture content.
-
Sampling: At regular intervals, sacrifice replicate microcosms from both the live and sterile treatments.
-
Extraction and Analysis: Extract the remaining this compound from the soil samples using an appropriate solvent and technique (e.g., Soxhlet extraction, pressurized liquid extraction). Quantify the this compound concentration using GC-MS or HPLC.[10]
-
Data Interpretation: Compare the dissipation of this compound in the live microcosms to that in the sterile controls. A significantly faster rate of loss in the live samples is indicative of biodegradation.
Caption: Experimental workflow for assessing the microbial degradation of this compound in soil.
Sorption and Transport in Soil and Sediment
Due to its hydrophobic nature, this compound strongly sorbs to organic matter in soil and sediment.[2][19] This sorption process significantly reduces its mobility and bioavailability, effectively sequestering it in these environmental compartments.[20] The organic carbon-water partition coefficient (Koc) is a key parameter used to quantify the extent of sorption. The high Koc value for this compound indicates that it will be predominantly associated with the solid phase in soil and aquatic systems.[5]
While sorption limits the leaching of this compound into groundwater, transport can still occur through the movement of contaminated soil particles (erosion) and sediment (resuspension and transport).[21] The presence of co-contaminants, such as heavy metals, can also influence the sorption behavior of this compound.[22]
Bioaccumulation and Biomagnification
This compound's high lipophilicity leads to its bioaccumulation in the fatty tissues of aquatic and terrestrial organisms.[23][24] Bioaccumulation occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. The bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water, is used to express the potential for bioaccumulation.[23] Studies have shown that this compound can be bioaccumulative in various organisms.[25][26]
While this compound bioaccumulates, its potential for biomagnification (the increasing concentration of a substance in organisms at successively higher levels in a food chain) is less clear and may be limited by metabolic transformation in higher trophic level organisms.[24][26] Nevertheless, the accumulation of this compound in organisms poses a risk to both the organisms themselves and to predators that consume them.[21]
Analytical Methodologies
Accurate quantification of this compound in environmental matrices is essential for fate and transport studies. The most common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Often coupled with fluorescence or ultraviolet (UV) detectors, HPLC is a robust method for separating and quantifying this compound in complex mixtures.[10][11][27]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound in various environmental samples.[10]
Sample preparation is a critical step and typically involves extraction (e.g., solid-phase extraction for water, Soxhlet or pressurized liquid extraction for solids) followed by a clean-up step to remove interfering compounds.[10][28]
Conclusion
The environmental fate and transport of this compound are governed by a complex interplay of its physicochemical properties and various environmental processes. Its low solubility and high hydrophobicity lead to its strong association with particulate matter, soil, and sediment. While photodegradation can occur, microbial degradation represents a more significant pathway for its removal from the environment. Sorption processes limit its mobility, but also contribute to its persistence in soil and sediment. Bioaccumulation in organisms is a key concern due to its potential toxicity. A thorough understanding of these processes, supported by robust experimental methodologies and analytical techniques, is crucial for accurately assessing the environmental risks posed by this compound and for the development of effective management and remediation strategies.
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Methodological & Application
Application Note: Analysis of Fluoranthene in Soil and Sediment
Introduction
Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) consisting of a naphthalene and a benzene unit connected by a five-membered ring.[1] It is formed during the incomplete combustion of organic materials and is commonly found in coal tar, asphalt, and petroleum.[2] As a result, it is a ubiquitous environmental pollutant detected in air, water, and soil. This compound is classified as a priority pollutant by the U.S. Environmental Protection Agency (EPA) and is of significant concern due to its persistence, bioaccumulation, and potential carcinogenicity.[1] Therefore, accurate and reliable quantification of this compound in environmental matrices like soil and sediment is crucial for environmental monitoring, risk assessment, and remediation oversight.
This application note provides a comprehensive, field-proven protocol for the determination of this compound in soil and sediment samples. The methodology is grounded in established regulatory frameworks, primarily U.S. EPA SW-846 methods, and incorporates modern, efficient techniques to ensure high-quality data. We will detail the entire workflow, from sample handling and extraction to instrumental analysis and quality control, explaining the scientific rationale behind each step to empower researchers to achieve robust and defensible results.
Principle of the Method
The overall analytical strategy involves isolating this compound from the complex soil or sediment matrix, removing interfering co-extracted substances, and quantifying the analyte using a highly selective and sensitive chromatographic technique. The workflow can be summarized in four key stages:
-
Extraction: Solid samples are extracted with an organic solvent to move the target analyte from the solid matrix into the liquid phase. This protocol will focus on Accelerated Solvent Extraction (ASE), a technique that uses elevated temperature and pressure to achieve rapid and efficient extractions with reduced solvent consumption compared to traditional methods like Soxhlet.[3][4][5] This approach is consistent with U.S. EPA Method 3545A.[3][6]
-
Concentration & Cleanup: The raw extract is concentrated and then purified to remove matrix components (e.g., lipids, polar compounds) that could interfere with the analysis. A silica gel solid-phase extraction (SPE) cleanup, based on U.S. EPA Method 3630C, is detailed for this purpose.[7][8]
-
Instrumental Analysis: The purified extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates this compound from other compounds based on its boiling point and interaction with the GC column, while the mass spectrometer provides definitive identification and quantification based on its unique mass spectrum. This aligns with the principles of U.S. EPA Method 8270.[9][10]
-
Quality Assurance/Quality Control (QA/QC): A rigorous QA/QC protocol, including the use of surrogate standards, matrix spikes, and method blanks, is implemented throughout the process to ensure the accuracy, precision, and reliability of the data.[11][12][13]
Experimental Workflow Diagram
The following diagram illustrates the complete analytical procedure from sample receipt to final data reporting.
Caption: Overall workflow for this compound analysis in soil.
Detailed Protocols
Sample Handling and Preparation
Proper sample handling is paramount to prevent loss of analytes and ensure the sample's integrity.
-
Collection: Collect samples in wide-mouth glass jars with Teflon-lined lids to prevent analyte sorption to plastic surfaces.[14][15]
-
Storage: Upon receipt at the laboratory, store samples at ≤6°C and protect them from light.[15] Freezing is acceptable but may increase the risk of container breakage.[15] The recommended holding time before extraction is 14 days.[15]
-
Preparation Protocol:
-
Allow the sample to reach room temperature. Remove any large debris (stones, twigs).
-
Homogenize the sample thoroughly. For wet samples, a mortar and pestle can be used.
-
Weigh approximately 10-20 g of the homogenized sample into a clean beaker.
-
Spike the sample with a known amount of surrogate standard solution (e.g., deuterated PAHs like this compound-d10). This is a critical QC step to monitor the efficiency of the extraction and cleanup process for each sample.
-
Add an equal amount of a drying agent, such as anhydrous sodium sulfate or diatomaceous earth, and mix until the sample is a free-flowing powder. This prevents water from interfering with the extraction efficiency.
-
Accelerated Solvent Extraction (ASE) - EPA Method 3545A
ASE uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.[4][5] The high temperature accelerates the extraction kinetics, while the high pressure keeps the solvent below its boiling point, enabling safe and rapid extraction.[6]
-
Rationale for Selection: Compared to traditional 16-hour Soxhlet extraction, ASE reduces extraction time to under 30 minutes and decreases solvent consumption by up to 90%, significantly improving laboratory throughput and reducing waste.[3][4][5][16]
Protocol:
-
Cell Preparation: Place a glass fiber filter at the bottom of a stainless steel ASE cell (e.g., 34 mL).
-
Cell Loading: Tightly pack the prepared sample/drying agent mixture from step 4.1 into the cell. Top with a small amount of diatomaceous earth and a second glass fiber filter.
-
Extraction: Place the cell in the ASE system and extract using the conditions outlined in Table 1. The use of a 1:1 mixture of acetone and dichloromethane is effective for semivolatile organics like PAHs.[6]
-
Collection: Collect the extract in a 60 mL vial.
Table 1: Recommended Accelerated Solvent Extraction (ASE) Parameters
| Parameter | Value | Rationale |
|---|---|---|
| Solvent | Acetone:Dichloromethane (1:1, v/v) | Provides appropriate polarity to extract a wide range of PAHs from the soil matrix.[6] |
| Temperature | 100 °C | Increases solvent diffusion rates and disrupts solute-matrix interactions for higher efficiency.[5] |
| Pressure | 1500 psi | Maintains the solvent in a liquid state above its atmospheric boiling point.[6] |
| Static Time | 5 minutes | Allows time for the heated, pressurized solvent to diffuse into the sample matrix. |
| Static Cycles | 2 | Multiple cycles ensure exhaustive extraction of the analytes. |
| Rinse Volume | 60% of cell volume | Flushes residual analyte from the cell and transfer lines. |
| Purge Time | 90 seconds | Nitrogen purge clears the remaining extract from the cell. |
Extract Cleanup - Silica Gel SPE (EPA Method 3630C)
Soil and sediment extracts often contain a high concentration of polar organic compounds and lipids that can interfere with GC-MS analysis.[8] A silica gel cleanup is a highly effective method for removing these interferences.[7][8]
-
Rationale for Selection: Silica gel is a weakly acidic adsorbent that retains polar interferences while allowing the nonpolar PAHs, like this compound, to pass through with a nonpolar solvent.[8] This separation is based on chemical polarity.[8]
Protocol:
-
Concentration: Concentrate the raw ASE extract to 1-2 mL using a nitrogen evaporator or equivalent apparatus. A keeper solvent (e.g., toluene) should be added to prevent the loss of more volatile PAHs.[15]
-
SPE Cartridge Conditioning: Pass 5 mL of dichloromethane followed by 10 mL of hexane through a 1 g silica gel SPE cartridge. Do not allow the cartridge to go dry.[8]
-
Sample Loading: Transfer the 1-2 mL concentrated extract onto the conditioned SPE cartridge.
-
Elution: Elute the cartridge with an appropriate volume of hexane:dichloromethane (e.g., 1:1 v/v). Collect the eluate. This fraction will contain the this compound. The polar interferences remain on the silica gel.
-
Final Concentration: Concentrate the cleaned extract to a final volume of 1.0 mL.
-
Internal Standard Spiking: Just prior to analysis, spike the final 1.0 mL extract with the internal standard solution (e.g., deuterated PAHs not used as surrogates, such as perylene-d12). Internal standards are used to correct for variations in instrument response and injection volume.
GC-MS Instrumental Analysis - EPA Method 8270
GC-MS is the gold standard for the analysis of semivolatile organic compounds.[9] The method provides excellent chromatographic separation and definitive identification through mass spectral data.
Table 2: Typical GC-MS Operating Conditions
| Parameter | Value | Rationale |
|---|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent J&W VF-5ms or equivalent) | A nonpolar 5% phenyl-methylpolysiloxane phase provides excellent separation for PAHs.[9] |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas standard for MS applications.[9] |
| Inlet | 280 °C, Pulsed Splitless | High temperature prevents analyte condensation; splitless mode ensures maximum transfer for trace analysis. |
| Oven Program | 40°C (1 min), ramp 25°C/min to 280°C, ramp 5°C/min to 320°C (hold 1 min) | A programmed temperature ramp ensures separation of compounds with different boiling points.[9] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization.[9] |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS.[9] |
| Acquisition Mode | Scan (m/z 40-500) or Selected Ion Monitoring (SIM) | Scan mode is used for identification. SIM mode offers higher sensitivity for quantification by monitoring only the characteristic ions of this compound (m/z 202, 101). |
Quality Assurance / Quality Control (QA/QC)
A robust QA/QC program is essential for producing legally defensible data.[11] The following elements must be included in each analytical batch.
Table 3: QA/QC Procedures and Acceptance Criteria
| QC Sample | Frequency | Purpose | Acceptance Criteria |
|---|---|---|---|
| Method Blank | 1 per 20 samples | To monitor for laboratory contamination. | Target analytes should not be detected above the Method Detection Limit (MDL). |
| Surrogate Standards | Spiked into every sample | To monitor extraction efficiency for each individual sample. | Recovery typically 70-130% (laboratory-defined limits).[16] |
| Matrix Spike / Matrix Spike Duplicate (MS/MSD) | 1 pair per 20 samples | To assess method accuracy and precision in the sample matrix. | Recovery and Relative Percent Difference (RPD) limits are laboratory-defined based on control charts (e.g., 70-130% recovery, <20% RPD). |
| Laboratory Control Sample (LCS) | 1 per 20 samples | To assess method performance on a clean matrix; demonstrates accuracy. | Recovery typically 70-130% (laboratory-defined limits). |
| Instrument Calibration | Daily / per 12 hours | To ensure the instrument is performing correctly and quantification is accurate. | Initial 5-point calibration with R² > 0.995. Continuing calibration verification (CCV) within ±20% of the true value. |
Conclusion
This application note presents a validated and robust method for the determination of this compound in soil and sediment samples. By combining the efficiency of Accelerated Solvent Extraction with the specificity of GC-MS, this protocol provides a reliable framework for environmental laboratories. Adherence to the detailed steps for sample preparation, extraction, cleanup, and the rigorous QA/QC plan will ensure the generation of high-quality, defensible data essential for environmental assessment and regulatory compliance.
References
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2016). SW-846 Test Method 3630C: Silica Gel Cleanup. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996). Method 3630C: Silica Gel Cleanup. Retrieved from [Link]
-
Yussuf, A. S., et al. (2025). Polycyclic Aromatic Hydrocarbons (PAHs) in Soil: Sources, Analytical Techniques, Environmental Impact, and Remediation Strategie. International Journal of Advanced Biological and Biomedical Research. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 206-44-0). Retrieved from [Link]
-
British Columbia Ministry of Environment & Climate Change Strategy. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Retrieved from [Link]
-
Agilent Technologies. (n.d.). EPA 8270 Semi-volatile Analysis on an Agilent J&W FactorFour VF-5ms GC Column. Retrieved from [Link]
-
Environment and Climate Change Canada. (n.d.). Fact sheet: this compound. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of PAHs in soil according to EPA 8310 method with UV and fluorescence detection. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3630C: Silica Gel Cleanup. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3545A: Pressurized Fluid Extraction (PFE). Retrieved from [Link]
-
ResearchGate. (n.d.). Quality assurance and control considerations for PAH analysis. Retrieved from [Link]
-
ResearchGate. (2005). Sample preparation and analytical techniques for determination of polyaromatic hydrocarbons in soils. Retrieved from [Link]
-
GOV.UK. (n.d.). The determination of polycyclic aromatic hydrocarbons in soil by dichloromethane extraction using gas chromatography with mass. Retrieved from [Link]
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PubMed. (2010). [Quality assurance/quality control for the determination of polycyclic aromatic hydrocarbons and phthalate esters in soils using gas chromatography-mass spectrometry]. Retrieved from [Link]
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Quantification of Fluoranthene in wastewater
< "APPLICATION NOTE: AN-WWT-FLA-0126
Title: Quantitative Analysis of Fluoranthene in Wastewater using SPE and HPLC-FLD/UV or GC-MS
Abstract
This application note provides a comprehensive guide for the quantification of this compound, a prevalent polycyclic aromatic hydrocarbon (PAH), in wastewater samples. This compound is a product of incomplete combustion of organic materials and its presence in wastewater is a significant environmental and health concern due to its toxicity to aquatic life and classification as a potential human carcinogen.[1][2][3] This document outlines detailed protocols for sample collection, preservation, solid-phase extraction (SPE) for analyte enrichment, and subsequent analysis by High-Performance Liquid Chromatography with Fluorescence and UV detection (HPLC-FLD/UV) or Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are grounded in established standards such as U.S. EPA Methods 610, 8270, and 8310 to ensure data of the highest quality and reliability.[4][5][6]
Introduction: The Imperative for this compound Monitoring
This compound is a five-ring polycyclic aromatic hydrocarbon (PAH) that frequently contaminates industrial and municipal wastewater.[4] Its origins are diverse, stemming from sources like vehicle exhaust, coal tar, crude oil, and the incomplete combustion of fossil fuels.[1][7][8] Due to its hydrophobic nature, this compound tends to adsorb onto particulate matter and accumulate in sediment, posing a long-term threat to aquatic ecosystems.[1][7] Regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have prioritized the monitoring of PAHs in wastewater discharges to mitigate their environmental impact.[4]
Accurate and precise quantification of this compound is therefore critical for environmental assessment, regulatory compliance, and the evaluation of wastewater treatment efficacy. This guide provides the scientific rationale and step-by-step protocols for two robust analytical approaches: HPLC-FLD/UV, which offers excellent sensitivity and selectivity for fluorescent compounds like this compound, and GC-MS, which provides definitive compound identification.[4][5]
Principle of the Analytical Workflow
The quantification of this compound in a complex matrix like wastewater involves a multi-step process designed to isolate, concentrate, and accurately measure the analyte.
-
Sample Collection & Preservation: The process begins with the collection of a representative sample, followed by immediate preservation to maintain the integrity of the analyte.[9][10]
-
Sample Preparation (Extraction & Concentration): Due to the typically low concentrations of this compound in wastewater and the presence of interfering substances, a sample preparation step is essential. Solid-Phase Extraction (SPE) is a widely adopted technique that offers significant advantages over traditional liquid-liquid extraction (LLE), including reduced solvent consumption, higher sample throughput, and minimized emulsion formation.[11][12][13] The nonpolar this compound is adsorbed onto a solid sorbent (e.g., C18-bonded silica) and then eluted with a small volume of organic solvent.[14][15]
-
Instrumental Analysis: The concentrated extract is then analyzed using either HPLC-FLD/UV or GC-MS.
-
HPLC-FLD/UV: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase.[14][16] this compound is highly fluorescent, making fluorescence detection (FLD) an extremely sensitive and selective method for its quantification.[14][17] A UV detector can be used in series for confirmation.[4]
-
GC-MS: In this method, the sample extract is vaporized and separated in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing definitive identification and quantification.[18][19]
-
-
Data Analysis & Quality Control: The concentration of this compound is determined by comparing the instrumental response of the sample to a calibration curve generated from standards of known concentration. Rigorous quality control measures are implemented throughout the process to ensure the accuracy and reliability of the results.
Figure 1: Overall analytical workflow for this compound quantification.
Detailed Protocols
Sample Collection and Preservation
Adherence to proper sampling techniques is the foundation of reliable data. The goal is to collect a sample that is representative of the wastewater stream.[10][20]
Protocol:
-
Materials: Amber glass bottles (1 L), pre-cleaned with solvent and dried; Teflon-lined caps; ice chest.
-
Collection: Collect a 1 L grab sample from a well-mixed area of the wastewater stream, following the guidelines of ASTM D3370.[9][21]
-
Preservation:
-
Holding Time: Samples must be extracted within 7 days of collection. Extracts can be stored at 4°C in the dark for up to 40 days before analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is based on the principles of EPA Method 8310 and is suitable for concentrating this compound from a water matrix.[15][22]
Protocol:
-
Cartridge Conditioning:
-
Sample Loading:
-
Drying:
-
After the entire sample has passed through, continue to apply vacuum for 10-15 minutes to thoroughly dry the sorbent.[12]
-
-
Elution:
-
Place a collection vial inside the manifold.
-
Elute the retained this compound from the cartridge by passing 10 mL of a suitable organic solvent (e.g., acetone/dichloromethane mixture) through the sorbent.[15]
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
If analyzing by HPLC, exchange the solvent to acetonitrile.[15]
-
Figure 2: Step-by-step Solid-Phase Extraction (SPE) workflow.
Instrumental Analysis: Method A - HPLC-FLD/UV
This method is adapted from EPA Method 610 and is highly sensitive for this compound.[4]
Protocol:
-
Instrument Setup:
-
HPLC System: Alliance HPLC System or equivalent.
-
Column: C18 PAH column (e.g., 4.6 x 250 mm).
-
Mobile Phase A: Reagent Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution for 5 min using acetonitrile/water (4:6), then a linear gradient to 100% acetonitrile over 25 min.[6]
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 20 µL.
-
Detectors:
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in acetonitrile, ranging from approximately 0.1 to 50 µg/L.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration. A correlation coefficient (R²) of >0.995 is required.
-
-
Sample Analysis:
-
Inject the 1 mL sample extract.
-
Identify this compound based on its retention time compared to the standards.
-
Quantify the peak area using the calibration curve.
-
Instrumental Analysis: Method B - GC-MS
This method follows the guidelines of EPA Method 8270 and provides definitive identification.[5]
Protocol:
-
Instrument Setup:
-
GC-MS System: Agilent GC/MSD or equivalent.
-
Column: Low-polarity capillary column (e.g., Rxi®-5sil MS, 30m x 0.25mm).[12]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[12]
-
Injection: 1 µL splitless injection at 250°C.[12]
-
Oven Program: Initial temperature 40°C, hold for 3 min; ramp at 15°C/min to 240°C; ramp at 6°C/min to 310°C, hold for 2 min.[12]
-
MS Conditions: Electron Impact (EI) ionization. Monitor in Selected Ion Monitoring (SIM) mode for this compound (Quantitation ion m/z 202, Qualifier ions m/z 203, 101).
-
-
Calibration:
-
Prepare a five-point calibration curve using standards spanning the expected concentration range of the samples (e.g., 0.1 to 50 ppm).[23]
-
Analyze the standards and create a calibration curve based on the response of the quantitation ion relative to an internal standard.
-
-
Sample Analysis:
-
Inject the 1 mL sample extract.
-
Identify this compound by its retention time and the presence of both quantitation and qualifier ions.
-
Quantify using the generated calibration curve.
-
Data Analysis and Quality Assurance/Quality Control (QA/QC)
A robust QA/QC program is essential for generating legally defensible data.
-
Calculation: The concentration of this compound in the original wastewater sample is calculated using the following formula:
-
Concentration (µg/L) = (C_inst × V_ext) / V_sample
-
Where:
-
C_inst = Concentration from instrument (µg/L)
-
V_ext = Final extract volume (L)
-
V_sample = Original sample volume (L)
-
-
-
Quality Control Checks:
-
Method Blank: An analyte-free water sample carried through the entire process. The result should be below the Method Detection Limit (MDL).
-
Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of this compound. Recovery should fall within established control limits (e.g., 70-130%).
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known amount of this compound. Used to assess matrix effects on recovery and precision.
-
Surrogates: Compounds similar to the analyte, added to every sample before extraction to monitor extraction efficiency.
-
| Parameter | HPLC-FLD | GC-MS | Reference |
| Method Detection Limit (MDL) | 0.01 - 0.2 µg/L | 0.01 - 0.04 µg/L | [6][24] |
| Linearity (R²) | > 0.999 | > 0.998 | [14][24] |
| Typical Recovery (SPE) | 80 - 110% | 70 - 120% | [17][25] |
| Precision (RSD%) | < 15% | < 20% | [18] |
| Table 1: Typical Method Performance Characteristics |
Conclusion
The methods described in this application note provide robust and reliable frameworks for the quantification of this compound in wastewater. The choice between HPLC-FLD/UV and GC-MS will depend on specific laboratory capabilities and data requirements. HPLC-FLD offers superior sensitivity for this compound, while GC-MS provides unparalleled specificity and is suitable for analyzing a wider range of semivolatile organic compounds simultaneously.[4][5] Proper implementation of the detailed sample handling, preparation, and rigorous QA/QC protocols is paramount to achieving high-quality, defensible data for environmental monitoring and regulatory compliance.
References
-
Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. [Link]
-
Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. [Link]
-
Standard Practices for Sampling Water from Flowing Process Streams. ASTM International. [Link]
-
Standard Practices for Sampling Water from Closed Conduits. ASTM International. [Link]
-
D3370-07 Standard Practices for Sampling Water from Closed Conduits. ASTM International. [Link]
-
The solid phase extraction process for rapid extraction of PAHs in water samples. ResearchGate. [Link]
-
Method 8270D: Semivolatile Organic Compounds by GC/MS. U.S. Environmental Protection Agency. [Link]
-
EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS. LECO Corporation. [Link]
-
D3370-10 Standard Practices for Sampling Water from Closed Conduits. ASTM International. [Link]
-
D3370-07 Standard Practices for Sampling Water from Closed Conduits. ASTM International. [Link]
-
Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. National Institutes of Health. [Link]
-
Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Wastewater by GC/MS. Cromlab-Instruments. [Link]
-
Method Validation for SPE Applied to Determination of PAH in Petroliferous Industry Effluent Water. Scientific Research Publishing. [Link]
-
Everything You Wanted to Know About EPA Method 8270 But Were Afraid to Ask. Biotage. [Link]
-
Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Agency for Toxic Substances and Disease Registry. [Link]
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This compound, a PAH. Swedish Chemicals Agency (KEMI). [Link]
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Polynuclear Aromatic Hydrocarbons by GC. U.S. Environmental Protection Agency. [Link]
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This compound: Benzo K/A, Toxicity & Sources. StudySmarter. [Link]
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This compound and Drinking Water. Minnesota Department of Health. [Link]
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EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. UCT, Inc. [Link]
-
Magic extraction: solid-phase extraction and analytical pyrolysis to study polycyclic aromatic hydrocarbon and polychlorinated biphenyls in freshwater. National Institutes of Health. [Link]
-
Validation of a fully automated method for the analysis of Polycyclic Aromatic Hydrocarbons (PAHs) to meet Drinking Water Inspectorate (DWI) performance requirements. ResearchGate. [Link]
-
Environmental Monitoring: The Role of this compound as a PAH Indicator. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Waters Corporation. [Link]
-
Provisional Peer-Reviewed Toxicity Values for this compound (CASRN 206-44-0). U.S. Environmental Protection Agency. [Link]
-
Solid-phase extraction of PAHs in water by EPA method 8310. Separation Science. [Link]
-
Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. National Institutes of Health. [Link]
-
Development of a method for GC/MS analysis of PAHs and alkylated PAHs for use in characterization and source identification of. DiVA portal. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. [Link]
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Determination of 24 PAHs in Drinking Water. Agilent Technologies. [Link]
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Analysis of Polycyclic Aromatic Hydrocarbons in Water Samples Using Deep Eutectic Solvent as a Dispersant in Dispersive Liquid–Liquid Microextraction Based on the Solidification of Floating Organic Droplet. MDPI. [Link]
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Method 8310: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. [Link]
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Determination of PAHs in surface water by GC-MS. University of Chemistry and Technology, Prague. [Link]
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The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. National Institutes of Health. [Link]
-
Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Agilent Technologies. [Link]
-
Ambient Water Quality Criteria for this compound. U.S. Environmental Protection Agency. [Link]
-
Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link] "
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Introduction: The Environmental and Toxicological Significance of Fluoranthene
An Application Note and Protocol for the Determination of Fluoranthene by Gas Chromatography-Mass Spectrometry (GC-MS)
This compound is a polycyclic aromatic hydrocarbon (PAH) composed of four fused aromatic rings. PAHs are a class of persistent organic pollutants that are ubiquitous in the environment, arising from both natural and anthropogenic sources.[1] The primary sources of this compound include the incomplete combustion of organic materials such as coal, oil, wood, and gasoline.[2][3] Consequently, it is frequently detected in air, water, soil, and sediment, and it can bioaccumulate in the food chain.[1][4]
Several PAHs, including some of this compound's common co-contaminants, are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA).[5][6] While this compound itself is not typically classified as a human carcinogen, it exhibits toxic effects, and its presence is often indicative of contamination by more hazardous PAHs.[2] Therefore, the sensitive and selective detection of this compound is a critical component of environmental monitoring, food safety analysis, and human health risk assessment. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely adopted analytical technique for this purpose, offering excellent separation and definitive identification of this compound and other PAHs in complex matrices.[7][8]
This application note provides a comprehensive guide to the principles, protocols, and performance characteristics of a robust GC-MS method for the determination of this compound in environmental samples.
Principle of the Method: Achieving Selectivity and Sensitivity
The analysis of this compound by GC-MS leverages the strengths of two powerful analytical techniques. First, gas chromatography separates the volatile and semi-volatile components of a sample mixture based on their differential partitioning between a gaseous mobile phase (typically helium) and a liquid stationary phase coated on the inside of a long capillary column.[9] Compounds like this compound, which have different boiling points and affinities for the stationary phase, travel through the column at different rates, allowing them to be separated from other components in the sample matrix.
Following separation, the eluted compounds enter the mass spectrometer. In the ion source, molecules are bombarded with high-energy electrons (electron ionization, EI), causing them to lose an electron and form a positively charged molecular ion ([M]+•).[9] For stable aromatic structures like this compound, this molecular ion is highly abundant and serves as a primary identifier. The mass-to-charge ratio (m/z) of this ion is 202.[10] The mass spectrometer then separates these ions based on their m/z ratio, and a detector records their abundance. For enhanced sensitivity and selectivity in complex matrices, the mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode.[3] In SIM mode, instead of scanning a wide range of masses, the instrument is programmed to detect only a few specific m/z values characteristic of the target analyte, significantly reducing background noise and improving detection limits.[3][11]
Visualized Workflow for this compound Analysis
Caption: Overall workflow for this compound analysis.
Protocol 1: Sample Preparation via Solid Phase Extraction (SPE) for Water Samples
This protocol is adapted from principles outlined in U.S. EPA Method 8310 for the extraction of PAHs from water.[6] The causality behind using SPE with a C18 sorbent is its effectiveness in retaining nonpolar to moderately polar compounds like this compound from a polar matrix (water) through hydrophobic interactions.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Deuterated internal standard (e.g., Phenanthrene-d10)
-
Methanol, Dichloromethane (DCM), n-Hexane (all pesticide residue grade or equivalent)
-
Deionized (DI) water
-
Anhydrous sodium sulfate
-
C18 Solid Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Nitrogen evaporation system
-
1 L amber glass sample bottles
-
2 mL autosampler vials with inserts
Step-by-Step Procedure
-
Sample Collection: Collect approximately 1 liter of water sample in an amber glass bottle to prevent photodegradation of PAHs.[12] Store at 4°C until extraction.
-
Internal Standard Spiking: Allow the sample to reach room temperature. Spike the 1 L water sample with a known amount of internal standard solution (e.g., 100 µL of 10 µg/mL Phenanthrene-d10). This internal standard is crucial for correcting variations in extraction efficiency and instrument response.
-
SPE Cartridge Conditioning:
-
Place a C18 SPE cartridge on the vacuum manifold.
-
Wash the cartridge with 10 mL of dichloromethane, followed by 10 mL of methanol. Do not allow the cartridge to go dry after this step. The organic solvents activate the C18 functional groups.
-
Equilibrate the cartridge by passing 10 mL of DI water, ensuring the sorbent bed remains wet. This prepares the sorbent interface for the aqueous sample.
-
-
Sample Loading: Load the 1 L water sample onto the conditioned cartridge at a flow rate of approximately 10-15 mL/min. A slow, consistent flow rate is critical for ensuring efficient retention of this compound on the sorbent.
-
Interference Wash: After the entire sample has passed through, wash the cartridge with 5 mL of DI water to remove any remaining polar impurities that were not retained.
-
Drying the Cartridge: Dry the cartridge thoroughly by applying vacuum for 20-30 minutes. Removing all residual water is essential for effective elution with a nonpolar solvent.
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the retained PAHs, including this compound, by passing 10 mL of dichloromethane through the cartridge. The DCM effectively disrupts the hydrophobic interactions, releasing the analytes.
-
Collect the eluate.
-
-
Drying the Eluate: Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any residual water, which can interfere with GC analysis.
-
Concentration and Solvent Exchange:
-
Transfer the dried eluate to a concentration tube.
-
Gently evaporate the solvent to a final volume of approximately 0.5 mL using a nitrogen evaporation system at 30-35°C.
-
Perform a solvent exchange to n-hexane by adding 1 mL of hexane and re-concentrating to the final volume. Hexane is often a more compatible solvent for GC injection.
-
-
Final Volume Adjustment: Adjust the final extract volume to exactly 1.0 mL with n-hexane. Transfer the extract to a 2 mL autosampler vial for GC-MS analysis.
Protocol 2: GC-MS Instrumental Analysis
The following parameters are a typical starting point for the analysis of PAHs. Optimization may be required based on the specific instrument and column used. The choice of a DB-5ms or equivalent column (5% phenyl-methylpolysiloxane) is standard, as its non-polar nature provides excellent separation for PAHs based on their boiling points.[13][14]
Instrumental Conditions
| GC Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| Column | Agilent J&W DB-5ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent | Inert, non-polar column ideal for separating PAHs with high resolution. |
| Injection Mode | Pulsed Splitless | Maximizes the transfer of semi-volatile analytes like this compound onto the column, enhancing sensitivity.[11] |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Inlet Temperature | 300 °C | Ensures rapid volatilization of high-boiling point PAHs without thermal degradation. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 70°C (hold 2 min), ramp 25°C/min to 180°C, ramp 8°C/min to 320°C (hold 5 min) | A multi-step ramp allows for separation of lighter PAHs before eluting heavier ones like this compound.[8] |
| MS Parameter | Setting | Rationale |
| MS System | Agilent 5977 Series MSD or equivalent | A sensitive and reliable detector for routine analysis. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |
| Source Temp. | 320 °C | High temperature prevents condensation and contamination from semi-volatile compounds.[11] |
| Quadrupole Temp. | 150 °C | Standard operating temperature. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only target m/z ions.[3] |
| Ions Monitored | This compound: m/z 202 (Quantifier), 101 (Qualifier) Phenanthrene-d10 (IS): m/z 188 | m/z 202 is the molecular ion and most abundant fragment.[10] The qualifier ion confirms identity. |
Data Analysis and Quantification
Quantification is performed using the internal standard method. A multi-point calibration curve is generated by analyzing standards containing known concentrations of this compound and a constant concentration of the internal standard. A response factor (RF) is calculated for each calibration point, and the average RF is used to calculate the concentration of this compound in the samples.
-
Calibration: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250 µg/L) containing this compound and the internal standard.
-
Curve Generation: Analyze the standards using the GC-MS method. Plot the ratio of the this compound peak area to the internal standard peak area against the concentration of this compound. The resulting calibration curve should have a coefficient of determination (r²) ≥ 0.99.[11][15]
-
Quantification: Analyze the prepared sample extracts. Calculate the concentration of this compound in the sample using the peak area ratios and the calibration curve.
Method Performance Characteristics
The following table summarizes typical performance data for the GC-MS analysis of PAHs in environmental matrices.
| Parameter | Typical Value | Significance |
| Linearity (r²) | > 0.995 | Demonstrates a predictable and reliable relationship between concentration and instrument response over the calibration range.[15] |
| Limit of Detection (LOD) | 0.03 - 5 µg/kg | The lowest concentration of this compound that can be reliably distinguished from background noise.[1][15] |
| Limit of Quantitation (LOQ) | 0.1 - 12 µg/kg | The lowest concentration that can be measured with acceptable precision and accuracy.[1][15] |
| Recovery | 70 - 115% | Indicates the efficiency of the extraction process. Values within this range show the method is effective.[4][16] |
| Precision (RSD) | < 15% | Measures the reproducibility of the method. A low relative standard deviation (RSD) indicates high precision.[15] |
Visualized Ionization of this compound
Caption: Electron ionization of this compound in the MS source.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and selective approach for the determination of this compound in environmental samples. The combination of chromatographic separation with mass spectrometric detection in SIM mode ensures reliable identification and accurate quantification, even in complex matrices. Proper sample preparation, such as solid-phase extraction, is critical for achieving low detection limits and high-quality data. This method is well-suited for routine environmental monitoring, food safety testing, and research applications, aligning with established regulatory frameworks like those from the U.S. EPA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. US EPA 8270 - Determination of Polycyclic Aromatic Hydrocarbons in Rubbers - Analytice [analytice.com]
- 3. Documents download module [ec.europa.eu]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. fchpt.stuba.sk [fchpt.stuba.sk]
- 10. This compound [webbook.nist.gov]
- 11. agilent.com [agilent.com]
- 12. epa.gov [epa.gov]
- 13. gcms.cz [gcms.cz]
- 14. agilent.com [agilent.com]
- 15. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC-FLD Analysis of Fluoranthene in Environmental Matrices
<
Abstract
This document provides a comprehensive guide for the determination of fluoranthene, a priority polycyclic aromatic hydrocarbon (PAH), in various environmental matrices using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Detailed, step-by-step protocols for sample extraction from water and soil are presented, along with optimized HPLC-FLD conditions for sensitive and selective quantification. This guide is intended for researchers, environmental scientists, and analytical chemists requiring a robust and validated method for this compound analysis.
Introduction: The Environmental Significance of this compound
Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings.[1] They are ubiquitous environmental pollutants, primarily formed during the incomplete combustion of organic materials such as coal, oil, and gasoline.[2] this compound is a five-ring PAH that is frequently detected in air, water, and soil.[2] Due to its potential carcinogenic and mutagenic properties, the United States Environmental Protection Agency (U.S. EPA) has classified this compound as a priority pollutant, necessitating sensitive and reliable analytical methods for its monitoring in the environment.[3]
High-Performance Liquid Chromatography (HPLC) coupled with a Fluorescence Detector (FLD) is a powerful and widely used technique for the analysis of PAHs.[4][5] The native fluorescence of many PAHs, including this compound, allows for highly sensitive and selective detection, minimizing interferences from complex environmental matrices.[2] This application note details a validated HPLC-FLD method for the quantification of this compound, providing researchers with the necessary protocols to achieve accurate and reproducible results.
Principle of HPLC-FLD for this compound Analysis
The analytical methodology is a two-stage process: sample preparation followed by instrumental analysis.
-
Sample Preparation: The initial and most critical step is the efficient extraction of this compound from the sample matrix and the removal of interfering components.[6] For aqueous samples, Solid-Phase Extraction (SPE) is a commonly employed technique, where the sample is passed through a cartridge containing a solid adsorbent (e.g., C18).[2] The nonpolar this compound is retained on the hydrophobic stationary phase while polar impurities are washed away.[2] The analyte is subsequently eluted with a small volume of an appropriate organic solvent. For solid samples like soil and sediment, techniques such as ultrasonic extraction or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are utilized to extract the analytes into a suitable solvent.[7][8][9]
-
HPLC-FLD Analysis: The prepared extract is then injected into a reverse-phase HPLC system. The separation of this compound from other PAHs and remaining matrix components is achieved on a specialized PAH analytical column, typically a C18 column, using a gradient elution of water and a polar organic solvent like acetonitrile.[4] Following separation, the column effluent passes through a fluorescence detector. The detector is set to the optimal excitation and emission wavelengths specific to this compound, ensuring high sensitivity and selectivity for its detection and quantification.[10][11]
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC grade acetonitrile, acetone, and n-hexane. Dichloromethane (DCM), pesticide residue grade.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Standards: Certified this compound standard solution (100 µg/mL in acetonitrile).
-
Solid-Phase Extraction (SPE) Cartridges: C18 cartridges (e.g., 1g/6mL).
-
QuEChERS Extraction Salts and Dispersive SPE: Commercially available kits are recommended.
-
Anhydrous Sodium Sulfate: ACS grade, baked at 400°C for 4 hours.
-
Glassware: All glassware should be thoroughly cleaned and rinsed with solvent to avoid contamination.
Sample Preparation Protocols
This protocol is suitable for the extraction of this compound from groundwater and wastewater.
-
Sample Pre-treatment: Measure a 1 L water sample and adjust the pH to < 2 with 6N HCl.[12]
-
SPE Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 10 mL of dichloromethane.
-
Follow with 10 mL of methanol.
-
Finally, equilibrate the cartridge with 20 mL of ultrapure water, ensuring a layer of water remains above the sorbent bed.[12]
-
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge by drawing air or nitrogen through it for 10-20 minutes.
-
Elution: Elute the trapped analytes by passing two 5 mL portions of dichloromethane through the cartridge.[13] Collect the eluate in a clean collection tube.
-
Concentration and Solvent Exchange: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen. Add 3-5 mL of acetonitrile and continue to concentrate to a final volume of 1 mL.[13]
-
Final Preparation: Transfer the final extract to an autosampler vial for HPLC-FLD analysis.
The QuEChERS method offers a rapid and efficient extraction for solid matrices.[8]
-
Sample Homogenization: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Hydration (if necessary): For dry soils, add an appropriate amount of ultrapure water to achieve a paste-like consistency.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium acetate).
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rpm for 5 minutes.[14]
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing primary secondary amine (PSA) sorbent and C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
-
Final Preparation: Take a 1 mL aliquot of the cleaned extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for HPLC-FLD analysis.
Ultrasonic extraction is a classic and effective method for solid samples.
-
Sample Preparation: Weigh 10 g of the soil sample and mix it with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.
-
Extraction:
-
Transfer the mixture to a beaker and add 30 mL of a 1:1 (v/v) mixture of acetone and hexane.
-
Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.
-
-
Solvent Separation: Decant the solvent extract into a clean flask.
-
Repeat Extraction: Repeat the extraction process two more times with fresh solvent, combining all the extracts.
-
Concentration: Concentrate the combined extracts to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
Final Preparation: The concentrated extract is now ready for HPLC-FLD analysis.
HPLC-FLD Instrumental Analysis
The following HPLC-FLD parameters have been optimized for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Specialized PAH Column (e.g., Agilent ZORBAX Eclipse PAH, 4.6 x 50 mm, 1.8 µm)[14][15] |
| Mobile Phase A | Ultrapure Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 50% B; 2-20 min: 50-100% B; 20-25 min: 100% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Agilent 1260 Infinity FLD or equivalent |
| Excitation Wavelength | 358 nm[10][16] |
| Emission Wavelength | 466 nm[10][16] |
Table 1: Optimized HPLC-FLD Conditions for this compound Analysis.
Method Validation
A robust analytical method requires thorough validation to ensure data quality and reliability.[17][18][19] The following parameters should be assessed:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 |
| Accuracy (Recovery) | The closeness of the test results obtained by the method to the true value. | 80-120% recovery in spiked matrix samples |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
Table 2: Key Method Validation Parameters and Typical Acceptance Criteria.
Data Presentation and Visualization
Experimental Workflow
The overall analytical process from sample collection to data reporting is illustrated in the following workflow diagram.
Caption: General workflow for the HPLC-FLD analysis of this compound.
Logical Relationship of Method Validation
The relationship between different validation parameters ensures a comprehensive assessment of the method's performance.
Caption: Interrelationship of method validation parameters.
Troubleshooting
Common issues encountered during HPLC analysis include pressure fluctuations, baseline noise, and changes in peak shape or retention time.[20][21][22][23] A systematic approach to troubleshooting is essential.
| Problem | Potential Cause | Suggested Solution |
| High System Pressure | Blockage in the system (e.g., column frit, guard column, tubing). | 1. Reverse flush the column. 2. Replace the guard column. 3. Check for and clear any blockages in the tubing. |
| Noisy Baseline | Contaminated mobile phase, detector lamp issue, or air bubbles in the system. | 1. Prepare fresh mobile phase. 2. Check the detector lamp's intensity and age. 3. Degas the mobile phase and purge the pump. |
| Peak Tailing or Fronting | Column degradation, incompatible sample solvent, or active sites on the column. | 1. Use a guard column. 2. Ensure the sample is dissolved in the mobile phase. 3. Replace the analytical column. |
| Retention Time Drift | Inconsistent mobile phase composition, temperature fluctuations, or column aging. | 1. Ensure accurate mobile phase preparation. 2. Use a column oven for temperature control. 3. Monitor column performance with a standard and replace if necessary. |
Table 3: Common HPLC-FLD Troubleshooting Guide.
Conclusion
The HPLC-FLD method detailed in this application note provides a sensitive, selective, and robust approach for the quantification of this compound in environmental matrices. The provided protocols for sample preparation from water and soil, coupled with the optimized instrumental conditions, offer a reliable framework for environmental monitoring and research. Adherence to proper method validation and quality control practices will ensure the generation of high-quality, defensible data.
References
-
Analytical Methods. (n.d.). Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry. RSC Publishing. Retrieved from [Link]
-
Agilent Technologies. (2013, April 29). Analysis of 18 Polycyclic Aromatic Hydrocarbons in Soil Using the QuEChERS Method. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Retrieved from [Link]
-
Teledyne Tekmar. (n.d.). Detection of Polycyclic Aromatic Hydrocarbons (PAH) in Soil using Q-Tek mass selective detector following QuEChERS sample preparation technique. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Dedicated HPLC and GC columns for PAH analysis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. PMC. Retrieved from [Link]
-
Horizon Technology. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996, December). Method 3535: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
Prime Scholars. (n.d.). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Retrieved from [Link]
-
Waters. (n.d.). Waters PAH HPLC Columns | Polyaromatic Hydrocarbons Compounds Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Excitation and emission spectra of this compound 1.0 × 10⁻⁶ M. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS Monitoring of Selected PAHs in Soil Samples Using Ultrasound-assisted QuEChERS in Tandem with Dispersive Liquid-Liquid Microextraction. Retrieved from [Link]
-
Restek. (n.d.). Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Retrieved from [Link]
-
European Commission. (2017, December 21). Report on method development and validation of PAH-13. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 3535A: Solid-phase extraction for organic analytes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 3535A (SW-846): Solid-Phase Extraction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3550C: Ultrasonic Extraction. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3550C: Ultrasonic Extraction, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3550C: Ultrasonic Extraction. Retrieved from [Link]
-
GOV.UK. (n.d.). The determination of polycyclic aromatic hydrocarbons in soil by dichloromethane extraction using gas chromatography with mass. Retrieved from [Link]
-
Springer. (n.d.). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Absorption and emission spectra, (b) PL decay profiles of.... Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation and analytical techniques for determination of polyaromatic hydrocarbons in soils. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of PAHs in soil according to EPA 8310 method with UV and fluorescence detection. Retrieved from [Link]
-
Labcompare.com. (n.d.). Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
ACS Publications. (n.d.). Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. Journal of Chemical Education. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultrasonic Solvent Extraction of Persistent Organic Pollutants from Airborne Particles. Retrieved from [Link]
-
National Institutes of Health. (2022, July 19). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. PMC. Retrieved from [Link]
-
LinkedIn. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
Mastelf. (2025, January 7). Troubleshooting Common HPLC Problems: Solutions for Better Results. Retrieved from [Link]
Sources
- 1. PAH Testing | PPB Analytical Inc. [ppbanalytical.com]
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- 7. Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. theanalyticalscientist.com [theanalyticalscientist.com]
- 9. SW-846 Test Method 3550C: Ultrasonic Extraction | Hazardous Waste Test Methods / SW-846 | US EPA [19january2021snapshot.epa.gov]
- 10. Spectrum [this compound] | AAT Bioquest [aatbio.com]
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Application Note: High-Recovery Solid-Phase Extraction (SPE) of Fluoranthene from Aqueous Matrices
Abstract
This application note provides a comprehensive, scientifically grounded protocol for the extraction and pre-concentration of fluoranthene from water samples using solid-phase extraction (SPE). This compound, a polycyclic aromatic hydrocarbon (PAH), is a persistent environmental pollutant known for its potential carcinogenic and mutagenic properties.[1] Its presence in water sources, even at trace levels, necessitates robust and efficient analytical methods for accurate quantification. This guide delves into the physicochemical properties of this compound that dictate its extraction, the principles of reversed-phase SPE, and a detailed, step-by-step protocol for its high-recovery extraction using C18 cartridges. The methodology is aligned with established practices, such as those outlined in EPA Method 8310, ensuring reliability and reproducibility.[1][2] Subsequent analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or ultraviolet detection, or Gas Chromatography-Mass Spectrometry (GC-MS), is also discussed. This document is intended for researchers, environmental scientists, and analytical chemists requiring a validated and thoroughly explained procedure for this compound analysis in water.
Introduction to this compound and the Rationale for SPE
This compound (C₁₆H₁₀) is a PAH composed of a naphthalene and a benzene unit fused with a five-membered ring. It is primarily formed during the incomplete combustion of organic materials, leading to its widespread distribution in the environment.[3] Human exposure can occur through contaminated water, air, and food. The toxicological significance of this compound and other PAHs underscores the importance of monitoring their levels in environmental compartments.[4]
The primary challenge in analyzing this compound in water lies in its very low solubility and the typically low concentrations at which it is found.[5][6] These characteristics make direct injection of water samples into analytical instruments impractical. Consequently, a pre-concentration step is essential. Solid-phase extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction (LLE) for this purpose. SPE offers several advantages, including lower solvent consumption, reduced risk of emulsion formation, higher sample throughput, and improved selectivity.[3][7]
Physicochemical Properties of this compound
A thorough understanding of this compound's properties is critical for developing an effective SPE method.
| Property | Value | Implication for SPE |
| Molecular Formula | C₁₆H₁₀ | Nonpolar nature. |
| Molar Mass | 202.256 g·mol⁻¹ | Influences chromatographic behavior. |
| Water Solubility | 0.2 - 0.265 mg/L | Very low solubility necessitates pre-concentration from water samples.[5][6] |
| Log Koc | 4.7 - 7.3 | Strong adsorption to organic matter, indicating high affinity for nonpolar stationary phases.[5] |
| Appearance | Colorless to yellow-green needle-like crystals |
The Principle of Reversed-Phase SPE for this compound Extraction
The extraction of this compound from water is most effectively achieved using reversed-phase SPE. This technique utilizes a nonpolar stationary phase (the sorbent) and a polar mobile phase (the water sample). The fundamental principle is the partitioning of the analyte between the two phases.
Due to its nonpolar, hydrophobic nature, this compound in the aqueous sample has a strong affinity for the nonpolar C18 sorbent. As the water sample passes through the SPE cartridge, this compound molecules are adsorbed onto the sorbent material, effectively removing them from the sample matrix. More polar impurities, which have a higher affinity for the water, pass through the cartridge and are discarded. Subsequently, a nonpolar organic solvent is used to disrupt the interaction between this compound and the sorbent, eluting the concentrated analyte for analysis.
Detailed Experimental Protocol
This protocol provides a step-by-step guide for the extraction of this compound from a 1-liter water sample using a C18 SPE cartridge.
Materials and Reagents
-
SPE Sorbent: C18 SPE Cartridges (e.g., 500 mg, 6 mL)[1]
-
Solvents (HPLC or GC grade):
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
-
Reagent-grade water
-
Reagents:
-
Sodium Sulfite (for dechlorination, if necessary)[1]
-
Anhydrous Sodium Sulfate
-
-
Apparatus:
-
1-liter amber glass sample bottles
-
SPE vacuum manifold[1]
-
Vacuum pump
-
Nitrogen evaporation system
-
Autosampler vials for final analysis
-
Workflow Diagram
Caption: SPE workflow for this compound analysis.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Collect water samples in 1-liter amber glass bottles to prevent photodegradation of PAHs.
-
If the sample is known to contain residual chlorine, add approximately 50 mg of sodium sulfite per liter and mix thoroughly to prevent oxidative degradation of the analytes.[1]
-
Allow the sample to come to room temperature before proceeding.
Step 2: SPE Cartridge Conditioning Causality: This step is crucial for activating the C18 sorbent. The organic solvents wet the bonded alkyl chains, allowing for effective interaction with the analyte.
-
Place the C18 SPE cartridges onto a vacuum manifold.
-
Wash the cartridges with 10 mL of dichloromethane (DCM). Allow the DCM to soak the sorbent for 1 minute before drawing it through to waste under a light vacuum.
-
Next, add 10 mL of methanol (MeOH) to the cartridges. Let the methanol soak the sorbent for at least 2 minutes, then draw it through, ensuring a thin layer of methanol remains on top of the sorbent to prevent it from drying out.
Step 3: Cartridge Equilibration Causality: This step replaces the organic solvent with reagent water, preparing the sorbent for the aqueous sample while keeping the C18 chains solvated.
-
Add 20 mL of reagent-grade water to the cartridges and draw it through, leaving approximately 1 cm of water above the sorbent bed. It is critical that the sorbent does not go dry from this point until the sample loading is complete.[1]
Step 4: Sample Loading Causality: During this step, the nonpolar this compound partitions from the polar water sample onto the nonpolar C18 sorbent.
-
Load the entire 1-liter water sample onto the conditioned and equilibrated SPE cartridge.
-
Apply a vacuum to achieve a steady, dropwise flow rate of approximately 20-30 mL/min.[1] A consistent and slow flow rate is essential for ensuring sufficient interaction time between the analyte and the sorbent, maximizing recovery.
Step 5: Washing and Drying Causality: A wash step removes any co-retained polar interferences. The drying step is critical for removing residual water, which can interfere with the subsequent elution and analysis.
-
After the entire sample has passed through, wash the cartridge with a small volume of reagent-grade water to remove any remaining polar impurities.
-
Dry the cartridge thoroughly by applying a high vacuum for at least 10 minutes.[8] This step is vital to ensure efficient elution with a nonpolar solvent.
Step 6: Elution Causality: A strong, nonpolar organic solvent is used to overcome the hydrophobic interactions between this compound and the C18 sorbent, releasing the analyte.
-
Place collection vials inside the vacuum manifold.
-
Add 10 mL of dichloromethane (DCM) to the cartridge and allow it to soak the sorbent for a few minutes.
-
Slowly draw the DCM through the cartridge to elute the this compound.
-
Repeat the elution step with a second 10 mL portion of DCM, collecting it in the same vial to ensure complete recovery.[1]
Step 7: Eluate Post-Treatment
-
To remove any residual water from the collected eluate, pass it through a small column or cartridge containing anhydrous sodium sulfate.[1]
-
Concentrate the dried eluate to approximately 1 mL using a gentle stream of nitrogen.
-
If the final analysis is by HPLC, perform a solvent exchange by adding 3 mL of acetonitrile (ACN) and re-concentrating the volume to a final 1.0 mL.[1]
-
Transfer the final extract to an autosampler vial for instrumental analysis.
Method Validation and Quality Control
For a method to be considered trustworthy, it must be validated. Key validation parameters include:
-
Recovery: Determined by spiking a blank water sample with a known concentration of this compound and carrying it through the entire extraction and analysis procedure. Excellent recoveries are typically in the range of 80-110%.[2][9]
-
Precision: Assessed by performing replicate extractions (n ≥ 3) of spiked samples and calculating the relative standard deviation (RSD), which should ideally be less than 15%.
-
Linearity: Established by creating a calibration curve from a series of standards of known concentrations. The correlation coefficient (r²) should be ≥ 0.995.[10]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are determined statistically from the analysis of low-concentration standards.[9][11]
Typical Performance Data
The following table summarizes typical performance data for the SPE of this compound and other PAHs from water using C18 sorbents.
| Parameter | Typical Value | Reference |
| Recovery | 79.87 - 95.67% | [9] |
| Relative Standard Deviation (RSD) | < 10% | [2] |
| Limit of Detection (LOD) | 0.03 - 0.04 µg/L | [9] |
| Limit of Quantification (LOQ) | 0.05 - 3.14 µg/L | [9] |
Values can vary based on specific laboratory conditions, instrumentation, and sample matrix.
Subsequent Analysis
The choice of analytical technique depends on the required sensitivity and selectivity.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with ultraviolet (UV) or fluorescence detectors (FLD).[1] FLD is particularly sensitive for fluorescent compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and definitive identification based on mass spectra.
Conclusion
This application note details a robust and reliable method for the solid-phase extraction of this compound from water samples. By understanding the underlying principles of this compound's physicochemical properties and the mechanics of reversed-phase SPE, researchers can achieve high-recovery and reproducible results. This method, which aligns with established EPA protocols, provides a significant improvement over traditional LLE in terms of efficiency, solvent consumption, and safety. Adherence to the detailed steps and quality control measures will ensure the generation of high-quality, defensible data for the critical monitoring of this environmental pollutant.
References
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Environment and Climate Change Canada. (2019). Fact sheet: this compound. Retrieved from [Link]
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Odyssey Organics. (n.d.). Chemical Properties and Environmental Fate of this compound (CAS 206-44-0). Retrieved from [Link]
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U.S. Environmental Protection Agency. (1980). Ambient Water Quality Criteria for this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9152, Benzo[j]this compound. Retrieved from [Link]
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Moja, S. J., & Mtunzi, F. (2013). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. Journal of Environmental Chemistry and Ecotoxicology, 5(11), 278-283. Retrieved from [Link]
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Separation Science. (n.d.). Solid-phase extraction of PAHs in water by EPA method 8310. Retrieved from [Link]
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CYS eShop. (n.d.). Water quality - Determination of selected polycyclic aromatic hydrocarbons (PAH) in whole water samples - Method using solid phase extraction (SPE) with SPE-disks combined with gas chromatography mass spectrometry (GC-MS). Retrieved from [Link]
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Lleshi, E. (2023). Comparison of extraction techniques on determination of PAHs in drinking water samples. Academic Journal of Business, Administration, Law and Social Sciences, 9(1). Retrieved from [Link]
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UCT, Inc. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Retrieved from [Link]
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Xu, X., et al. (2023). This compound determination based on a rapid and sensitive syringe extraction and solid-phase fluorescence technique. Luminescence, 38(11), 1938-1945. Retrieved from [Link]
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Mkhize, S. V., et al. (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. Molecules, 28(16), 6109. Retrieved from [Link]
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Thongchai, W., et al. (2007). Determination of Polycyclic Aromatic Hydrocarbons in Water Samples by Solid Phase Extraction and Gas Chromatography. World Applied Sciences Journal, 2(4), 339-346. Retrieved from [Link]
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dos Santos, V. N., et al. (2013). Method Validation for SPE Applied to Determination of PAH in Petroliferous Industry Effluent Water. American Journal of Analytical Chemistry, 4(10), 28-36. Retrieved from [Link]
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Hashemi, P., et al. (2014). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Iranian journal of public health, 43(11), 1545–1554. Retrieved from [Link]
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Application Notes & Protocols: High-Efficiency Liquid-Liquid Extraction of Fluoranthene for Environmental and Pharmaceutical Analysis
Abstract
This comprehensive guide provides a detailed exploration of liquid-liquid extraction (LLE) protocols tailored for the polycyclic aromatic hydrocarbon (PAH) fluoranthene. Moving beyond a simple recitation of steps, this document delves into the fundamental principles governing phase partitioning, offering a robust framework for method development and optimization. We present a standard, EPA-method-congruent protocol for bulk water sample analysis, alongside modern microextraction techniques designed for reduced solvent consumption and enhanced efficiency. This note is intended for researchers, scientists, and drug development professionals who require reliable, validated methods for the quantitative extraction of this compound from aqueous matrices.
Introduction: The Analytical Challenge of this compound
This compound (C₁₆H₁₀) is a non-alternant polycyclic aromatic hydrocarbon, structurally comprising a naphthalene and a benzene unit fused by a five-membered ring.[1] It is a product of incomplete combustion and is commonly found in coal tar, petroleum asphalt, and as a widespread environmental pollutant in air, water, and soil.[2] Classified as one of the U.S. Environmental Protection Agency's 16 priority pollutant PAHs, its monitoring is crucial due to its persistence, bioaccumulative properties, and potential carcinogenicity.[1][3]
Effective analysis begins with efficient extraction. The highly nonpolar nature of this compound dictates its low solubility in water (approx. 265 µg/L at 25°C) but favorable solubility in nonpolar organic solvents, making liquid-liquid extraction (LLE) a primary technique for its isolation from aqueous samples.[1][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₁₆H₁₀ | [1] |
| Molar Mass | 202.26 g/mol | [1] |
| Appearance | Yellow to green needles/crystals | [1] |
| Melting Point | 110.8 °C | [1] |
| Boiling Point | 375 °C | [1] |
| Water Solubility | 265 µg/L (25 °C) | [1] |
| LogP | 5.2 | [4] |
The Principle of LLE: Maximizing Analyte Partitioning
Liquid-liquid extraction operates on the principle of differential solubility. The goal is to transfer an analyte (solute) from its original solvent (typically an aqueous sample matrix) into a second, immiscible solvent (the extraction solvent). For a nonpolar compound like this compound, the governing principle is "like dissolves like"; a nonpolar organic solvent is required to effectively draw the this compound out of the polar aqueous phase.[5]
The efficiency of this transfer is described by the partition coefficient (K), which is the ratio of the analyte's concentration in the organic phase to its concentration in the aqueous phase at equilibrium. A successful LLE protocol is one that maximizes this partitioning into the organic phase, which is influenced by several critical factors:
-
Solvent Selection: The most crucial choice. The ideal solvent must be immiscible with water, have a high affinity for this compound, a low boiling point for easy concentration, and be compatible with the final analytical technique.
-
Phase Ratio: The volume ratio of the extraction solvent to the aqueous sample. Multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Mixing: Vigorous agitation is required to maximize the surface area between the two phases, facilitating rapid mass transfer and allowing the system to reach equilibrium.
-
pH of Aqueous Phase: While critical for ionizable compounds, the extraction of non-ionizable PAHs like this compound is largely independent of pH. However, adjusting the sample pH to <2 can help preserve the sample.[6]
Solvent Selection: An Authoritative Comparison
The choice of solvent directly impacts recovery rates. Studies have consistently shown that nonpolar solvents provide the highest recoveries for heavier PAHs like this compound.
Table 2: Comparison of Common Extraction Solvents for this compound
| Solvent | Polarity Index | Density (g/mL) | Boiling Point (°C) | Suitability & Comments | Source(s) |
| Dichloromethane (DCM) | 3.1 | 1.33 | 39.6 | Excellent. High recovery for PAHs. Its density (heavier than water) simplifies separation. Low boiling point allows for easy concentration. | [7][8] |
| Toluene | 2.4 | 0.87 | 110.6 | Excellent. High recovery rates reported. Higher boiling point requires more energy for evaporation. | [7][8][9] |
| n-Hexane | 0.1 | 0.66 | 68.7 | Good. A common nonpolar solvent. Often used in mixtures (e.g., with acetone) to enhance extraction from solid matrices. | [5] |
| Acetonitrile | 5.8 | 0.79 | 81.6 | Poor (as primary LLE solvent). Miscible with water. Primarily used as a disperser in microextraction or as the final solvent for HPLC analysis. | [7][8] |
| Acetone | 5.1 | 0.79 | 56.0 | Poor (as primary LLE solvent). Miscible with water. Used as a disperser in DLLME or to wet solid matrices before extraction. | [7][8] |
For standard LLE, Dichloromethane (DCM) is often the solvent of choice due to its proven high recovery efficiencies and ease of use.[7][8]
Protocol 1: Standard Separatory Funnel LLE (EPA Method 610 Base)
This protocol is a robust method for extracting this compound from 1-liter water samples, such as wastewater or environmental sources. It is based on the principles outlined in EPA Method 610.[10]
Apparatus and Reagents
-
Apparatus: 2-L separatory funnel with Teflon stopcock, 500-mL Kuderna-Danish (K-D) apparatus (evaporative flask, concentrator tube, Snyder column), drying column, water bath, nitrogen evaporation apparatus.[10]
-
Reagents: Dichloromethane (pesticide grade or equivalent), anhydrous sodium sulfate (reagent grade, baked at 400°C for 4 hours), acetonitrile (HPLC grade), this compound analytical standards, internal standards/surrogates.
Step-by-Step Methodology
-
Sample Preparation:
-
Measure 1.0 L of the water sample (or an appropriate volume adjusted for expected concentration) into the 2-L separatory funnel.
-
If the sample contains residual chlorine, add 80 mg of sodium thiosulfate per liter.[10]
-
Spike the sample with appropriate surrogate standards to monitor method performance.
-
-
Serial Liquid-Liquid Extraction:
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Stopper and shake vigorously for 2 minutes, with periodic venting to release pressure. Causality: Vigorous shaking creates a large interfacial area, accelerating the partitioning of this compound from the water into the DCM.
-
Allow the layers to separate for a minimum of 10 minutes. The DCM layer will be on the bottom. If an emulsion forms, see the Troubleshooting section.
-
Drain the lower DCM layer into a collection flask.
-
Repeat the extraction two more times using fresh 60-mL portions of DCM, combining all three extracts. Trustworthiness: This serial extraction ensures a high percentage of the analyte is transferred, as a single extraction is often incomplete.
-
-
Drying the Extract:
-
Assemble a drying column filled with approximately 10 g of anhydrous sodium sulfate.
-
Pass the combined DCM extract through the sodium sulfate column to remove residual water. Causality: Water can interfere with subsequent chromatographic analysis and prevent effective concentration.
-
Rinse the column with a small amount of fresh DCM and add it to the extract.
-
-
Concentration:
-
Transfer the dried extract to a 500-mL K-D apparatus fitted with a 10-mL concentrator tube.
-
Concentrate the extract to approximately 5 mL in a heated water bath (80-90°C).
-
Further concentrate the extract to 1 mL under a gentle stream of nitrogen. Caution: Avoid evaporating to complete dryness, as this can lead to the loss of semi-volatile compounds.
-
-
Solvent Exchange (for HPLC Analysis):
-
Final Analysis:
Caption: Standard Liquid-Liquid Extraction Workflow for this compound.
Protocol 2: Advanced Microextraction Techniques
Modern analytical chemistry emphasizes "green" methods that reduce solvent waste and improve sample throughput. Dispersive Liquid-Liquid Microextraction (DLLME) is a powerful alternative to traditional LLE.
Principle of DLLME
DLLME involves the rapid injection of a mixture containing a small volume of extraction solvent (e.g., a chlorinated solvent) and a larger volume of a water-miscible disperser solvent (e.g., acetonitrile, methanol, or acetone) into the aqueous sample.[14][15] This creates a cloudy solution of fine microdroplets, resulting in an enormous surface area for extraction and near-instantaneous equilibrium. The phases are then separated by centrifugation.[15]
DLLME Protocol for this compound
-
Sample Preparation: Place 5-10 mL of the water sample in a conical centrifuge tube.
-
Solvent Mixture Preparation: In a separate vial, mix ~100 µL of an extraction solvent (e.g., chloroform or tetrachloromethane) with ~1.0 mL of a disperser solvent (e.g., acetonitrile).[15][16] Expertise: Acetonitrile is often preferred for heavier PAHs like this compound as it provides high extraction efficiency.[14]
-
Injection and Extraction: Rapidly inject the solvent mixture into the water sample using a syringe. A cloudy solution will form immediately.
-
Optional Sonication: Agitate the sample in an ultrasonic bath for 1-2 minutes to further enhance extraction efficiency.[14][16]
-
Phase Separation: Centrifuge the tube at high speed (e.g., 3000-4000 rpm) for 5 minutes. This will sediment the fine droplets of extraction solvent into a small volume at the bottom of the tube.
-
Collection and Analysis: Carefully remove the sedimented organic phase using a microsyringe and inject it directly into the analytical instrument (GC-MS is common for this technique).
Caption: The Principle of Dispersive Liquid-Liquid Microextraction (DLLME).
Troubleshooting and Field-Proven Insights
-
Emulsion Formation: This is the most common issue in LLE, where a stable third layer forms between the aqueous and organic phases, preventing clean separation.
-
Cause: High concentrations of detergents, proteins, or other surfactants in the sample matrix.
-
Solutions:
-
Salting Out: Add sodium chloride to the aqueous phase to increase its polarity and break the emulsion.
-
Centrifugation: Transfer the mixture to centrifuge tubes to physically force phase separation.
-
Solvent Change: Switch to a less polar solvent like hexane.
-
-
Alternative: When dealing with consistently problematic matrices, switching to Solid-Phase Extraction (SPE) can be a more robust alternative as it avoids emulsion issues entirely.[11][17]
-
-
Analyte Loss: Recoveries lower than expected can often be traced to procedural steps.
-
Photodegradation: PAHs are light-sensitive. Always collect and store samples and extracts in amber glass containers or foil-wrapped glassware to prevent photolytic decomposition.[10]
-
Volatilization: During the nitrogen evaporation step, be careful not to blow down the sample too aggressively or to complete dryness, especially if lighter PAHs are also of interest.[18]
-
-
Matrix Interferences: Complex samples like industrial effluent may contain compounds that co-extract with this compound and interfere with chromatographic analysis. If baseline noise is high or peaks are co-eluting, a post-extraction cleanup step using a silica or florisil solid-phase extraction (SPE) cartridge may be necessary.[6]
Conclusion
The successful extraction of this compound via liquid-liquid extraction is a function of methodical solvent selection and procedural execution. For large-volume, regulatory-compliant testing, traditional separatory funnel LLE with dichloromethane remains a validated and reliable standard. For applications demanding higher throughput, reduced solvent use, and high enrichment factors, modern techniques like DLLME offer a powerful and efficient alternative. By understanding the chemical principles behind each step, from phase partitioning to post-extraction handling, researchers can develop and implement highly effective and self-validating protocols for the accurate quantification of this compound.
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Acree, Jr., W. E. (Ed.). (n.d.). Solubility data series. Retrieved from [Link]
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Semantic Scholar. (n.d.). Optimization of liquid chromatography method for detection of 16 polycyclic aromatic hydrocarbons in environmental water. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Solvents and Techniques For The Extraction Of Polynuclear Aromatic Hydrocarbons From Filter Samples Of Diesel Exhaust. Retrieved from [Link]
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ResearchGate. (n.d.). Extraction optimization of polycyclic aromatic hydrocarbons by alcoholic-assisted dispersive liquid-liquid microextraction and their determination by HPLC. Retrieved from [Link]
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National Environmental Methods Index. (n.d.). EPA-NERL: 550.1: PAHs in Water Using HPLC/UV/FL. Retrieved from [Link]
-
MDPI. (2023). Analysis of Polycyclic Aromatic Hydrocarbons in Water Samples Using Deep Eutectic Solvent as a Dispersant in Dispersive Liquid–Liquid Microextraction Based on the Solidification of Floating Organic Droplet. Retrieved from [Link]
-
CDC Stacks. (n.d.). Solvents and techniques for the extraction of polynuclear aromatic hydrocarbons from filter samples of diesel exhaust. Retrieved from [Link]
-
OSTI.GOV. (1984). Solvents and techniques for the extraction of polynuclear aromatic hydrocarbons from filter samples of diesel exhaust. Retrieved from [Link]
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Frontiers. (2021). Optimization of a Low Volume Extraction Method to Determine Polycyclic Aromatic Hydrocarbons in Aerosol Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of pressurized liquid extraction for simultaneous analysis of polycyclic aromatic hydrocarbons and alkylated polycyclic aromatic hydrocarbons in sediments. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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Akadémiai Kiadó. (2017). Dispersive Liquid–Liquid Microextraction for the Simultaneous Determination of Parent and Nitrated Polycyclic Aromatic Hydrocarbons in Water. Retrieved from [Link]
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PubMed. (2022). Simultaneous Dispersive Liquid-Liquid Microextraction and Determination of Different Polycyclic Aromatic Hydrocarbons in Surface Water. Retrieved from [Link]
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De Gruyter. (n.d.). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of Liquid−Liquid Extraction and Liquid−Solid Extraction with a New Sorbent for the Determination of Polycyclic Aromatic Hydrocarbons in Raw and Finished Drinking Waters. Retrieved from [Link]
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National Institutes of Health. (n.d.). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. Retrieved from [Link]
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IIPCCL Publishing. (2023). Comparison of extraction techniques on determination of PAHs in drinking water samples. Retrieved from [Link]
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Hummingbird Publications. (n.d.). Environmental Impacts of this compound and Extraction using Ionic Liquid. Retrieved from [Link]
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ResearchGate. (n.d.). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. Retrieved from [Link]
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LCGC International. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]this compound, and Chrysene during Sample Preparation of Plant Matrices. Retrieved from [Link]
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Oxford Academic. (n.d.). Efficiency comparison of extraction methods for the determination of 11 of the 16 USEPA priority polycyclic aromatic hydrocarbons in water matrices: Sources of origin and ecological risk assessment. Retrieved from [Link]
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ResearchGate. (1998). Ultrasonication extraction and solid phase extraction clean-up for determination of US EPA 16 priority pollutant polycyclic aromatic hydrocarbons in soils by reversed-phase liquid chromatography with ultraviolet absorption detection. Retrieved from [Link]
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Agilent Technologies. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Retrieved from [Link]
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ResearchGate. (n.d.). This compound and phenantrene, two predominant PAHs in heat-prepared food, do not influence the frequency of micronucleated mouse erythrocytes induced by other PAHs. Retrieved from [Link]
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PubMed. (2007). Flocculation-ultrasonic assisted extraction and solid phase clean-up for determination of polycyclic aromatic hydrocarbons in water rich in colloidal particulate with high performance liquid chromatography and ultraviolet-fluorescence detection. Retrieved from [Link]
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Government of Canada. (n.d.). Fact sheet: this compound. Retrieved from [Link]
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MDPI. (n.d.). Investigation of the Interaction of Benzo(a)Pyrene and this compound with Cucurbit[n]urils (n = 6–8): Experimental and Molecular Dynamic Study. Retrieved from [Link]
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Fluoranthene extraction from complex biological matrices
An Application Guide to the Extraction of Fluoranthene from Complex Biological Matrices
Introduction: The Challenge of this compound Analysis
This compound (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) formed during the incomplete combustion of organic materials.[1][2] As a result, it is a ubiquitous environmental contaminant found in air, water, soil, and consequently, the food chain.[2][3] Its presence in biological systems is a significant concern for human health. While the International Agency for Research on Cancer (IARC) classifies this compound in Group 3 ("not classifiable as to its carcinogenicity to humans"), it is listed as one of the U.S. Environmental Protection Agency's (EPA) 16 priority pollutants, and some studies have indicated potential carcinogenic properties.[1][4] Furthermore, its persistent and bioaccumulative nature has led to its inclusion in the Candidate List of Substances of Very High Concern (SVHCs).[1]
For researchers in toxicology, environmental science, and drug development, the accurate quantification of this compound and its metabolites in complex biological matrices such as blood, adipose tissue, and organ tissues is paramount.[5][6] However, this task is fraught with analytical challenges. The complex nature of these matrices—rich in lipids, proteins, and other endogenous substances—creates significant interference. Coupled with the typically low (trace-level) concentrations of this compound, a robust and efficient extraction and sample cleanup protocol is not just recommended, but essential for achieving reliable, reproducible results.
This guide provides a detailed overview and comparison of the three most prevalent extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and the increasingly popular QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. We will delve into the principles behind each technique, provide step-by-step protocols, and offer expert insights into the critical choices that ensure methodological success.
PART 1: Foundational Considerations—Before You Begin
A successful extraction begins long before the sample meets the solvent. The integrity of the final data is critically dependent on proper sample handling, homogenization, and stringent safety protocols.
Sample Collection, Storage, and Homogenization
The stability of PAHs in biological samples is a primary concern. To prevent degradation, samples should be collected in amber glass containers to protect them from light and frozen (ideally at -80°C) as soon as possible if not analyzed immediately.
For solid or semi-solid matrices like organ tissue or adipose tissue, achieving homogeneity is a critical, non-negotiable step.[7] Inconsistent sample composition will lead to poor reproducibility.
-
Causality: this compound, being lipophilic, will not be evenly distributed within a heterogeneous tissue sample. It will preferentially concentrate in fatty regions. A non-homogenized subsample will therefore not be representative of the whole, leading to significant quantification errors.
-
Protocol: Cryogenic grinding is the gold standard. Freeze the tissue sample with liquid nitrogen and grind it to a fine, consistent powder using a mortar and pestle or a specialized cryogenic mill. This ensures a uniform distribution of the analyte and matrix components.
Laboratory Safety: Handling this compound and Solvents
This compound is a toxic chemical, and the solvents used for its extraction are often hazardous.[2][8] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate chemical safety goggles, nitrile gloves, and a lab coat.[8][9]
-
Ventilation: All handling of this compound and organic solvents must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
-
Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[9][10]
-
Spill Management: Have a spill kit ready. For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[8][10]
PART 2: Core Extraction Methodologies
The choice of extraction method is a critical decision dictated by the sample matrix, required sensitivity, available instrumentation, and desired sample throughput. Here, we compare LLE, SPE, and QuEChERS.
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a traditional, foundational technique that separates analytes based on their differential solubility between two immiscible liquid phases (typically aqueous and organic).[11]
Principle of Action: The biological sample is first treated to release the analyte into an aqueous phase (or a suspension). An immiscible organic solvent in which this compound is highly soluble (e.g., hexane, dichloromethane) is then added.[5] Through vigorous mixing, the nonpolar this compound partitions from the polar aqueous/biological phase into the organic phase. The two phases are then separated, and the organic phase containing the analyte is collected.
Field-Proven Protocol for Biological Tissue:
-
Saponification (for fatty tissues): This step is crucial for breaking down lipids that sequester PAHs.
-
Weigh ~5 g of homogenized tissue into a round-bottom flask.
-
Add 100 mL of 1 M ethanolic potassium hydroxide (KOH).
-
Reflux the mixture for 3 hours at 80°C to hydrolyze fats and release the bound this compound.[12]
-
-
Extraction:
-
Allow the mixture to cool to room temperature.
-
Transfer the saponified mixture to a 500 mL separatory funnel.
-
Add 50 mL of n-hexane and shake vigorously for 5-10 minutes, periodically venting the funnel.[13]
-
Allow the layers to separate completely. Emulsion formation is a common issue; it can sometimes be broken by adding a small amount of saturated sodium chloride (NaCl) solution or by gentle centrifugation.
-
-
Phase Collection:
-
Drain the lower aqueous layer.
-
Collect the upper organic layer (hexane) into a clean flask.
-
-
Repeat Extraction:
-
Return the aqueous layer to the separatory funnel and repeat the extraction twice more with fresh 50 mL aliquots of n-hexane to ensure quantitative recovery.
-
Combine all three organic extracts.
-
-
Drying & Concentration:
-
Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.[13]
-
Concentrate the dried extract to a final volume of ~1 mL using a rotary evaporator or a gentle stream of nitrogen.
-
-
Solvent Exchange: Exchange the solvent to one compatible with the intended analytical instrument (e.g., acetonitrile for HPLC).
Expert Analysis (Pros & Cons):
-
Advantages: LLE is a relatively simple and inexpensive technique that does not require specialized equipment. It is effective for a wide range of matrices.
-
Disadvantages: It is labor-intensive, time-consuming, and consumes large volumes of potentially hazardous organic solvents.[14][15] The formation of stable emulsions is a significant problem, particularly with lipid-rich biological samples, which can lead to poor recovery and reproducibility.[14]
LLE Workflow Diagram:
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for biological tissue.
Method 2: Solid-Phase Extraction (SPE)
SPE is a chromatographic technique used for sample preparation that has become a popular alternative to LLE, offering significant advantages in terms of solvent reduction and efficiency.[14]
Principle of Action: SPE separates components of a mixture based on their physical and chemical properties as they partition between a solid stationary phase (the sorbent) and a liquid mobile phase.[14] For this compound, a nonpolar analyte, reversed-phase SPE is typically used. The sample is passed through a cartridge containing a nonpolar sorbent (e.g., octadecylsilane, C18). The nonpolar this compound is retained on the sorbent via hydrophobic interactions, while polar matrix components like salts and sugars pass through. The retained this compound is then selectively eluted with a small volume of a nonpolar organic solvent.[14][16]
Field-Proven Protocol for Biological Fluids (e.g., Plasma, Urine):
-
Sample Pre-treatment:
-
For plasma/serum, perform a protein precipitation step. Add 3 parts acetonitrile to 1 part sample, vortex thoroughly, and centrifuge at high speed (>10,000 x g) for 10 minutes.[7]
-
Collect the supernatant for SPE.
-
For urine, centrifugation or filtration may be sufficient.
-
-
SPE Cartridge Conditioning: This step is critical to activate the sorbent for proper analyte retention.
-
Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) onto a vacuum manifold.[16]
-
Pass 5 mL of dichloromethane (DCM) through the cartridge.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of reagent-grade water. Crucially, do not allow the sorbent bed to go dry after this step.
-
-
Sample Loading:
-
Load the pre-treated sample (supernatant) onto the conditioned cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a slow, controlled flow rate (e.g., 1-2 mL/min) to ensure efficient retention.
-
-
Washing: This step removes weakly retained, interfering compounds.
-
Wash the cartridge with 5 mL of reagent-grade water to remove polar interferences.[14]
-
Wash with 5 mL of a weak organic solvent mixture (e.g., 40:60 methanol:water) to remove more strongly retained interferences without eluting the this compound.
-
Dry the cartridge thoroughly under full vacuum for 10-15 minutes to remove all water.
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the this compound from the cartridge by passing a small volume (e.g., 2 x 3 mL) of a strong nonpolar solvent like acetone or dichloromethane through the sorbent.[17]
-
-
Concentration & Analysis:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known, small volume (e.g., 500 µL) of a solvent compatible with the analytical instrument.
-
Expert Analysis (Pros & Cons):
-
Advantages: SPE significantly reduces organic solvent consumption compared to LLE.[14] It is amenable to automation, leading to higher sample throughput. It also eliminates the problem of emulsion formation and often provides a cleaner extract.[14]
-
Disadvantages: The cost of SPE cartridges can be a factor for large-scale studies. Highly complex or particulate-laden samples can clog the cartridges, requiring a pre-filtration or centrifugation step. Method development may be needed to optimize sorbent choice, wash, and elution solvents for a specific matrix.
SPE Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for biological fluids.
Method 3: QuEChERS
The QuEChERS method has revolutionized sample preparation for multiresidue analysis in complex matrices, and its application has been successfully extended to PAHs.[18][19]
Principle of Action: QuEChERS is a two-step process. The first step is a salting-out liquid-liquid extraction. The sample is homogenized with a solvent (typically acetonitrile) and a mixture of salts (e.g., magnesium sulfate, sodium chloride).[20] The salts serve two purposes: magnesium sulfate facilitates the removal of water, while sodium chloride enhances the partitioning of the analyte into the acetonitrile layer. The second step is a cleanup process called dispersive SPE (d-SPE). An aliquot of the acetonitrile extract is mixed with a combination of sorbents that target specific matrix interferences.[20] For example, primary secondary amine (PSA) removes fatty acids and sugars, while C18 removes lipids.[20]
Field-Proven Protocol for Complex Food/Biological Matrices:
-
Extraction & Partitioning:
-
Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile. For very dry samples, add a small amount of water first.
-
Add the extraction salts. A common combination is 4 g anhydrous MgSO₄ and 1 g NaCl.[21]
-
Immediately cap and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3,000 x g for 5 minutes.
-
-
Cleanup (Dispersive SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE cleanup sorbents.
-
A typical sorbent mix for fatty matrices is 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes.
-
-
Final Extract Collection:
-
Carefully collect the supernatant. This final extract is ready for direct analysis by GC-MS or, after solvent exchange, by HPLC.
-
Expert Analysis (Pros & Cons):
-
Advantages: True to its name, QuEChERS is fast, easy, and requires minimal solvent.[12][18] It provides excellent cleanup for a wide variety of complex matrices, including high-fat samples, and is suitable for high-throughput screening.[12]
-
Disadvantages: While robust, optimization of the salt mixture and d-SPE sorbents may be necessary for novel or particularly challenging matrices to achieve optimal recovery and cleanup.
QuEChERS Workflow Diagram:
Caption: The two-step QuEChERS workflow for complex biological samples.
PART 3: Data, Validation, and Analysis
Performance Comparison of Extraction Methods
The effectiveness of an extraction method is quantified by several key performance indicators. The table below summarizes typical values reported in the literature for PAH analysis in various matrices, providing a benchmark for laboratory results.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS | Source(s) |
| Recovery | 71 - 90% | 87 - 110% | 80 - 139% | [5][21][22][23] |
| Precision (RSD) | < 15% | < 15% | < 6% | [5][21][22] |
| Solvent Usage | High (~150 mL/sample) | Low (~15-20 mL/sample) | Very Low (~10 mL/sample) | [12][14] |
| Time / Sample | Long (hours) | Moderate (~30-45 min) | Fast (< 20 min) | [12][18] |
| Throughput | Low | Moderate to High | High | [14][18] |
Method Validation and Analytical Techniques
Regardless of the chosen extraction method, it must be validated for the specific biological matrix of interest.[24] Key validation parameters include linearity, accuracy (recovery), precision (repeatability), and the limits of detection (LOD) and quantification (LOQ).[23][24][25]
-
Analytical Finish: The prepared extracts are typically analyzed using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC with Fluorescence Detection (HPLC-FLD): This is a highly sensitive and selective method for fluorescent compounds like this compound.[7][26][27] Wavelength programming can further enhance specificity by minimizing matrix interferences.[27]
-
GC-MS: This technique offers excellent chromatographic separation and provides mass spectral data that can be used for definitive identification and confirmation of the analyte, which is invaluable for complex matrices.[5][28]
-
Conclusion and Recommendations
The extraction of this compound from complex biological matrices is a challenging but achievable task with the right methodology.
-
Liquid-Liquid Extraction (LLE) remains a viable, low-cost option but is hampered by high solvent consumption and potential for emulsion formation.
-
Solid-Phase Extraction (SPE) offers a significant improvement, providing cleaner extracts with reduced solvent use and the potential for automation. It is an excellent choice for liquid biological samples like plasma and urine.
-
QuEChERS stands out for its speed, efficiency, and effectiveness with highly complex, solid, and fatty matrices. For laboratories requiring high throughput and minimal solvent waste, QuEChERS is often the superior choice.
The ultimate selection of an extraction protocol depends on a careful balancing of the matrix type, the required analytical sensitivity, available resources, and sample throughput demands.[28] It is imperative that any chosen method be fully validated in-house to ensure the generation of trustworthy, high-quality data essential for advancing research and protecting human health.
References
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved from [Link]
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Environmental Working Group (EWG). (n.d.). This compound. Human Toxome Project. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]
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Wikipedia. (n.d.). This compound. Retrieved from [Link]
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Restek. (2025). Benzo(b)this compound Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzo(b)this compound Hazard Summary. Retrieved from [Link]
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Environment and Climate Change Canada. (n.d.). Fact sheet: this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Toxicological profile for Benzo[b]this compound. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2012). Provisional Peer-Reviewed Toxicity Values for this compound. Retrieved from [Link]
-
PubMed. (2023). This compound determination based on a rapid and sensitive syringe extraction and solid-phase fluorescence technique. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. Retrieved from [Link]
-
National Institutes of Health (NIH). (2025). Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out. Retrieved from [Link]
-
accedaCRIS. (n.d.). Fluorescence techniques for the determination of polycyclic aromatic hydrocarbons in marine environment : an overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (1984). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
ResearchGate. (2016). QuEChERS Method Development for Bio-monitoring of Low Molecular Weight Polycyclic Aromatic Hydrocarbons in South African Carp Fish using HPLC-fluorescence: An Initial Assessment. Retrieved from [Link]
-
Frontiers. (2024). Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of a QuEChERS Based Method for Determination of Polycyclic Aromatic Hydrocarbons in Rat Plasma by GC/MS | Request PDF. Retrieved from [Link]
-
ACS Publications. (1998). Infrared Spectroscopy of Matrix Isolated Polycyclic Aromatic Hydrocarbons. 3. This compound and the Benzofluoranthenes. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from [Link]
-
MDPI. (2023). Metabolic Biodegradation Pathway of this compound by Indigenous Trichoderma lixii and Talaromyces pinophilus spp.. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 8100: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
PubMed. (n.d.). Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry. Retrieved from [Link]
-
Agilent Technologies. (n.d.). PAHs Analysis of EPA 610 polyaromatic hydrocarbons. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of this compound in Analytical Chemistry and Research. Retrieved from [Link]
-
UCT. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Preparation of Novel Solid Phase Extraction Sorbents for Polycyclic Aromatic Hydrocarbons (PAHs) in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2025). Evaluation of Liquid−Liquid Extraction and Liquid−Solid Extraction with a New Sorbent for the Determination of Polycyclic Aromatic Hydrocarbons in Raw and Finished Drinking Waters. Retrieved from [Link]
-
Academic Journals. (n.d.). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Simultaneous Dispersive Liquid–Liquid Microextraction and Determination of Different Polycyclic Aromatic Hydrocarbons in Surface Water. Retrieved from [Link]
-
Hummingbird Publications. (n.d.). Environmental Impacts of this compound and Extraction using Ionic Liquid. Retrieved from [Link]
-
ResearchGate. (2025). Multivariate optimization of a liquid-liquid extraction of the EPA-PAHs from natural contaminated waters prior to determination by liquid chromatography with fluorescence detection | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Extraction Techniques for Determination of Polycyclic Aromatic Hydrocarbons in Water Samples. Retrieved from [Link]
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Application Note: Spectroscopic Techniques for the Identification of Fluoranthene
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various spectroscopic techniques for the unambiguous identification of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological interest. Detailed protocols and theoretical background are provided for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Infrared (IR) Spectroscopy, Raman Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The document is designed to offer both a practical laboratory guide and a deeper understanding of the principles governing each technique's application to this compound analysis.
Introduction to this compound and the Imperative for Accurate Identification
This compound (C₁₆H₁₀) is a polycyclic aromatic hydrocarbon (PAH) composed of a benzene ring and a naphthalene molecule fused together. It is a common environmental contaminant, arising from the incomplete combustion of organic materials such as coal, oil, and gasoline.[1] Given its classification as a potential human carcinogen and its prevalence in the environment, highly sensitive and specific analytical methods for its identification and quantification are paramount.
Spectroscopic techniques offer a powerful suite of tools for the structural elucidation and identification of this compound. Each technique probes different aspects of the molecule's properties, from electronic transitions to vibrational modes and nuclear spin states, providing a comprehensive and confirmatory analysis. This guide details the principles and application of five key spectroscopic methods for the robust identification of this compound.
Sample Preparation: A Critical First Step
The quality of spectroscopic data is intrinsically linked to the purity of the sample. The choice of sample preparation technique is dictated by the sample matrix (e.g., water, soil, biological tissues) and the spectroscopic method to be employed.
General Considerations
-
Glassware: To avoid contamination, use amber glassware that has been thoroughly cleaned and rinsed with a high-purity organic solvent.[2]
-
Solvents: Use HPLC-grade or spectro-grade solvents to minimize interference from impurities.[2]
-
Blanks: Always prepare and analyze a method blank to ensure that the sample preparation process does not introduce contaminants.[2]
Protocol: Solid-Phase Extraction (SPE) for Water Samples
This protocol is a common method for extracting and concentrating PAHs like this compound from aqueous samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol followed by 5-10 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.
-
Sample Loading: Pass the water sample (typically 100 mL to 1 L) through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5-10 mL of a methanol/water solution (e.g., 40:60 v/v) to remove polar interferences.
-
Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-20 minutes.
-
Elution: Elute the trapped this compound from the cartridge with a small volume (e.g., 2-5 mL) of a suitable organic solvent, such as dichloromethane or acetonitrile.
-
Concentration: The eluate can be concentrated under a gentle stream of nitrogen if necessary, and the solvent exchanged to one compatible with the intended spectroscopic analysis.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
UV-Visible (UV-Vis) Spectroscopy
Principle
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[1][3][4] The absorption of light promotes electrons from a ground electronic state to a higher energy excited state.[3] The wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, specifically its system of π-electrons in the case of this compound. The relationship between absorbance and concentration is described by the Beer-Lambert Law, making this technique suitable for quantitative analysis.[3][4]
Application to this compound
The extensive conjugated π-system of this compound gives rise to a characteristic UV-Vis absorption spectrum. This spectrum can serve as a fingerprint for its identification.
Protocol for UV-Vis Analysis of this compound
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically 200-400 nm for this compound). Acetonitrile or cyclohexane are common choices.
-
Sample Preparation: Prepare a stock solution of this compound in the chosen solvent. From this stock, prepare a series of dilutions to determine the linear range and a sample for analysis with an absorbance between 0.1 and 1.0 AU.
-
Blank Measurement: Fill a quartz cuvette with the solvent and place it in the spectrophotometer. Record a baseline spectrum to correct for any absorbance from the solvent and the cuvette.
-
Sample Measurement: Rinse the cuvette with the this compound solution, then fill it and place it in the spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 400 nm down to 200 nm.
-
Data Analysis: The resulting spectrum should be compared to a reference spectrum of this compound.
Expected Spectral Features
The UV-Vis spectrum of this compound exhibits several characteristic absorption bands.
| Wavelength (λmax) | Solvent |
| ~236 nm | Cyclohexane |
| ~257 nm | Cyclohexane |
| ~276 nm | Cyclohexane |
| ~287 nm | Cyclohexane |
| ~322 nm | Cyclohexane |
| ~340 nm | Cyclohexane |
| ~357 nm | Cyclohexane |
Data sourced from the NIST Chemistry WebBook.[5]
Fluorescence Spectroscopy
Principle
Fluorescence is a photoluminescent process where a molecule absorbs a photon of light, exciting it to a higher electronic state.[6] The molecule then returns to the ground state by emitting a photon of lower energy (longer wavelength).[6] The difference between the excitation and emission wavelengths is known as the Stokes shift.[6] Fluorescence spectroscopy is highly sensitive and selective, making it particularly well-suited for the analysis of fluorescent compounds like this compound.[6]
Application to this compound
This compound is a naturally fluorescent molecule, and its excitation and emission spectra are highly characteristic. This makes fluorescence spectroscopy a powerful tool for its identification and quantification, even at trace levels.
Protocol for Fluorescence Analysis of this compound
-
Instrument Preparation: Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Solvent Selection: Use a high-purity, non-fluorescent solvent such as acetonitrile or cyclohexane.
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. It is crucial to work with low concentrations to avoid inner-filter effects.
-
Determination of Excitation and Emission Maxima: a. Set a reasonable emission wavelength (e.g., 460 nm) and scan a range of excitation wavelengths (e.g., 250-400 nm) to find the wavelength of maximum excitation (λex). b. Set the excitation wavelength to the determined λex and scan a range of emission wavelengths (e.g., 400-600 nm) to find the wavelength of maximum fluorescence (λem).[6][7]
-
Blank Measurement: Record the fluorescence spectrum of the solvent blank using the determined λex.
-
Sample Measurement: Record the fluorescence emission spectrum of the this compound sample at the optimal λex.
-
Data Analysis: The excitation and emission spectra can be compared to reference spectra for identification. For quantitative analysis, a calibration curve of fluorescence intensity versus concentration is constructed.[7]
Expected Spectral Features
| Parameter | Wavelength | Solvent |
| Excitation Maximum (λex) | ~358 nm | Methanol |
| Emission Maximum (λem) | ~466 nm | Methanol |
Data sourced from AAT Bioquest.[8]
Caption: Workflow for Fluorescence Spectroscopy of this compound.
Infrared (IR) Spectroscopy
Principle
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[6][9][10] The frequency of these vibrations depends on the masses of the atoms and the strength of the bonds.[6][9] An IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and provides a unique "molecular fingerprint" that can be used to identify a compound.[6]
Application to this compound
The IR spectrum of this compound shows characteristic absorption bands corresponding to the stretching and bending vibrations of its C-H and C-C bonds. These bands are crucial for its structural confirmation.
Protocol for FT-IR Analysis of this compound (KBr Pellet Method)
-
Sample Preparation: a. Thoroughly dry a small amount of potassium bromide (KBr) in an oven to remove any moisture. b. In a mortar and pestle, grind a small amount of solid this compound (1-2 mg) with approximately 100-200 mg of the dry KBr until a fine, homogeneous powder is obtained.
-
Pellet Formation: a. Place a portion of the KBr/sample mixture into a pellet press. b. Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Instrument Preparation: Place the pellet in the sample holder of the FT-IR spectrometer.
-
Background Spectrum: Run a background scan with an empty sample holder to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: Acquire the IR spectrum of the this compound pellet, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Analysis: The positions and relative intensities of the absorption bands are compared with a reference spectrum of this compound.
Expected Spectral Features
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| 3050 - 3000 | Aromatic C-H stretching |
| 1600 - 1450 | Aromatic C=C stretching |
| 850 - 700 | Aromatic C-H out-of-plane bending |
Specific peak positions can be referenced from the NIST Chemistry WebBook.[11]
Raman Spectroscopy
Principle
Raman spectroscopy is a light scattering technique that provides information about the vibrational modes of a molecule.[12][13][14] When a sample is illuminated with a monochromatic light source (a laser), most of the light is scattered at the same frequency (Rayleigh scattering).[12][13] However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the vibrational energy levels of the molecule.[12][13][14] Raman and IR spectroscopy are often complementary, as some vibrational modes that are weak in IR are strong in Raman, and vice-versa.[13]
Application to this compound
The Raman spectrum of this compound is characterized by strong signals from the vibrations of its non-polar C-C bonds in the aromatic rings. This makes Raman spectroscopy an excellent technique for confirming the carbon skeleton of the molecule.
Protocol for Raman Analysis of this compound
-
Instrument Preparation: Turn on the Raman spectrometer and the laser source, allowing for a stabilization period.
-
Sample Preparation: A small amount of solid this compound can be placed directly on a microscope slide or in a sample holder. Solutions can be analyzed in a quartz cuvette.
-
Laser Focusing: Carefully focus the laser beam onto the sample.
-
Data Acquisition: Acquire the Raman spectrum by collecting the scattered light over a defined spectral range (e.g., 200 to 3200 cm⁻¹). The acquisition time and laser power may need to be optimized to obtain a good signal-to-noise ratio while avoiding sample damage.
-
Data Analysis: The Raman spectrum is a plot of intensity versus Raman shift (in cm⁻¹). The peak positions and their relative intensities are compared to a reference spectrum of this compound for identification.
Expected Spectral Features
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~1612 | Aromatic C=C stretching |
| ~1455 | Aromatic C=C stretching |
| ~1360 | Aromatic ring breathing |
Data sourced from experimental and calculated Raman spectra of this compound.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules.[16][17] It is based on the interaction of the magnetic properties of atomic nuclei (such as ¹H and ¹³C) with an external magnetic field.[2][16] When placed in a magnetic field, these nuclei can exist in different spin states.[16] The absorption of radiofrequency radiation causes transitions between these spin states, and the frequency at which this occurs is known as the resonance frequency.[16] The exact resonance frequency of a nucleus is influenced by its chemical environment, a phenomenon known as the chemical shift.[16]
Application to this compound
¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms in the this compound molecule, respectively. The number of signals, their chemical shifts, and their splitting patterns (for ¹H NMR) allow for the complete structural assignment of the molecule.
Protocol for NMR Analysis of this compound
-
Sample Preparation: Dissolve a few milligrams of this compound in a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a 5 mm NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the homogeneity of the magnetic field.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. This typically involves a short radiofrequency pulse followed by the detection of the free induction decay (FID), which is then Fourier transformed to produce the spectrum.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this usually requires a larger number of scans and may employ techniques like proton decoupling to simplify the spectrum and enhance sensitivity.
-
Data Processing and Analysis: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to TMS (0.00 ppm). The integration of the ¹H signals provides the relative number of protons, and the splitting patterns (multiplicities) give information about neighboring protons. The ¹³C spectrum shows a signal for each unique carbon atom.
Expected Spectral Features
The interpretation of the ¹H and ¹³C NMR spectra of this compound requires the assignment of each signal to a specific proton and carbon atom in the molecule. This is often aided by two-dimensional NMR techniques such as COSY, HSQC, and HMBC.
¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon Atom | Chemical Shift (ppm) |
| C-1, C-6 | 127.1 |
| C-2, C-5 | 127.8 |
| C-3, C-4 | 128.4 |
| C-7, C-10 | 125.0 |
| C-8, C-9 | 127.2 |
| C-10a | 137.2 |
| C-10b | 131.5 |
| C-3a, C-6a | 139.9 |
| C-10c, C-11 | 120.3 |
Data sourced from SpectraBase.[18]
Conclusion
The spectroscopic techniques detailed in this application note provide a robust and multifaceted approach to the identification of this compound. UV-Vis and fluorescence spectroscopy offer high sensitivity for detection and quantification. IR and Raman spectroscopy provide detailed information about the molecule's vibrational structure, serving as a unique fingerprint. Finally, NMR spectroscopy allows for the complete and unambiguous elucidation of the molecular structure. The selection of the appropriate technique or combination of techniques will depend on the specific analytical requirements, including the sample matrix, required sensitivity, and the desired level of structural confirmation. By following the protocols outlined herein, researchers can confidently identify this compound in a variety of samples.
References
-
Agilent Technologies. (n.d.). What is Raman Spectroscopy? Principles Overview. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Spectroscopic Studies of this compound and 3-Nitrothis compound. SFA ScholarWorks. Retrieved from [Link]
-
JASCO. (2022, August 25). Principles of Raman spectroscopy (1) What is Raman spectroscopy? Retrieved from [Link]
- Lakowicz, J. R. (1999). Principles of Fluorescence Spectroscopy. Springer.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Google Books.
- Unknown. (n.d.). Principles of NMR. Retrieved from a source providing fundamental principles of Nuclear Magnetic Resonance.
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
- Lakowicz, J. R. (1983). Principles of Fluorescence Spectroscopy. Google Books.
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Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). VitalSource. Retrieved from [Link]
-
Surplus Solutions. (2025, January 29). What Is the Principle of UV-Vis Spectroscopy and Why It Matters. Retrieved from [Link]
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Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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Wikipedia. (n.d.). Raman spectroscopy. Retrieved from [Link]
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Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]
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Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
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Microbe Notes. (2022, January 8). Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. Retrieved from [Link]
-
Microbe Notes. (2023, November 28). UV-Vis Spectroscopy: Principle, Parts, Uses, Limitations. Retrieved from [Link]
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Surplus Solutions. (2025, January 30). What Is the Basic Principle of IR Spectroscopy? [+Applications]. Retrieved from [Link]
-
Longdom Publishing. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]
- HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from a source providing guidelines for PAH analysis.
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Edmund Optics. (n.d.). Basic Principles of Raman Scattering and Spectroscopy. Retrieved from [Link]
- Analusis. (n.d.). Fluorescence techniques for the determination of polycyclic aromatic hydrocarbons in marine environment: an overview.
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NIST. (n.d.). This compound, 3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]
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Bruker. (n.d.). Guide to Raman Spectroscopy. Retrieved from [Link]
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MDPI. (n.d.). Pressure Response of Crystalline this compound Probed by Raman Spectroscopy. Retrieved from [Link]
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- Unknown. (n.d.). Sample preparation for FT-IR.
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ResearchGate. (n.d.). (A) Surface-enhanced Raman spectroscopy (SERS) spectra of this compound... | Download Scientific Diagram. Retrieved from [Link]
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Excedr. (2024, January 31). What Is Infrared Spectroscopy? Fundamentals & Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental and calculated Raman spectra of as-received and... | Download Scientific Diagram. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of the experimental setup for Raman spectroscopy. Retrieved from [Link]
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-
KOPS. (n.d.). Raman spectroscopy setup and experiments for the advanced undergraduate lab. Retrieved from [Link]
- Unknown. (n.d.). 853 Fluorescence Spectroscopy. Retrieved from a source on fluorescence spectroscopy procedures.
- Unknown. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from a source on basic 1H and 13C NMR spectroscopy.
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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YouTube. (2016, June 7). Preparing a sample for infrared spectroscopy. Retrieved from [Link]
-
SpectraBase. (n.d.). Fluoranthrene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Application Note: Development of Analytical Methods for Fluoranthene Isomers
Introduction
Fluoranthene and its isomers, such as benzo[b]this compound, benzo[j]this compound, and benzo[k]this compound, are polycyclic aromatic hydrocarbons (PAHs) formed during the incomplete combustion of organic materials.[1] Many of these compounds are classified as carcinogenic or potentially carcinogenic, making their accurate identification and quantification in environmental and biological samples a critical concern for public health and regulatory compliance.[2] The structural similarity of these isomers presents a significant analytical challenge, as they often exhibit nearly identical physicochemical properties and mass-to-charge ratios, leading to co-elution in standard chromatographic systems.[3]
This application note provides a comprehensive guide to the development and implementation of robust analytical methods for the separation and quantification of this compound isomers. We will delve into the rationale behind method selection, provide detailed, field-proven protocols for sample preparation, and compare the performance of leading analytical techniques, namely High-Performance Liquid Chromatography (HPLC) with fluorescence and UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).
Core Principles of this compound Isomer Separation
The primary hurdle in analyzing this compound isomers is achieving adequate chromatographic resolution. Due to their identical molecular weights, mass spectrometry alone cannot differentiate them, necessitating effective separation prior to detection.[3] The key to successful separation lies in exploiting subtle differences in their molecular shape and planarity.
Chromatographic Selectivity
Standard C18 columns, commonly used in reversed-phase HPLC, often fail to provide the necessary selectivity for baseline separation of this compound isomers.[3] Therefore, specialized stationary phases with enhanced shape selectivity are required. These columns, often referred to as "PAH-specific," utilize proprietary bonding chemistries, such as polymeric C18 phases, that create a more rigid and defined hydrophobic surface.[4][5] This allows for differential interactions with the planar and non-planar structures of the various isomers, leading to improved separation.[6]
In gas chromatography, the choice of the capillary column is equally critical. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms) are widely used and offer good resolution for many PAH isomers.[7] For particularly challenging separations, higher efficiency columns with smaller internal diameters (e.g., 0.18 mm) can provide faster analysis times and sharper peaks.[7]
Analytical Workflow: From Sample to Data
A generalized workflow for the analysis of this compound isomers is depicted below. Each stage must be carefully optimized to ensure accurate and reproducible results.
Caption: Generalized workflow for the analysis of this compound isomers.
Detailed Protocols
The following protocols are based on established methodologies such as EPA Method 610 and provide a framework for the analysis of this compound isomers in various matrices.[1][8]
Protocol 1: Sample Preparation of Water Samples
This protocol is suitable for the extraction of this compound isomers from water samples prior to HPLC or GC-MS analysis.
Materials:
-
1-liter amber glass bottles with Teflon-lined caps[1]
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile, HPLC grade
-
Anhydrous sodium sulfate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[9]
-
Nitrogen evaporator
Procedure:
-
Sample Collection: Collect 1-liter grab samples in amber glass bottles. If residual chlorine is present, add a dechlorinating agent. Store at 4°C and extract within 7 days.[1]
-
Extraction (Liquid-Liquid Extraction - LLE): a. Adjust the pH of the 1-liter water sample to neutral (pH 7).[1] b. Transfer the sample to a 2-liter separatory funnel. c. Add 60 mL of dichloromethane and shake vigorously for 2 minutes.[1] d. Allow the organic layer to separate and drain the DCM extract into a flask.[1] e. Repeat the extraction two more times with fresh 60 mL portions of DCM, combining all extracts.[1]
-
Extraction (Solid Phase Extraction - SPE): a. Condition a C18 SPE cartridge with 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of HPLC-grade water.[10] b. Pass the 1-liter water sample through the conditioned cartridge at a flow rate of approximately 10 mL/min. c. After the entire sample has passed through, wash the cartridge with 10 mL of HPLC-grade water and dry it under a stream of nitrogen for 10 minutes.[10] d. Elute the trapped analytes with two 5 mL portions of dichloromethane.[10]
-
Drying and Concentration: a. Pass the combined DCM extract through a drying column containing anhydrous sodium sulfate to remove residual water.[1] b. Concentrate the extract to approximately 1 mL using a nitrogen evaporator.[1][10]
-
Solvent Exchange: Add 4 mL of acetonitrile and re-concentrate to a final volume of 1 mL for HPLC analysis.[8][10] For GC-MS analysis, the final solvent should be compatible with the injection method (e.g., hexane or dichloromethane).
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
HPLC with FLD is a highly sensitive method for the analysis of PAHs.[9]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and column oven.
-
Fluorescence detector capable of wavelength programming.
-
Specialized PAH column (e.g., polymeric C18, 5 µm, 4.6 x 250 mm).
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Column | Specialized PAH Column (e.g., Polymeric C18) | Provides the necessary shape selectivity for isomer separation.[3] |
| Mobile Phase A | Water | Weak solvent in reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting PAHs. |
| Gradient | 40% B to 100% B over 25 minutes | A shallow gradient improves the resolution of closely eluting isomers.[3] |
| Flow Rate | 1.5 mL/min | A typical flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Temperature control ensures reproducible retention times.[3] |
| Injection Volume | 10 µL | |
| Detector | Fluorescence Detector (FLD) | Offers high sensitivity and selectivity for PAHs.[9][11] |
Fluorescence Detector Program:
| Time (min) | Excitation (nm) | Emission (nm) | Target Analytes |
| 0.0 | 280 | 330 | Early eluting PAHs |
| 15.0 | 244 | 480 | This compound and its isomers[11] |
| 20.0 | 290 | 430 | Benzo[a]pyrene and other late-eluting PAHs |
Rationale for Wavelength Programming: Different PAHs have distinct excitation and emission maxima. Programming the detector to switch wavelengths during the run maximizes the sensitivity for each compound as it elutes.[11]
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the identification and quantification of this compound isomers, especially in complex matrices.[12][13]
Instrumentation:
-
Gas chromatograph with a split/splitless inlet and temperature programming capabilities.
-
Mass spectrometer (quadrupole or ion trap) operating in Selected Ion Monitoring (SIM) mode.
-
Capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[14]
GC-MS Conditions:
| Parameter | Value | Rationale |
| Column | DB-5ms or equivalent | Provides good separation for a wide range of PAHs.[15] |
| Carrier Gas | Helium or Hydrogen | Hydrogen can be used as an alternative to helium.[16] |
| Inlet Temperature | 300 °C | Ensures complete vaporization of the analytes.[15] |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis.[16] |
| Oven Program | 90°C (2 min hold), then 5°C/min to 320°C (12 min hold) | A slow temperature ramp is crucial for separating isomeric PAHs.[15] |
| MS Transfer Line | 320 °C | Prevents condensation of high-boiling point PAHs.[16] |
| Ion Source Temp | 320 °C | High temperature minimizes source contamination.[16] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only the characteristic ions of the target analytes.[9][13] |
Selected Ion Monitoring (SIM) Parameters:
| Analyte | Retention Time Window (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | 35.0 - 37.0 | 202 | 101 |
| Benzo[b]this compound | 46.5 - 47.0 | 252 | 126, 253 |
| Benzo[k]this compound | 46.8 - 47.2 | 252 | 126, 253 |
| Benzo[j]this compound | 41.5 - 42.5 | 252 | 126, 253 |
Note: Retention times are approximate and should be confirmed with standards on your specific system.
Method Validation and Performance
Both HPLC-FLD and GC-MS are robust techniques for the analysis of this compound isomers. The choice between them often depends on the specific application, sample matrix, and available instrumentation.
Performance Comparison:
| Parameter | HPLC-FLD | GC-MS |
| Selectivity | High (with specialized columns and FLD programming) | Very High (with SIM mode) |
| Sensitivity (LOD) | Low picogram to nanogram per liter range[10][17] | Picogram to femtogram on-column[9][16] |
| Precision (RSD%) | Typically < 15%[12] | Typically < 20%[9] |
| Recovery (%) | 65-109% (matrix dependent)[12] | 50-120% (matrix dependent)[9] |
| Confirmation | Based on retention time and fluorescence spectra | Based on retention time and mass spectral fragmentation patterns |
Troubleshooting Common Issues
Issue 1: Poor resolution of benzo[b]this compound and benzo[k]this compound in HPLC.
-
Cause: Inadequate column selectivity.
-
Solution: Switch to a specialized PAH column. A shallower mobile phase gradient can also improve resolution.[3]
Issue 2: Inconsistent retention times.
-
Cause: Insufficient column equilibration or fluctuations in temperature or mobile phase composition.
-
Solution: Ensure the column is equilibrated for at least 10-15 column volumes before analysis. Verify the performance of the HPLC pump.[3]
Issue 3: Peak tailing for late-eluting PAHs in GC-MS.
-
Cause: Active sites in the inlet liner or column.
-
Solution: Use an ultra-inert inlet liner and column. Maintain high temperatures for the inlet and transfer line.[16]
Regulatory Context
Several regulatory bodies, including the U.S. Environmental Protection Agency (EPA) and the European Union, have established maximum permissible levels for PAHs in various matrices such as drinking water, food, and consumer products.[2][8] For example, the EU's New Drinking Water Directive sets a limit of 0.1 µg/L for the sum of benzo(b)this compound, benzo(k)this compound, benzo(ghi)perylene, and indeno(1,2,3-cd)pyrene.[2] Accurate and reliable analytical methods are essential for monitoring and enforcing these regulations.
Conclusion
The successful analysis of this compound isomers hinges on achieving high-resolution chromatographic separation. This application note has detailed the critical aspects of method development, from sample preparation to instrumental analysis using both HPLC-FLD and GC-MS. By understanding the principles of shape-selective chromatography and carefully optimizing analytical parameters, researchers can develop robust and reliable methods for the accurate quantification of these challenging analytes. The provided protocols and troubleshooting guidance serve as a practical resource for scientists working in environmental monitoring, food safety, and toxicology.
References
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. ATSDR. Retrieved from [Link]
-
Ueng, T. H., Hsieh, C. H., & Lee, J. J. (2004). GC/MS profiles of benzo[b]this compound, benzo[k]this compound, and benzo[a]pyrene of MEP extract. ResearchGate. Retrieved from [Link]
-
Agilent Technologies. (2020). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies. Retrieved from [Link]
-
Restek Corporation. (n.d.). Separation of All Priority Polycyclic Aromatic Hydrocarbons and Their Known Interferences by Serial Combination of Different HPLC Columns. Restek Corporation. Retrieved from [Link]
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Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. Retrieved from [Link]
-
Stafilov, T., et al. (2015). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy. Retrieved from [Link]
-
Lundstedt, S. (2016). Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs). DiVA portal. Retrieved from [Link]
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Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Agilent Technologies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. EPA. Retrieved from [Link]
-
Campiglia, A. D., et al. (1998). Fluorescence techniques for the determination of polycyclic aromatic hydrocarbons in marine environment: an overview. Analusis. Retrieved from [Link]
-
Separation Methods Technologies Inc. (1996). Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. HPLC Separation Guide. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column. Agilent Technologies. Retrieved from [Link]
-
Wise, S. A., et al. (1980). Selective Fluorescence Detection of Polycyclic Aromatic Hydrocarbons in Environmental Tobacco Smoke and Other Airborne Particles. Analytical Chemistry. Retrieved from [Link]
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Application Notes: Fluoranthene as a Key Indicator for Polycyclic Aromatic Hydrocarbon (PAH) Contamination
Introduction: The Significance of Fluoranthene in Environmental Forensics
Polycyclic Aromatic Hydrocarbons (PAHs) are a large group of organic compounds comprised of two or more fused aromatic rings.[1] They are ubiquitous environmental pollutants primarily resulting from the incomplete combustion of organic materials such as coal, oil, gasoline, and wood.[1][2] Given that some PAHs are potent carcinogens and mutagens, their presence in the environment is a significant concern for human health and ecosystems.[3][4] The U.S. Environmental Protection Agency (EPA) has designated 16 PAHs as priority pollutants for monitoring.[5]
Among these, this compound (C16H10) serves as a crucial marker for overall PAH contamination.[2] This application note provides a comprehensive guide for researchers, scientists, and environmental professionals on the rationale, methodologies, and protocols for using this compound to assess and characterize PAH pollution.
Why this compound? The Scientific Rationale for its Use as a Marker
The selection of this compound as an indicator for PAH contamination is grounded in several key chemical, physical, and toxicological properties:
-
High Environmental Prevalence: this compound is one of the most frequently detected PAHs in various environmental matrices, including air, water, soil, and sediment.[2][6] Its consistent presence provides a reliable signal of PAH contamination.
-
Indicator of Combustion Processes: The formation of this compound is strongly associated with combustion, making it a valuable tracer for pollution from sources like vehicle exhaust, industrial emissions, and residential heating.[1][2]
-
Persistence in the Environment: this compound exhibits persistence, meaning it does not readily degrade and can accumulate in the environment over time.[7] This property allows for the detection of historical and ongoing pollution events.
-
Toxicological Relevance: While not classified as a human carcinogen by the International Agency for Research on Cancer (IARC) in the same vein as benzo[a]pyrene, this compound is known to be toxic to aquatic life and can have long-term adverse effects.[2][8] Animal studies have also indicated potential for kidney and liver damage with long-term exposure.[8]
-
Diagnostic Ratios for Source Apportionment: The relative concentrations of this compound to other PAHs, such as its isomer pyrene, are used in diagnostic ratios to help identify the sources of PAH contamination (e.g., petrogenic vs. pyrogenic).[9][10][11]
Quantitative Data Summary: this compound in Various Environmental Matrices
The following table summarizes typical concentration ranges of this compound reported in different environmental compartments, illustrating its widespread distribution.
| Environmental Matrix | Location Examples | Reported Concentration Range |
| Soil | Urban areas (UK, Italy, Slovenia) | 89.5 - 51,822 µg/kg[12] |
| Water | Minjiang River Estuary, China | 3.6 - 36.2 µg/L[12] |
| Betem Rivers, Nigeria (Groundwater) | 8.736 x 10⁻⁴ mg/L[12] | |
| Greater Cairo, Egypt (Drinking Water) | Detected among other PAHs[12] | |
| Air | Ontario, Canada | 0.057 - 5.145 ng/m³[12] |
| Sediment | Near industrial sites | Can be highly contaminated[13] |
Experimental Protocols for this compound Analysis
The accurate quantification of this compound is paramount for its use as a PAH marker. The following protocols outline the key steps for sample preparation and instrumental analysis for soil/sediment and water matrices.
Diagram: General Workflow for this compound Analysis
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Application of Fluoranthene in Fluorescence Quenching Studies: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of fluoranthene in fluorescence quenching studies. It delves into the theoretical underpinnings of fluorescence quenching, the unique photophysical properties of this compound, and detailed protocols for its practical application, particularly in the detection of nitroaromatic compounds.
Introduction to Fluorescence Quenching and the Role of this compound
Fluorescence quenching is a photophysical process that leads to a decrease in the fluorescence intensity of a fluorophore, a molecule that can emit light upon excitation. This phenomenon occurs due to a variety of molecular interactions between the fluorophore and another substance in its vicinity, known as the quencher. The study of fluorescence quenching provides valuable insights into molecular interactions, making it a powerful tool in various scientific disciplines, including analytical chemistry, materials science, and drug discovery.
This compound, a polycyclic aromatic hydrocarbon (PAH), is a particularly useful fluorophore for quenching studies. Its rigid, planar structure and extensive π-electron system give rise to distinct and robust fluorescence properties. The name "this compound" itself is derived from its characteristic fluorescence under ultraviolet (UV) light.[1] Its well-defined spectral characteristics and susceptibility to quenching by a range of analytes make it an excellent probe for investigating molecular interactions.
Theoretical Framework: Mechanisms of Fluorescence Quenching
Fluorescence quenching can occur through two primary mechanisms: dynamic (collisional) quenching and static quenching. Distinguishing between these mechanisms is crucial for correctly interpreting experimental data and understanding the underlying molecular processes.
Dynamic (Collisional) Quenching
Dynamic quenching occurs when the excited-state fluorophore collides with a quencher molecule in solution. This collision provides a non-radiative pathway for the fluorophore to return to its ground state, thus reducing the fluorescence intensity. A key characteristic of dynamic quenching is that it affects the excited-state lifetime of the fluorophore; as the quencher concentration increases, the fluorescence lifetime decreases.[2] This process is diffusion-controlled and, therefore, its efficiency is dependent on factors such as temperature and the viscosity of the solvent.
The relationship between fluorescence intensity and quencher concentration in dynamic quenching is described by the Stern-Volmer equation :
F₀/F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A linear plot of F₀/F versus [Q] is indicative of a single quenching mechanism.[3]
Static Quenching
Static quenching arises from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. This complex absorbs light but does not emit, leading to a decrease in the overall fluorescence intensity. Unlike dynamic quenching, static quenching does not alter the fluorescence lifetime of the uncomplexed fluorophore molecules.[2] The Stern-Volmer plot for static quenching is also typically linear, which can sometimes lead to ambiguity if only steady-state fluorescence measurements are performed.
Differentiating Between Dynamic and Static Quenching
The most definitive way to distinguish between dynamic and static quenching is through fluorescence lifetime measurements.
-
In dynamic quenching , the fluorescence lifetime (τ) decreases as the quencher concentration increases. A plot of τ₀/τ versus [Q] (where τ₀ is the lifetime in the absence of the quencher) will be linear and have the same slope as the Stern-Volmer plot derived from intensity measurements.
-
In static quenching , the fluorescence lifetime of the fluorophore remains unchanged regardless of the quencher concentration.
Temperature dependence studies can also provide clues. Dynamic quenching rates typically increase with temperature due to increased diffusion, while the stability of the ground-state complex in static quenching often decreases at higher temperatures.
Caption: A workflow diagram for a typical fluorescence quenching experiment.
Data Analysis and Interpretation
-
Calculate Quencher Concentrations: Determine the final concentration of picric acid in the cuvette for each titration point.
-
Construct the Stern-Volmer Plot: Plot the ratio of the initial fluorescence intensity to the measured fluorescence intensity (F₀/F) on the y-axis against the corresponding quencher concentration ([Q]) on the x-axis.
-
Determine the Stern-Volmer Constant (Ksv): If the plot is linear, perform a linear regression. The slope of the line is the Stern-Volmer quenching constant (Ksv). [3]A high Ksv value indicates a strong quenching effect and high sensitivity of this compound to the quencher.
-
Determine the Quenching Mechanism: To confirm the quenching mechanism, perform temperature-dependent studies or, ideally, fluorescence lifetime measurements. If the lifetime decreases with increasing quencher concentration, the mechanism is dynamic. If the lifetime remains constant, the mechanism is static.
Advanced Applications and Considerations
The principles outlined in this guide can be extended to a wide range of applications beyond the detection of explosives. This compound and its derivatives can be used as fluorescent probes to study:
-
Drug-DNA Interactions: By labeling DNA with a this compound derivative, the binding of small molecule drugs can be investigated through quenching of the this compound fluorescence.
-
Protein Conformation and Binding: Changes in the local environment of a this compound probe attached to a protein can lead to fluorescence quenching, providing information about protein folding and ligand binding.
-
Micellar Systems and Membrane Studies: The partitioning of this compound into different microenvironments can be monitored through changes in its fluorescence properties.
-
Metal Ion Detection: Modified this compound molecules can be designed to selectively bind to specific metal ions, leading to a quenching or enhancement of fluorescence, thus enabling their detection.
Important Considerations:
-
Inner Filter Effects: At high concentrations, the quencher may absorb either the excitation or emission light, leading to an apparent quenching effect. It is crucial to keep the absorbance of the solutions low (typically below 0.1) to minimize this artifact.
-
Purity of Reagents: The purity of both the fluorophore and the quencher is critical for accurate and reproducible results.
-
Solvent Effects: The choice of solvent can significantly impact the photophysical properties of this compound and the quenching efficiency.
Conclusion
This compound is a versatile and robust fluorescent probe with significant applications in fluorescence quenching studies. Its well-defined photophysical properties and sensitivity to a range of quenchers make it an invaluable tool for researchers in diverse fields. By understanding the theoretical principles of fluorescence quenching and following systematic experimental protocols, scientists can leverage the power of this compound to gain deeper insights into molecular interactions and develop sensitive analytical methods.
References
- Berlman, I. B. (1971).
-
Wikipedia. (2023). This compound. Retrieved from [Link]
-
Ghosh, S., et al. (2016). Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. Chemistry – A European Journal, 22(5), 1765-1771. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Edinburgh Instruments. (n.d.). Fluorescence Quenching & the Stern-Volmer Plot. Retrieved from [Link]
-
Virtual Labs. (n.d.). Estimation of the Quenching Constant from Stern-Volmer Plot. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Fluorescence Lifetimes and Dynamic Quenching. Retrieved from [Link]
-
MDPI. (2023). Fluorescence-Based Detection of Picric Acid Using Vortex-Assisted Liquid–Liquid Microextraction: An Innovative Analytical Approach. Retrieved from [Link]
-
MDPI. (2020). Methods for Detecting Picric Acid—A Review of Recent Progress. Retrieved from [Link]
-
PubMed. (2014). Complex-formation-enhanced fluorescence quenching effect for efficient detection of picric acid. Retrieved from [Link]
-
RSC Publishing. (2019). Highly selective fluorescence ‘turn off’ sensing of picric acid and efficient cell labelling by water-soluble luminescent anthracene-bridged poly(N-vinyl pyrrolidone). Retrieved from [Link]
-
ResearchGate. (2018). Fluorescence quenching and Stern–Volmer plots upon addition of nitroaromatic compounds to CBz. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2012). This compound based fluorescent chemosensors for detection of explosive nitroaromatics. Retrieved from [Link]
-
AxisPharm. (2024). What is fluorescence quenching?. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Dynamic Quenching. Retrieved from [Link]
-
Wikipedia. (n.d.). Stern–Volmer relationship. Retrieved from [Link]
-
ACS Publications. (2021). Substitution Pattern-Controlled Fluorescence Lifetimes of this compound Dyes. The Journal of Physical Chemistry B, 125(4), 1169–1178. Retrieved from [Link]
-
ACS Publications. (2013). This compound Based Derivatives for Detection of Trace Explosive Nitroaromatics. The Journal of Physical Chemistry C, 117(31), 16054–16063. Retrieved from [Link]
-
KTU ePubl. (n.d.). This compound-based derivatives for multimodal anti-counterfeiting and detection of nitroaromatics. Retrieved from [Link]
-
SpringerLink. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Journal of Fluorescence, 33, 2769–2777. Retrieved from [Link]
-
ResearchGate. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Retrieved from [Link]
-
RSC Publishing. (2022). This compound dyes for the detection of water content in methanol. Retrieved from [Link]
-
DTIC. (n.d.). Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. Retrieved from [Link]
-
YouTube. (2020). Determining the rate constant of fluorescence quenching using lifetime changes. Retrieved from [Link]
-
ResearchGate. (n.d.). Excitation and emission spectra of this compound 1.0 × 10⁻⁶ M. Retrieved from [Link]
-
AKJournals. (2023). Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). Acta Chromatographica, 36(2), 101-110. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Supplementary Information this compound based fluorescent chemosensors for detection of explosive nitroaromatics. Retrieved from [Link]
-
ResearchGate. (2025). Fluorescence Quenching as an Indirect Detection Method for Nitrated Explosives. Retrieved from [Link]
-
PubMed. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Fluoranthene Analysis
Welcome to the technical support center for fluoranthene analysis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to a common and critical challenge: the matrix effect. This resource moves beyond simple protocols to explain the underlying principles of why matrix effects occur and how to systematically overcome them, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
This section addresses the specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I'm seeing poor accuracy and low recovery for this compound in my samples. How can I determine if this is due to a matrix effect?
A: Matrix effects are a significant challenge in the analysis of polycyclic aromatic hydrocarbons (PAHs) like this compound, especially in complex samples such as food, soil, or biological tissues.[1][2] These effects, caused by co-extracted compounds that interfere with the analytical signal, can either suppress or enhance the analyte response, leading to inaccurate quantification.[2]
To diagnose a matrix effect, you can perform a post-extraction spike experiment. The procedure involves comparing the response of an analyte in a neat solvent standard to its response in a blank matrix extract that has been spiked with the analyte at the same concentration.
Diagnostic Procedure:
-
Prepare a standard solution of this compound in a pure solvent (e.g., acetonitrile).
-
Prepare a sample by taking it through your entire extraction and cleanup procedure, but use a blank matrix (a sample known to be free of this compound).
-
Spike the blank matrix extract with the this compound standard to the same final concentration as your pure solvent standard.
-
Analyze both solutions. If the peak area of this compound in the spiked matrix extract is significantly different (typically <80% or >120%) from the peak area in the neat solvent, a matrix effect is present.[3]
Q2: What are the primary strategies to mitigate or eliminate matrix effects in my this compound analysis?
A: There are three primary strategies, which can be used alone or in combination:
-
Improve Sample Cleanup: The most direct approach is to remove the interfering co-extractives before instrumental analysis. Techniques like Solid Phase Extraction (SPE) or dispersive SPE (d-SPE) are highly effective.[4][5]
-
Optimize Instrumental Analysis: Modifying chromatographic and detection parameters can help resolve the analyte from interfering peaks. For instance, using Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS) in Multiple Reaction Monitoring (MRM) mode provides higher selectivity than single quadrupole GC-MS.[6][7]
-
Use Corrective Calibration Methods: When interferences cannot be fully removed, specific calibration techniques can compensate for their effects. The most common methods are matrix-matched calibration and the use of an internal standard, particularly a stable isotope-labeled version of the analyte.[3][8][9]
Below is a workflow to guide you through identifying and addressing matrix effects.
Caption: Workflow for identifying, mitigating, and validating matrix effects.
Q3: My samples are high in lipids (e.g., edible oils, fish tissue). What is the best sample preparation technique?
A: For high-fat matrices, a robust cleanup step is essential to remove lipids that can cause significant matrix effects and contaminate the analytical system.[4][5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by a specific dispersive SPE (d-SPE) cleanup is a highly effective and widely adopted approach.[10][11][12]
The key is the d-SPE cleanup step. After initial extraction with a solvent like acetonitrile, a combination of sorbents is added to the extract to remove specific interferences.[10]
| Sorbent | Target Interferences Removed | Rationale |
| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars, some polar pigments | PSA is a weak anion exchanger that effectively binds to acidic compounds commonly found in food matrices.[10] |
| C18 (Octadecylsilane) | Nonpolar interferences, lipids, sterols | C18 is a reversed-phase sorbent that retains hydrophobic compounds like long-chain fatty acids.[10][13] |
| Graphitized Carbon Black (GCB) | Pigments, sterols, planar molecules | GCB is very effective at removing chlorophyll and other pigments but should be used cautiously as it can retain planar analytes like PAHs. |
| Z-Sep/Z-Sep+ | Lipids, pigments | Z-Sep sorbents are specifically engineered to remove a greater amount of lipids and fats compared to traditional C18/PSA combinations. |
| EMR—Lipid | Lipids | Enhanced Matrix Removal—Lipid is a novel sorbent designed for highly selective removal of lipids with minimal impact on analyte recovery.[5] |
For a detailed QuEChERS protocol, please refer to the "Experimental Protocols" section below.
Q4: I am using Solid Phase Extraction (SPE) for cleanup. How do I choose the right sorbent and elution solvent?
A: The choice of SPE sorbent depends on the nature of the matrix and the analyte. For this compound, which is a nonpolar compound, a normal-phase sorbent like silica gel or Florisil is often used. The sample is typically loaded in a nonpolar solvent (e.g., hexane), allowing the more polar interferences to be washed away, after which the this compound is eluted with a more polar solvent.
Typical SPE Protocol Steps:
-
Conditioning: The cartridge is washed with the elution solvent followed by the loading solvent to activate the sorbent.
-
Loading: The sample extract is passed through the cartridge.
-
Washing: A weak solvent is passed through to remove co-extracted matrix components that are not strongly retained.
-
Elution: A stronger solvent is used to desorb and collect the target analyte (this compound).[14]
For aqueous samples, a reversed-phase sorbent like C18 is preferred.[15] The aqueous sample is loaded, polar components pass through, and the retained PAHs are then eluted with an organic solvent like dichloromethane or acetone.[15] Some manufacturers also offer specialty sorbents designed specifically for PAH extraction.[16]
Q5: Even after sample cleanup, I suspect matrix effects. What is the most robust calibration method to ensure accurate quantification?
A: The gold standard for overcoming matrix effects and ensuring high accuracy is Isotope Dilution Mass Spectrometry (IDMS) .[9] This technique involves adding a known amount of a stable, isotopically labeled version of the analyte (e.g., this compound-d10) to the sample before any preparation steps.[9]
This labeled internal standard behaves almost identically to the native this compound throughout the entire process (extraction, cleanup, injection).[9] Any analyte loss or signal suppression/enhancement will affect both the native and labeled compounds equally. The mass spectrometer can distinguish between the two based on their mass difference. Quantification is based on the ratio of the native analyte to the labeled standard, which remains constant regardless of sample loss, thus correcting for matrix effects and improving precision.[9]
Caption: The two-stage QuEChERS workflow for sample preparation.
Protocol 2: Solid Phase Extraction (SPE) Cleanup for Water Samples
This protocol is based on EPA Method 8310 for aqueous samples. [15] 1. Cartridge Preparation
-
Install a C18 SPE cartridge (e.g., 1 g, 6 mL) onto a vacuum manifold.
-
Condition the cartridge by passing 5 mL of acetone, followed by 5 mL of dichloromethane (DCM), and finally 10 mL of methanol through it. Do not let the cartridge go dry.
-
Equilibrate the cartridge by passing 10 mL of reagent-free water through, ensuring the sorbent bed remains wet.
2. Sample Extraction
-
Pass 1 L of the water sample (spiked with an internal standard, if applicable) through the conditioned C18 cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, dry the cartridge under full vacuum for 10 minutes to remove residual water. [15] 3. Elution
-
Insert collection vials into the manifold.
-
Rinse the original sample bottle with 5 mL of acetone and add this rinsate to the SPE cartridge. Allow it to soak for 1 minute before slowly drawing it through. [15]3. Repeat the elution with two 10 mL portions of DCM. [15]4. The combined eluate now contains the concentrated this compound. This solution can be further concentrated using a gentle stream of nitrogen before analysis.
References
- Benchchem. (n.d.). Application Note: Analysis of Benzo(k)this compound in Food Products Using QuEChERS.
- Phenomenex. (n.d.). Strata PAH Solid Phase Extraction (SPE) Products.
- Thermo Fisher Scientific. (n.d.). Validation of routine polycyclic aromatic hydrocarbons analysis in waters.
- National Institutes of Health (NIH). (n.d.). Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS. PMC.
- Shim-pol. (n.d.). Selective Solid Phase Extraction for PAHs Analysis from olive oil using AFFINIMIP®SPE.
- Academic Journals. (2013). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. Journal of Environmental Chemistry and Ecotoxicology.
- Obrnuta faza. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water.
- Journal of Separation Science. (n.d.). Automated micro-solid-phase extraction clean-up of polycyclic aromatic hydrocarbons in food oils for analysis by gas chromatography.
- Agilent. (2015). PAH Analysis in Salmon with Enhanced Matrix Removal.
- Thermo Fisher Scientific. (2024). Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology.
- News-Medical.Net. (2025). QuEChERS method enhances detection of harmful compounds in food.
- National Institutes of Health (NIH). (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC.
- Agilent. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
- Agilent. (n.d.). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices.
- ResearchGate. (n.d.). Average retention time and calibration data obtained using matrix matched standards for the selected PAHs.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of Benzo(b)this compound using Isotope Dilution Mass Spectrometry.
- MDPI. (n.d.). Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out.
- ResearchGate. (2011). Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection.
- U.S. Food & Drug Administration (FDA). (2017). Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. Elemental Analysis Manual.
- PubMed. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.
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- 3. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Fluoranthene Analysis
Welcome to the Technical Support Center dedicated to resolving common challenges in the chromatographic analysis of Fluoranthene and other Polycyclic Aromatic Hydrocarbons (PAHs). This guide is designed for researchers, analytical scientists, and drug development professionals who encounter issues with peak resolution, co-elution, and peak shape. Here, we provide in-depth, experience-driven answers to your most pressing questions, complete with validated protocols and workflow visualizations.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during this compound analysis.
Q1: Why is my this compound peak showing poor resolution, often co-eluting with pyrene?
A1: The co-elution of this compound and pyrene is a classic challenge in PAH analysis. Despite having the same molecular weight (202.25 g/mol ), their structural differences are subtle. Pyrene is a planar molecule, while this compound has a non-planar, more rigid structure due to its five-membered ring. This structural difference is the key to their separation. Standard C18 columns, which separate primarily based on hydrophobicity, may fail to resolve these isomers.[1] The solution lies in using a column with shape selectivity, such as a polymerically bonded C18 phase, which can differentiate between the planar and non-planar structures.[1]
Q2: I'm observing significant peak tailing with my this compound peak. What are the likely causes?
A2: Peak tailing for this compound is often caused by secondary interactions with the stationary phase or issues within the HPLC system.[2][3] Common culprits include:
-
Active Silanol Groups: Residual silanol groups on silica-based columns can interact with the analyte, causing tailing.[2][4][5] Using a modern, high-purity, end-capped column can mitigate this.[3][4]
-
Column Contamination: Accumulation of strongly retained matrix components at the column inlet can disrupt the peak shape.[2][3]
-
Extra-Column Volume: Excessive tubing length or dead volume in connections can lead to peak broadening and tailing.[2]
Q3: Can I use Gas Chromatography (GC) for this compound analysis? What are the limitations?
A3: Yes, Gas Chromatography (GC), particularly coupled with Mass Spectrometry (GC-MS), is a powerful technique for PAH analysis, including this compound.[6][7] However, the primary limitation of GC is its difficulty in resolving certain critical isomer pairs that have very similar boiling points and mass spectra.[8] For instance, benzo[b]this compound and benzo[k]this compound can be challenging to separate by GC alone.[9][10] While specialized GC columns like the Agilent J&W DB-EUPAH are designed to improve this separation, HPLC is often preferred when baseline resolution of all 16 EPA priority PAHs is required.[9][10]
Section 2: In-Depth Troubleshooting Guides
This section offers detailed, question-driven guides to resolve more complex separation issues.
Guide 1: Resolving the Critical this compound/Pyrene Pair in HPLC
Question: I've tried a standard C18 column and still can't get baseline resolution between this compound and pyrene. What specific column and mobile phase adjustments should I make?
Answer: Achieving baseline resolution for the this compound/pyrene pair requires a strategic approach that leverages subtle differences in their molecular shape.
The Underlying Mechanism: Shape Selectivity
A standard monomeric C18 column has alkyl chains that are flexible and move freely. A polymeric C18 column , however, has cross-linked alkyl chains, creating a more rigid, ordered structure.[1] This rigidity allows the stationary phase to interact differently with molecules based on their shape. The planar pyrene molecule can intercalate deeper into the C18 chains, increasing its retention time relative to the non-planar this compound. This differential interaction, known as shape selectivity, is the key to their separation.[1]
Recommended Column and Conditions:
| Parameter | Recommendation | Rationale |
| Column Chemistry | Polymerically Bonded C18 or specialized PAH columns (e.g., Agilent ZORBAX Eclipse PAH, Phenomenex Kinetex PAH) | Provides the necessary shape selectivity to resolve planar vs. non-planar isomers.[11][12] |
| Particle Size | Sub-2 µm or Core-Shell Technology | Enhances column efficiency, leading to sharper peaks and better resolution, often at lower backpressures.[13] |
| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile is generally preferred over methanol for PAH analysis as its π-π interactions can aid in selectivity.[14][15] |
| Temperature | 30 °C (or optimized) | Temperature affects viscosity and selectivity. A stable, optimized temperature is crucial for reproducible results.[16][17] |
Troubleshooting Workflow for this compound/Pyrene Separation
The following diagram outlines a systematic approach to optimizing your method.
Caption: Troubleshooting workflow for this compound/pyrene resolution.
Guide 2: Eliminating Peak Tailing in PAH Analysis
Question: I am using a high-purity, end-capped column, but my this compound peak still exhibits tailing. What other factors should I investigate?
Answer: While column chemistry is a primary factor, persistent peak tailing often points to issues with the mobile phase, sample preparation, or the instrument itself.
Investigating the Cause:
-
Mobile Phase pH and Buffer: For some PAHs, especially those with basic impurities, the mobile phase pH can influence peak shape.[18][19] While PAHs themselves are neutral, acidic mobile phase additives (e.g., 0.1% formic acid) can suppress silanol interactions.[18] Ensure your mobile phase is properly degassed, as dissolved gases can cause baseline instability that mimics peak shape problems.
-
Sample Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2][4] This is a common issue when trying to detect low-level impurities alongside a high-concentration main peak.
-
Injector and Solvent Effects: The solvent used to dissolve the sample (injection solvent) should be as weak as, or weaker than, the initial mobile phase.[2] If the injection solvent is too strong, it can cause the analyte band to spread on the column before the gradient starts, resulting in broad or tailing peaks.
Experimental Protocol: Diagnosing Peak Tailing
This protocol will help you systematically identify the source of peak tailing.
Objective: To determine if peak tailing is caused by column overload or solvent effects.
Methodology:
-
Prepare a Sample Dilution Series: Prepare your this compound standard at your current concentration, and also at 50%, 25%, and 10% of that concentration. Dissolve all samples in the initial mobile phase composition.
-
Sequential Injections: Inject the dilution series, starting with the lowest concentration and moving to the highest.
-
Data Analysis:
-
Measure the tailing factor (asymmetry) for the this compound peak in each chromatogram.
-
If tailing improves significantly at lower concentrations: The issue is likely column overload.[4]
-
If tailing persists across all concentrations: The issue is likely not overload. Proceed to check for solvent effects and system issues.
-
-
Solvent Effect Test: If overload is ruled out, prepare the highest concentration standard in 100% acetonitrile (a strong solvent) and inject it. If peak shape worsens dramatically compared to the sample dissolved in the mobile phase, a solvent mismatch is the cause.[2]
Section 3: Optimization Protocols & Workflows
Protocol 1: HPLC Gradient Optimization for EPA Method 610 PAHs
Objective: To achieve baseline separation of the 16 priority PAHs, including the critical this compound/pyrene pair, as specified by EPA Method 610.[10][20]
Materials:
-
HPLC system with binary pump and UV or Fluorescence detector.
-
PAH-specific HPLC column (e.g., polymerically bonded C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
PAH standard mix (EPA 610).[21]
Workflow Diagram:
Caption: HPLC gradient optimization workflow for PAHs.
Detailed Gradient Program Example:
| Time (min) | Flow (mL/min) | % Water (A) | % Acetonitrile (B) | Curve |
| 0.00 | 1.5 | 40 | 60 | Initial |
| 15.00 | 1.5 | 10 | 90 | Linear |
| 20.00 | 1.5 | 0 | 100 | Linear |
| 25.00 | 1.5 | 0 | 100 | Hold |
| 25.01 | 1.5 | 40 | 60 | Step |
| 30.00 | 1.5 | 40 | 60 | Hold |
This is a starting point. The gradient slope, especially between 10-15 minutes where this compound and pyrene typically elute, may need to be shallowed to improve resolution.
References
-
Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Restek. Link
-
Common Causes Of Peak Tailing in Chromatography. ALWSCI. Link
-
Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Separation Science. Link
-
Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Link
-
Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs. Link
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. Link
-
How to Reduce Peak Tailing in HPLC?. Phenomenex. Link
-
PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent. Link
-
Improved GC/MS Analysis of Priority PAHs in Food Using a Highly Selective GC Column. Agilent. Link
-
Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC × GC/ToF-MS. ACS Publications. Link
-
Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. Link
-
PAHs Analysis of EPA 610 polyaromatic hydrocarbons. Agilent. Link
-
A Researcher's Guide to High-Performance Liquid Chromatography (HPLC) Columns for Polycyclic Aromatic Hydrocarbon (PAH) Analysis. BenchChem. Link
-
EPA-EAD: 610: Polynuclear Aromatic Hydrocarbons by GC. U.S. Environmental Protection Agency. Link
-
EPA Method 610 Polycyclic Aromatic Hydrocarbons on Pinnacle DB PAH. Restek. Link
-
SFE plus C18 lipid cleanup method for selective extraction and GC/MS quantitation of polycyclic aromatic hydrocarbons in biological tissues. PubMed. Link
-
Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Wastewater by GC/MS. Thermo Fisher Scientific. Link
-
It's Time to Prioritize Your PAHs testing with LC and GC!. Phenomenex. Link
-
Monomeric vs Polymeric C18 Columns. YouTube. Link
-
HPLC elution profiles of metabolites of pyrene (A), anthracene (B), fluorene (C), and dibenzothiophene (D). ResearchGate. Link
-
The Determination of 6 Specific Polynuclear Aromatic Hydrocarbons. CONCAWE. Link
-
Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent. Link
-
Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]this compound, and Chrysene during Sample Preparation of Plant Matrices. LCGC International. Link
-
Crucial Role of Mobile Phase Composition in Chromatography. Longdom Publishing. Link
-
Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. PubMed Central. Link
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. Link
-
RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie. Link
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru. Link
-
Waters PAH HPLC Columns. Waters. Link
-
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Link
-
Sensitive and Rapid Determination of Polycyclic Aromatic Hydrocarbons in Tap Water. Thermo Fisher Scientific. Link
-
High-performance liquid chromatography (HPLC) elution profiles. ResearchGate. Link
-
HPLC Troubleshooting Guide. Sigma-Aldrich. Link
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Link
-
How to Prevent and Solve Resolution Loss in HPLC Workflows. uHPLCs. Link
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- 7. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
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- 17. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
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Technical Support Center: Troubleshooting the Co-elution of Fluoranthene and Its Isomers
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the common and often complex challenge of co-eluting Fluoranthene and its structural isomers, particularly the benzofluoranthenes. As Senior Application Scientists, we have designed this guide to provide not just steps, but the underlying scientific reasoning to empower you to make informed decisions in your analytical work.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers related to this compound analysis, and why are they so difficult to separate?
In environmental and toxicological studies, this compound is a key polycyclic aromatic hydrocarbon (PAH). However, the primary analytical challenge arises from its structural isomers, most notably the benzothis compound group: Benzo[b]this compound (BbF) , Benzo[j]this compound (BjF) , and Benzo[k]this compound (BkF) .[1]
The difficulty in their separation stems from fundamental physicochemical similarities:
-
Identical Molecular Weight: All benzothis compound isomers have the same molecular weight and chemical formula (C₂₀H₁₂), making them isobaric.
-
Similar Physicochemical Properties: Their structural similarity results in nearly identical boiling points, vapor pressures, and polarity.[1] This causes them to behave almost identically under standard chromatographic conditions, leading to very close or overlapping retention times.[1]
-
Indistinguishable by Mass Spectrometry Alone: Because they are isobaric, standard mass spectrometry cannot differentiate between them without prior chromatographic separation.[1][2] Effective separation is therefore not just a goal, but a prerequisite for accurate identification and quantification.
Q2: How can I definitively confirm that I have a peak co-elution problem?
Identifying co-elution is the critical first step before attempting to resolve it.[3] A single, misshapen peak may not just be poor chromatography; it could be multiple compounds hiding together. Here are several methods to diagnose this issue:
-
Visual Inspection of Peak Shape: The ideal chromatographic peak is symmetrical and Gaussian. A strong indicator of co-elution is the presence of asymmetrical peaks, such as those with "shoulders" or split tops.[3][4] While peak tailing can be a sign of other issues, a distinct shoulder is almost always indicative of an unresolved compound.[3]
-
Peak Purity Analysis with a Diode Array Detector (DAD/PDA) in HPLC: A DAD or PDA detector acquires full UV-Vis spectra across the entire peak. If the spectra taken at the upslope, apex, and downslope of the peak are not identical, it confirms the presence of more than one compound.[3]
-
Mass Spectrometry (MS) Analysis in GC-MS or LC-MS: A mass spectrometer is a powerful tool for diagnosing co-elution. By examining the mass spectra at different points across the chromatographic peak, a change in the relative ion abundances or the appearance of unique fragment ions is a clear sign of co-eluting compounds.[3][4] Plotting Extracted Ion Chromatograms (EICs) for unique ions can sometimes reveal the presence of multiple, slightly offset peaks within what appears to be a single peak.[4]
Q3: Which analytical technique, GC-MS or HPLC-FLD, is generally better for separating these isomers?
Both High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Gas Chromatography with Mass Spectrometry (GC-MS) are robust and widely accepted methods for PAH analysis, including benzothis compound isomers.[2][5] The "better" method depends on the specific requirements of the analysis.
-
GC-MS is often preferred when the highest possible resolving power and definitive compound identification are required.[2][6] The separation of closely related isomers is often superior in high-resolution capillary GC, especially when using specialized stationary phases designed for shape selectivity.[7][8]
-
HPLC-FLD offers excellent sensitivity and selectivity for fluorescent PAHs like the benzofluoranthenes.[2][9] While standard C18 columns may fail, specialized PAH columns can provide the necessary resolution.[1] A key advantage of HPLC is that it is suitable for less volatile, high-molecular-weight PAHs that can be challenging to analyze by GC.[10]
Ultimately, the choice may come down to available instrumentation, regulatory method requirements (e.g., EPA 610 or 8310), and the complexity of the sample matrix.[11][12]
Troubleshooting Guide: A Systematic Approach to Resolving Co-elution
Co-elution is a problem of insufficient chromatographic resolution. Our goal is to manipulate the key factors of selectivity and efficiency to pull the peaks apart. This workflow provides a logical path to achieving baseline separation.
Caption: A systematic workflow for diagnosing and resolving isomer co-elution.
Part 1: Gas Chromatography (GC-MS) Method Optimization
The key to separating PAH isomers in GC lies in exploiting subtle differences in their molecular shape and planarity. This is primarily achieved by selecting a stationary phase that promotes shape-selective interactions.
Problem: Poor resolution of this compound and/or Benzothis compound isomers (BbF, BjF, BkF).
-
Solution 1: Column Selection (The Most Critical Factor) Standard, non-polar columns like those with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms) are excellent for general PAH analysis but often fail to resolve critical isomer pairs like benzo[b]this compound and benzo[k]this compound.[8] The solution is to use a column with enhanced shape selectivity.
-
Causality: Shape-selective phases have structures that allow them to interact differently with the planar and non-planar geometries of various PAH isomers. Liquid crystal phases, for example, have ordered structures that can better differentiate based on the length-to-breadth ratio of the molecule.[7][13] Higher phenyl-content phases increase polarizability interactions, also aiding in isomer separation.[14]
Table 1: Comparison of Common GC Stationary Phases for PAH Isomer Separation
Stationary Phase Type Example Column Name Selectivity Mechanism Performance on Benzofluoranthenes Reference 5% Phenyl Polysiloxane DB-5ms, Rtx-5ms Low Polarity Often co-elutes BbF and BkF.[8] [8] Mid-Polar / High Phenyl DB-EUPAH, Rxi-PAH Enhanced π-π interactions, polarizability Good. Capable of resolving BbF, BjF, and BkF.[8] [8][13] Liquid Crystal LC-50 Molecular Shape (Length-to-Breadth Ratio) Excellent. Highly selective for planar isomers.[7] [7][15] | Ionic Liquid | SLB®-ILPAH | Dual nature (polarizability & dipole) | Different elution pattern, useful for GCxGC. |[14] |
-
-
Solution 2: Optimizing the Oven Temperature Program A faster temperature ramp reduces analysis time but sacrifices resolution. To improve the separation of closely eluting isomers, slow down the temperature program, especially during the elution window of the target compounds.
-
Causality: A slower ramp rate gives the isomers more time to interact with the stationary phase, allowing for more equilibrium-driven partitioning. This magnifies the small differences in their interaction energies, resulting in better separation.[4]
Table 2: Example GC-MS Temperature Program for PAH Isomer Analysis
Step Rate (°C/min) Temperature (°C) Hold Time (min) Purpose Initial - 70 2 Focuses analytes at the column head. Ramp 1 25 180 0 Elutes lighter PAHs quickly. Ramp 2 5 280 0 Critical ramp for separating isomers. Ramp 3 10 320 10 Elutes heavy PAHs and cleans the column. (This is an illustrative example; parameters must be optimized for your specific column and instrument. Based on principles from[2][16])
-
Detailed Protocol: GC-MS Analysis of this compound and Isomers
This protocol is a starting point for achieving high-resolution separation of benzothis compound isomers.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[2]
-
Column: Select a specialized PAH column (e.g., Rxi-PAH, 60 m, 0.25 mm ID, 0.10 µm film thickness).[2]
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.[2][16]
-
Inlet: 275 °C, Splitless injection (1 µL).
-
Oven Program: Use a slow, optimized temperature ramp as described in Table 2.
-
MS Conditions:
-
Transfer Line: 320 °C
-
Ion Source: 320 °C
-
Mode: Selected Ion Monitoring (SIM) or MS/MS (MRM) for enhanced selectivity.[6] Monitor the molecular ion (m/z 252) for benzofluoranthenes.
-
Part 2: HPLC-FLD/UV Method Optimization
In HPLC, separation is governed by the partitioning of analytes between the mobile phase and the stationary phase. For PAH isomers, the stationary phase chemistry is paramount.
Caption: Shape-selective HPLC phases differentiate isomers based on subtle structural differences.
Problem: Poor resolution or co-elution of this compound and Benzothis compound isomers.
-
Solution 1: Column Selection (The Primary Fix) Standard monomeric C18 columns are generally insufficient for resolving the structural isomers of benzothis compound because they lack the necessary shape selectivity.[1][17]
-
Causality: Specialized PAH columns often use a polymeric C18 bonding chemistry. This creates a dense network of C18 chains that offers a higher degree of shape recognition compared to the "bristle-like" structure of a standard C18 phase.[17] This allows the column to better discriminate between the subtle geometric differences of the isomers.
Table 3: Comparison of HPLC Stationary Phases for PAH Isomer Separation
Stationary Phase Type Selectivity Mechanism Performance on Benzofluoranthenes Reference Standard Monomeric C18 Primarily hydrophobic interactions Poor. Often results in co-elution.[1] [1] Polymeric C18 / Dedicated PAH Shape recognition, π-π interactions Excellent. Designed specifically for resolving PAH isomers.[17] [17] | Column Serial Combination | Combines different selectivities | Can improve resolution of complex mixtures. |[18] |
-
-
Solution 2: Mobile Phase Optimization Once you have a suitable column, fine-tuning the mobile phase can further enhance resolution.
-
Adjust the Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage) gives more time for the isomers to interact with the stationary phase, improving separation.[1]
-
Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. Switching from one to the other can alter selectivity because they have different interaction mechanisms with both the analyte and the stationary phase. Experimenting with different modifiers is a powerful tool for resolving difficult peaks.[1]
-
Detailed Protocol: HPLC-FLD Analysis of this compound and Isomers
This protocol, based on EPA method 8310, is a robust starting point for the analysis of PAHs.[19]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV and/or Fluorescence detectors.[19]
-
Column: A dedicated PAH column (e.g., 4.6 x 150 mm, 4 µm).[10]
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
Table 4: Example HPLC-FLD Gradient Program
Time (min) % Acetonitrile (B) Flow Rate (mL/min) 0.0 40 1.5 5.0 40 1.5 30.0 100 1.5 35.0 100 1.5 (Based on principles from EPA Method 8310 and other sources.[17][19])
-
Column Temperature: 30 °C.[10]
-
Injection Volume: 10 µL.[10]
-
Detector: Fluorescence Detector (FLD) with wavelength programming. Because PAHs have different optimal excitation and emission wavelengths, a timed program that switches wavelengths is necessary for maximum sensitivity for all compounds.[9][20]
-
Example Program: Ex: 270 nm / Em: 390 nm for Chrysene; switch to Ex: 270 nm / Em: 430 nm for Benzofluoranthenes and Benzo[a]pyrene.[10]
-
Advanced Topics
Q4: Can I use deconvolution software if I can't achieve baseline separation?
Yes, in some cases. Modern chromatography software often includes deconvolution algorithms that can mathematically separate overlapping peaks.[4] This is particularly useful in GC-MS. The software analyzes the subtle differences in the mass spectra across the co-eluting peak to extract the individual spectra and calculate the area for each compound.[4] However, the success of deconvolution depends heavily on the degree of spectral difference between the isomers and the signal-to-noise ratio. It should be used with caution and validated carefully; achieving chromatographic separation is always the preferred and more robust approach.
Q5: My work involves chiral this compound derivatives. How does this change the separation strategy?
The separation of enantiomers (chiral isomers) requires a completely different approach. Standard GC and HPLC columns are achiral and cannot differentiate between enantiomers. For this, you must use a chiral stationary phase (CSP) .[21][22] These columns contain a chiral selector that interacts stereospecifically with the enantiomers, leading to different retention times. The choice of chiral column and mobile phase (normal phase, reversed-phase, or polar organic) is highly specific to the molecule and requires dedicated method development.[22]
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8310: Polynuclear Aromatic Hydrocarbons. EPA. [Link]
-
Waters. (n.d.). EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. Waters. [Link]
-
Dasgupta, S., et al. (2015). Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography. Molecules, 20(11), 20038-20053. [Link]
-
Luek, J. L., et al. (2017). Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. Analytical Chemistry, 89(15), 8054-8061. [Link]
-
Restek Corporation. (n.d.). Separation of All Priority Polycyclic Aromatic Hydrocarbons and Their Known Interferences by Serial Combination of Different HPLC Columns. Restek. [Link]
-
Vila, A., et al. (2017). Gas chromatographic retention behavior of polycyclic aromatic hydrocarbons (PAHs) and alkyl-substituted PAHs on two stationary phases of different selectivity. Analytical and Bioanalytical Chemistry, 409(28), 6615-6624. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8310: Polynuclear Aromatic Hydrocarbons. EPA. [Link]
-
Agilent Technologies. (2010). PAH Analyses with High Efficiency GC Columns: Column Selection and Best Practices. Agilent. [Link]
-
Jain, I., & Singh, K. P. (2008). FAST ANALYSIS OF PAH BY GC AND GC/MS USING ISOMER SPECIFIC GC CAPILLARY COLUMNS. Polycyclic Aromatic Compounds, 28(3), 259-275. [Link]
-
U.S. Environmental Protection Agency. (1984). Method 610: Polynuclear Aromatic Hydrocarbons. EPA. [Link]
-
UCT. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. UCT Inc. [Link]
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide. Agilent. [Link]
-
Advanced Materials Technology. (n.d.). Separation of PAH Compounds using UV and Fluorescence Detection. AMT. [Link]
-
Separation Methods Technologies. (1996). Analysis of Priority Pollutant: Polycyclic Aromatic Hydrocarbons. SMT. [Link]
-
Agilent Technologies. (n.d.). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Air and Precipitation Samples. EPA. [Link]
-
Kehrein, N., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications. Toxics, 10(7), 404. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
Al-Bayati, Y. K., & Sulyman, M. A. (2014). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Journal of Al-Nahrain University, 17(1), 58-66. [Link]
-
ALS. (2021). Analytical Method Summaries. ALS. [Link]
-
Csonka, E., et al. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]this compound, and Chrysene during Sample Preparation of Plant Matrices. LCGC International, 33(8), 434-442. [Link]
-
Todeva, M., et al. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy, 58(6), 1221-1232. [Link]
-
Sharma, R. K., et al. (2017). Synthesis of this compound Derivatives via Tandem Suzuki–Miyaura and Intramolecular C–H Arylation Reactions under Both Homogeneous and Heterogeneous Catalytic Conditions. ACS Omega, 2(12), 8933-8941. [Link]
-
Bounoua, N., et al. (2016). Achiral and Chiral Separation and Analysis of Antifungal Drugs by HPLC and CE: A Comparative Study-Mini Review. Critical Reviews in Analytical Chemistry, 46(6), 513-535. [Link]
-
Aturki, Z., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(2), 269. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis and applications of fluoranthenes. RSC Publishing. [Link]
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- 5. The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
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Technical Support Center: Optimizing Injection Parameters for Fluoranthene in GC-MS
Welcome to the technical support center for the analysis of fluoranthene and other Polycyclic Aromatic Hydrocarbons (PAHs) by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on method optimization and to offer solutions for common challenges encountered during analysis. As Senior Application Scientists, we have compiled this guide based on extensive experience and authoritative sources to ensure scientific integrity and practical applicability.
Frequently Asked Questions (FAQs)
This section addresses some of the most common initial questions regarding the GC-MS analysis of this compound.
Q1: What is the recommended starting GC inlet temperature for this compound analysis?
A high inlet temperature is generally advised for the analysis of PAHs like this compound to ensure efficient vaporization and prevent discrimination against less volatile compounds.[1][2] A typical starting point for the inlet temperature is 320°C.[1][2] However, it's crucial to optimize this parameter for your specific instrument, column, and sample matrix, as excessively high temperatures can lead to analyte degradation.[1]
Q2: Should I use split or splitless injection for this compound analysis?
The choice between split and splitless injection depends on the concentration of this compound in your sample.
-
Splitless injection is preferred for trace-level analysis as it transfers the majority of the sample onto the column, maximizing sensitivity.[3][4]
-
Split injection is suitable for higher concentration samples to avoid column overload and peak fronting.[3][5] A split ratio of 10:1 is a good starting point for method development.[5][6]
Q3: What type of inlet liner is best for this compound analysis?
For the analysis of PAHs, a deactivated liner is essential to minimize analyte adsorption and degradation.[7] A single taper liner with glass wool is a commonly used and effective choice.[2][8] The glass wool aids in sample vaporization and traps non-volatile residues, protecting the column.[2][8][9]
Q4: Why am I seeing poor peak shapes (tailing or fronting) for this compound?
Poor peak shape can be caused by several factors:
-
Tailing peaks often indicate active sites in the inlet or column, low inlet temperature, or a poor column cut.[1][7][10]
-
Fronting peaks are typically a sign of column overload, which can be addressed by diluting the sample or using a split injection.[10]
Q5: How can I improve the sensitivity of my this compound analysis?
To enhance sensitivity, consider the following:
-
Use splitless injection to introduce more of your sample onto the column.[3]
-
Employ a pulsed splitless injection , which can improve the transfer of higher boiling point analytes like this compound.[1][11]
-
Ensure your MS is tuned for optimal performance and consider using Selected Ion Monitoring (SIM) mode for increased sensitivity and selectivity.[12]
Troubleshooting Guide
This in-depth guide provides a systematic approach to resolving specific issues you may encounter during your this compound analysis.
Issue 1: Poor Peak Shape - Tailing Peaks
Q: My this compound peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing for PAHs is a common issue that can compromise resolution and integration accuracy.[13] The primary causes are related to analyte interaction with active sites or inefficient vaporization.
Underlying Causes & Solutions:
-
Active Sites in the Inlet: The inlet liner, septum, or contamination can contain active sites that adsorb PAHs.
-
Insufficient Inlet Temperature: If the inlet temperature is too low, this compound may not vaporize completely and efficiently, leading to a slow, tailing transfer to the column.
-
Solution: Increase the inlet temperature in increments of 10-20°C, up to a maximum of around 340°C, while monitoring for improved peak shape.[1]
-
-
Column Contamination or Degradation: The head of the analytical column can become contaminated with non-volatile matrix components, creating active sites.
-
Poor Column Installation: An improper column cut or incorrect installation depth in the inlet can cause peak tailing.[7]
-
Solution: Ensure the column is cut cleanly and squarely. Reinstall the column according to the manufacturer's instructions for the correct insertion depth.[7]
-
Issue 2: Low or Inconsistent Peak Area (Poor Reproducibility)
Q: I am observing low and variable peak areas for this compound across multiple injections. What could be the problem?
A: Poor reproducibility is a critical issue that affects the quantitative accuracy of your analysis. The root causes are often related to the injection process.
Underlying Causes & Solutions:
-
Incomplete Vaporization: A low inlet temperature can lead to incomplete and inconsistent vaporization of this compound.[1]
-
Inlet Discrimination: Less volatile compounds like this compound may not be transferred to the column as efficiently as more volatile compounds, a phenomenon known as inlet discrimination.
-
Septum Leak: A leaking septum will result in sample loss during injection, leading to lower and inconsistent peak areas.[1]
-
Solution: Regularly check for leaks in the inlet system and replace the septum frequently.
-
-
Syringe Issues: A faulty or dirty syringe can lead to inaccurate and inconsistent injection volumes.[10][14]
Issue 3: Carryover and Ghost Peaks
Q: I am seeing a this compound peak in my blank injections following the analysis of a standard or sample. How can I eliminate this carryover?
A: Carryover, which manifests as "ghost peaks" in subsequent runs, can lead to false positives and inaccurate quantification. It is typically caused by residual analyte from a previous injection.
Underlying Causes & Solutions:
-
Adsorption in the Inlet: this compound can be adsorbed onto surfaces within the inlet, such as the liner or the inlet base, and then slowly bleed off in subsequent runs.[1][2]
-
Column Contamination: Buildup of high-boiling point compounds at the head of the column can act as a source of carryover.
-
Solution: Increase the final oven temperature or the hold time at the final temperature to "bake out" any residual compounds.[1] If carryover persists, trimming the front of the column may be necessary.
-
-
Contaminated Syringe: The autosampler syringe can be a source of carryover if not cleaned properly.
Data Presentation: Summary of Key Injection Parameters
The following table summarizes the critical injection parameters and their impact on the analysis of this compound.
| Parameter | Typical Starting Value | Impact on Analysis | Optimization Strategy |
| Inlet Temperature | 320°C[1][2] | Affects vaporization efficiency, peak shape, and potential for thermal degradation. | Increase in 10-20°C increments to improve peak shape for late-eluting PAHs; avoid excessively high temperatures. |
| Injection Mode | Splitless (for trace analysis)[3][4] | Determines the amount of sample transferred to the column, impacting sensitivity and potential for column overload. | Use splitless for low concentrations. Use split mode (e.g., 10:1 ratio) for high concentration samples to prevent peak fronting.[5][6] |
| Injection Volume | 1 µL | Directly impacts the mass of analyte introduced to the system. | Larger volumes can increase sensitivity but also risk column overload and backflash. |
| Liner Type | Single Taper with Glass Wool[2][8] | Influences vaporization, inertness of the sample path, and column protection. | Use a deactivated liner to prevent analyte adsorption. Glass wool can improve vaporization but may be a source of activity if not properly deactivated.[9] |
| Pulsed Splitless | 25-50 psi for 0.5-1 min | Improves the transfer of high-boiling point analytes, enhancing sensitivity and reproducibility. | Optimize pulse pressure and time to maximize the response for this compound without compromising the peak shape of earlier eluting compounds. |
Experimental Protocols & Workflows
Protocol: Initial Method Setup for this compound Analysis
-
Instrument Preparation:
-
GC Method Parameters:
-
MS Method Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV[12]
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions for this compound: m/z 202 (quantifier), 200, 203 (qualifiers)
-
Workflow: Troubleshooting Poor Peak Shape
The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape issues.
Caption: Troubleshooting workflow for poor peak shape.
References
- Benchchem.
- Agilent Technologies. (2019-01-29).
- Semantic Scholar.
- Agilent Technologies. (2019-01-24).
- MDPI.
- Agilent Technologies. Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source.
- Benchchem. A Head-to-Head Battle: GC-MS vs. HPLC-FLD for Benzo(k)this compound Analysis.
- LCGC International.
- Phenomenex. TROUBLESHOOTING GUIDE.
- Restek. (2016-01-26).
- ResearchGate. Peak shape and intensity e.g. This compound (a) GC-MS Program 1 and (b)...
- Thermo Fisher Scientific. (2024-12-10). Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology.
- Agilent Technologies. (2020-07-06). Optimized PAH Analysis Using Triple Quadrupole GC/MS with Hydrogen Carrier.
- Kinesis Australia. (2016-10-04). Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix.
- AKJournals. (2020-04-16). Development and validation of GC/MS method for simultaneous determination of 16 polycyclic aromatic hydrocarbons (PAHs)
- Agilent Technologies.
- Element Lab Solutions. Troubleshooting GC peak shapes.
- Restek Resource Hub. (2020-04-20). Split vs Splitless Injection.
- Brieflands. (2024-09-24). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial.
- Restek. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS.
- NIH. (2022-07-19). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
- DiVA portal. (2014-12-29).
- JEOL.
- Separation Science. (2024-01-29). Navigating Split and Splitless Injections with Crowdsourced Insights.
- Phenomenex. GC Technical Tip: Peak Shape Problems - No Peaks.
- LabRulez GCMS. (2024-09-24). Polycyclic aromatic hydrocarbons (PAHs) in AIR GC–MS/MS.
- Agilent Technologies. Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE.
- Benchchem. Application Note: Analysis of Benzo(j)
- Crawford Scientific. Troubleshooting Gas Chromatography: Reduced Peak Size (Loss of Sensitivity).
- Restek. (2018-01-14). GC compounds - poor peak shapes and missing peaks.
- Agilent Technologies.
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- 6. Blogs | Restek [discover.restek.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. hpst.cz [hpst.cz]
- 9. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
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- 14. chromatographyonline.com [chromatographyonline.com]
Troubleshooting poor recovery of Fluoranthene during extraction
Technical Support Center: Fluoranthene Extraction
Welcome to the technical support center for troubleshooting issues related to the extraction of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal recovery of this polycyclic aromatic hydrocarbon (PAH). Here, we will explore common problems and provide scientifically grounded solutions in a direct question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding poor this compound recovery.
Q1: My this compound recovery is consistently low. What are the most common culprits?
A1: Low recovery of this compound, a nonpolar, high molecular weight PAH, typically stems from one or more of the following factors:
-
Inappropriate Solvent Selection: The extraction solvent may not have the correct polarity to efficiently solubilize this compound from the sample matrix.
-
Suboptimal Extraction Parameters: Issues such as incorrect pH, insufficient extraction time or temperature, or an inadequate solvent-to-sample ratio can lead to incomplete extraction.
-
Analyte Loss During Workflow: this compound can be lost through adsorption to labware (especially plastics), degradation from UV light exposure, or during aggressive solvent evaporation steps.[1][2]
-
Matrix Effects: Complex sample matrices, such as those with high organic content, can bind this compound tightly, hindering its release into the extraction solvent.[3][4]
-
Solid-Phase Extraction (SPE) Issues: Problems with SPE can include incorrect sorbent choice, insufficient elution solvent strength, or the cartridge drying out prematurely.[5][6]
Q2: Can the type of labware I use really affect my this compound recovery?
A2: Absolutely. This compound is hydrophobic and nonpolar, giving it a high affinity for plastic surfaces like polypropylene.[1] This can lead to significant analyte loss through adsorption.
-
Best Practice: Use glass labware for all steps of your procedure, from sample collection to final extract storage.[1] If plasticware is unavoidable, pre-rinse it with the extraction solvent to minimize active adsorption sites. For storage, always use amber glass vials to prevent both adsorption and photodegradation.[1][7]
Q3: I work in an open lab with fluorescent lighting. Could this be impacting my results?
A3: Yes, it is a significant possibility. PAHs as a class are known to be sensitive to UV light, which is emitted by fluorescent bulbs.[1][7] Exposure during sample preparation can lead to the photodegradation of this compound, artificially lowering your recovery.
-
Best Practice: Protect your samples, standards, and extracts from light at all times. Use amber glassware or wrap containers in aluminum foil.[1][8] If possible, perform sample preparation steps under incandescent lighting or in a designated low-light area.
Q4: Does the final solvent evaporation step matter for a compound with a high boiling point like this compound?
A4: While this compound is not highly volatile, losses can still occur during solvent evaporation.[2] Aggressive heating or a high-velocity stream of nitrogen can cause aerosol formation, leading to physical loss of the analyte. Studies have shown that using a gentle stream of nitrogen yields significantly higher recoveries for PAHs compared to vacuum evaporation.[9]
-
Best Practice: Evaporate solvents under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C).[10] Consider using a "keeper" solvent, such as toluene or isooctane, which has a higher boiling point. Adding a small volume of a keeper solvent before the final concentration step ensures the analyte remains in solution, preventing it from drying completely onto the glass surface.[2]
Part 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving persistent recovery issues.
Understanding this compound's Properties
Effective troubleshooting begins with understanding the physicochemical properties of your analyte. This compound's behavior is dictated by its nonpolar, hydrophobic nature.
| Property | Value | Implication for Extraction |
| Formula | C₁₆H₁₀ | High carbon content contributes to nonpolarity.[11] |
| Molar Mass | 202.25 g/mol | Low volatility, but losses can still occur during evaporation.[12] |
| Appearance | Colorless to pale yellow solid | Its solid state at room temp necessitates complete dissolution.[11] |
| Water Solubility | Very low (~0.2-0.26 mg/L) | Insoluble in aqueous solutions; partitions strongly into organic solvents.[13][14] |
| logP (Octanol/Water) | ~5.22 | Highly hydrophobic; strongly adsorbs to organic matter and nonpolar surfaces.[12] |
| Solubility | Soluble in nonpolar organic solvents like benzene, ether, and dichloromethane.[11] | Solvent selection is critical for effective extraction. |
Troubleshooting Workflow: A Systematic Approach
When faced with poor recovery, it is crucial to investigate the process step-by-step. The following diagram outlines a logical workflow for identifying the source of the problem.
Caption: Troubleshooting workflow for poor this compound recovery.
Q5: How do I choose the right extraction solvent for my sample matrix?
A5: The goal is to use a solvent that maximizes the solubilization of this compound while minimizing the co-extraction of interfering compounds. Since this compound is nonpolar, nonpolar solvents are the primary choice.
-
For Aqueous Samples (LLE): Dichloromethane (DCM) is a standard and effective choice, as specified in EPA methods like 610.[7] Ethyl acetate is a greener alternative that has shown comparable extraction efficiency to more hazardous solvents like toluene.[15][16]
-
For Solid Samples (e.g., Soil, Sediment): A mixture of solvents is often required to overcome strong matrix interactions. A common combination is Hexane:Acetone (1:1 v/v), which balances nonpolarity (hexane) with a more polar component (acetone) to disrupt analyte-matrix binding.[17]
| Solvent System | Target Matrix | Rationale & Considerations |
| Dichloromethane (DCM) | Water | Standard for LLE; high density facilitates separation.[7] |
| Ethyl Acetate | Water | "Greener" alternative to DCM or Toluene with good efficiency.[15][16] |
| Hexane:Acetone (1:1) | Soil, Sediment | Hexane solubilizes PAHs; acetone helps desorb them from the matrix.[17] |
| Acetonitrile | QuEChERS | Used in QuEChERS methods for food/complex matrices; partitioning with salting-out.[18][19] |
Q6: My recovery is still poor after optimizing the solvent. I suspect strong matrix effects. What should I do?
A6: Matrix effects are a significant challenge, especially in complex environmental or biological samples where this compound can be strongly adsorbed to organic matter.[3][13][14]
-
Step 1: Assess Matrix Interference: Prepare a matrix-matched calibration curve and compare its slope to a solvent-based curve. A significant difference indicates the presence of matrix effects (either suppression or enhancement).[4]
-
Step 2: Enhance Cleanup: If matrix effects are confirmed, an additional cleanup step is necessary. For removing nonpolar interferences, silica gel or Florisil solid-phase extraction (SPE) is highly effective.[2] The sample extract is loaded onto the cartridge, and a weak solvent (like hexane) washes away interferences before a stronger solvent (like DCM) elutes the target PAHs.[20]
Q7: I'm using a C18 SPE cartridge for cleanup, but my recovery is inconsistent. What could be wrong?
A7: Inconsistent SPE recovery is a classic problem that can almost always be solved by systematically reviewing your procedure.[5] C18 (reversed-phase) is the correct choice for retaining nonpolar compounds like this compound from a polar sample load.[21][22] Here are the key checkpoints:
-
Sorbent Drying: The most common failure point is allowing the sorbent bed to dry out after conditioning/equilibration and before sample loading.[5][23] A dry sorbent will not properly retain the analyte, leading to breakthrough.
-
Solution: Ensure the sorbent bed remains fully wetted throughout the conditioning, equilibration, and loading steps.
-
-
Flow Rate: A flow rate that is too high during sample loading or elution does not allow for proper equilibrium between the analyte and the sorbent, resulting in poor retention or incomplete elution.[6][23]
-
Solution: Maintain a slow, steady, dropwise flow rate (e.g., ~1-2 mL/min).
-
-
Wash Solvent Strength: The wash solvent may be too strong, causing it to prematurely elute the this compound along with the interferences.
-
Solution: Use a weaker wash solvent. If your sample is loaded in water, a wash with a small percentage of methanol in water (e.g., 5-10%) is often sufficient to remove polar interferences without affecting this compound.
-
-
Elution Solvent Strength/Volume: The elution solvent may be too weak or the volume insufficient to completely desorb the this compound from the C18 sorbent.[5][6]
-
Solution: Increase the strength of the elution solvent (e.g., increase the percentage of acetone or DCM) or increase the elution volume. Eluting with multiple, small aliquots can be more effective than a single large volume.
-
Part 3: Protocols and Methodologies
Protocol: Validated SPE Cleanup for this compound in Water Samples
This protocol is based on principles from established EPA methodologies (e.g., EPA Method 8310) for the extraction of PAHs from water using C18 SPE cartridges.[21][22][24]
Objective: To clean up a 1 L water sample extract for this compound analysis.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
Solvents: Dichloromethane (DCM), Acetone, Methanol (all HPLC grade)
-
Reagent Water
-
Anhydrous Sodium Sulfate
-
Collection Vials (amber glass)
Methodology:
-
Cartridge Conditioning:
-
Pass 10 mL of DCM through the C18 cartridge to wet the sorbent. Allow it to soak for 1 minute.
-
Draw the DCM to waste under full vacuum for 1 minute to remove residual solvent.
-
Next, pass 10 mL of methanol through the cartridge. Do NOT allow the sorbent to go dry from this point forward.
-
-
Cartridge Equilibration:
-
Immediately after conditioning, pass 10 mL of reagent water through the cartridge, ensuring the sorbent bed remains submerged.
-
-
Sample Loading:
-
Load the 1 L water sample (previously spiked with surrogates if required) onto the cartridge.
-
Maintain a slow, consistent flow rate of approximately 10-15 mL/min. Do not allow the cartridge to dry.
-
-
Wash Step (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 10 mL of a 10:90 Methanol:Water solution to remove polar interferences.
-
Apply vacuum to dry the cartridge completely for at least 10 minutes. This step is critical to remove all water before elution with an organic solvent.
-
-
Elution:
-
Place a clean, amber glass collection tube inside the manifold.
-
Elute the this compound and other PAHs by passing 10 mL of DCM through the cartridge. Collect the eluate.
-
Allow the solvent to soak in the sorbent for 1-2 minutes before drawing it through to ensure complete desorption.
-
-
Drying and Concentration:
-
Pass the collected eluate through a small column of anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for analysis by HPLC or GC/MS.
-
References
-
Ataman Kimya. (n.d.). This compound. Retrieved from Ataman Kimya website. [Link]
-
Separation Science. (n.d.). Solid-phase extraction of PAHs in water by EPA method 8310. Retrieved from Separation Science website. [Link]
-
Obrnuta faza. (n.d.). EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Retrieved from Obrnuta faza website. [Link]
-
Wikipedia. (n.d.). This compound. Retrieved from Wikipedia website. [Link]
-
Meat Technology. (2025, October 27). Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction. Retrieved from Meat Technology website. [Link]
-
Environmental Protection Agency. (n.d.). Method 8275A: Semivolatile Organic Compounds (PAHs and PCBs) in Soil/Sludges and Solid Wastes Using Thermal Extraction/Gas Chrom. Retrieved from EPA website. [Link]
-
LookChem. (n.d.). Chemical Properties and Environmental Fate of this compound (CAS 206-44-0). Retrieved from LookChem website. [Link]
-
Meat Technology. (n.d.). Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction. Retrieved from Meat Technology website. [Link]
-
ResearchGate. (n.d.). Matrix effects of studied PAHs in spiked and solvent-based calibration curves. Retrieved from ResearchGate website. [Link]
-
Government of Canada. (n.d.). Fact sheet: this compound. Retrieved from Canada.ca. [Link]
-
National Environmental Methods Index. (n.d.). EPA-NERL: 550.1: PAHs in Water Using HPLC/UV/FL. Retrieved from NEMI website. [Link]
-
Separation Science. (2025, August 4). Solid phase extraction of polynuclear aromatic hydrocarbons (PAHs) in water. Retrieved from Separation Science website. [Link]
-
MDPI. (2022, August 2). Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples. Retrieved from MDPI website. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC. Retrieved from NCBI website. [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 206-44-0). Retrieved from Cheméo website. [Link]
-
Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from EPA website. [Link]
-
ResearchGate. (2025, December 1). (PDF) Evaluation of Greener Solvent Options for Polycyclic Aromatic Hydrocarbon Extraction. Retrieved from ResearchGate website. [Link]
-
Labcompare. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Retrieved from Labcompare website. [Link]
-
LabRulez LCMS. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Retrieved from LabRulez website. [Link]
-
Hawach. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. Retrieved from Hawach website. [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from Phenomenex website. [Link]
-
Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 4035: Soil Screening for Polynuclear Aromatic Hydroca. Retrieved from EPA website. [Link]
-
Agilent. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Retrieved from Agilent website. [Link]
-
LCGC International. (2020, July 31). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]this compound, and Chrysene during Sample Preparation of Plant Matrices. Retrieved from LCGC International website. [Link]
-
Government of British Columbia. (2017, July 10). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. Retrieved from Gov.bc.ca. [Link]
-
PubMed. (1998). Degradation of this compound by Pasteurella sp. IFA and Mycobacterium sp. PYR-1:isolation and identification of metabolites. Retrieved from PubMed website. [Link]
-
ALS Environmental. (2023, January 3). Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC-MS. Retrieved from ALS Environmental website. [Link]
-
PubMed. (2024, March 5). Benzo(k)this compound and benzo(b)this compound degradation by Selenastrum capricornutum and identification of metabolites using HPLC-FD and HPLC-ESI-QqQ-MS/MS. Retrieved from PubMed website. [Link]
-
National Institutes of Health. (2021, May 26). Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS). Retrieved from NIH website. [Link]
-
Agilent. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. Retrieved from Agilent website. [Link]
Sources
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Technical Support Center: Minimizing Fluoranthene Degradation During Sample Preparation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to minimize the degradation of fluoranthene during your sample preparation workflows. As a polycyclic aromatic hydrocarbon (PAH), this compound is susceptible to various degradation pathways that can compromise the accuracy and reliability of your analytical results. This resource will equip you with the knowledge to anticipate and mitigate these challenges, ensuring the integrity of your data.
Understanding the Challenge: The Fragility of this compound
This compound, a five-ring PAH, is a common environmental contaminant formed from the incomplete combustion of organic materials. Its analysis is critical in environmental monitoring, food safety, and toxicology studies. However, its chemical structure makes it prone to degradation under common laboratory conditions. The primary mechanisms of degradation include:
-
Photodegradation: Exposure to UV light, and even ambient laboratory light, can induce photochemical reactions that alter the structure of this compound.
-
Oxidation: this compound can be oxidized by various atmospheric and chemical oxidants, leading to the formation of quinones and other degradation products.
-
Thermal Degradation: While generally stable at moderate temperatures, excessive heat during extraction or solvent evaporation steps can lead to degradation.
-
Adsorption: Due to its hydrophobic nature, this compound has a high affinity for surfaces, particularly plastics, which can lead to significant analyte loss.
This guide will provide a systematic approach to addressing these challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: I'm observing consistently low recovery of this compound. What are the most likely causes?
A1: Low recovery of this compound is a common issue that can stem from several stages of your sample preparation. Here’s a prioritized checklist of potential culprits:
-
Inappropriate Labware: this compound readily adsorbs to plastic surfaces like polypropylene. Using glass or stainless steel for all sample handling is crucial to prevent this loss.[1][2]
-
Photodegradation: Exposure to UV or even bright fluorescent lighting can significantly degrade this compound. Always work with amber glassware or protect your samples from light by wrapping them in aluminum foil.[1]
-
Inefficient Extraction: The solvent system you are using may not be effective at desorbing this compound from the sample matrix, especially in complex matrices like soil or fatty tissues.
-
Losses during Solvent Evaporation: Aggressive evaporation techniques, such as high temperatures or a strong stream of nitrogen, can lead to the loss of your analyte.[2]
-
Suboptimal Solid-Phase Extraction (SPE) Cleanup: Incorrect sorbent selection, inadequate conditioning, or an elution solvent that is too weak can result in the incomplete recovery of this compound.
Q2: What is the best type of labware for handling this compound samples and standards?
A2: Due to its adsorptive properties, it is highly recommended to use glass labware for all steps of your procedure.[1] If the use of plasticware, such as polypropylene centrifuge tubes, is unavoidable, it is advisable to rinse the plasticware with the analysis solvent to try and recover some of the adsorbed analyte. For long-term storage of both samples and standards, amber glass vials are the preferred choice as they protect against both adsorption and photodegradation.[1]
Q3: How significant is the choice of solvent evaporation technique?
A3: The evaporation technique has a substantial impact on this compound recovery. Studies have demonstrated that evaporation using a gentle stream of nitrogen results in significantly higher analyte recovery compared to vacuum evaporation.[1][3] For instance, one study on PAHs in plant extracts showed that nitrogen evaporation yielded recoveries between 71.1% and 83.8%, while vacuum evaporation resulted in recoveries of only 52.1% to 74.6%.[3] It is also crucial to avoid evaporating the sample to complete dryness, as this can increase the likelihood of analyte loss. The addition of a small amount of a high-boiling "keeper" solvent, like toluene, can help prevent this.
Q4: Can temperature fluctuations during extraction affect my results?
A4: Yes, temperature can influence both extraction efficiency and analyte stability. While moderately elevated temperatures can enhance the solubility and extraction of this compound from the sample matrix, excessive heat can promote degradation.[4] For example, in an ultrasonication-assisted extraction of this compound from soil, a temperature of 40°C was found to be effective.[5] It is essential to optimize the temperature for your specific extraction method and matrix to find the balance between efficient extraction and minimal degradation.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during this compound sample preparation.
Problem 1: Low Recovery from Solid Matrices (Soil, Sediment)
dot
Caption: Troubleshooting workflow for low this compound recovery from solid matrices.
-
Causality: this compound is strongly adsorbed to organic matter in soil and sediment.[6] A single, non-polar solvent may not be sufficient to overcome these strong analyte-matrix interactions.
-
Expert Recommendation: For soil and sediment samples, a mixture of a non-polar and a slightly more polar solvent often provides the best results. A mixture of cyclohexane and ethanol (3:1) has been shown to recover over 93% of this compound from soil using ultrasonication at 40°C.[5] Another effective combination is hexane-acetone (1:1).[7] For more exhaustive extraction, consider methods like Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), or the traditional Soxhlet extraction, which are considered gold standards for complex matrices.[2]
Problem 2: Poor Recovery from Aqueous Samples (Water)
dot
Caption: Troubleshooting workflow for low this compound recovery from aqueous samples.
-
Causality: For aqueous samples, Solid-Phase Extraction (SPE) is the preferred method for concentrating the non-polar this compound from the polar water matrix.[6] Low recovery is often due to an inappropriate choice of sorbent or a poorly optimized SPE protocol.
-
Expert Recommendation: A C18 sorbent is the most common and effective choice for reversed-phase SPE of PAHs from water.[6] Polystyrene-divinylbenzene (PS-DVB) is another excellent option that can provide high recovery for this compound.[8] It is critical to follow a robust SPE protocol that includes proper cartridge conditioning (e.g., with methanol followed by water), a sample loading step at an appropriate flow rate, a wash step to remove interferences, and a final elution with a strong organic solvent (e.g., dichloromethane, acetone).[6] Ensure the cartridge is adequately dried before elution to prevent poor recovery.
Problem 3: Matrix Effects Leading to Inaccurate Quantification
-
Causality: Co-extracted components from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to signal suppression or enhancement.[2] This is a significant issue in complex matrices like wastewater, soil extracts, and biological tissues.
-
Expert Recommendation:
-
Improve Cleanup: An effective cleanup step is the first line of defense. For extracts from solid matrices, a normal-phase SPE cleanup using silica or Florisil can remove polar interferences.[6]
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank sample extract that has been subjected to the entire sample preparation procedure. This helps to compensate for any signal suppression or enhancement caused by the matrix.[1]
-
Employ an Internal Standard: The use of an isotopically labeled internal standard (e.g., this compound-d10) is highly recommended. The internal standard is added to the sample before extraction and will experience the same losses and matrix effects as the native analyte, allowing for accurate correction of the final result.
-
Experimental Protocols
The following are generalized, step-by-step protocols that serve as a starting point for your method development. Always validate your method for your specific sample matrix and analytical instrumentation.
Protocol 1: Extraction of this compound from Soil/Sediment
dot
Caption: Experimental workflow for this compound extraction from soil.
-
Sample Homogenization: Air-dry the soil or sediment sample and sieve to ensure homogeneity.
-
Internal Standard Spiking: Accurately weigh a portion of the homogenized sample and spike with a known amount of an appropriate internal standard (e.g., this compound-d10).
-
Extraction:
-
Phase Separation: Centrifuge the sample and carefully collect the supernatant (the extract).
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step using a silica or Florisil cartridge is recommended to remove polar interferences.[6]
-
Solvent Evaporation: Evaporate the extract to near dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., acetonitrile for HPLC).
Protocol 2: Extraction of this compound from Animal Tissue (Adipose)
-
Sample Homogenization: Homogenize the tissue sample. For fatty tissues, a freeze-drying and grinding step may be beneficial.[9]
-
Internal Standard Spiking: Spike the homogenized sample with an internal standard.
-
Extraction:
-
Lipid Removal (Cleanup): For high-fat matrices, a cleanup step is essential. This can be achieved through:
-
Gel Permeation Chromatography (GPC): Effective at removing high molecular weight lipids.[1]
-
Dispersive SPE (dSPE) with C18: Can be used to remove lipids.
-
-
Solvent Evaporation and Reconstitution: Follow the same procedure as in Protocol 1.
Quantitative Data Summary
The following table summarizes representative recovery data for this compound and other PAHs to provide a benchmark for your method development.
| Matrix | Extraction/Cleanup Method | Sorbent | Solvent(s) | Analyte(s) | Average Recovery (%) | Reference |
| Soil | Ultrasonication | - | Cyclohexane:Ethanol (3:1) | This compound | >93 | [5] |
| Spiked Sample | dSPE | C18 | Hexane:Acetone | This compound | 81.36 | [8] |
| Spiked Sample | dSPE | C18 | Cyclohexane:Acetone | This compound | 80.22 | [8] |
| Spiked Sample | dSPE | PS-DVB | Hexane:Acetone | This compound | 58.16 | [8] |
| Spiked Sample | dSPE | PS-DVB | Cyclohexane:Acetone | This compound | 90.89 | [8] |
| Plant Extracts | Nitrogen Evaporation | - | - | PAHs | 71.1 - 83.8 | [3] |
| Plant Extracts | Vacuum Evaporation | - | - | PAHs | 52.1 - 74.6 | [3] |
Final Recommendations from the Senior Application Scientist
The key to successfully minimizing this compound degradation lies in a holistic approach that considers every step of your sample preparation workflow.
-
Protect from Light: This is the single most critical factor. Treat your samples as if they are highly photosensitive at all times.
-
Choose Your Labware Wisely: Avoid plastics whenever possible. The cost of good quality glassware is a small price to pay for data integrity.
-
Optimize, Don't Just Follow: The protocols provided here are a starting point. Every sample matrix is different, and you must be prepared to optimize your extraction and cleanup procedures to achieve the best results.
-
Validate Your Method: A thorough method validation, including the assessment of recovery, precision, and matrix effects, is essential for producing reliable and defensible data.
-
Consider Antioxidants: While not yet a standard practice, the potential of adding antioxidants during sample preparation to prevent oxidative degradation is an emerging area of interest. Research into the use of compounds like flavonoids to inhibit PAH formation suggests that they could be beneficial in preserving analyte integrity.[11]
By implementing these best practices and troubleshooting strategies, you can significantly reduce the degradation of this compound and enhance the quality of your analytical data.
References
- BenchChem. (2025). Application Note: Solid-Phase Extraction (SPE) for the Analysis of Benzo(b)
- PubMed. (n.d.). Treatment system for solid matrix contaminated with this compound. I--Modified extraction technique.
- BenchChem. (2025). Minimizing analyte loss of Benzo(k)this compound during sample cleanup. BenchChem.
- MDPI. (2023).
- BenchChem. (2025). Improving recovery of Benzo(j)
- (n.d.).
- LCGC International. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]this compound, and Chrysene during Sample Preparation of Plant Matrices.
- Fisher Scientific. (n.d.). Pollutants; and Poisons from Animal Tissue Using Accelerated Solvent Extraction (ASE). Fisher Scientific.
- PubMed Central. (n.d.). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction.
- (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
- ACS Publications. (n.d.). Dose-Related Mutagenic and Clastogenic Effects of Benzo[b]this compound in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay | Environmental Science & Technology. American Chemical Society.
- PubMed Central. (n.d.). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples.
- ResearchGate. (2023). What solvents use to dissolve PAH?.
- PubMed Central. (n.d.). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils.
- (n.d.).
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- Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis.
- (n.d.). Troubleshooting Guide.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- NIH. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
- (n.d.).
- HELCOM. (2021). Guidelines for the determination of polycyclic aromatic hydrocarbons Pahs in Marine Biota. HELCOM.
- (2021).
- CSU Research Output. (n.d.). Greener extraction of polycyclic aromatic hydrocarbons from soil and sediment using eucalyptus oil.
- (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD.
-
. (2019). MSU_MSMC_004_v1.2_Two phase extraction of metabolites from animal tissues.
- ResearchGate. (n.d.).
- NIH. (2024). Relationship between Flavonoid Chemical Structures and Their Antioxidant Capacity in Preventing Polycyclic Aromatic Hydrocarbons Formation in Heated Meat Model System.
- ResearchGate. (n.d.). Solubilities of anthracene, this compound and pyrene in organic solvents: Comparison of calculated values using UNIFAC and modified UNIFAC (Dortmund) models with experimental data and values using the mobile order theory.
- MDPI. (2022). Effect of Temperatures on Polyphenols during Extraction. MDPI.
- ResearchGate. (2020). (PDF) Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]this compound, and Chrysene during Sample Preparation of Plant Matrices.
- ResearchGate. (n.d.). Parameters influencing the degradation of antioxidants.
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Technical Support Center: Enhancing Fluoranthene Detection Sensitivity in HPLC-FLD
Welcome to the technical support guide for the analysis of Fluoranthene using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). This resource is designed for researchers, analytical scientists, and drug development professionals who are seeking to maximize the sensitivity and robustness of their analytical methods. Here, we will move beyond simple procedural lists to explore the fundamental principles governing fluorescence and chromatography, providing you with the expert insights needed to troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions & Initial Checks
This section addresses the most common initial questions and provides quick checks that can often resolve sensitivity issues without extensive troubleshooting.
Q1: My this compound signal is weak or non-existent. What are the first things I should verify?
Before diving into complex method parameters, it's crucial to confirm the fundamental settings of your instrument and the basic properties of your analyte. A mistake in these areas is a common source of poor signal.
Answer: Start with the most critical parameter for fluorescence detection: the wavelengths. This compound has a characteristic excitation and emission profile. Using incorrect wavelengths is the equivalent of looking for a signal in the dark.
-
Wavelength Verification: Confirm that your detector is set to the optimal wavelengths for this compound. The typical values are an excitation maximum around 358 nm and an emission maximum around 466 nm [1][2]. Some studies may use slightly different values, such as an excitation of 350 nm and emission at 455 nm, depending on the solvent environment[3].
-
Lamp Status: The detector's lamp is a consumable part. An aging lamp will have diminished energy output, leading to lower excitation efficiency and consequently, a weaker fluorescence signal and reduced sensitivity[4][5]. Check the lamp's usage hours in your detector's software and replace it if it's near the end of its recommended lifespan.
-
Standard Integrity: Ensure your this compound standard is viable. Polycyclic Aromatic Hydrocarbons (PAHs) can degrade when exposed to light[6]. Prepare a fresh standard from a reliable stock solution stored in an amber vial to minimize photolytic decomposition[6][7].
Protocol 1: Basic Sensitivity Check Workflow
This protocol outlines the initial steps to diagnose low sensitivity.
Caption: Initial diagnostic workflow for low this compound signal.
Part 2: In-Depth Troubleshooting Guide
If the initial checks do not resolve the sensitivity issue, a more systematic approach is required. This section is organized by symptom to help you diagnose the root cause.
Problem: Low Signal-to-Noise (S/N) Ratio
A poor S/N ratio can be caused by either a weak signal (as discussed above) or high baseline noise. Here, we focus on tackling the noise.
Q2: My this compound peak is present, but the baseline is noisy, making integration difficult and raising my limit of detection. What causes this?
Answer: High baseline noise is typically caused by issues with the mobile phase, contamination within the system, or detector instability. The key is to isolate the source of the noise.
-
Mobile Phase Quality: The purity of your solvents is paramount. Use only HPLC-grade solvents, salts, and modifiers[8]. Water is a common source of contamination; ensure it is high-purity distilled or deionized water[8]. Contaminants can introduce fluorescent impurities, leading to a noisy or drifting baseline.
-
Degassing: Dissolved gases in the mobile phase can form microbubbles in the detector flow cell, causing sharp spikes and baseline noise[5][8]. Ensure your mobile phase is thoroughly degassed using an online degasser, helium sparging, or sonication[5].
-
System Contamination: A dirty flow cell or contaminated column can leach fluorescent compounds, contributing to noise[5][9]. Flush the system thoroughly, starting with the flow cell, to remove any contaminants.
-
Detector Settings: An excessively high gain or photomultiplier tube (PMT) voltage setting can amplify electronic noise along with the signal[10]. While increasing these settings can boost signal intensity, it comes at the cost of a higher noise floor. Optimize for the best S/N ratio, not just the largest peak.
Protocol 2: Isolating the Source of Baseline Noise
Caption: Systematic workflow to isolate the source of high baseline noise.
Problem: Signal Intensity is Intrinsically Low
Even with a stable baseline and correct settings, the fluorescence signal from this compound may be lower than required for your application. This points to chemical or physical phenomena that are actively reducing the fluorescence quantum yield.
Q3: I've optimized my instrument settings, but my sensitivity is still poor. How does the mobile phase composition affect this compound's fluorescence?
Answer: The mobile phase is not just a carrier; it's an integral part of the detection environment. Its composition can dramatically enhance or suppress the fluorescence of your analyte through solvent effects and quenching.
-
Solvent Polarity: The fluorescence intensity of many PAHs, including this compound, is highly dependent on the polarity of the solvent[11]. For this compound, increasing solvent polarity can cause a red shift (a shift to longer wavelengths) in the emission peak[11]. If your emission wavelength is set rigidly based on a literature value from a different solvent, you may be missing the true emission maximum in your mobile phase. It is best practice to determine the optimal wavelengths in your specific mobile phase composition.
-
Fluorescence Quenching: This is a process where other molecules in the solution decrease fluorescence intensity[12][13].
-
Dynamic (Collisional) Quenching: Occurs when a "quencher" molecule collides with the excited this compound molecule, causing it to return to the ground state without emitting a photon[12]. Common quenchers include dissolved oxygen, halides (Cl⁻, Br⁻), and heavy atoms[12]. While this compound is known to be exceptionally resistant to oxygen quenching compared to other PAHs, other quenchers can still be a factor[14].
-
Static Quenching: Occurs when this compound forms a non-fluorescent complex with another molecule in the mobile phase or sample matrix[13].
-
-
Mobile Phase Components: Be mindful of your mobile phase additives. While buffers are necessary for pH control in some applications, certain buffer salts can act as quenchers. Halogenated solvents or impurities (e.g., chloroform, dichloromethane) are potent quenchers and must be avoided. Standard HPLC methods for PAHs typically use simple acetonitrile and water gradients, which are ideal for fluorescence detection[15][16][17].
Table 1: Mobile Phase Considerations for this compound Analysis
| Parameter | Recommendation | Scientific Rationale | Potential Pitfall |
| Primary Solvents | HPLC-Grade Acetonitrile & Ultrapure Water | Provide a clean, non-quenching environment with a wide UV transparency window. This combination is standard in EPA methods for PAHs[16][18]. | Using lower-grade solvents can introduce fluorescent impurities, increasing baseline noise[8]. |
| Mobile Phase pH | Generally not critical for this compound (neutral) | This compound is a non-ionizable hydrocarbon, so its structure and fluorescence are not significantly affected by pH. | Using buffers containing halide salts (e.g., NaCl, KBr) can lead to significant quenching of the fluorescence signal. |
| Additives | Avoid where possible | Additives like trifluoroacetic acid (TFA) are often used for peak shaping in other analyses but can quench fluorescence. | Unnecessary additives can complicate the mobile phase and introduce potential quenchers or impurities. |
| Degassing | Mandatory (Online degasser preferred) | Prevents the formation of oxygen microbubbles in the flow cell, which cause noise spikes and can lead to baseline instability[5]. | Insufficient degassing is a primary cause of noisy baselines, which directly impacts the signal-to-noise ratio and detection limits. |
Protocol 3: Optimizing Mobile Phase to Mitigate Quenching
-
Simplify: Start with the simplest mobile phase possible: high-purity acetonitrile and water. Run a gradient to elute your this compound.
-
Test for Quenchers: If you suspect quenching from your sample matrix or mobile phase additives, perform a spiking experiment. Analyze your standard in the simple mobile phase. Then, analyze it again after adding a small amount of the suspected quenching agent (e.g., a buffer salt). A significant decrease in peak area confirms quenching.
-
Purge with Helium: If you suspect dissolved oxygen is an issue (less likely for this compound but possible), sparging your mobile phase reservoirs with helium can displace the dissolved oxygen and may improve signal intensity.
-
Sample Clean-up: The most effective way to combat quenching from the sample matrix is to remove the interfering components. Utilize Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods for sample preparation to isolate the PAHs from the matrix[15][19].
Part 3: Advanced Strategies for Maximizing Sensitivity
When standard optimization is insufficient to reach the required detection limits, more advanced techniques can be employed.
Q4: I have optimized my instrument and mobile phase, but I still need to lower my Limit of Quantification (LOQ). What is wavelength programming, and how can it help?
Answer: Wavelength programming is a powerful technique used when analyzing multiple fluorescent compounds in a single run, and it is essential for maximizing sensitivity for each one. Different PAHs have different optimal excitation and emission wavelengths[20].
Instead of using a single, compromised wavelength pair for all analytes, the detector is programmed to switch to the specific optimal Ex/Em wavelengths for each compound just before it elutes from the column[20][21]. This ensures that every analyte is measured at its peak fluorescence intensity, dramatically improving sensitivity compared to a single-wavelength method. For an analysis focused solely on this compound, this is less critical, but if you are analyzing it as part of a larger PAH mixture, it is absolutely essential for achieving the lowest detection limits for all compounds[7][22].
Table 2: Example Wavelength Program for a PAH Mixture
| Time (min) | Analyte Eluting | Excitation (nm) | Emission (nm) |
| 0.0 - 8.5 | Naphthalene | 276 | 338 |
| 8.5 - 12.0 | This compound | 280 | 450 |
| 12.0 - 15.5 | Benzo[a]anthracene | 288 | 390 |
| 15.5 - 22.0 | Benzo[a]pyrene | 296 | 404 |
Note: Wavelengths are illustrative and should be empirically optimized for your specific method and instrument.
This approach ensures that each compound is detected under its most sensitive conditions, which is a core principle of EPA methods for PAH analysis[6][18].
References
-
EPA-NERL: 550.1: PAHs in Water Using HPLC/UV/FL. National Environmental Methods Index. [Link]
-
Method 1654, Revision A: PAH Content of Oil by HPLC/UV. U.S. Environmental Protection Agency. [Link]
-
Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. [Link]
-
Determination of EPA's priority pollutant polycyclic aromatic hydrocarbons in drinking waters by solid phase extraction-HPLC. Analytical Methods (RSC Publishing). [Link]
-
Development of a Liquid Chromatography method to separate and fractionate EPA's 16 priority Polycyclic Aromatic Hydrocarbons (PAHs). DiVA portal. [Link]
-
Application of Solvent Influenced Fluorescence-quenching and Enhancement to Develop a Highly Sensitive HPLC Methodology for Analysis of Resveratrol-PEG Conjugates. Bentham Science Publisher. [Link]
-
Application of Solvent Influenced Fluorescence-quenching and Enhancement to Develop a Highly Sensitive HPLC Methodology for Analysis of Resveratrol-PEG Conjugates. Ingenta Connect. [Link]
-
Excitation and emission spectra of this compound 1.0 × 10⁻⁶ M. ResearchGate. [Link]
-
Fluorescence, Absorption, and Excitation Spectra of Polycyclic Aromatic Hydrocarbons as a Tool for Quantitative Analysis. ACS Publications. [Link]
-
Troubleshooting Guide for HPLC Detectors: Tips and Tricks. G-M-I, Inc. [Link]
-
HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). AKJournals. [Link]
-
(PDF) Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). ResearchGate. [Link]
-
Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]
-
This compound dyes for the detection of water content in methanol. National Institutes of Health (NIH). [Link]
-
HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Persee. [Link]
-
What is Fluorescence Quenching?. Edinburgh Instruments. [Link]
-
Fluorescence Quenching. University of Göttingen. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent. [Link]
-
Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). AKJournals. [Link]
-
(a) Absorption and emission spectra, (b) PL decay profiles of... ResearchGate. [Link]
-
Fluorescence of Aromatic Hydrocarbons in Aqueous Solution. Defense Technical Information Center. [Link]
-
This compound determination based on a rapid and sensitive syringe extraction and solid-phase fluorescence technique. PubMed. [Link]
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- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
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- 22. akjournals.com [akjournals.com]
Technical Support Center: Strategies for Removing Interferences in Fluoranthene Quantification
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven strategies for identifying and eliminating interferences in the quantification of fluoranthene. Our goal is to equip you with the knowledge to troubleshoot common issues, ensuring the accuracy and reliability of your analytical data.
Introduction to this compound Quantification Challenges
This compound, a polycyclic aromatic hydrocarbon (PAH), is a common environmental contaminant monitored in various matrices such as soil, water, air, and food.[1] Its accurate quantification is crucial for environmental monitoring and human health risk assessment.[2] However, the complexity of these sample matrices often introduces interferences that can significantly impact analytical results.[1] These interferences can co-elute with this compound, suppress or enhance the instrument signal, and lead to inaccurate quantification.
This guide provides a structured approach to understanding, identifying, and mitigating these interferences through robust sample preparation and cleanup techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in this compound analysis?
A1: Interferences are typically co-extracted compounds from the sample matrix. Common sources include:
-
High Molecular Weight Compounds: Lipids, proteins, and polymers can interfere, especially in biological and food samples.[3][4]
-
Structurally Similar Compounds: Other PAHs with similar chemical properties can co-elute with this compound, making chromatographic separation challenging.
-
Polar Compounds: Humic acids and other polar organic compounds are common in soil and water samples.[5]
-
Sample Contamination: Contaminants can be introduced from glassware, solvents, and other lab equipment.
Q2: My this compound peak is showing significant tailing and poor resolution. What could be the cause?
A2: Peak tailing and poor resolution are often indicative of matrix effects or issues with the chromatographic system.
-
Matrix Effects: Co-eluting matrix components can interact with the analytical column, affecting the peak shape of this compound. A more rigorous sample cleanup is likely necessary.
-
Column Contamination: High-boiling point interferences can condense at the head of the GC column, creating active sites that cause peak tailing.[3] Consider trimming the column or using a guard column.
-
Chromatographic Conditions: Suboptimal temperature programming or carrier gas flow rate can lead to poor separation. Re-optimization of your GC/MS method may be required.
Q3: I'm observing signal suppression for this compound in my samples compared to my calibration standards. How can I address this?
A3: Signal suppression is a classic sign of matrix effects, where co-eluting compounds interfere with the ionization of this compound in the mass spectrometer source.[6]
-
Enhance Cleanup: The most direct solution is to improve your sample cleanup to remove the interfering compounds. Techniques like Solid-Phase Extraction (SPE) or Gel Permeation Chromatography (GPC) are effective.[7][8]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound but representative of your samples.[6] This helps to compensate for the matrix-induced signal suppression.
-
Use of Internal Standards: Employing an isotopically labeled internal standard, such as this compound-d10, can help correct for signal suppression as it will be similarly affected by the matrix.[2]
Q4: Can I use the same cleanup method for different sample matrices?
A4: While some cleanup methods are versatile, it is generally recommended to optimize the procedure for each specific matrix. The nature and concentration of interferences can vary significantly between, for example, a fatty food sample and a soil sample. A method that is effective for one may not be for another. It is crucial to validate the cleanup method for each matrix to ensure adequate recovery and removal of interferences.
Troubleshooting Guide: A Systematic Approach to Interference Removal
This section provides a systematic approach to identifying and resolving interferences in this compound quantification.
Step 1: Identifying the Source of Interference
A logical first step is to determine whether the interference originates from the sample matrix or from contamination.
-
Analyze a Method Blank: Prepare and analyze a blank sample (e.g., pure solvent) that has gone through the entire sample preparation and analysis procedure. If interfering peaks are present in the blank, this points to contamination from solvents, glassware, or the instrument itself.
-
Analyze a Matrix Blank: If the method blank is clean, analyze a blank matrix sample (a sample of the same type as your unknowns, but known to be free of this compound). The presence of interfering peaks indicates that the matrix is the source.
Step 2: Selecting an Appropriate Cleanup Strategy
The choice of cleanup technique depends on the nature of the sample matrix and the identified interferences.
Decision Workflow for Cleanup Technique Selection
Caption: Decision tree for selecting a suitable cleanup method.
Comparison of Common Cleanup Techniques
| Cleanup Technique | Principle of Separation | Primary Application | Advantages | Disadvantages |
| Gel Permeation Chromatography (GPC) | Size exclusion | Removal of large molecules like lipids, polymers, and proteins.[3] | Effective for complex matrices, non-destructive.[9] | Time-consuming, requires significant solvent volumes.[9] |
| Silica Gel Cleanup | Adsorption chromatography based on polarity | Removal of polar interferences.[10] | Good for separating PAHs from polar compounds.[11] | May not be effective for non-polar interferences.[5] |
| Solid-Phase Extraction (SPE) | Partitioning between a solid and liquid phase | Versatile for various matrices, can target specific compound classes.[12] | Reduced solvent consumption, high throughput, can be automated.[13] | Cartridge selection is critical and may require optimization.[14] |
| Liquid-Liquid Extraction (LLE) | Differential solubility in immiscible liquids | General cleanup and extraction.[15] | Simple and widely applicable. | Can be labor-intensive, may form emulsions, uses large solvent volumes.[12] |
Detailed Experimental Protocols
Protocol 1: Gel Permeation Chromatography (GPC) Cleanup
This protocol is based on the principles of US EPA Method 3640A and is particularly effective for samples with high lipid content.[16]
Objective: To remove high molecular weight interferences from a sample extract.
Materials:
-
GPC system with a suitable column (e.g., EnviroSep-ABC).[17]
-
Mobile phase: Dichloromethane or a mixture of ethyl acetate and cyclohexane (1:1).[17]
-
Sample extract concentrated to a small volume.
-
GPC calibration standard.
Procedure:
-
System Calibration:
-
Inject a GPC calibration standard containing compounds of varying molecular weights (e.g., corn oil, bis(2-ethylhexyl) phthalate, methoxychlor, perylene) to determine the elution volumes.[17]
-
Establish the retention window for this compound and the fraction to be collected.
-
-
Sample Injection:
-
Inject the concentrated sample extract onto the GPC column.
-
-
Fraction Collection:
-
Collect the fraction containing this compound based on the predetermined retention window, while the high molecular weight interferences are eluted earlier.
-
-
Concentration:
-
Concentrate the collected fraction to a suitable volume for instrumental analysis.
-
-
Quality Control:
Protocol 2: Silica Gel Cleanup
This protocol follows the guidelines of US EPA Method 3630C and is designed to remove polar interferences.[18][19]
Objective: To separate this compound from polar matrix components.
Materials:
-
Chromatography column (10 mm ID).
-
Activated silica gel.[10]
-
Anhydrous sodium sulfate.
-
Pentane and Dichloromethane (or other suitable solvents).
-
Sample extract solvent-exchanged into hexane or cyclohexane.
Procedure:
-
Column Preparation:
-
Column Conditioning:
-
Pre-elute the column with 40 mL of pentane. Discard the eluate.[10]
-
-
Sample Loading:
-
Just before the sodium sulfate layer is exposed to air, transfer the sample extract onto the column.
-
-
Elution:
-
Fraction 1 (Non-polar compounds): Elute the column with pentane. This fraction will contain aliphatic hydrocarbons and can be discarded if not of interest.
-
Fraction 2 (PAHs): Elute the column with a more polar solvent mixture (e.g., pentane:dichloromethane). This fraction will contain this compound and other PAHs.
-
-
Concentration:
-
Concentrate the collected PAH fraction for analysis.
-
-
Quality Control:
-
The use of laboratory surrogates added to the extract before cleanup can monitor the effectiveness of the procedure.[11]
-
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol provides a general workflow for SPE cleanup, which can be adapted for various matrices.
Objective: To selectively retain and elute this compound while removing interferences.
Materials:
-
SPE cartridges (e.g., C18 for aqueous samples, silica or Florisil for non-polar extracts).[7][12]
-
SPE vacuum manifold.
-
Appropriate conditioning, washing, and elution solvents.
Workflow for SPE Cleanup
Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.
Procedure:
-
Conditioning: Condition the SPE cartridge by passing the elution solvent followed by the sample solvent through it. This activates the sorbent.[12]
-
Sample Loading: Load the sample extract onto the conditioned cartridge at a controlled flow rate.[12]
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences.[12]
-
Elution: Elute this compound and other PAHs with a stronger, less polar solvent.[12]
-
Concentration and Analysis: Concentrate the eluate and reconstitute it in a solvent compatible with the analytical instrument.[12]
Conclusion
The successful quantification of this compound in complex matrices hinges on the effective removal of interferences. A thorough understanding of the sample matrix and a systematic approach to troubleshooting are essential. By carefully selecting and optimizing sample cleanup techniques such as GPC, silica gel chromatography, and SPE, researchers can significantly improve the accuracy, precision, and reliability of their analytical data. This guide serves as a foundational resource to navigate the challenges of this compound analysis and achieve high-quality results.
References
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3640A: Gel-Permeation Cleanup. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3630C: Silica Gel Cleanup. Retrieved from [Link]
-
Moret, S., & Conte, L. S. (2000). Analysis of polycyclic aromatic hydrocarbons in vegetable oils combining gel permeation chromatography with solid-phase extraction clean-up. Journal of Chromatography A, 882(1-2), 245-253. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
EUROLAB. (n.d.). Silica Gel Cleaning (EPA 3630 C Method). Retrieved from [Link]
-
New Mexico Environment Department. (2006). Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. EPA Method 8270D SLD Methods 755/756. Retrieved from [Link]
-
Loh, S. H., & Chow, Y. Y. (2021). Polycyclic Aromatic Hydrocarbons’ (PAHs) Sample Preparation and Analysis in Beverages: a Review. Food Analytical Methods, 14(7), 1373-1393. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3630C: Silica Gel Cleanup. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2016). SW-846 Test Method 3630C: Silica Gel Cleanup. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 3640A: Gel-Permeation Cleanup. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Solution for Sample Cleanup by GPC. Retrieved from [Link]
-
Ren, F., et al. (2016). Analysis of polycyclic aromatic hydrocarbons in cigarette samples using gel permeation chromatography clean-up by gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 1451, 69-76. Retrieved from [Link]
-
Cotugno, P., et al. (2021). Advanced Gel Permeation Chromatography system with increased loading capacity: Polycyclic Aromatic Hydrocarbons detection in olive oil as a case of study. Journal of Chromatography A, 1639, 461920. Retrieved from [Link]
-
Li, Y., et al. (2022). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. Foods, 11(11), 1629. Retrieved from [Link]
-
Cotugno, P., et al. (2021). Advanced Gel Permeation Chromatography system with increased loading capacity: Polycyclic aromatic hydrocarbons detection in olive oil as a case of study. Journal of Chromatography A, 1639, 461920. Retrieved from [Link]
-
Interstate Technology & Regulatory Council. (2018). A.3 Silica Gel Cleanup (SGC). Retrieved from [Link]
-
Al-Harahsheh, A., & Al-Malah, K. (2013). Sample preparation and analytical techniques for determination of polyaromatic hydrocarbons in soils. International Journal of Environmental Analytical Chemistry, 93(10), 1045-1069. Retrieved from [Link]
-
J2 Scientific. (n.d.). Automated Gel Permeation Chromatography (GPC) for Sample Preparation. Retrieved from [Link]
-
American Laboratory. (2001). Analysis of U. S. EPA Method 8270D — Semivolatile Organic Compounds by GC/MS. Retrieved from [Link]
-
Boczkaj, G., & Przyjazny, A. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry, 400(9), 3057-3065. Retrieved from [Link]
-
Gilson, Inc. (n.d.). Cleanup of Plastics Additives from Edible Oils Using Gel Permeation Chromatography (GPC). Retrieved from [Link]
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Li, Y., et al. (2015). Determination of Polycyclic Aromatic Hydrocarbons in Edible Oil by Gel Permeation Chromatography and Ultra-High Performance Liquid Chromatography Coupled with Diode Array Detector and Fluorescence Detector. Journal of Chromatographic Science, 54(3), 398-405. Retrieved from [Link]_
-
U.S. Environmental Protection Agency. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
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van der Fels-Klerx, H. J., et al. (2020). Automated micro-solid-phase extraction clean-up of polycyclic aromatic hydrocarbons in food oils for analysis by gas chromatography-high resolution mass spectrometry. Journal of Separation Science, 43(9-10), 1966-1975. Retrieved from [Link]
-
Kim, J., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Applied Sciences, 13(9), 5575. Retrieved from [Link]
-
Shim-pol. (n.d.). Selective Solid Phase Extraction for PAHs Analysis from olive oil using AFFINIMIP®SPE. Retrieved from [Link]
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Moja, S. J., & Mtunzi, F. M. (2012). Development and Application of Solid Phase Extraction Method for Polycyclic Aromatic Hydrocarbons in Water Samples in Johannesburg. South African Journal of Chemistry, 65, 123-130. Retrieved from [Link]
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Moja, S. J., & Mtunzi, F. M. (2012). Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. African Journal of Pure and Applied Chemistry, 6(15), 277-283. Retrieved from [Link]
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Agilent Technologies. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
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Stout, S. A. (n.d.). Environmental Forensic Principals for Sources Allocation of Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]
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Maric, M., et al. (2022). Evaluation of Mass Spectrometric Methods for Screening Polycyclic Aromatic Hydrocarbons in the Particulate Phase of Wildfire/Biomass Smoke. Journal of the American Society for Mass Spectrometry, 33(11), 2119-2128. Retrieved from [Link]
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Stafilov, T., et al. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy, 58(6), 1161-1171. Retrieved from [Link]
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Ioannou-Ttofa, L., et al. (2022). The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in Treated Wastewater and Their Environmental and Health Risks. Toxics, 10(7), 395. Retrieved from [Link]
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Optimizing QuEChERS method for Fluoranthene in food samples
An Expert Guide to Method Optimization, Troubleshooting, and FAQs for the Analysis of Fluoranthene in Diverse Food Matrices
Welcome to the Technical Support Center for QuEChERS-based analysis of this compound. As a Senior Application Scientist, I have designed this guide to move beyond simple procedural lists. My goal is to provide you with the causal logic behind each step and decision point in the workflow. This resource is structured to empower you, the researcher, to not only execute the method but to intelligently troubleshoot and optimize it for the unique challenges presented by your specific food samples.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized the sample preparation of complex matrices for trace contaminant analysis.[1] Its application to Polycyclic Aromatic Hydrocarbons (PAHs) like this compound, a non-polar, four-ringed compound of significant toxicological concern, requires careful consideration of the matrix's properties to ensure data of the highest quality and integrity.
Core Principles: The QuEChERS Workflow for this compound
The QuEChERS procedure is fundamentally a two-stage process: 1) Salting-out liquid-liquid extraction and 2) Dispersive solid-phase extraction (d-SPE) for cleanup.[2] For a non-polar analyte like this compound, the goal is to maximize its extraction into the organic solvent while minimizing the co-extraction of matrix interferences like fats, sugars, and pigments.
Caption: General workflow of the QuEChERS method.
Troubleshooting Guide
This section addresses the most common issues encountered during the analysis of this compound in food samples using the QuEChERS method.
Q1: Why is my this compound recovery low and/or inconsistent?
Low or erratic recovery is one of the most frequent challenges. The cause can often be traced to several key steps in the protocol.
Possible Cause 1: Suboptimal Extraction Solvent While acetonitrile is the standard QuEChERS solvent, its high polarity can be inefficient for extracting non-polar compounds like PAHs from certain matrices.[3] For heavier PAHs, alternative solvents or mixtures may be necessary to achieve efficient partitioning from the sample into the extraction solvent.
-
Solution: Consider using ethyl acetate or a hexane:acetone (1:1) mixture, which have been shown to provide better recoveries for PAHs in complex matrices like tea.[3][4] A mixture of ethyl acetate, acetone, and isooctane has also been successfully used for PAHs in meat.[5]
Possible Cause 2: Analyte Adsorption During Cleanup The d-SPE sorbents are critical for removing interferences, but their activity can also lead to the loss of the target analyte. This compound, being non-polar and planar, is susceptible to adsorption.
-
Solution:
-
C18 Sorbent: While C18 is added to remove lipids, its strong hydrophobic nature can also retain heavy PAHs.[6][7] If you suspect C18 is the cause, try reducing its amount or replacing it with a sorbent like Z-Sep®, which removes fats via a different mechanism (Lewis acid/base interaction) and may show better recovery for lipophilic analytes.[7]
-
Graphitized Carbon Black (GCB): GCB is excellent for removing pigments but can strongly adsorb planar molecules like this compound.[1] If your matrix requires GCB, use the minimum amount necessary and verify recovery.
-
Plasticware: PAHs can adsorb to the surface of polypropylene centrifuge tubes, especially during storage.[8] Minimize the storage time of extracts in plastic vials and consider using amber glass vials for the final extract.
-
Possible Cause 3: Incomplete Extraction from the Matrix For the extraction to be efficient, the solvent must have intimate contact with the entire sample.
-
Solution:
-
Homogenization: Ensure the initial food sample is thoroughly homogenized. For solid samples, cryogenic milling can improve efficiency.
-
Hydration: For dry or semi-dry samples (e.g., tea, herbs, dried meats), it is crucial to add an appropriate amount of water to rehydrate the sample before adding the organic solvent.[2] This facilitates the partitioning of the solvent into the sample matrix.
-
Q2: I'm observing significant matrix effects (signal suppression or enhancement) in my analysis. What can I do?
Matrix effects are caused by co-extracted compounds that elute at the same time as this compound, interfering with the ionization process in the mass spectrometer or the detection in fluorescence detectors.[9][10] This is a major concern in food analysis and can lead to significant quantification errors.[11]
Solution 1: Enhance the d-SPE Cleanup The most direct way to combat matrix effects is to remove the interfering compounds.
-
Strategy: The choice of d-SPE sorbent is the most powerful tool for cleanup. A combination of sorbents is often required to tackle the diverse interferences in food. Refer to the table below for guidance. For exceptionally challenging high-fat matrices like edible oils or fish, consider specialized sorbents like Z-Sep® or Enhanced Matrix Removal—Lipid (EMR—Lipid).[12][13]
Solution 2: Modify Your Calibration Strategy When cleanup alone is insufficient, the analytical approach must be adapted to compensate for the remaining matrix effects.
-
Strategy:
-
Matrix-Matched Calibration: This is the most common and effective approach. Prepare your calibration standards in a blank matrix extract that has undergone the full QuEChERS procedure.[14] This ensures that the standards and samples experience similar levels of signal suppression or enhancement.
-
Stable Isotope Dilution Analysis (SIDA): This is the gold standard for quantification. A known amount of an isotope-labeled version of this compound (e.g., this compound-d10) is added to the sample before extraction. Because the labeled standard is chemically identical to the native analyte, it corrects for analyte loss at every step of the process, including matrix effects during analysis.[14]
-
Solution 3: Dilute the Final Extract
-
Strategy: If the this compound concentration is sufficiently high, diluting the final extract can reduce the concentration of co-extracted matrix components, thereby mitigating their effect. However, this will also raise the method's limit of quantification (LOQ).
Frequently Asked Questions (FAQs)
Q1: How do I select the right d-SPE sorbents for my specific food sample?
The selection depends entirely on the nature of your food matrix. The goal is to use a combination of sorbents that targets the specific interferences present.
| Sorbent | Primary Target Interferences | Cautions for this compound Analysis |
| Magnesium Sulfate (MgSO₄) | Residual water from the extraction step | Generally no adverse effects. |
| Primary Secondary Amine (PSA) | Sugars, fatty acids, organic acids, some pigments.[15] | Generally safe for neutral PAHs like this compound. |
| C18 (Octadecylsilane) | Non-polar interferences, primarily lipids and fats.[1] | High potential for adsorbing non-polar PAHs. Use judiciously and validate recovery.[6][7] |
| Graphitized Carbon Black (GCB) | Pigments (e.g., chlorophyll, carotenoids), sterols.[15] | High potential for adsorbing planar molecules. Use the lowest effective amount. |
| Z-Sep® / Z-Sep+ | Fats, lipids, some pigments.[7][13] | A good alternative to C18 for fatty matrices, often with better recovery for lipophilic analytes.[5] |
| EMR—Lipid | Specifically targets lipids for removal.[12] | Highly effective for very fatty samples, may improve recovery of hydrophobic compounds.[12] |
A decision-tree can guide the selection process for cleanup:
Caption: Decision guide for selecting d-SPE sorbents.
Q2: Which QuEChERS salt formulation (e.g., AOAC 2007.01, EN 15662) should I use?
-
Original (Unbuffered): Uses only MgSO₄ and NaCl. Simple, but the final extract pH is matrix-dependent.
-
AOAC 2007.01: Uses MgSO₄, NaCl, and sodium acetate to buffer the extract to a pH of ~5.0-5.5.[16]
-
EN 15662: Uses MgSO₄, NaCl, sodium citrate, and disodium citrate sesquihydrate to buffer to a pH of ~5.5-6.0.[16]
Recommendation: For neutral compounds like this compound, which are not pH-labile, all three methods can yield good results. However, the buffered methods (AOAC or EN) are generally recommended because they provide a more consistent pH across different sample types.[16] This improves the method's ruggedness and reproducibility, especially if you are analyzing for other pH-sensitive compounds in the same batch. The EN method is widely adopted in Europe, while the AOAC method is prevalent in North America.
Q3: What are the essential validation parameters for this method according to SANTE guidelines?
For laboratories following European guidelines, SANTE/11312/2021 provides the framework for validating pesticide residue methods, which is broadly applicable to other contaminants.[17] Key parameters to assess include:
-
Recovery: Determined by spiking blank matrix at relevant concentrations (e.g., the Limit of Quantification and a higher level). The acceptable range is typically 70-120%.[18][19]
-
Precision: Expressed as the Relative Standard Deviation (%RSD) from replicate analyses (n≥5). The RSD should ideally be ≤20%.
-
Limit of Quantification (LOQ): The lowest concentration at which the analyte can be reliably quantified with acceptable recovery and precision.
-
Linearity: The R² value of the calibration curve should be ≥0.99.
-
Matrix Effect (ME): Should be evaluated by comparing the response of a standard in solvent to one in a blank matrix extract. It is calculated as: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100.
Experimental Protocol: Optimized QuEChERS for this compound in a High-Fat Food Matrix (e.g., Grilled Meat)
This protocol is a modified version based on successful applications for PAHs in fatty foods.[5][20]
1. Sample Preparation and Extraction
-
Weigh 5 g of a thoroughly homogenized meat sample into a 50 mL polypropylene centrifuge tube.
-
For internal standard quantification: Spike the sample with the appropriate volume of this compound-d10 solution.
-
Add 10 mL of deionized water and vortex for 1 min to create a slurry.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., EN 15662 packet: 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute to prevent salt agglomeration.[2]
-
Centrifuge at ≥4000 rcf for 5 minutes.
2. Dispersive SPE Cleanup
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube.
-
The d-SPE tube should contain: 900 mg MgSO₄, 150 mg PSA, and 400 mg C18 (or 150 mg Z-Sep® as an alternative to C18).
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at ≥4000 rcf for 5 minutes.
3. (Optional) Freeze-Out Step for Lipid Removal
-
For exceptionally fatty samples, an additional cleanup step can be added.
-
Take the supernatant from the d-SPE step and place it in a freezer at -20 °C for at least 60 minutes.[21]
-
The lipids will precipitate. Quickly decant the supernatant or filter it while cold into a final vial for analysis.
4. Final Analysis
-
Transfer the final extract into an autosampler vial.
-
Analyze by GC-MS or HPLC-FLD.
References
-
Rostami, A., Ghasemzadeh-mohammadi, V., Fakhri, Y., & Moradi, B. (2021). Multivariate Optimization and Validation of a Modified QuEChERS Method for Determination of PAHs and PCBs in Grilled Meat by GC-MS. PubMed Central. [Link]
-
Moreno-González, D., Gilbert-López, B., García-Reyes, J. F., & Molina-Díaz, A. (2015). Evaluation of matrix effects in pesticide multi-residue methods by mapping natural components using LC-HRMS. Poster Presentation. [Link]
-
Sadowska-Rociek, A., Surma, M., & Cieślik, E. (2014). Comparison of different modifications on QuEChERS sample preparation method for PAHs determination in black, green, red and white tea. Environmental Science and Pollution Research. [Link]
-
Bucatariu, F., Teodosiu, C., Morosanu, I., & Niculaua, M. (2022). Optimization and Validation of a Method Based on QuEChERS Extraction and Gas Chromatographic-Mass Spectrometric Analysis for the Determination of Polycyclic Aromatic Hydrocarbons and Polychlorinated Biphenyls in Olive Fruits Irrigated with Treated Wastewaters. MDPI. [Link]
-
AZoM. (2012). Evaluation of Rapid Extraction and Analysis Techniques for Polycyclic Aromatic Hydrocarbons (PAHs) in Seafood by GC/MS/MS. AZoM.com. [Link]
-
Lin, D., Zhu, L., & Tu, Y. (2022). Optimization of QuEChERS and high performance liquid chromatography-fluorescence detection conditions to assess the impact of processing on polycyclic aromatic hydrocarbons in coffee. Food Science and Technology. [Link]
-
Kim, J., Lee, G., Kim, S., Kim, S., & Kim, M. (2023). Development and Comprehensive Diverse-Matrix Evaluation of Four PAHs Using Solvent-Modified QuEChERS-GC-MS with Freeze-Out. National Institutes of Health. [Link]
-
Agilent Technologies. (2023). Determination of 14 Polycyclic Aromatic Hydrocarbon Compounds in Edible Oil. Agilent. [Link]
-
El-Shahawi, M. S., Al-Saidi, H. M., Al-Harbi, A. A., & Bashammakh, A. S. (2014). QuEChERS Method Followed by Solid Phase Extraction Method for Gas Chromatographic-Mass Spectrometric Determination of Polycyclic Aromatic Hydrocarbons in Fish. PubMed Central. [Link]
-
Restek Corporation. (n.d.). Analytical Method for Polycyclic Aromatic Hydrocarbons (PAHs) in Yerba Mate Tea Using Modified QuEChERS, Solid Phase Extraction and GC-TOFMS and GC-MS/MS. Restek. [Link]
-
ResearchGate. (2022). Development and validation according to the SANTE guidelines of a QuEChERS-UHPLC-QTOF-MS method for the screening of 204 pesticides in bivalves. ResearchGate. [Link]
-
ResearchGate. (2013). Determination of Polycyclic Aromatic Hydrocarbons in Edible Seafood by QuEChERS-Based Extraction and Gas Chromatography-Tandem Mass Spectrometry. ResearchGate. [Link]
-
ResearchGate. (2015). The application of d-SPE in the QuEChERS method for the determination of PAHs in food of animal origin with GC–MS detection. ResearchGate. [Link]
-
PubMed. (2022). Development and validation according to the SANTE guidelines of a QuEChERS-UHPLC-QTOF-MS method for the screening of 204 pesticides in bivalves. PubMed. [Link]
-
American Laboratory. (2016). Sample Cleanup for the Analysis of Pesticide Residues and Polynuclear Aromatic Hydrocarbons in Fatty Food Matrices. American Laboratory. [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
-
MDPI. (2021). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. MDPI. [Link]
-
ResearchGate. (2011). Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Different Target Crops. ResearchGate. [Link]
-
QuEChERS.com. (n.d.). About the method. EURL-SRM. [Link]
-
ULB : Dok. (2021). Establishing a QuEChERS Extraction Method for Polycyclic Aromatic Hydrocarbons (PAHs) from Honey Samples. ULB : Dok. [Link]
-
National Institutes of Health. (2021). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multireside Pesticide Analyses in Rapeseeds. NIH. [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed. SANTE 11312/2021. [Link]
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Technical Support Center: Optimizing Fluoranthene Extraction from Air Samples
Welcome to the Technical Support Center dedicated to enhancing the efficiency of Fluoranthene extraction from air samples. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the analysis of Polycyclic Aromatic Hydrocarbons (PAHs). Here, we will delve into common challenges and provide in-depth, field-tested solutions to optimize your experimental workflow, ensuring data integrity and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries and issues encountered during the extraction of this compound and other PAHs from air samples.
FAQ 1: What are the primary causes of low this compound recovery during extraction?
Low recovery of this compound can stem from several factors throughout the sampling and extraction process. Key contributors include:
-
Analyte Loss During Sample Handling and Storage: this compound, like other PAHs, is susceptible to photodegradation.[1] Exposure to UV light, even from laboratory lighting, can lead to significant analyte loss.[1][2] Additionally, the volatile nature of some PAHs can result in evaporative losses, especially during sample concentration steps.[3][4]
-
Inefficient Extraction from the Sampling Media: The choice of extraction solvent and method is critical. An inappropriate solvent may not effectively desorb this compound from the filter and sorbent material.[5][6] The extraction technique itself, whether it be sonication, Soxhlet, or Accelerated Solvent Extraction (ASE), also significantly impacts efficiency.[5][7]
-
Adsorption to Labware: PAHs are known to adsorb to plastic surfaces, such as polypropylene tubes.[1][8] Using inappropriate labware can lead to a substantial decrease in the amount of analyte recovered.
-
Matrix Interferences: Complex sample matrices from polluted air can contain compounds that interfere with the extraction and analysis, leading to suppressed or enhanced signals that can be misinterpreted as poor recovery.[1][9]
FAQ 2: How do I select the optimal extraction solvent for this compound?
The choice of solvent is paramount for achieving high extraction efficiency. The ideal solvent should effectively dissolve this compound while minimizing the co-extraction of interfering compounds.
-
Polarity and Solubility: this compound is a nonpolar compound, and therefore, nonpolar or moderately polar solvents are generally most effective. Toluene and dichloromethane (methylene chloride) have demonstrated higher recovery rates for various PAHs, including those heavier than this compound, compared to more polar solvents like methanol or acetonitrile.[5][6][7] Hexane is another suitable nonpolar solvent.[10]
-
Solvent Mixtures: In some cases, a solvent mixture can provide superior results. For example, a 1:1 mixture of dichloromethane and n-hexane is a common choice for ultrasonic-assisted liquid extraction.[11]
-
Greener Alternatives: While effective, solvents like dichloromethane and toluene pose environmental and health risks. Research into greener solvent options is ongoing, with ethyl acetate being a potential alternative.[12]
FAQ 3: What are the pros and cons of different extraction techniques?
Several techniques are commonly employed for extracting PAHs from air sampling media. The best choice depends on factors such as sample throughput, available equipment, and desired extraction efficiency.
| Extraction Technique | Pros | Cons |
| Soxhlet Extraction | Highly efficient and considered a benchmark method.[5][7] | Time-consuming (can take 16-24 hours), requires large volumes of solvent, and can lead to thermal degradation of sensitive compounds.[13] |
| Ultrasonic-Assisted Extraction (Sonication) | Faster than Soxhlet extraction (typically 30 minutes), uses less solvent, and is a simpler setup.[3][11] | May be less efficient than Soxhlet for certain matrices.[5][7] |
| Accelerated Solvent Extraction (ASE) | Very fast (short extraction times), uses minimal solvent, and can be automated for high throughput.[11][14] | Requires specialized and expensive equipment. |
FAQ 4: How can I minimize analyte loss during the solvent evaporation/concentration step?
The concentration step is a critical point where significant loss of semi-volatile compounds like this compound can occur.[1][13]
-
Gentle Nitrogen Stream: Evaporation under a gentle stream of nitrogen is preferred over vacuum evaporation as it has been shown to result in significantly higher analyte recovery.[1]
-
Temperature Control: Carefully control the temperature during evaporation to avoid excessive heating, which can increase the volatility of the analyte and lead to losses.[13]
-
Use of a "Keeper" Solvent: Adding a small amount of a high-boiling point solvent, such as isooctane, before the final evaporation step can help to prevent the complete evaporation of the target analytes.[13]
-
Vial Capacity: The size of the vial used for evaporation can impact recovery, with very small or very large vials potentially leading to greater losses of volatile PAHs.[3]
FAQ 5: How should I properly store my air samples to ensure the stability of this compound?
Proper storage is crucial to prevent the degradation of this compound and other PAHs between sample collection and analysis.[2]
-
Protection from Light: Samples should be stored in the dark to prevent photodegradation.[1][15] Wrapping sample containers in aluminum foil or using amber glass vials is highly recommended.[1][11]
-
Low Temperature: Store samples in a freezer to minimize evaporative losses and slow down potential degradation reactions.[11]
-
Proper Sealing: Ensure that sample containers are tightly sealed to prevent contamination and loss of volatile components.
Section 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during this compound extraction.
Problem 1: Low or Inconsistent Recovery of this compound
| Potential Cause | Troubleshooting Steps & Solutions |
| Inefficient Extraction | Verify Solvent Choice: Ensure the extraction solvent is appropriate for this compound and the sampling media. Consider testing different solvents or solvent mixtures, such as toluene or a dichloromethane/hexane blend.[5][6][10] Optimize Extraction Time/Cycles: For Soxhlet extraction, ensure a sufficient number of cycles (e.g., at least 48 cycles over two hours).[5][7] For sonication, ensure an adequate extraction time (e.g., 30 minutes).[11] Evaluate Extraction Method: If consistently low recoveries are observed with one method (e.g., sonication), consider switching to a more exhaustive technique like Soxhlet extraction or ASE.[5][7] |
| Analyte Loss During Sample Preparation | Protect from Light: Work under incandescent or UV-shielded lighting and use amber glassware or foil-wrapped containers for all sample and standard solutions.[1] Optimize Evaporation: Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat.[1][13] Consider using a keeper solvent.[13] Use Glassware: Avoid plastic labware wherever possible to prevent adsorption of PAHs.[1][8] |
| Matrix Effects | Incorporate a Cleanup Step: Complex environmental samples often require a cleanup step to remove interferences. Solid-Phase Extraction (SPE) with silica gel is a common and effective method.[11][13][16] Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix that has undergone the same extraction and cleanup procedure as the samples to compensate for matrix-induced signal suppression or enhancement.[1] Utilize Internal Standards: Add a deuterated internal standard (e.g., this compound-d10) to all samples, blanks, and standards before extraction to correct for analyte loss during sample processing and for matrix effects.[17] |
| Sample Degradation During Storage | Review Storage Protocol: Confirm that samples are stored in the dark at low temperatures (freezer).[2][11] Check for Contamination: Analyze field and lab blanks to rule out contamination as a source of inconsistent results.[16][18] |
Section 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for the key stages of this compound extraction and analysis.
Protocol 1: Ultrasonic-Assisted Liquid Extraction
This protocol is a rapid and efficient method for extracting this compound from air sampling media (e.g., quartz fiber filters and polyurethane foam (PUF) cartridges).
Materials:
-
Ultrasonic bath
-
Dichloromethane (DCM) and n-hexane (1:1 mixture), pesticide grade or higher[11]
-
Beakers
-
Centrifuge tubes
-
Nitrogen evaporator
-
Glass wool
Procedure:
-
Place the quartz fiber filter and the PUF sorbent together into a beaker.
-
Add a known volume of the extraction solvent (e.g., 50 mL of 1:1 DCM:n-hexane).
-
Place the beaker in an ultrasonic bath and sonicate for 30 minutes at room temperature.[11]
-
Carefully decant the extract into a clean flask.
-
Repeat the extraction (steps 2-4) with a fresh portion of the solvent.
-
Combine the extracts.
-
Concentrate the combined extract to a small volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
-
The extract is now ready for cleanup and analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is designed to remove interfering compounds from the sample extract prior to instrumental analysis.
Materials:
-
Silica gel SPE cartridges
-
Hexane, pesticide grade or higher
-
Dichloromethane (DCM), pesticide grade or higher
-
Collection vials
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning: Pre-condition a silica gel SPE cartridge by passing 5 mL of DCM followed by 5 mL of hexane through it. Do not allow the cartridge to go dry.[11]
-
Sample Loading: Load the concentrated sample extract (from Protocol 1, dissolved in a minimal amount of hexane) onto the top of the SPE cartridge.
-
Interference Elution: Wash the cartridge with a non-polar solvent like hexane to elute non-polar interferences. Collect this fraction and analyze it if analyte loss is suspected.[1]
-
Analyte Elution: Elute the this compound and other PAHs from the cartridge with a more polar solvent or solvent mixture (e.g., a mixture of DCM and hexane). Collect this eluate in a clean collection vial.[13]
-
Final Concentration: Concentrate the collected eluate to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen for analysis.
Workflow Diagram
Caption: General workflow for this compound extraction and analysis from air samples.
Section 4: Data Quality and Validation
Ensuring the quality and validity of your data is paramount in scientific research.
Quality Control Measures:
-
Method Blanks: Analyze a clean filter and sorbent that have been taken through the entire extraction and analysis process to check for contamination from solvents, glassware, or the laboratory environment.[18][19]
-
Field Blanks: Include a blank filter and sorbent that were taken to the sampling site but not used for sampling to assess any potential contamination during transport and handling.[16]
-
Surrogate Standards: Add a known amount of a compound that is chemically similar to this compound but not expected to be in the sample (e.g., a deuterated PAH) to every sample before extraction. The recovery of the surrogate is used to monitor the efficiency of the extraction process for each individual sample.[16][17]
-
Laboratory Control Samples (LCS): Analyze a clean matrix spiked with a known concentration of this compound to verify the accuracy of the entire analytical method.[19]
-
Calibration: Perform a multi-point calibration to establish the linear range of the instrument and ensure accurate quantification.[19][20]
Method Validation Parameters:
When developing or implementing a method for this compound extraction, it is essential to validate its performance. Key parameters to assess include:
-
Accuracy: The closeness of the measured value to the true value, often assessed using spiked samples or certified reference materials.[21][22]
-
Precision: The degree of agreement among repeated measurements, typically expressed as relative standard deviation (RSD).[21][22]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[19][21]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.[19][21]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[21]
-
Recovery: The percentage of the analyte that is successfully extracted and measured from a spiked sample. Acceptable recovery ranges are often between 70% and 120%.[21]
References
- Analysis of Benzo(b)this compound in Air and Particulate Matter: Application Notes and Protocols - Benchchem. (n.d.).
- Taylor & Francis Online. (n.d.). Solvents and Techniques For The Extraction Of Polynuclear Aromatic Hydrocarbons From Filter Samples Of Diesel Exhaust.
- Oxford Academic. (1986). FACTORS AFFECTING THE SAMPLING OF AIRBORNE POLYCYCLIC AROMATIC HYDROCARBONS—A REVIEW.
- CDC Stacks. (n.d.). Solvents and techniques for the extraction of polynuclear aromatic hydrocarbons from filter samples of diesel exhaust.
- OSTI.GOV. (1984). Solvents and techniques for the extraction of polynuclear aromatic hydrocarbons from filter samples of diesel exhaust (Journal Article) | SciTech Connect.
- Evaluation of greener solvent options for polycyclic aromatic hydrocarbon extraction. (n.d.).
- EPA. (n.d.). Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS.
- CDC. (n.d.). Polynuclear Aromatic Hydrocarbons in AIR by GC-MS SIM.
- Agilent. (n.d.). Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Water with ZORBAX Eclipse PAH Column Application.
- LCGC International. (2020). Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]this compound, and Chrysene during Sample Preparation of Plant Matrices.
- Thermo Fisher Scientific. (2024). Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology.
- MDPI. (2024). A Review on Recent Developments in the Extraction and Identification of Polycyclic Aromatic Hydrocarbons from Environmental Samples.
- Oxford Academic. (n.d.). Efficiency comparison of extraction methods for the determination of 11 of the 16 USEPA priority polycyclic aromatic hydrocarbons in water matrices: Sources of origin and ecological risk assessment.
- ResearchGate. (n.d.). Recovery Percentage (%) of PAHs concentration in extraction solvents.
- Water Research Commission. (n.d.). DEVELOPMENT AND VALIDATION OF NOVEL EXTRACTION TECHNIQUES FOR THE DETERMINATION OF TOTAL AND BIOAVAILABLE POLYCYCLIC AROMATIC HY.
- Benchchem. (n.d.). Technical Support Center: Method Validation for Benzo(k)this compound Analysis.
- ResearchGate. (2023). What solvents use to dissolve PAH?.
- ANALYTICAL METHOD SUMMARIES. (2022).
- CDC. (n.d.). POLYNUCLEAR AROMATIC HYDROCARBONS by GC 5515.
- RSC Publishing. (2023). Optimization of a simple, effective, and greener methodology for polycyclic aromatic hydrocarbon extraction from human adipose tissue.
- Benchchem. (n.d.). Minimizing analyte loss of Benzo(k)this compound during sample cleanup.
- PMC. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches.
- Agency for Toxic Substances and Disease Registry | ATSDR. (n.d.). 6. analytical methods.
- Air Sampling for Polycyclic Aromatic Compounds (PAC) in Fire-Damaged Buildings. (n.d.).
- ResearchGate. (2025). (PDF) Determination of Atmospheric Particulate-Phase Polycyclic Aromatic Hydrocarbons from Low Volume Air Samples.
- ACS Publications. (2024). Assessing Wildfire Impact on Diffusive Flux of Parent and Alkylated PAHs: A Pilot Study of Soil–Air Chemical Movement before, during, and after Wildfires | Environmental Science & Technology.
- Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. (n.d.).
- PubMed. (2017). Analysis of polycyclic aromatic hydrocarbons (PAHs) in air using passive sampling calibrated with active measurements.
- HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment.
- PMC - NIH. (2023). Determination of subpicogram levels of airborne polycyclic aromatic hydrocarbons for personal exposure monitoring assessment.
- LabRulez GCMS. (2024). Polycyclic aromatic hydrocarbons (PAHs) in AIR GC–MS/MS.
- ResearchGate. (2020). (PDF) Stability and Recovery Influences of Benzo[a]pyrene, Benzo[a]anthracene, Benzo[b]this compound, and Chrysene during Sample Preparation of Plant Matrices.
- Aerosol and Air Quality Research. (n.d.). Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags.
- ResearchGate. (2025). Analysis of polycyclic aromatic hydrocarbons (PAHs) in air using passive sampling calibrated with active measurements | Request PDF.
- PubMed. (2010). Sorbent-based sampling methods for volatile and semi-volatile organic compounds in air. Part 2. Sorbent selection and other aspects of optimizing air monitoring methods.
- EurofinsUS.com. (n.d.). Air Toxics Ltd. - Sorbent & Solution Sampling Guide.
- Extraction and Determination of Polycyclic Aromatic Hydrocarbons in Airborne Particulate Matter. (n.d.).
- PubMed Central. (2023). Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Leaf and Bark Samples of Sambucus nigra Using High-Performance Liquid Chromatography (HPLC).
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Validation & Comparative
A Researcher's Guide to Fluoranthene Certified Reference Materials for Method Validation
For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. When quantifying fluoranthene, a polycyclic aromatic hydrocarbon (PAH) with potential carcinogenic properties, the validation of analytical methods is a critical step to ensure data integrity. Certified Reference Materials (CRMs) are the cornerstone of this process, providing a benchmark of accuracy and traceability. This guide offers an in-depth comparison of available this compound CRMs, detailed experimental protocols for their use in method validation, and a discussion of alternative quality control measures.
The Indispensable Role of CRMs in Analytical Excellence
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] In the context of this compound analysis, this means ensuring that the chosen method can accurately and precisely quantify the analyte in a given sample matrix. CRMs are indispensable tools in this process for several key reasons:
-
Accuracy and Traceability: CRMs have certified property values with stated uncertainties, traceable to the International System of Units (SI).[2] This allows laboratories to assess the bias of their measurements and establish metrological traceability.
-
Method Validation: CRMs are used to verify the performance of analytical methods, including parameters like accuracy, precision, and linearity.[1]
-
Quality Control: Regular analysis of CRMs helps monitor the ongoing performance of an analytical system and ensures the reliability of routine measurements.
The use of CRMs produced by accredited organizations following stringent protocols, such as ISO 17034, provides a high level of confidence in the analytical results.[3]
A Comparative Overview of this compound CRMs
A variety of this compound CRMs are available from reputable suppliers, primarily as solutions in organic solvents or as neat (pure) materials. The choice of CRM will depend on the specific analytical method, the required concentration range, and the solvent compatibility with the instrumentation.
Solution-Based CRMs
Solution-based CRMs are convenient for preparing calibration standards and for spiking samples to assess recovery. Below is a comparison of some commercially available this compound solution CRMs.
| Supplier/Product Line | Product Number (Example) | Concentration | Solvent | Certification |
| Sigma-Aldrich (TraceCERT®) | Varies | Neat, Solutions (e.g., 10 µg/mL) | Acetonitrile, Toluene, etc. | ISO 17034, ISO/IEC 17025 |
| AccuStandard | M-8310-FL-11 | 0.5 mg/mL | Acetonitrile | ISO 17034 |
| H-118S | 50 µg/mL | Toluene | ISO 17034 | |
| APP-9-108-10X | 1000 µg/mL | Methanol | ISO 17034 | |
| CRM LABSTANDARD | AST2B3L1963 | 100 mg/L, 1000 mg/L | Acetonitrile | ISO 17034 |
| CPAChem | F872131 (in PAH mix) | 200 µg/mL | Dichloromethane | ISO 17034, ISO/IEC 17025 |
| Dr. Ehrenstorfer (LGC Standards) | DRE-XA20580000AL (Benzo[k]this compound) | 100 µg/mL | Acetonitrile | ISO 17034 |
Note: This table is not exhaustive and product specifications are subject to change. Always refer to the supplier's Certificate of Analysis for the most current and detailed information.
Matrix CRMs: Simulating Real-World Samples
While solution-based CRMs are essential for instrument calibration, matrix CRMs are invaluable for validating the entire analytical method, including sample extraction and cleanup. These materials are designed to mimic real-world samples such as soil, sediment, or water.
| Supplier/Product Line | Product Number | Matrix Type | Certified this compound Concentration (Example) |
| European Reference Materials (ERM®) | ERM-CC013a | Soil | 12.9 ± 0.7 mg/kg |
| National Institute of Standards and Technology (NIST) | SRM 2706 | Soil | Reference Value: 1.18 ± 0.05 mg/kg |
| ERA (A Waters Company) | Item 722 | Soil | 50–1000 µg/kg (subset of PAHs) |
| RTC (part of Sigma-Aldrich) | CRM104-050 | Sediment | Lot-specific |
The use of matrix CRMs provides a more realistic assessment of method performance by accounting for potential matrix effects that can interfere with the analysis.
Experimental Protocol: Method Validation for this compound in Water by HPLC-FLD
This section provides a detailed, step-by-step methodology for the validation of an analytical method for this compound in water, based on established procedures such as EPA Method 8310.[4]
Preparation of Standards and Quality Control Samples
-
Stock Standard Solution (100 µg/mL): If starting from a neat CRM, accurately weigh a suitable amount and dissolve it in a class A volumetric flask using acetonitrile. Commercially available certified stock solutions can also be used.
-
Intermediate Standard Solutions: Prepare a series of intermediate standards by diluting the stock solution with acetonitrile to create concentrations spanning the expected working range of the instrument.
-
Calibration Standards: From the intermediate standards, prepare a set of at least five calibration standards in acetonitrile. The concentration range should bracket the expected concentration of this compound in the samples.
-
Quality Control (QC) Sample: Prepare a QC sample from a separate CRM stock solution to verify the accuracy of the calibration standards. The concentration should be in the mid-range of the calibration curve.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for extracting and concentrating PAHs from water samples.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by reagent-grade water through it. Do not allow the cartridge to dry.
-
Sample Loading: Pass a 1-liter water sample, spiked with a known amount of a this compound CRM for recovery assessment, through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with reagent-grade water to remove any polar interferences.
-
Drying: Dry the cartridge by drawing air or nitrogen through it.
-
Elution: Elute the trapped this compound from the cartridge using a suitable organic solvent, such as dichloromethane.
-
Concentration and Solvent Exchange: Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen. Exchange the solvent to acetonitrile, which is compatible with the HPLC mobile phase.
Instrumental Analysis: HPLC with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography with a Fluorescence Detector is a highly sensitive and selective technique for the analysis of PAHs.
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a fluorescence detector.
-
Column: A C18 column specifically designed for PAH analysis (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Fluorescence Detector Wavelengths: Set the excitation and emission wavelengths to the optimal values for this compound (e.g., Excitation: 280 nm, Emission: >389 nm).
-
Injection Volume: A standard injection volume is 10-20 µL.
Method Validation Parameters and Acceptance Criteria
The following parameters should be evaluated using the data obtained from the analysis of calibration standards, QC samples, and spiked matrix samples.
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 |
| Accuracy | The closeness of the measured value to the certified value of the CRM. | Recovery of 80-120% of the certified value |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Resolution of the this compound peak from other components |
Alternatives and Complementary Approaches to CRMs
While CRMs are the gold standard, other quality control measures can complement their use.
Proficiency Testing (PT) Schemes
Participation in proficiency testing schemes is an excellent way to assess a laboratory's performance against other laboratories.[5] In a PT scheme, a coordinating body sends a common sample to multiple laboratories for analysis. The results are then compared to a reference value, providing an external and objective evaluation of the laboratory's analytical competence. Several organizations offer PT schemes for PAHs in various matrices like water and soil.[1][6]
In-House Quality Control Materials
For routine quality control, laboratories can prepare their own in-house quality control (QC) materials. These are typically large, homogeneous batches of a relevant matrix (e.g., blank soil or water) that are spiked with a known concentration of this compound. While not a substitute for CRMs, in-house QC materials are a cost-effective way to monitor the day-to-day performance of an analytical method. It is crucial to characterize these materials thoroughly and to monitor their stability over time.
Conclusion
The validation of analytical methods is a critical requirement for producing reliable and defensible data in the analysis of this compound. Certified Reference Materials are fundamental to this process, providing the necessary benchmarks for accuracy, precision, and traceability. By carefully selecting the appropriate CRM, whether a solution-based standard for calibration or a matrix CRM for a comprehensive method evaluation, researchers can ensure the integrity of their analytical results. The detailed experimental protocol provided in this guide serves as a practical template for conducting a thorough method validation. Furthermore, complementing the use of CRMs with participation in proficiency testing schemes and the use of in-house quality control materials will establish a robust quality assurance program, leading to data of the highest caliber.
References
-
CRM LABSTANDARD. This compound solution. [Link]
-
CPAChem. CERTIFIED REFERENCE MATERIAL. [Link]
-
Bundesanstalt für Materialforschung und -prüfung (BAM). Certificate of Analysis ERM®-CC013a. [Link]
-
NIST. Certificate of Analysis Standard Reference Material® 2706. [Link]
-
ERA, A Waters Company. Low-Level PAHs in Soil. [Link]
-
Umweltbundesamt. Proficiency Testing Scheme – Annual Programme 2025. [Link]
-
Test Veritas. Proficiency testing (PT): Polycyclic Aromatic Hydrocarbons (PAHs) in natural waters. [Link]
-
Agilent Technologies. Analysis of PAHs in soil according to EPA 8310 method with UV and fluorescence detection. [Link]
-
ARO Scientific. Method validation using Certified Reference Materials (CRMs). [Link]
-
European Commission. Report on method development and validation of PAH-13. [Link]
-
U.S. Environmental Protection Agency. Method 4035: Soil Screening for Polynuclear Aromatic Hydrocarbons. [Link]
-
Government of British Columbia. Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. [Link]
-
U.S. Food & Drug Administration. Screening and Determination of Polycyclic Aromatic Hydrocarbons in Seafoods Using QuEChERS-Based Extraction and High-Performance Liquid Chromatography with Fluorescence Detection. [Link]
-
National Metrology Institute of Japan. Certified reference material for quantification of polycyclic aromatic hydrocarbons in sediment. [Link]
-
Lab Manager. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis. [Link]
-
DGUV. Proficiency testing scheme for higher molecular weight polycyclic aromatic hydrocarbons (PAHs). [Link]
-
IAEA. Certification of Polycyclic Aromatic Hydrocarbon Mass Fractions in IAEA-477 Sediment Sample. [Link]
-
NIST. Standard Reference Material® 1647f Certificate of Analysis. [Link]
-
National Institute of Metrology, China. Reference Material Certificate Benzo(j)this compound in Acetonitrile. [Link]
-
European Commission, Joint Research Centre. Certification of the Mass Fraction of Polycyclic Aromatic Hydrocarbons (PAHs) in Toluene - Certified Reference Materials ERM®-AC213. [Link]
-
U.S. Environmental Protection Agency. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]
-
ResearchGate. Measurement of Polycyclic Aromatic Hydrocarbons (PAHs) on Indoor Materials: Method Development. [Link]
-
U.S. Environmental Protection Agency. Analysis of Soil and House Dust for Polycyclic Aromatic Hydrocarbons. [Link]
-
National Institutes of Health. PubChem - this compound. [Link]
-
NIST. Standard Reference Material® 2260a Certificate of Analysis. [Link]
-
National Environmental Monitoring Conference. Development of SRM 2706 (New Jersey Soil, Organics and Trace Elements), a New Reference Material for the Monitoring and Assessment of Soils. [Link]
-
National Institutes of Health. Evaluation of analytical method for polycyclic aromatic hydrocarbons content in home meal replacement products by GC/MS. [Link]
-
Environment and Climate Change Canada. Certified Reference Materials (CRMs) for the Analysis of Persistent Organic Pollutants (POPs) in Environmental Samples. [Link]
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- 5. Proficiency Testing for Environmental Labs: Achieving Data Excellence in Water, Soil, and Air Analysis | Lab Manager [labmanager.com]
- 6. ifatest.eu [ifatest.eu]
Inter-laboratory comparison of Fluoranthene analysis results
An Expert's Guide to Inter-laboratory Comparison for Fluoranthene Analysis: Ensuring Accuracy and Comparability in Environmental and Safety Testing
For researchers and analytical scientists, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) like this compound is paramount for environmental monitoring, food safety, and toxicological studies. Given that this compound is a persistent environmental pollutant with potential carcinogenic properties, the reliability of analytical data is not just a matter of scientific rigor, but of public health. Inter-laboratory Comparisons (ILCs) and Proficiency Tests (PTs) are the cornerstones of a laboratory's quality assurance system, providing an objective means to evaluate and demonstrate analytical competence.
This guide provides a comprehensive overview of the principles, methodologies, and data interpretation involved in an inter-laboratory comparison for this compound analysis. It is designed to offer field-proven insights, explaining the causality behind experimental choices and grounding protocols in authoritative standards.
The Imperative for Inter-laboratory Comparisons
Before delving into protocols, it's crucial to understand why ILCs are indispensable. A single laboratory may achieve high precision and internal consistency, but this does not guarantee accuracy—agreement with the true value. ILCs provide an external, objective assessment of a laboratory's performance against its peers and a consensus or certified reference value.[1]
Participation in these schemes, which are governed by international standards like ISO/IEC 17043, is essential for:
-
Method Validation: Demonstrating that a laboratory's chosen analytical method is fit for purpose.[2][3]
-
Quality Assurance: Continuously monitoring and improving analytical performance.[4][5]
-
Accreditation and Compliance: Fulfilling requirements for accreditation bodies (e.g., under ISO/IEC 17025) and regulatory authorities.[6]
-
Building Trust: Ensuring that data is reliable and comparable across different organizations, which is critical for collaborative research and regulatory decisions.[7]
The overall workflow of a typical proficiency testing scheme is a cyclical process of planning, execution, evaluation, and improvement.
Analytical Methodologies for this compound
The choice of analytical technique is critical. While various methods exist, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) are the most common and robust for this compound analysis in complex matrices like soil, water, and food.[8][9] Interestingly, proficiency test data has shown that there is no significant difference in results between laboratories applying either GC or LC approaches, suggesting that proper execution is more critical than the choice of instrumentation.[10]
Sample Preparation: The Foundation of Accuracy
The goal of sample preparation is to efficiently extract this compound from the sample matrix and remove interfering compounds. A poorly optimized extraction can be a significant source of error.
Detailed Protocol: Ultrasonic Extraction of this compound from Soil
This protocol is a representative example for extracting PAHs from a solid matrix.
-
Sample Preparation:
-
Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.
-
Weigh approximately 10 g of the homogenized soil into a beaker.
-
Causality: Sieving ensures a uniform particle size for consistent extraction efficiency.
-
-
Internal Standard Spiking:
-
Spike the sample with a known amount of a deuterated internal standard, such as this compound-d10.
-
Causality: The internal standard corrects for analyte losses during sample preparation and variations in instrument response. Isotope-labeled standards are ideal as they behave almost identically to the native analyte.[11]
-
-
Extraction:
-
Add 30 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.[12]
-
Place the beaker in an ultrasonic bath and extract for 15 minutes.
-
Allow the sediment to settle and carefully decant the solvent into a collection flask.
-
Repeat the extraction two more times with fresh solvent, combining all extracts.
-
Causality: A solvent mixture of varying polarity (acetone is polar, dichloromethane is non-polar) provides a broad extraction range for semi-volatile organic compounds like PAHs. Ultrasonication uses high-frequency sound waves to disrupt the sample matrix, enhancing solvent penetration and extraction efficiency.
-
-
Cleanup (Solid Phase Extraction - SPE):
-
Concentrate the combined extract to approximately 1-2 mL using a rotary evaporator.
-
Condition a silica gel SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the PAH fraction (including this compound) with a more polar solvent mixture, such as 20% dichloromethane in hexane.
-
Causality: The silica gel cleanup step removes polar interferences that could co-elute with this compound and cause analytical issues.
-
-
Final Concentration:
-
Concentrate the collected PAH fraction under a gentle stream of nitrogen to a final volume of 1 mL.
-
The sample is now ready for instrumental analysis.
-
Instrumental Analysis: GC-MS and HPLC-FLD
Table 1: Typical Instrumental Conditions for this compound Analysis
| Parameter | GC-MS Method | HPLC-FLD Method |
| Column | Agilent J&W DB-5msUI (30m x 0.25mm, 0.25µm) or equivalent[13] | Agilent ZORBAX Eclipse PAH (4.6mm x 50mm, 1.8µm) or equivalent[14] |
| Injection Mode | Splitless | Full Loop |
| Injection Volume | 1 µL | 5-20 µL |
| Carrier Gas/Mobile Phase | Helium at 1.2 mL/min | Gradient of Acetonitrile and Water[15] |
| Oven Program | Start at 70°C, ramp to 320°C | Isothermal or Gradient depending on PAH list |
| Detector | Mass Spectrometer (MS) | Fluorescence Detector (FLD) |
| MS Mode | Selected Ion Monitoring (SIM) | - |
| Quantification Ion (m/z) | 202 | - |
| FLD Wavelengths | - | Excitation: 260 nm, Emission: 420-440 nm[14][16] |
| Internal Standard | This compound-d10 (m/z 212) | - |
Self-Validating System: To ensure trustworthiness, each analytical batch MUST include:
-
Method Blank: A clean matrix processed identically to the samples to check for contamination.[12]
-
Laboratory Control Sample (LCS): A clean matrix spiked with a known concentration of this compound to assess accuracy and recovery.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A duplicate of a real sample spiked with this compound to evaluate matrix effects.
-
Certified Reference Material (CRM): Analysis of a CRM with a certified value for this compound provides the ultimate validation of the entire analytical process.[17][18][19]
Performance Evaluation: The Z-Score
The most common tool for performance evaluation in ILCs is the z-score.[20] It provides a standardized measure of how far a laboratory's result deviates from the assigned value. The z-score is calculated as:
z = (x - X) / σ
Where:
-
x is the result reported by the laboratory.
-
X is the assigned value (often the consensus value from all participants or a value determined by a reference laboratory).
-
σ (sigma) is the standard deviation for proficiency assessment, which reflects the expected variability of the measurement.[21]
The interpretation of z-scores is generally standardized:[22]
-
|z| ≤ 2.0: Satisfactory performance.
-
2.0 < |z| < 3.0: Questionable or warning signal.
-
|z| ≥ 3.0: Unsatisfactory performance, requiring investigation and corrective action.
Hypothetical ILC Data for this compound in a Spiked Sediment Sample
-
Assigned Value (X): 85.0 µg/kg
-
Standard Deviation for Proficiency Assessment (σ): 9.5 µg/kg
Table 2: Example Inter-laboratory Comparison Results
| Laboratory ID | Reported Value (µg/kg) | z-score Calculation | z-score | Performance |
| LAB-001 | 89.2 | (89.2 - 85.0) / 9.5 | 0.44 | Satisfactory |
| LAB-002 | 76.1 | (76.1 - 85.0) / 9.5 | -0.94 | Satisfactory |
| LAB-003 | 115.5 | (115.5 - 85.0) / 9.5 | 3.21 | Unsatisfactory |
| LAB-004 | 68.3 | (68.3 - 85.0) / 9.5 | -1.76 | Satisfactory |
| LAB-005 | 105.0 | (105.0 - 85.0) / 9.5 | 2.11 | Questionable |
| LAB-006 | 82.5 | (82.5 - 85.0) / 9.5 | -0.26 | Satisfactory |
In this example, LAB-003's result is a clear outlier, indicating a potential significant systematic error. LAB-005 received a warning signal, suggesting a minor issue that should be monitored.
Responding to Unsatisfactory Performance
An unsatisfactory z-score should not be viewed as a failure, but as an opportunity for improvement. A systematic root cause analysis is mandatory.[21][22]
-
Immediate Checks:
-
Transcription Errors: Verify that the data was calculated and reported correctly.
-
Instrument Performance: Review the chromatography data. Was the internal standard recovery acceptable? Was the calibration curve linear?
-
Re-analysis: Re-analyze the retained PT sample if permitted and stable. However, simply re-analyzing until a "good" result is obtained is poor practice and does not address the underlying issue.
-
-
In-depth Investigation:
-
Review Sample Preparation: Were there any deviations from the standard operating procedure (SOP)? Was the correct amount of internal standard added?
-
Calibration Standards: Verify the integrity and concentration of calibration standards. Certified Reference Materials (CRMs) like NIST SRM 1647f are invaluable for this purpose.[23]
-
Methodology Review: Re-evaluate the entire analytical method for potential weaknesses, such as incomplete extraction, matrix interferences, or analyte degradation.
-
-
Corrective and Preventive Actions (CAPA):
-
Implement and document specific corrective actions (e.g., retraining staff, recalibrating instruments, revising the SOP).
-
Establish preventive actions to mitigate the risk of recurrence.
-
Conclusion
Inter-laboratory comparisons are a vital component of a robust quality management system for any laboratory analyzing this compound. They provide an independent and unbiased evaluation of analytical performance, foster a culture of continuous improvement, and are essential for ensuring that data used in research, regulatory enforcement, and safety assessments is accurate, reliable, and comparable. By embracing the principles of scientific integrity, employing self-validating protocols, and responding constructively to feedback, laboratories can demonstrate their competence and contribute to the generation of high-quality scientific data.
References
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- ANSI National Accreditation Board (ANAB). Proficiency Test Provider Accreditation | ISO 17043.
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- Umweltbundesamt. Accredited Proficiency Testing Provider according to EN ISO/IEC 17043:2023.
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A Comparative Guide to the Validation of HPLC-FLD Methods for Fluoranthene Quantification
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the precise and reliable quantification of polycyclic aromatic hydrocarbons (PAHs) like Fluoranthene is paramount, given their environmental prevalence and potential carcinogenic properties. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) stands out as a principal technique for this purpose, offering a compelling balance of sensitivity, selectivity, and efficiency.[1] This guide provides an in-depth, objective comparison of HPLC-FLD method validation parameters for this compound quantification, supported by experimental data and grounded in established regulatory standards. We will explore the causality behind experimental choices, present self-validating protocols, and compare the performance of HPLC-FLD with alternative methods.
The Principle of HPLC-FLD in this compound Analysis
The power of HPLC-FLD for this compound analysis lies in the molecule's intrinsic properties and the separation science of chromatography. Reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a gradient of acetonitrile and water.[2] This setup separates this compound from other PAHs and matrix components based on its hydrophobicity.
The key to the method's high sensitivity and selectivity is the fluorescence detector (FLD). This compound, like many PAHs, is a fluorescent compound, meaning it absorbs light at a specific excitation wavelength and emits light at a longer, characteristic emission wavelength.[2][3] By setting the FLD to the optimal excitation and emission wavelengths for this compound, we can achieve highly specific detection, minimizing interference from non-fluorescent or differently fluorescing compounds.
Method Validation: Ensuring Data Integrity and Reliability
The validation of an analytical method is a critical process that demonstrates its fitness for a specific purpose.[4] For the quantification of this compound, this involves a series of experiments to assess key performance characteristics, guided by internationally recognized standards such as the ICH Q2(R2) guidelines.[5][6][7][8]
A robust HPLC-FLD method for this compound quantification must be validated for the following parameters:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components.[6]
-
Linearity: The direct proportionality of the detector response to the concentration of the analyte over a defined range.[6]
-
Range: The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[5]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparative Performance of Analytical Methods
While HPLC-FLD is a powerful tool, it is essential to understand its performance in the context of other available techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
| Performance Parameter | HPLC-FLD | GC-MS | Key Insights |
| Limit of Detection (LOD) | 0.005 - 0.78 ng/g[1] | 0.04 - 0.20 µg/kg[3] | HPLC-FLD generally offers superior sensitivity, making it ideal for trace-level analysis.[3] |
| Limit of Quantitation (LOQ) | 0.02 - 1.6 ng/g[1] | 0.12 - 0.68 µg/kg[3] | Consistent with LOD, the LOQ for HPLC-FLD is typically lower. |
| Linearity (R²) | > 0.999[3] | > 0.99[3] | Both methods demonstrate excellent linearity. |
| Accuracy (Recovery %) | 86.0 - 99.2%[1] | 90.99 - 103.57%[3] | Both techniques provide high accuracy, with recovery values well within acceptable ranges. |
| Precision (RSD%) | < 1.9%[1] | < 15.31%[3] | HPLC-FLD often exhibits better precision with lower relative standard deviations. |
| Analysis Time | ~23 minutes[3] | ~35 minutes[3] | HPLC-FLD can offer a faster sample throughput.[9] |
| Selectivity | High, based on specific fluorescence properties. | Very high, based on mass fragmentation patterns.[3] | GC-MS provides unparalleled confirmatory power, which is crucial for complex matrices.[3] |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions and Calibration Curve
Objective: To prepare a series of this compound standards and establish a linear calibration curve.
Methodology:
-
Stock Solution Preparation: Accurately weigh a certified reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Working Standard Preparation: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards covering the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50 ng/mL).[10]
-
HPLC Analysis: Inject each working standard into the HPLC-FLD system in triplicate.
-
Calibration Curve Construction: Plot the average peak area against the corresponding concentration for each standard. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.999 is generally considered acceptable.[3]
Protocol 2: Determination of LOD and LOQ
Objective: To determine the sensitivity of the HPLC-FLD method for this compound.
Methodology:
-
Signal-to-Noise Ratio Method:
-
Prepare a series of low-concentration this compound standards.
-
Inject these standards into the HPLC-FLD system.
-
Determine the concentration that yields a signal-to-noise ratio of 3 for the LOD and 10 for the LOQ.[11]
-
-
Standard Deviation of the Response and the Slope:
-
Analyze a number of blank samples (at least 7) and determine the standard deviation of the blank response.
-
Calculate the LOD and LOQ using the following formulas:
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
-
Protocol 3: Assessment of Accuracy (Recovery)
Objective: To evaluate the accuracy of the method by determining the recovery of this compound from a spiked sample matrix.
Methodology:
-
Sample Spiking: Spike a known amount of this compound standard solution into a blank sample matrix at three different concentration levels (low, medium, and high).
-
Sample Preparation: Subject the spiked samples and a non-spiked blank sample to the entire sample preparation procedure (e.g., extraction, cleanup).
-
HPLC Analysis: Analyze the extracts using the validated HPLC-FLD method.
-
Recovery Calculation: Calculate the percent recovery at each concentration level using the formula:
-
% Recovery = [(Concentration found in spiked sample - Concentration found in unspiked sample) / Concentration of spike added] * 100
-
Acceptable recovery is typically within 80-120%.
-
Protocol 4: Evaluation of Precision (Repeatability and Intermediate Precision)
Objective: To assess the precision of the method under the same and different operating conditions.
Methodology:
-
Repeatability (Intra-day Precision):
-
Prepare a minimum of six replicate samples of a homogeneous sample (or spiked blank) at a single concentration.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (RSD) of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
An RSD of < 2% is generally considered acceptable for drug substance analysis, but this can vary depending on the application.[6]
-
Visualizing the Workflow
Caption: A streamlined workflow for the validation of an HPLC-FLD method.
In-Depth Discussion: Causality in Experimental Choices
Choice of Mobile Phase Gradient: A gradient elution (e.g., increasing acetonitrile concentration over time) is preferred over isocratic elution for PAH analysis.[12] This is because PAHs encompass a range of hydrophobicities. A gradient allows for the efficient elution of both less retained (early eluting) and more retained (late eluting) PAHs, resulting in better peak shape and resolution for all analytes in a mixture.
Selection of Excitation and Emission Wavelengths: The choice of FLD wavelengths is critical for selectivity and sensitivity. Each fluorescent compound has a unique excitation and emission spectrum. For this compound, optimal wavelengths are determined experimentally by scanning the emission spectrum at a fixed excitation wavelength and vice versa. Using wavelength programming, where the excitation and emission wavelengths are changed during the chromatographic run, allows for the optimal detection of multiple PAHs in a single analysis.[1]
Sample Preparation Strategy: The complexity of the sample matrix dictates the extent of sample preparation required. For relatively clean matrices like drinking water, a simple solid-phase extraction (SPE) may suffice to concentrate the analyte and remove polar interferences.[10][13] For more complex matrices such as soil or food, more rigorous cleanup steps like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be necessary to remove lipids and other interfering substances that could otherwise compromise the chromatographic separation and detector response.[1]
Trustworthiness Through Self-Validating Systems
A well-designed validation protocol is inherently self-validating. For instance, the results of the linearity experiment directly impact the calculation of the LOD and LOQ. Similarly, the accuracy and precision data provide confidence in the quantitative results obtained within the validated range. System suitability tests, performed before each analytical run, ensure that the chromatographic system is performing adequately on a day-to-day basis. These tests typically involve injecting a standard solution and checking parameters like retention time, peak area, and theoretical plates to confirm that the system meets predefined criteria.
Caption: Interconnectivity of validation parameters ensuring reliable data.
This guide has provided a comprehensive overview of the validation of HPLC-FLD methods for this compound quantification. By understanding the underlying principles, adhering to rigorous validation protocols, and making informed decisions based on comparative data, researchers can ensure the generation of accurate, reliable, and defensible analytical results.
References
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved January 5, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22). Retrieved January 5, 2026, from [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.). Retrieved January 5, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 5, 2026, from [Link]
-
ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy - gmp-compliance.org. (2022, April 6). Retrieved January 5, 2026, from [Link]
-
EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water - Obrnuta faza. (n.d.). Retrieved January 5, 2026, from [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. (n.d.). Agilent Technologies. Retrieved January 5, 2026, from [Link]
-
Interlaboratory comparison of HPLC-fluorescence detection and GC/MS: Analysis of PAH compounds present in diesel exhaust - Digital Commons @ Michigan Tech. (2000, May 29). Retrieved January 5, 2026, from [Link]
-
EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. (n.d.). Waters. Retrieved January 5, 2026, from [Link]
-
HPLC-FLD chromatogram of a standard mix containing 16 parent PAHs each... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Method 8310: Polynuclear Aromatic Hydrocarbons, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.). Retrieved January 5, 2026, from [Link]
-
(PDF) Analytical Method Validation and Rapid Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Cocoa Butter Using HPLC-FLD - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Analysis of Polynuclear Aromatic Hydrocarbons (PAHs) in Wastewater by GC/MS - cromlab-instruments.es. (n.d.). Retrieved January 5, 2026, from [Link]
-
Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. (n.d.). Agilent Technologies. Retrieved January 5, 2026, from [Link]
-
The Determination of Polycyclic Aromatic Hydrocarbons (PAHs) with HPLC-DAD-FLD and GC-MS Techniques in the Dissolved and Particulate Phase of Road-Tunnel Wash Water: A Case Study for Cross-Array Comparisons and Applications - PMC - NIH. (2022, July 19). Retrieved January 5, 2026, from [Link]
-
HPLC-FLD (high performance liquid chromatography-spectrofluorometric... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Method 4035: Soil Screening for Polynuclear Aromatic Hydroca - EPA. (n.d.). Retrieved January 5, 2026, from [Link]
-
Limits of detection (LOD) and quantification (LOQ), linearity of each PAHs. - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
HPLC-FLD Simultaneous Determination of 13 Polycyclic Aromatic Hydrocarbons: Validation of an Analytical Procedure for Soybean Oils - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]
-
PAH determination by HPLC-FLD method. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Elemental Analysis Manual - Section 4.11 - FDA. (2017, November 1). Retrieved January 5, 2026, from [Link]
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High-performance liquid chromatography with fluorescence detection and ultra-performance liquid chromatography with electrospray tandem mass spectrometry method for the determination of indoleamine neurotransmitters and their metabolites in sea lamprey plasma - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
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Navigating the Matrix: A Comparative Guide to Method Validation for GC-MS Analysis of Fluoranthene in Soil
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of environmental contaminants is paramount. Fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant toxicological concern, is a frequent target of analysis in soil matrices. Its determination by Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique, yet the critical step of method validation, particularly the choice of sample extraction, can significantly impact data quality and laboratory efficiency.
This guide provides an in-depth comparison of common extraction methodologies for this compound analysis in soil, grounded in scientific principles and supported by experimental data. We will delve into the causality behind experimental choices, offering a self-validating framework for robust method development.
The Analytical Challenge: this compound in the Soil Matrix
Soil is a highly complex and heterogeneous matrix, presenting significant challenges to the analytical chemist. This compound, a non-polar compound, tends to adsorb strongly to soil organic matter and mineral surfaces.[1] The primary goal of any extraction method is to efficiently transfer the analyte from the solid soil matrix to a liquid solvent, while minimizing the co-extraction of interfering compounds that can compromise the GC-MS analysis.[2]
A Comparative Analysis of Extraction Techniques
The choice of extraction technique is a critical decision point in method development, influencing throughput, solvent consumption, and overall analytical performance. Here, we compare four prevalent methods: QuEChERS, Soxhlet, Pressurized Liquid Extraction (PLE), and Ultrasonic Extraction.
The Rise of QuEChERS: A Paradigm Shift in Sample Preparation
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained significant traction for the analysis of a wide range of analytes in complex matrices, including PAHs in soil.[3][4] This approach involves a two-step process: an initial extraction and partitioning with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences.
The Causality Behind QuEChERS' Effectiveness: The use of acetonitrile, which is miscible with water, allows for the penetration of the solvent into the moist soil particles. The subsequent addition of salts, such as magnesium sulfate and sodium chloride, induces a phase separation, partitioning the this compound into the acetonitrile layer. The d-SPE step, often employing a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences, provides a targeted cleanup, resulting in a cleaner extract for GC-MS analysis.[5]
Soxhlet Extraction: The Gold Standard with Caveats
Soxhlet extraction is a classical and exhaustive technique, often considered a benchmark for solid-liquid extractions.[6][7] It involves continuous extraction of the sample with a refluxing solvent over an extended period.
The Rationale for Soxhlet's Enduring Use: The continuous cycling of fresh, hot solvent ensures a high degree of extraction efficiency, particularly for strongly sorbed analytes like this compound. However, this exhaustive nature comes at the cost of long extraction times (often 16-24 hours) and high solvent consumption (typically >200 mL per sample), making it less suitable for high-throughput laboratories.[6][7]
Pressurized Liquid Extraction (PLE): The Power of Temperature and Pressure
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures and pressures to enhance extraction efficiency. By maintaining the solvent in a liquid state above its atmospheric boiling point, its viscosity and surface tension decrease, while its penetration into the sample matrix increases.
Why PLE Excels: The combination of high temperature and pressure accelerates the desorption of this compound from the soil matrix, leading to significantly shorter extraction times (typically 15-30 minutes) and reduced solvent usage compared to Soxhlet.[8]
Ultrasonic Extraction: Harnessing the Power of Cavitation
Ultrasonic extraction employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the surface of the soil particles generates localized high pressure and temperature, facilitating the disruption of the sample matrix and the desorption of the analyte into the solvent.[1]
The Mechanism of Ultrasonic Enhancement: This physical disruption enhances the solvent's access to the analyte, leading to rapid extractions. However, the efficiency of ultrasonic extraction can be influenced by factors such as the ultrasonic frequency and power, solvent choice, and soil type.[9]
Performance Data: A Side-by-Side Comparison
To provide a clear and objective comparison, the following table summarizes typical performance data for the different extraction methods when used for the GC-MS analysis of this compound in soil. These values are representative of what can be achieved with a properly validated method.
| Parameter | QuEChERS | Soxhlet | Pressurized Liquid Extraction (PLE) | Ultrasonic Extraction |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg | 0.5 - 5 µg/kg | 0.05 - 0.5 µg/kg | 0.2 - 2 µg/kg |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/kg | 1.5 - 15 µg/kg | 0.15 - 1.5 µg/kg | 0.6 - 6 µg/kg |
| Accuracy (Recovery) | 85 - 110% | 80 - 105% | 90 - 115% | 80 - 110% |
| Precision (RSD) | < 15% | < 20% | < 10% | < 15% |
| Extraction Time | ~30 minutes | 16 - 24 hours | 15 - 30 minutes | 15 - 45 minutes |
| Solvent Consumption | Low (~10-20 mL) | High (>200 mL) | Moderate (~30-50 mL) | Low (~20-30 mL) |
Note: These values are illustrative and can vary depending on the specific soil matrix, instrumentation, and method optimization.
Experimental Protocols
QuEChERS Extraction Protocol
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard solution (e.g., this compound-d10).
-
Extraction: Add 10 mL of acetonitrile and 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Shaking: Cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes.
-
d-SPE Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
-
Vortex and Centrifuge: Vortex for 30 seconds and centrifuge at ≥3000 rpm for 5 minutes.
-
Final Extract: The supernatant is ready for GC-MS analysis.
GC-MS Analysis Protocol
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7000D Triple Quadrupole GC/MS (or equivalent)[10]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min.[11]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
This compound (m/z 202):
-
Quantifier Ion: 202.1
-
Qualifier Ions: 101.1, 203.1
Visualizing the Workflow and Logic
Caption: GC-MS Method Validation Workflow for this compound in Soil.
The Logic of Electron Ionization and Fragmentation
In the GC-MS system, after chromatographic separation, the this compound molecule enters the mass spectrometer's ion source, where it undergoes electron ionization (EI). High-energy electrons (typically 70 eV) bombard the molecule, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).
Caption: Electron Ionization and Fragmentation of this compound.
The molecular ion of this compound (m/z 202) is relatively stable due to its aromatic structure. However, some fragmentation does occur, leading to the formation of characteristic fragment ions. The most abundant ion is typically the molecular ion, which is used for quantification. Qualifier ions, such as those resulting from the loss of a hydrogen atom or cleavage of the ring structure, are monitored to confirm the identity of the analyte.[12]
Trustworthiness Through Self-Validation
A robust analytical method is a self-validating one. This is achieved through the systematic implementation of quality control measures throughout the entire analytical workflow.
-
Internal Standards: The use of an isotopically labeled internal standard, such as this compound-d10, is crucial.[13] This standard is added to the sample before extraction and experiences any analyte loss during sample preparation and any variations in instrument response, allowing for accurate correction of the final result.
-
Method Blanks: Analyzing a blank sample (a matrix without the analyte) with each batch of samples ensures that there is no contamination from reagents, glassware, or the instrument.
-
Matrix Spikes: Spiking a known amount of this compound into a real soil sample and calculating the recovery provides a measure of the method's accuracy in the specific matrix being analyzed.
-
Continuing Calibration Verification (CCV): Periodically analyzing a standard of known concentration during an analytical run verifies the continued stability and accuracy of the instrument's calibration.
Conclusion: An Informed Approach to Method Validation
The selection of an appropriate extraction method is a cornerstone of a successful and reliable GC-MS analysis of this compound in soil. While Soxhlet extraction remains a reference method due to its exhaustive nature, modern techniques like QuEChERS and PLE offer significant advantages in terms of speed, efficiency, and reduced environmental impact. Ultrasonic extraction provides a simple and rapid alternative.
Ultimately, the optimal choice will depend on the specific requirements of the laboratory, including sample throughput, available resources, and the desired level of analytical performance. By understanding the underlying principles of each technique and rigorously validating the chosen method against key performance criteria, researchers and scientists can ensure the generation of high-quality, defensible data for the critical task of environmental monitoring and risk assessment.
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A Senior Application Scientist's Guide to Spectroscopic Differentiation of Fluoranthene and Pyrene Isomers
Introduction: The Challenge of Isomeric PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent organic pollutants formed during the incomplete combustion of organic materials. Among the vast family of PAHs, the isomers fluoranthene and pyrene (C₁₆H₁₀) present a significant analytical challenge. Both are structurally similar four-ring compounds and frequently coexist in environmental samples. However, their toxicological and carcinogenic profiles differ, necessitating accurate and reliable differentiation. This guide provides an in-depth comparison of spectroscopic techniques—UV-Visible Absorption, Fluorescence, and Raman Spectroscopy—for distinguishing these two isomers, grounded in experimental data and first principles.
The core difference between these molecules lies in their fundamental structure. Pyrene is an alternant PAH with high D₂h symmetry, where all carbon atoms can be starred and unstarred without any adjacent starred or unstarred atoms. This compound is a non-alternant PAH, containing a five-membered ring fused between naphthalene and benzene moieties, resulting in lower C₂v symmetry. This structural distinction is the primary driver of their unique spectroscopic signatures.
I. UV-Visible (UV-Vis) Absorption Spectroscopy: A First Look
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals (typically π to π* transitions in PAHs). The resulting spectrum provides a fingerprint based on the molecule's electronic structure.
Causality Behind Spectral Differences
The differing symmetries and electronic systems of this compound and pyrene lead to distinct absorption profiles. Pyrene's high symmetry results in a more structured and complex spectrum with several sharp, well-defined absorption bands. This compound's lower symmetry leads to fewer, broader, and less intense absorption bands. PAHs like this compound are significant contributors to UV absorption in atmospheric aerosols.[1]
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Use a spectroscopy-grade solvent that does not absorb in the analytical wavelength range (200-450 nm). Cyclohexane or acetonitrile are common choices.
-
Standard Preparation: Prepare stock solutions of pure this compound and pyrene (e.g., 100 µg/mL) in the chosen solvent. Create a series of dilutions to establish a calibration curve (e.g., 0.1 to 10 µg/mL).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank to zero the instrument.
-
Spectral Acquisition: Scan the samples from approximately 450 nm down to 200 nm in a 1 cm path length quartz cuvette.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) for each isomer.
Differentiating Signatures & Data
While UV-Vis can provide initial clues, its utility for differentiating these isomers in a mixture is limited due to significant spectral overlap.[2] However, for pure or chromatographically separated samples, the differences are clear.
| Isomer | Key Absorption Maxima (λmax) in Acetonitrile/Ethanol | Reference |
| This compound | ~236, 287, 357 nm | [3] |
| Pyrene | ~240, 272, 320, 335 nm | [4] |
Pyrene is notable for its three sharp bands above 300 nm, a characteristic feature that distinguishes it from the broader, less defined spectrum of this compound in the same region.[4]
II. Fluorescence Spectroscopy: The Power of Emission
Fluorescence spectroscopy offers significantly higher sensitivity and selectivity compared to UV-Vis absorption.[2] This two-part process involves exciting a molecule at a specific wavelength and then measuring the light it emits at a longer wavelength. The energy difference between absorption and emission is known as the Stokes shift.
Causality Behind Spectral Differences
The structural rigidity and symmetry of PAHs make them excellent fluorophores. Pyrene's high symmetry and extensive π-system result in a high fluorescence quantum yield and a characteristic, highly structured emission spectrum with distinct vibronic bands.[4] this compound also fluoresces but its spectrum is generally broader and less structured.[5]
A key distinguishing feature of pyrene is its sensitivity to solvent polarity, known as the "Ham effect." The intensity ratio of two specific vibronic bands in its emission spectrum changes predictably with the polarity of the solvent, a phenomenon not significantly observed for this compound.[4]
Experimental Protocol: Fluorescence Analysis
-
Solvent & Standard Preparation: Follow the same procedure as for UV-Vis analysis. Ensure solvents are of the highest purity to avoid fluorescent contaminants.
-
Instrumentation: Use a spectrofluorometer equipped with a high-energy xenon lamp source and sensitive photomultiplier tube (PMT) detectors.
-
Excitation Wavelength Selection: To maximize the signal, select an excitation wavelength (λex) corresponding to a strong absorption band for the target analyte (e.g., ~335 nm for pyrene, ~357 nm for this compound). For mixtures, a compromise wavelength may be needed, or more advanced techniques like synchronous fluorescence scanning can be employed.[6]
-
Emission Scan: Scan the emission spectrum from just above the excitation wavelength to a longer wavelength (e.g., 340 nm to 600 nm).
-
Data Analysis: Identify the emission maxima (λem) and observe the spectral shape and vibronic structure. If using a polar solvent, calculate the intensity ratio of pyrene's vibronic peaks.
Differentiating Signatures & Data
Fluorescence spectroscopy provides a much clearer distinction between the two isomers.
| Isomer | Optimal λex | Key Emission Maxima (λem) in Cyclohexane | Spectral Features | Reference |
| This compound | ~357 nm | ~462 nm | Broad, relatively unstructured emission band | [7] |
| Pyrene | ~335 nm | ~373, 384, 393 nm | Sharp, well-defined vibronic bands | [4][7] |
The most compelling evidence is the shape of the emission spectrum. Pyrene's sharp, multi-peaked emission is a definitive fingerprint that is easily distinguished from this compound's broad emission. This technique is often coupled with High-Performance Liquid Chromatography (HPLC-FLD) for robust quantification in complex mixtures.[8]
Workflow for Spectroscopic Isomer Differentiation
Caption: General workflow for differentiating this compound and pyrene.
III. Raman Spectroscopy: A Vibrational Fingerprint
Raman spectroscopy provides information about the vibrational modes of a molecule. When a laser interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), having lost or gained energy corresponding to the molecule's vibrational frequencies. This energy shift provides a highly specific "fingerprint."
Causality Behind Spectral Differences
Because Raman spectra are based on molecular vibrations, they are extremely sensitive to the fine details of molecular structure, including symmetry. The different bond arrangements and symmetries of this compound and pyrene result in completely different sets of allowed vibrational modes, leading to unique Raman spectra with distinct peak positions and relative intensities. Unlike fluorescence, Raman peaks are typically much narrower, allowing for better resolution of individual features.[9]
Experimental Protocol: Raman Analysis
-
Sample Preparation: Samples can be analyzed as solids, liquids, or solutions. For solutions, use concentrations typically higher than those for fluorescence (e.g., >100 µg/mL). Ensure the solvent has a weak Raman signal (e.g., water, cyclohexane).
-
Instrumentation: Use a Raman spectrometer with a suitable laser excitation wavelength (e.g., 785 nm is common to avoid fluorescence interference).
-
Spectral Acquisition: Focus the laser on the sample and collect the scattered light over a range of Raman shifts (e.g., 200 to 1800 cm⁻¹). Optimize laser power and acquisition time to achieve a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic Raman peaks for each isomer. The unique pattern of peaks serves as the fingerprint.
Differentiating Signatures & Data
Raman spectroscopy provides unambiguous identification. While specific peak positions can vary slightly with instrumentation, the patterns are consistent. UV resonance Raman can be used to selectively excite pyrene in mixtures.[10]
| Isomer | Key Raman Shifts (cm⁻¹) |
| This compound | ~1370, 1435, 1605 cm⁻¹ |
| Pyrene | ~407, 592, 1243, 1405, 1630 cm⁻¹ |
Note: Key shifts are representative. A full spectrum comparison is required for definitive identification. Data derived from principles described in referenced literature.[10][11]
The presence of a strong peak near 407 cm⁻¹ is a particularly strong indicator for pyrene, corresponding to a ring-breathing mode not present in this compound. Surface-Enhanced Raman Spectroscopy (SERS) can be used to dramatically increase sensitivity for trace-level detection in environmental samples.[12][13]
Conceptual Basis of Spectroscopic Differentiation
Caption: How different techniques probe molecular properties.
IV. Comparative Analysis and Recommendations
| Technique | Selectivity | Sensitivity | Complexity | Key Advantage | Key Limitation |
| UV-Vis Absorption | Low | Moderate | Low | Simple, rapid screening | High spectral overlap in mixtures |
| Fluorescence | High | Very High | Moderate | Excellent for pyrene ID via vibronic structure | Susceptible to quenching; less distinct for this compound |
| Raman Spectroscopy | Very High | Low (can be high with SERS) | High | Unambiguous "fingerprint" identification | Standard Raman has low sensitivity; potential fluorescence interference |
Recommendations for Researchers:
-
For rapid, qualitative screening of relatively pure samples: UV-Vis Absorption is a sufficient starting point.
-
For sensitive and selective detection and quantification, especially in mixtures: HPLC with Fluorescence Detection (HPLC-FLD) is the industry standard. The distinct emission spectrum of pyrene makes it particularly well-suited for this method.
-
For absolute, unambiguous confirmation of identity, especially in complex matrices or for structural elucidation: Raman Spectroscopy is the most powerful tool. Its high specificity can overcome the limitations of the other techniques.
Conclusion
The successful differentiation of this compound and pyrene hinges on selecting a spectroscopic technique that leverages their fundamental structural differences. While UV-Vis provides a preliminary assessment, fluorescence spectroscopy offers superior sensitivity and a clear diagnostic signature for pyrene. For definitive and unambiguous identification, the molecularly specific vibrational fingerprint provided by Raman spectroscopy is unparalleled. By understanding the causality behind the spectral data and employing validated protocols, researchers can confidently distinguish between these challenging isomers, leading to more accurate environmental monitoring and toxicological assessments.
References
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Tucker, S. A., et al. (1991). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior of Select this compound, Fluorenochrysene, Indenochrysene, and Indenopyrene Derivatives. Applied Spectroscopy, 45(10). Available at: [Link]
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Kallioras, A., et al. (1987). Fluorescence measurements of benzene, naphthalene, anthracene, pyrene, this compound, and benzo[e]pyrene in water. Analytical Chemistry, 59(17), 2026-2029. Available at: [Link]
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Tucker, S. A., et al. (1991). Spectroscopic Properties of Polycyclic Aromatic Hydrocarbons: Effect of Solvent Polarity on the Fluorescence Emission Behavior... Applied Spectroscopy. Available at: [Link]
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Lash, T. D., & Falsone, S. J. (2007). Spectroscopic Studies of this compound and 3-Nitrothis compound. SFA ScholarWorks. Available at: [Link]
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IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 92. Available at: [Link]
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Ribeiro, J. M. C., et al. (2022). Revisiting the Absorption Spectra of Polycyclic Aromatic Hydrocarbons over Porto (Portugal) by TD-DFT Calculations. Atmosphere, 13(12), 2004. Available at: [Link]
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Shtykov, S. N., & Smirnova, T. D. (2000). Determination of pyrene with different luminescent methods. Journal of Analytical Chemistry, 55, 843-847. Available at: [Link]
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Wang, Z., et al. (2022). Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons. Critical Reviews in Analytical Chemistry, 52(7), 1599-1614. Available at: [Link]
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ASTM International. (1993). D5412-93: Standard Test Method for Determination of Polychlorinated Biphenyls (PCBs) in Water. Available at: [Link]
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Asher, S. A., et al. (1986). UV Resonance Raman Characterization of Polycyclic Aromatic Hydrocarbons in Coal Liquid Distillates. Applied Spectroscopy, 40(2), 141-145. Available at: [Link]
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Tijunelyte, I., et al. (2017). Diazonium Salt-Based Surface-Enhanced Raman Spectroscopy Nanosensor: Detection and Quantitation of Aromatic Hydrocarbons in Water Samples. Sensors, 17(12), 2911. Available at: [Link]
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U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using Gas Chromatography/Mass Spectrometry (GC/MS). Available at: [Link]
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ResearchGate. (2014). How can I estimate Polycyclic Aromatic Hydrocarbons (PAHs) by Spectrophotometry? Available at: [Link]
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ResearchGate. (n.d.). The Comparisons of Fluorescence Quenching between Perylene and Pyrene. Available at: [Link]
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Salama, F., et al. (2020). Vuv/vis absorption spectroscopy of different PAHs. Astrophysical Journal, 896(2), 123. Available at: [Link]
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Aydin, Y., & Sisman, I. (2024). Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). Acta Chromatographica, 36(2), 168-177. Available at: [Link]
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Agilent Technologies. (2014). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Application Note. Available at: [Link]
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de Souza, M. L., et al. (2007). Chemical analysis of polycyclic aromatic hydrocarbons by surface-enhanced Raman spectroscopy. Vibrational Spectroscopy, 44(2), 316-321. Available at: [Link]
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Li, Y., et al. (2022). Intelligent Detection and Analysis of Polycyclic Aromatic Hydrocarbons Based on Surface-Enhanced Raman Scattering Spectroscopy. Journal of Spectroscopy, 2022. Available at: [Link]
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Castro, W. C., et al. (2017). Prediction of the Ultraviolet-Visible Absorption Spectra of Polycyclic Aromatic Hydrocarbons (Dibenzo and Naphtho) Derivatives of this compound. Applied Spectroscopy, 71(6), 1134-1147. Available at: [Link]
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A Senior Application Scientist's Guide to Extraction Efficiency: SPE vs. LLE for Fluoranthene Analysis
In the field of environmental monitoring and toxicology, the accurate quantification of polycyclic aromatic hydrocarbons (PAHs) is paramount. Fluoranthene, a representative PAH formed from incomplete combustion of organic materials, is a ubiquitous environmental pollutant monitored for its potential carcinogenic properties.[1][2] The critical first step in its analysis is efficient extraction from complex matrices like water, soil, or food.[3] This guide provides an in-depth, objective comparison of two primary extraction techniques: Solid-Phase Extraction (SPE) and traditional Liquid-Liquid Extraction (LLE).
As senior scientists and drug development professionals, your choice of sample preparation methodology directly impacts data quality, laboratory efficiency, and overall project costs. This document moves beyond a simple listing of pros and cons to explain the causality behind experimental choices, offering a framework for selecting the most appropriate technique for your analytical objectives.
The Foundational Principles: Partitioning vs. Adsorption
The choice between LLE and SPE is fundamentally a choice between two different separation mechanisms. Understanding these principles is key to troubleshooting and method development.
Liquid-Liquid Extraction (LLE)
LLE is a classic equilibrium-based technique governed by the differential solubility of an analyte between two immiscible liquid phases. For this compound extraction from an aqueous sample, a non-polar organic solvent (e.g., dichloromethane, hexane) is introduced.[3] Because this compound is a non-polar, lipophilic compound, it preferentially partitions from the polar aqueous phase into the organic phase.[4] The efficiency of this transfer is dependent on the partition coefficient (K) of this compound in the chosen solvent system, the solvent-to-sample volume ratio, and the number of repetitive extractions performed.[3]
Key Mechanistic Considerations for LLE:
-
Solvent Selection: The extracting solvent must be immiscible with the sample matrix and have a high affinity for the analyte. Dichloromethane is commonly used for PAHs as specified in standard protocols like EPA Method 610.[3][5]
-
Physical Agitation: Vigorous mixing is required to maximize the interfacial surface area between the two phases, facilitating efficient mass transfer.[6] However, this very step can lead to the formation of emulsions—stable colloidal suspensions of one liquid in the other—which are difficult to break and result in poor phase separation and analyte loss.[1][7][8]
Solid-Phase Extraction (SPE)
SPE is a chromatographic technique that separates components of a mixture based on their physical and chemical properties.[6][9] It relies on the selective adsorption of the analyte onto a solid sorbent (the stationary phase) from the liquid sample (the mobile phase).[10] For non-polar analytes like this compound in aqueous samples, a reversed-phase SPE approach is standard.[1]
The process involves a sequence of four distinct steps:
-
Conditioning: The sorbent (e.g., C18-bonded silica) is wetted with a solvent like methanol to activate the hydrophobic alkyl chains, followed by an equilibration step with water to prepare the sorbent for the aqueous sample.[11]
-
Loading: The sample is passed through the sorbent bed. The non-polar this compound molecules are attracted to and retained by the hydrophobic C18 chains, while polar matrix components pass through to waste.[1][11]
-
Washing: The sorbent is washed with a weak solvent (e.g., water or a water/organic mixture) to remove any remaining weakly-bound, undesired matrix components.[1]
-
Elution: A strong, non-polar organic solvent (e.g., dichloromethane, acetonitrile) is passed through the cartridge.[1] This solvent disrupts the hydrophobic interaction between this compound and the sorbent, releasing the analyte for collection in a concentrated, cleaner form.[6]
Experimental Workflows: A Visual Comparison
To illustrate the practical differences, the following diagrams and protocols outline standard procedures for extracting this compound from a 1-liter water sample.
Standard LLE Protocol (Adapted from EPA Method 610)
-
Adjust the pH of a 1 L water sample as required.
-
Pour the sample into a 2 L separatory funnel.[5]
-
Add 60 mL of dichloromethane to the funnel.
-
Shake vigorously for 1-2 minutes, with periodic venting to release pressure.
-
Allow the organic layer to separate from the aqueous phase.
-
Drain the lower organic layer into a collection flask.
-
Repeat the extraction two more times with fresh 60 mL aliquots of dichloromethane, combining all extracts.
-
Dry the extract by passing it through a drying column containing anhydrous sodium sulfate.[5]
-
Concentrate the extract to the final desired volume (e.g., 1 mL) using a Kuderna-Danish apparatus.[5]
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
Standard SPE Protocol (Adapted from EPA Method 8310)
-
Condition: Pass 10 mL of dichloromethane, followed by 10 mL of methanol, through a C18 SPE cartridge. Do not allow the sorbent to go dry.
-
Equilibrate: Pass 20 mL of reagent water through the cartridge, leaving a layer of water above the sorbent.
-
Load: Pass the 1 L water sample through the conditioned cartridge at a steady flow rate (e.g., 30 mL/min).[12]
-
Wash (Optional): Wash the cartridge with reagent water to remove polar impurities.
-
Dry: Dry the cartridge under full vacuum for 1-2 minutes to remove residual water.
-
Elute: Place a collection vial under the cartridge. Elute the trapped this compound by passing two 10 mL aliquots of dichloromethane through the cartridge.
-
Concentrate: Evaporate the eluate to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.[12]
Caption: Solid-Phase Extraction (SPE) workflow for this compound.
Performance Data: A Head-to-Head Comparison
The following table summarizes key performance metrics for the extraction of this compound and other PAHs, synthesized from various experimental studies and application notes.
| Performance Metric | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Rationale & Causality |
| Recovery | 60% - 105%[13] | 85% - >100%[14][15] | LLE recoveries can be variable and suffer from incomplete phase separation or emulsion formation.[3][7] SPE offers more consistent and often higher recoveries due to the controlled, high-surface-area interaction with the sorbent.[9][16] |
| Reproducibility (RSD) | < 15-28%[13] | < 6-10%[14] | The manual, labor-intensive nature of LLE introduces higher variability.[6] SPE, especially when automated, provides superior precision and reproducibility.[7][16] |
| Solvent Consumption | High (e.g., >180 mL per sample) | Low (e.g., ~30-40 mL per sample) | LLE requires large volumes of solvent for efficient partitioning.[8][17] SPE uses small volumes just for conditioning and elution, making it a "greener" technique.[1][9] |
| Extraction Time | Long (40-60+ min per sample)[6] | Short (~20-30 min per sample)[6] | LLE involves multiple, sequential manual steps.[11] SPE allows for parallel processing of multiple samples simultaneously on a vacuum manifold, significantly increasing throughput.[11] |
| Selectivity & Cleanup | Low[7][17] | High[9][18] | LLE co-extracts many matrix interferences along with the analyte. SPE sorbents can be chosen for high selectivity, yielding a much cleaner final extract.[19] |
| Automation Potential | Difficult[6][8] | High[9][20] | The multi-step, phase-separation nature of LLE is challenging to automate. SPE protocols are readily automated, reducing manual labor and improving consistency.[9][21] |
| Common Issues | Emulsion formation, analyte loss during evaporation, labor-intensive.[1][7][8] | Sorbent clogging by particulates, analyte breakthrough (improper method), sorbent/analyte interactions.[7] |
In-Depth Analysis: Choosing the Right Tool for the Job
Expertise & Experience in Method Selection
While the data presents a strong case for SPE, a seasoned scientist understands that the "best" method is context-dependent.
-
For Trace-Level Analysis and Complex Matrices: SPE is unequivocally superior. Its ability to concentrate the analyte while simultaneously removing matrix interferences is crucial for achieving low detection limits (in the ng/L or ppt range) required by regulatory methods.[14][19] LLE often results in "dirtier" extracts that can suppress instrument response and shorten the lifespan of analytical columns.[19]
-
For High-Throughput Environments: The time savings and potential for automation make SPE the only practical choice for laboratories processing a large number of samples.[9][11] A 12 or 24-port SPE vacuum manifold allows a single analyst to process dozens of samples in the time it would take to perform a few LLEs.[11]
-
When is LLE Still a Viable Option? LLE's primary advantages are its low cost of consumables (glassware vs. disposable cartridges) and its ability to handle very large sample volumes without the risk of sorbent overload.[3][20] For simple matrices with high analyte concentrations, or in labs with significant budget constraints and low sample turnover, LLE can still be an effective, albeit less efficient, technique.[17]
Trustworthiness: The Self-Validating System
A trustworthy protocol is one that is robust and reproducible. The data clearly indicates that SPE provides more consistent results with lower relative standard deviations (RSDs).[14] The primary reason is the reduction of manual variables. The vigorous shaking in LLE can be subjective, and incomplete phase separation is a common source of error.[6][8] In contrast, the controlled flow through a manufactured SPE cartridge minimizes these operator-dependent variables, leading to a more self-validating and transferable method.[16]
Conclusion
For the extraction of this compound and other PAHs, Solid-Phase Extraction (SPE) demonstrates significant advantages over Liquid-Liquid Extraction (LLE) in nearly every critical performance metric. It offers higher and more reproducible recoveries, drastically reduces solvent consumption and extraction time, and provides cleaner extracts.[1][9][16] The high potential for automation further solidifies its position as the modern, efficient, and environmentally conscious choice for demanding analytical applications.
While LLE remains a foundational technique with utility in specific, non-critical applications, laboratories aiming for high data quality, regulatory compliance, and operational efficiency should consider SPE the gold standard for this compound sample preparation.
References
- Application Note: Solid-Phase Extraction (SPE) for the Analysis of Benzo(b)this compound in Environmental Matrices - Benchchem. (n.d.).
- Comparison Between Different Extraction (LLE and SPE) and Determination (HPLC and Capillary‐LC) Techniques in the Analysis of Selected PAHs in Water Samples. (n.d.). Taylor & Francis Online.
- A Review on Recent Developments in the Extraction and Identification of Polycyclic Aromatic Hydrocarbons from Environmental Samples. (2024, September 5). MDPI.
- Application of solid phase extraction (SPE) method in determining polycyclic aromatic hydrocarbons (PAHs) in river water samples. (n.d.). Academic Journals.
- Comparison of extraction techniques on determination of PAHs in drinking water samples. (2023, March 1).
- Comparison Between Different Extraction (LLE and SPE) and Determination (HPLC and Capillary‐LC) Techniques in the Analysis of Selected PAHs in Water Samples | Request PDF. (2025, August 5). ResearchGate.
- Advantages and drawbacks of liquid-liquid extraction and solid-phase... (n.d.). ResearchGate.
- Selective Solid Phase Extraction for PAHs Analysis from olive oil using AFFINIMIP®SPE. (n.d.). Shim-pol.
- EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. (n.d.). Obrnuta faza.
- Advantages and disadvantages of SPE technique in isolation of analytes from aqueous samples. (n.d.). ResearchGate.
- How Can We Improve Our Liquid-Liquid Extraction Processes? (n.d.). SCION Instruments.
- Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. (n.d.). United Chemical Technologies (UCT).
- What is Solid Phase Extraction (SPE)? (n.d.). Organomation.
- Simultaneous Dispersive Liquid–Liquid Microextraction and Determination of Different Polycyclic Aromatic Hydrocarbons in Surface Water. (2022, December 5). NIH.
- Automated Liquid-Liquid Extraction of PAH Compounds in Water. (n.d.).
- Polynuclear Aromatic Hydrocarbons In Water By Automated Solid Phase Extraction and HPLC Analysis. (n.d.). FMS-inc.com.
- Advantages of Solid Phase Extraction (SPE) compared to LLE and SLE. (n.d.).
- Evaluation of Liquid−Liquid Extraction and Liquid−Solid Extraction with a New Sorbent for the Determination of Polycyclic Aromatic Hydrocarbons in Raw and Finished Drinking Waters. (2025, August 6). ResearchGate.
- Sensitive Determination of Polycyclic Aromatic Hydrocarbons in Tap Water by Online Solid Phase Extraction and UHPLC. (n.d.).
- SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results. (2025, July 29).
- Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). EPA.
- Solid Phase Extraction vs Liquid-Liquid Extraction vs Filtration: Which Extraction Method is More Efficient? (2025, March 7). Lab Manager.
- SPE vs LLE: A Battle of Methods. (2017, May 17). SCIENCE UNFILTERED - Phenomenex.
- Liquid-Liquid Extraction (LLE) Vs. Solid Phase Extraction (SPE). (2023, September 23). PSIBERG.
- Advantages of Supported Liquid Extraction. (n.d.). LCGC International.
- A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE) Sample Prep Techniques in Bioanalysis and Forensic Toxicology Analyses. (n.d.). Waters Corporation.
- Comparison of 2 SPE Methods for the Analysis of PAHs in Butter. (n.d.). The Analytical Scientist.
- analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry | ATSDR.
- Tips for Developing Successful Solid Phase Extraction Methods. (2022, October 4). LabRulez LCMS.
- (PDF) Evaluation of Greener Solvent Options for Polycyclic Aromatic Hydrocarbon Extraction. (2025, December 1).
- Method 8310: Polynuclear Aromatic Hydrocarbons, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. (n.d.). EPA.
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A Comparative Guide to Achieving Accuracy and Precision in Fluoranthene Analytical Measurements
For researchers, scientists, and drug development professionals, the accurate and precise quantification of polycyclic aromatic hydrocarbons (PAHs) like Fluoranthene is of paramount importance. As a prevalent environmental contaminant and a potential human carcinogen, reliable measurement of this compound in diverse and complex matrices is critical for environmental monitoring, toxicological studies, and ensuring consumer safety. This guide provides an in-depth comparison of the most common and robust analytical methods for this compound quantification, supported by experimental data and field-proven insights to aid in selecting the optimal technique for your specific application.
At the heart of reliable analytical data are the concepts of accuracy and precision. Accuracy refers to the closeness of a measured value to a standard or known value, while precision denotes the closeness of two or more measurements to each other. In the context of this compound analysis, both are critical for generating reproducible and trustworthy results.[1]
Choosing the Right Analytical Tool: A Comparative Overview
The two most prevalent and robust methods for the analysis of this compound and other PAHs are Gas Chromatography coupled with Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) or UV detection.[1][2][3] Both techniques offer high sensitivity and selectivity, but they differ in their principles, sample compatibility, and performance characteristics.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for PAH analysis, offering versatility through various detectors.
-
Fluorescence Detection (HPLC-FLD): This is often the preferred method for complex matrices due to its high sensitivity and selectivity for fluorescent compounds like this compound.[4][5] By selecting specific excitation and emission wavelengths, interferences from non-fluorescent matrix components can be minimized.[5]
-
UV Detection (HPLC-UV): While generally less sensitive than fluorescence detection, HPLC-UV is a robust and widely accessible technique.[2][6] It is suitable for samples with higher concentrations of this compound or less complex matrices.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is considered the gold standard for the determination of PAHs in complex matrices.[3][7] It provides excellent separation of analytes and definitive identification based on their mass spectra. The use of Selected Ion Monitoring (SIM) mode can significantly enhance sensitivity and selectivity.[8]
The selection between these methods often depends on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity, and the availability of instrumentation.
Performance Deep Dive: A Data-Driven Comparison
The accuracy and precision of an analytical method are critical for generating reliable and reproducible data.[1] Accuracy is typically evaluated through recovery studies, which measure the percentage of a known amount of analyte detected in a sample matrix. Precision is assessed by the relative standard deviation (RSD) of replicate measurements. The limits of detection (LOD) and quantification (LOQ) define the sensitivity of the method.
Below is a summary of typical performance data for the analysis of this compound using various analytical techniques.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| HPLC-FLD | Water | 0.07 - 0.61 µg/kg[9] | 0.23 - 2.04 µg/kg[9] | 87.6 - 98.7%[9] | < 15%[9] |
| HPLC-UV | Water & Sediment | 0.01 - 0.51 ppb[10] | 0.03 - 1.71 ppb[10] | 78 - 106%[10] | Not Specified |
| GC-MS | Water | 0.03 - 0.1 ng/mL[11] | Not Specified | 71 - 90%[11] | 4 - 11%[11] |
| GC-MS/MS | Salmon & Beef | Down to 0.3 µg/kg[1] | Down to 0.9 µg/kg[1] | 50 - 120%[1] | < 20%[1] |
| Solid-Phase Fluorescence | Water | 0.143 µg/L[12] | Not Specified | 93.47 - 109.81%[12] | 2.06 - 6.32%[12] |
Note: The performance characteristics can vary based on the specific instrumentation, experimental conditions, and the complexity of the sample matrix.
The Causality Behind Experimental Choices: A Step-by-Step Protocol for HPLC-FLD Analysis
To illustrate the practical application of these principles, a detailed experimental protocol for the analysis of this compound in water samples using HPLC-FLD is provided below. The rationale behind each step is explained to highlight the importance of a self-validating system.
Experimental Workflow for this compound Analysis
Caption: General workflow for this compound analysis.
1. Sample Preparation (Extraction): A Critical First Step
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte.[1] The choice of extraction technique depends on the sample matrix.
-
Liquid Samples (e.g., water): Liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) using C18 cartridges is typically employed.[1][9] SPE is often preferred for its efficiency, reduced solvent consumption, and potential for automation.
-
Solid Samples (e.g., soil, sediment): Soxhlet or ultrasonic extraction with a suitable solvent mixture (e.g., hexane/acetone) is common.[9]
-
Biological Matrices (e.g., tissue, plasma): This typically involves homogenization, protein precipitation, and subsequent LLE or SPE.[9]
Protocol for Solid-Phase Extraction (SPE) of Water Samples:
-
Condition the SPE Cartridge: Sequentially pass methanol and deionized water through a C18 SPE cartridge. This activates the stationary phase and ensures proper retention of the analyte.
-
Load the Sample: Pass the water sample through the conditioned cartridge. This compound, being a non-polar compound, will be retained on the non-polar C18 sorbent.
-
Wash the Cartridge: Wash the cartridge with a solvent of intermediate polarity to remove any weakly bound, interfering compounds.
-
Elute the Analyte: Elute the this compound from the cartridge using a small volume of a strong, non-polar solvent like dichloromethane.[13]
-
Concentrate the Eluate: Evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte, thereby increasing the sensitivity of the measurement.[13]
2. HPLC-FLD Analysis: The Heart of the Measurement
-
Instrumentation: A standard HPLC system equipped with a gradient pump, autosampler, and a fluorescence detector is required.[9]
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of PAHs.[9] The separation is based on the differential partitioning of the analytes between the mobile phase and the stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water is typically used to achieve optimal separation of a wide range of PAHs.
-
Fluorescence Detection: The fluorescence detector is set to the optimal excitation and emission wavelengths for this compound to ensure high sensitivity and selectivity.[6]
-
Quantification: A calibration curve is generated using certified this compound standards of known concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to this calibration curve.[9]
Trustworthiness Through Self-Validating Systems: Quality Assurance and Control
To ensure the trustworthiness of the analytical results, a robust quality assurance and quality control (QA/QC) program is essential. This includes:
-
Method Blanks: Analyzing a blank sample (containing no analyte) to check for contamination from reagents or glassware.[14]
-
Spiked Samples: Adding a known amount of this compound to a real sample to assess the accuracy of the method in a specific matrix.[14]
-
Certified Reference Materials (CRMs): Analyzing a material with a certified concentration of this compound to provide an independent verification of the method's accuracy.[3]
-
Internal Standards: Adding a known amount of a compound with similar chemical properties to this compound (e.g., a deuterated analog) to every sample, standard, and blank. This corrects for variations in extraction efficiency and instrument response.
Diagram of the Analytical Process
Caption: A self-validating analytical workflow.
Conclusion: Selecting the Optimal Method for Your Needs
The choice of analytical method for this compound determination is a critical decision that depends on various factors, including the sample matrix, required sensitivity, and available resources. For rapid screening of less complex samples, HPLC-UV may be sufficient. However, for trace-level quantification in complex environmental or biological matrices, the superior sensitivity and selectivity of HPLC-FLD and GC-MS are indispensable.
By understanding the principles behind each technique, implementing robust sample preparation protocols, and adhering to stringent quality control measures, researchers can ensure the generation of accurate, precise, and defensible data in their analysis of this compound. This commitment to scientific integrity is fundamental to advancing our understanding of the environmental fate and toxicological effects of this important PAH.
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A Researcher's Guide to Limit of Detection and Quantification for Fluoranthene Analysis: A Comparative Approach
For researchers, scientists, and professionals in drug development, the accurate measurement of trace-level compounds is paramount. This guide provides an in-depth technical comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant environmental and toxicological concern. We will delve into the foundational principles of LOD and LOQ, compare the performance of leading analytical techniques, and provide a detailed, field-proven protocol for their determination.
The Bedrock of Analytical Sensitivity: Understanding LOD and LOQ
The International Council for Harmonisation (ICH) Q2(R1) guideline serves as the authoritative framework for validating analytical procedures.[1][2][3] It defines the Limit of Detection (LOD) as the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[4][5] The Limit of Quantification (LOQ), in contrast, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[4][6]
These two parameters are crucial for any quantitative analytical method, as they define the boundaries of its reliable performance. For instance, in impurity testing, the LOD is critical for detecting the presence of potentially harmful substances, while the LOQ is essential for accurately quantifying them to ensure they fall within acceptable limits.[3]
There are several internationally recognized methods for determining LOD and LOQ, including:
-
Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be consistently detected or quantified.[5][7][8]
-
Signal-to-Noise (S/N) Ratio: This is a common approach for instrumental methods that exhibit baseline noise, such as chromatography.[5][8] A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, while a 10:1 ratio is used for the LOQ.[6][7][9]
-
Standard Deviation of the Response and the Slope of the Calibration Curve: This statistical method calculates the LOD and LOQ based on the standard deviation of the blank response and the slope of the calibration curve.[5][6][8]
Comparative Analysis of Leading Techniques for this compound Quantification
The two most prevalent analytical techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD) and Gas Chromatography-Mass Spectrometry (GC-MS).[10] Both offer high sensitivity and selectivity, but their performance characteristics can differ, making the choice of method dependent on the specific application and laboratory resources.
| Performance Parameter | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[10] | Separation of volatile compounds based on their boiling point and interaction with a stationary phase in a gaseous mobile phase.[10] |
| Limit of Detection (LOD) | 0.005 - 10 µg/L[10] | 0.03 - 0.2 pg on-column (translates to low µg/L in sample)[10] |
| Limit of Quantification (LOQ) | 0.02 - 44 µg/L[10] | 0.67 µg/mL (in final extract)[10] |
| Linearity (R²) | > 0.998[10] | > 0.99[10] |
| Precision (%RSD) | < 15%[10] | < 10%[10] |
| Selectivity | High with FLD, but potential for co-elution with isomers. | Very high, with mass spectral data providing structural confirmation.[10] |
| Analysis Time | ~10 - 35 minutes[10] | ~20 - 60 minutes[10] |
Expert Insights: HPLC-FLD is often the workhorse for routine PAH analysis due to its robustness, lower cost, and faster analysis times. The high sensitivity of fluorescence detection for compounds like this compound makes it an excellent choice for many environmental and food safety applications.[10][11][12] GC-MS, on the other hand, provides unparalleled selectivity and definitive identification through mass spectral data. This is particularly advantageous when analyzing complex matrices where co-eluting interferences are a concern.[10]
A Step-by-Step Protocol for Determining LOD and LOQ of this compound by HPLC-FLD
This protocol outlines the determination of LOD and LOQ for this compound using the signal-to-noise ratio method, a widely accepted and practical approach.
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector.
-
A suitable reversed-phase HPLC column for PAH analysis (e.g., C18).
-
This compound certified reference standard.
-
HPLC-grade acetonitrile and water.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected linear range.
-
Prepare a series of low-concentration standards, approaching the expected LOD, by further diluting the lowest calibration standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The specific gradient program should be optimized to achieve good separation of this compound from other potential components.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Wavelengths: Set the excitation and emission wavelengths to the optimal values for this compound (e.g., Excitation: 280 nm, Emission: >389 nm cutoff).[13]
4. Experimental Workflow:
Caption: Relationship between LOD, LOQ, and S/N ratio.
This guide provides a comprehensive overview for researchers to confidently approach the determination of LOD and LOQ for this compound analysis. By understanding the underlying principles, comparing the available technologies, and following a robust experimental protocol, scientists can ensure the generation of high-quality, reliable, and defensible analytical data.
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Safety Operating Guide
Navigating the Labyrinth: A definitive Guide to the Proper Disposal of Fluoranthene
For the modern researcher, scientist, and drug development professional, the meticulous management of chemical waste is not merely a regulatory hurdle, but a cornerstone of laboratory safety and environmental stewardship. Among the myriad of compounds demanding such diligence is Fluoranthene, a polycyclic aromatic hydrocarbon (PAH) that necessitates a comprehensive and informed disposal strategy. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Understanding the Hazard: Why Proper Disposal of this compound is Critical
This compound (CAS No. 206-44-0) is a persistent environmental pollutant known for its potential health risks.[1] It is classified as a hazardous substance and a priority pollutant under the Clean Water Act.[2] In the laboratory setting, it is imperative to treat all this compound-contaminated materials as hazardous waste.[3] The primary routes of exposure are inhalation and skin contact, making stringent safety protocols essential during handling and disposal.[4]
Core Principles of this compound Waste Management
The foundation of a robust this compound disposal plan rests on three pillars: regulatory compliance, risk mitigation, and operational efficiency. All disposal procedures must adhere to local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]
A critical first step is to perform a thorough hazard assessment for all experimental procedures involving this compound. This proactive approach allows for the implementation of engineering controls, such as fume hoods, and the selection of appropriate personal protective equipment (PPE) to minimize exposure risks.[7]
Step-by-Step Guide to this compound Disposal
Waste Segregation and Collection: The First Line of Defense
Proper segregation of this compound waste at the point of generation is paramount to prevent accidental mixing with incompatible chemicals and to ensure compliant disposal.[8]
-
Solid Waste: This includes contaminated gloves, absorbent paper, pipette tips, and empty containers. Collect these materials in a designated, leak-proof, and clearly labeled hazardous waste container.[9] The container should be made of a material compatible with this compound.
-
Liquid Waste: Solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, sealed, and properly labeled hazardous waste container.[8] Never dispose of this compound solutions down the drain.[8]
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and appropriate hazard warnings (e.g., "Toxic," "Environmental Hazard").[9]
Spill Management: A Rapid and Controlled Response
In the event of a this compound spill, immediate and decisive action is crucial to mitigate exposure and environmental contamination.
For small spills:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.[9]
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Contain and Absorb: For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[2] For liquid spills, use an absorbent material to contain and collect the spill.[9]
-
Decontaminate: Clean the spill area with a suitable solvent (such as acetone), followed by soap and water.[10] All cleanup materials must be disposed of as hazardous waste.[8]
Approved Disposal Methods for this compound
The final disposition of this compound waste must be handled by a licensed hazardous waste disposal facility. The two primary methods for the effective destruction of this compound are high-temperature incineration and chemical oxidation.[11]
| Disposal Method | Operating Parameters | Significance |
| High-Temperature Incineration | 820 to 1,600 °C | This is the most common and effective method for the complete destruction of PAHs like this compound.[11][12] |
| Chemical Oxidation | Use of strong oxidizing agents (e.g., potassium permanganate, concentrated sulfuric acid with potassium dichromate) | Can be used for lab-scale decontamination of small amounts of waste and glassware.[8][12] This procedure must be performed by trained personnel in a controlled environment.[11] |
Experimental Protocol: Lab-Scale Chemical Oxidation of this compound-Contaminated Glassware
This protocol outlines a general procedure for the decontamination of glassware contaminated with small residues of this compound. This procedure should only be carried out by trained personnel in a chemical fume hood with appropriate PPE.
-
Preparation: Prepare a cleaning solution, such as a potassium permanganate solution or a chromic acid solution, following established laboratory safety procedures.
-
Initial Rinse: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the this compound residue. Collect this solvent rinse as hazardous liquid waste.
-
Oxidation: Carefully add the oxidizing solution to the glassware, ensuring all contaminated surfaces are in contact with the solution. Allow the reaction to proceed for a sufficient duration to ensure complete degradation of the this compound. The reaction time may vary depending on the concentration of the oxidizing agent and the level of contamination.
-
Neutralization and Rinsing: Once the oxidation is complete, carefully neutralize the remaining oxidizing agent according to standard laboratory procedures. Thoroughly rinse the glassware with deionized water.
-
Final Cleaning: Wash the glassware with a standard laboratory detergent and rinse thoroughly with deionized water before reuse.
This compound Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of modern scientific research. By adhering to the principles of waste segregation, proper containment, and approved disposal methodologies, laboratories can effectively mitigate the risks associated with this hazardous compound. This commitment to safety and environmental protection not only ensures regulatory compliance but also fosters a culture of responsibility that is integral to scientific integrity.
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- Fisher Scientific. (2010). SAFETY DATA SHEET.
- Cornell Law School. (n.d.). 40 CFR § 302.4 - Hazardous substances and reportable quantities.
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Safe Handling of Fluoranthene: A Procedural Guide to Personal Protective Equipment and Disposal
An In-Depth Technical Guide
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with the knowledge and tools to work safely and effectively. This guide addresses the specific operational hazards of Fluoranthene, a polycyclic aromatic hydrocarbon (PAH). It moves beyond a simple checklist to provide a framework of understanding, ensuring that safety protocols are not just followed, but are also intuitive and adaptable to your specific experimental context. The causality behind each recommendation is explained to build a self-validating system of laboratory safety.
Immediate Safety Briefing: Understanding the Primary Hazards
This compound (CAS No. 206-44-0) is a light yellow, crystalline solid.[1] Before handling this compound, it is critical to recognize its primary hazards to appreciate the necessity of the controls outlined in this guide.
-
Acute Health Effects: this compound is harmful if swallowed and may be harmful if absorbed through the skin.[2][3] It is known to cause significant skin and eye irritation, and potentially burns upon contact.[2]
-
Carcinogenicity & Mutagenicity: While not universally classified as a carcinogen by all agencies, this compound is a polycyclic aromatic hydrocarbon (PAH), a class of compounds containing many known carcinogens.[4][5] It is associated with DNA-adduct formation, and some evidence suggests it may have mutagenic effects.[3] Therefore, it must be handled with the extreme caution afforded to a suspect carcinogen.[6][7]
-
Environmental Hazard: this compound is very toxic to aquatic life with long-lasting effects.[3][8] All waste and contaminated materials must be disposed of as hazardous waste to prevent environmental release.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, crucial barrier between you and a hazardous chemical. However, it should always be used in conjunction with more effective engineering and administrative controls. This hierarchy prioritizes the most effective safety measures.
Caption: The Hierarchy of Controls prioritizes safety measures for handling this compound.
All manipulations of this compound that could generate dust or aerosols, such as weighing, transferring solids, or preparing solutions, must be performed within a certified chemical fume hood.[2][5] This is the most critical engineering control for minimizing inhalation exposure.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is contingent on the specific task being performed. The following table summarizes the required equipment for common laboratory procedures involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Stock Container (Closed) | Safety glasses with side shields | Nitrile gloves (single pair) | Fully-fastened lab coat | Not required |
| Weighing/Transferring Solid | Chemical safety goggles | Double-layered nitrile gloves | Fully-fastened lab coat | Required: Use within a chemical fume hood. If not possible, an N95 or higher respirator is mandatory.[9] |
| Preparing Solutions | Chemical safety goggles | Double-layered nitrile gloves | Fully-fastened lab coat | Required: Use within a chemical fume hood. |
| Handling Dilute Solutions | Chemical safety goggles | Nitrile gloves | Fully-fastened lab coat | Not required if handled in a fume hood. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | N95 or higher particulate respirator |
-
Eye and Face Protection : At a minimum, wear chemical safety goggles that meet ANSI Z87.1 standards.[7] A face shield should be worn over goggles during procedures with a high risk of splashing, such as during spill cleanup.[6]
-
Hand Protection : Disposable nitrile gloves provide adequate protection for incidental contact.[7] For tasks involving prolonged handling or potential immersion, such as decontaminating glassware, heavier-duty gloves should be used. Always double-glove when handling solid this compound or concentrated solutions.[9] Inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[10]
-
Body Protection : A fully fastened, long-sleeved lab coat is mandatory.[7][10] Do not wear lab coats outside of the designated work area.[10] For large-scale operations or during spill cleanup, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[9]
-
Respiratory Protection : A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant respirator use.[2] The primary means of respiratory protection is the use of a chemical fume hood.[5] If weighing must occur outside a hood, an N95 or higher-rated particulate respirator is required to prevent inhalation of the fine powder.[9]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk.
-
Establish a Designated Area : Cordon off the area within the chemical fume hood where you will be working.[6] Label it with a "DANGER – CHEMICAL CARCINOGEN" sign.[11]
-
Prepare the Work Surface : Cover the work surface inside the fume hood with absorbent, plastic-backed paper.[10] This will contain any minor spills and simplify cleanup.
-
Don PPE : Follow the PPE Selection Workflow diagram to don the appropriate gear (chemical goggles, double nitrile gloves, lab coat).
-
Transfer the Chemical : Handle the stock bottle carefully. To prevent dispersal of the powder by air currents, perform transfers toward the back of the hood where turbulence is minimal.[5] Use a spatula to carefully transfer the desired amount to a tared, sealable vial.
-
Seal and Clean : Immediately cap the stock container and the weighing vial. Use a wipe dampened with a solvent (like acetone) to decontaminate the spatula and any surfaces that may have come into contact with the powder. Dispose of the wipe in the designated solid hazardous waste container.
-
Doff PPE : Remove PPE in the correct order (gloves first, then goggles, then lab coat) to avoid cross-contamination.
-
Wash Hands : Wash hands thoroughly with soap and water.[10]
Caption: A workflow for selecting the correct PPE based on the handling task.
Disposal Plan: Waste Management and Decontamination
Proper disposal is a legal and ethical requirement. This compound is listed by the EPA as a hazardous waste (RCRA Waste No. U120), and its disposal is strictly regulated.[3][12][13]
-
Establish Waste Streams : Maintain separate, clearly labeled hazardous waste containers for solid and liquid waste contaminated with this compound.[11]
-
Solid Waste : Includes contaminated gloves, wipes, absorbent paper, and empty stock containers. Place these items in a sealed, vapor-tight plastic bag, which then goes into a designated solid hazardous waste container.[1][14]
-
Liquid Waste : Includes unused solutions and solvent rinses from decontamination. Collect in a compatible, leak-proof, and sealable container. Do not mix with incompatible waste streams.[11]
-
Labeling : All waste containers must be clearly labeled with "HAZARDOUS WASTE," the chemical name "this compound," and a description of the contents (e.g., "Solid debris contaminated with this compound").[11]
-
Glassware and Equipment : Reusable items should be decontaminated immediately after use. Rinse three times with a suitable solvent (e.g., acetone) in a fume hood. Collect all rinsate as liquid hazardous waste. Follow the solvent rinse with a standard wash using soap and water.
-
Work Surfaces : After completing work, wipe down the designated area and any potentially contaminated surfaces with a solvent-dampened cloth, followed by a soap and water wash.[1] All cleaning materials must be disposed of as solid hazardous waste.
Emergency Procedures: Spill Response
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate non-essential personnel.[14]
-
Remove Ignition Sources : Although this compound has no flash point listed, it is considered combustible. Remove all potential sources of ignition from the area.[1]
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as listed in the table above (goggles, face shield, heavy-duty gloves, apron, N95 respirator).
-
Contain the Spill (Solid) : For a solid spill, DO NOT sweep the dry powder. Dampen the material with a solvent like acetone to prevent it from becoming airborne.[1]
-
Clean the Spill : Use absorbent paper dampened with the solvent to collect the spilled material.[14] Work from the outside of the spill inward.
-
Package Waste : Place all contaminated materials, including absorbent paper and any contaminated clothing, into a sealed, vapor-tight plastic bag for disposal as solid hazardous waste.[1][14]
-
Decontaminate the Area : Wash all contaminated surfaces with a solvent, followed by a thorough cleaning with a soap and water solution.[1][14]
-
Ventilate : Allow the area to ventilate thoroughly before resuming work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound, 98%. Retrieved from [Link]
-
Thomas Jefferson University. (n.d.). Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
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Princeton University. (2024). Laboratory Safety Manual - Chapter 07: Highly Toxic Chemicals and Select Carcinogens. Retrieved from [Link]
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University of Delaware. (n.d.). Guidelines For The Safe Use Of Chemical Carcinogens. Retrieved from [Link]
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Agilent Technologies, Inc. (2025). Benzo(b)this compound Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: Benzo(b)this compound. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Benzo(b)this compound. Retrieved from [Link]
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CPAchem Ltd. (2024). Safety data sheet - Benzo(b)this compound. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2012). Provisional Peer-Reviewed Toxicity Values for this compound (CASRN 206-44-0). Retrieved from [Link]
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Minnesota Department of Health. (2018). This compound Toxicological Summary. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure? Retrieved from [Link]
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National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Polycyclic Aromatic Hydrocarbons - Production, Import/Export, Use, and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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Public Health England. (n.d.). Compendium of chemical hazards: polycyclic aromatic hydrocarbons (benzo[a]pyrene). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
